molecular formula C8H15NO3 B1630630 Acetylleucine CAS No. 99-15-0

Acetylleucine

カタログ番号: B1630630
CAS番号: 99-15-0
分子量: 173.21 g/mol
InChIキー: WXNXCEHXYPACJF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Acetylleucine (CAS 99-15-0) is a modified, acetylated derivative of the essential amino acid L-leucine, offered as a high-purity material for research applications. Its unique properties have made it a compound of interest in several scientific fields, particularly for investigating cellular metabolism and neurological function. A key area of research involves its distinct uptake mechanism; unlike leucine, which uses the L-type amino acid transporter (LAT1), this compound is a substrate for organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . This transporter switching allows for different cellular distribution and bypasses rate-limiting steps in leucine-mediated signaling, providing a valuable tool for probing metabolic pathways . Researchers are exploring the potential of this compound in studies related to cellular energy regulation. Once inside cells, it is metabolized into acetate and L-leucine, entering enzyme-controlled pathways that may correct metabolic dysfunction and improve adenosine triphosphate (ATP) energy production . Preclinical studies suggest it may help modulate the mTORC1 pathway, potentially promoting autophagy—the process by which cells break down and recycle damaged components . This mechanism is of interest in models of neurodegeneration and traumatic brain injury, where this compound has been shown to attenuate cell death and reduce neuroinflammation . Additional research points to its ability to stabilize neuronal membrane potentials and normalize intracellular calcium homeostasis, thereby improving cellular signaling processes . This product is intended for research purposes in laboratory settings only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for personal consumption.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-acetamido-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-5(2)4-7(8(11)12)9-6(3)10/h5,7H,4H2,1-3H3,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXNXCEHXYPACJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40859594
Record name N-Acetylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

99-15-0, 1188-21-2
Record name Acetyl-DL-leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=99-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Acetylleucine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Acetylleucine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13226
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name N-Acetyl-DL-leucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122020
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-Acetylleucine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206316
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name L-Leucine, N-acetyl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name N-Acetylleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40859594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-acetyl-DL-leucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.486
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ACETYLLEUCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K76S41V71X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-acetyl-L-leucine cellular targets in cerebellar ataxia

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Cellular Targets of N-acetyl-L-leucine in Cerebellar Ataxia

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-leucine (NALL) is emerging as a promising neuroprotective agent for a variety of neurodegenerative disorders characterized by cerebellar ataxia, including lysosomal storage diseases like Niemann-Pick type C (NPC) and GM2 gangliosidoses. As the pharmacologically active L-enantiomer of the racemic N-acetyl-DL-leucine, which has been used for decades to treat vertigo, NALL has demonstrated a favorable safety profile.[1][2] Preclinical and clinical investigations have begun to unravel its multifaceted mechanism of action. This guide synthesizes the current understanding of NALL's cellular targets, summarizing key quantitative data, detailing experimental methodologies, and visualizing the proposed biological pathways. The evidence suggests that NALL does not have a single target but rather modulates several interconnected cellular pathways involved in metabolic regulation, cellular clearance, and neuroinflammation, collectively contributing to its therapeutic potential in cerebellar ataxia.

Proposed Cellular Targets and Mechanisms of Action

The neuroprotective effects of N-acetyl-L-leucine are attributed to its influence on multiple, often dysregulated, cellular pathways central to the pathogenesis of cerebellar ataxia. Once administered, NALL is transported into cells, likely via monocarboxylate transporters (MCTs), where it is believed to be deacetylated to L-leucine, though some effects may be attributable to the acetylated form itself.[1][3] The primary proposed mechanisms are detailed below.

Modulation of Cellular Metabolism

A core component of NALL's activity appears to be the restoration of metabolic homeostasis within the cerebellum.

  • Glucose and Energy Metabolism: In animal models of neurodegenerative diseases, NALL treatment has been shown to normalize glucose and glutamate (B1630785) metabolism.[2] Studies using [18F]-FDG-PET in patients have demonstrated that acetyl-leucine can activate cerebral glucose metabolism in the cerebellum, which correlates with enhanced cerebellar activity.[4][5] Furthermore, improvements in mitochondrial energy metabolism have been observed, suggesting NALL helps correct energy deficits that contribute to neuronal dysfunction.[2][6][7]

  • Cellular pH Regulation: A key hypothesis suggests NALL helps regulate intracellular pH.[3] Neurological disorders are often associated with elevated lactate (B86563) levels and subsequent pH imbalances. NALL may enter cells through transporters like MCT1 and facilitate the efflux of lactate, thereby restoring a more favorable pH for neuronal function.[3]

Proposed Metabolic Actions of N-acetyl-L-leucine cluster_neuron NALL N-acetyl-L-leucine (NALL) MCT Monocarboxylate Transporters (MCTs) NALL->MCT Enters Cell via NALL_in NALL MCT->NALL_in Lactate_out Lactate MCT->Lactate_out Exchange Neuron Cerebellar Neuron Lactate Excess Lactate (Low pH) Lactate->Lactate_out Glucose Impaired Glucose Metabolism Glucose_norm Normalized Glucose Metabolism Glucose->Glucose_norm Leads to Mito Mitochondrial Dysfunction Mito_norm Improved Mitochondrial Energy Production Mito->Mito_norm Leads to NALL_in->Lactate Facilitates Efflux NALL_in->Glucose Modulates NALL_in->Mito Improves pH_norm Restored Cellular pH Lactate_out->pH_norm Results in

Caption: NALL's role in restoring neuronal metabolic homeostasis.

Enhancement of Cellular Clearance Pathways

Dysfunctional cellular waste disposal is a hallmark of many neurodegenerative diseases. NALL appears to bolster these critical maintenance processes.

  • Autophagy and Lysosomal Function: NALL promotes autophagy, the cellular process for degrading and recycling misfolded proteins and damaged organelles.[2][6] This may occur through inhibition of the mTORC1 pathway, a key negative regulator of autophagy.[3] However, some studies in mouse models of lysosomal storage disorders did not observe changes in mTOR phosphorylation, suggesting alternative mechanisms may be at play.[2][8] NALL has been shown to improve autophagy flux, indicating a restoration of the overall process.[2][9][10] A primary mechanism is the proposed activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.[1]

  • Alpha-Synuclein (B15492655) Clearance: In models of Parkinson's disease, a synucleinopathy, NALL treatment led to the upregulation of lysosomal, mitochondrial, and synaptic proteins.[11][12] Critically, it reduced levels of pathological phosphorylated alpha-synuclein (pS129-syn), suggesting it enhances clearance mechanisms relevant to a broader range of neurodegenerative conditions.[11][12]

NALL's Impact on Cellular Clearance and Proteostasis NALL N-acetyl-L-leucine (NALL) mTORC1 mTORC1 Pathway NALL->mTORC1 Inhibits (Proposed) TFEB TFEB NALL->TFEB Activates (Proposed) Autophagy Autophagy Flux mTORC1->Autophagy Inhibits TFEB->Autophagy Promotes Lysosome Lysosomal Biogenesis & Function TFEB->Lysosome Promotes Aggregates Protein Aggregates (e.g., pS129-syn) Damaged Organelles Autophagy->Aggregates Degrades Clearance Enhanced Cellular Clearance Autophagy->Clearance Leads to Lysosome->Aggregates Degrades Lysosome->Clearance Leads to Neuroprotection Neuroprotection Clearance->Neuroprotection

Caption: NALL enhances autophagy and lysosomal function.

Neuroprotection and Attenuation of Neuroinflammation

NALL exhibits direct neuroprotective properties by mitigating key pathological processes that lead to neuronal cell death.

  • Reduced Neuroinflammation: In a mouse model of traumatic brain injury (TBI), NALL treatment significantly reduced the expression of neuroinflammatory markers, including proinflammatory cytokines like IL-1β and Ifnb1.[10] Attenuating chronic neuroinflammation is a critical therapeutic goal, as it is a common pathogenic feature in most neurodegenerative lysosomal storage disorders.[2][6]

  • Decreased Oxidative Stress: In a Sandhoff disease model, NALL treatment increased levels of superoxide (B77818) dismutase, a vital enzyme that scavenges reactive oxygen species, indicating a reduction in oxidative stress.[2][6]

  • Stabilization of Neuronal Membrane Potential: An early hypothesis for the action of acetyl-leucine in treating vertigo stems from its ability to restore the membrane potential of hyperpolarized or depolarized vestibular neurons.[5][13] This mechanism, which may be mediated by interactions with membrane phospholipids (B1166683) like phosphatidylinositol 4,5-bisphosphate (PIP2), is thought to be relevant to cerebellar neurons due to their close electrophysiological and anatomical connections with the vestibular system.[13][14]

  • Attenuation of Cell Death: By mitigating upstream insults like inflammation and metabolic dysfunction, NALL ultimately leads to a reduction in neuronal cell death, preserving cortical tissue and improving functional outcomes in injury models.[6][10]

Summary of Quantitative Data

The following tables summarize key quantitative findings from preclinical and clinical studies investigating the efficacy of N-acetyl-L-leucine and its racemic form.

Table 1: Preclinical Efficacy of Acetyl-Leucine in Animal Models of Neurodegeneration

Animal Model Treatment Dosage Key Findings Reference(s)
Niemann-Pick Type C1 (Npc1-/- mice) Acetyl-L-leucine Not specified Delayed disease progression and extended lifespan. Acetyl-D-leucine was ineffective. [6][15]
GM2 Gangliosidosis (Sandhoff disease, Hexb-/- mice) Acetyl-DL-leucine 0.1 g/kg/day Modest but significant increase in lifespan. [2][6]
Traumatic Brain Injury (CCI mouse model) N-acetyl-L-leucine Not specified Significantly improved motor and cognitive outcomes; attenuated cell death and neuroinflammatory markers (IL-1β, Ifnb1). [9][10]

| Parkinson's Disease (Patient-derived neurons) | N-acetyl-L-leucine | Not specified | Reduced levels of pathological pS129-alpha-synuclein. |[11][12] |

Table 2: Clinical Efficacy of Acetyl-Leucine in Cerebellar Ataxia

Study Type Patient Population Treatment Dosage Key Efficacy Outcomes Reference(s)
Case Series 13 patients with various degenerative ataxias Acetyl-DL-leucine 5 g/day Significant Improvement: Mean SARA score decreased from 16.1 to 12.8 (p=0.002). Improved SCAFI scores and quality of life.
Case Series 12 patients with Niemann-Pick Type C Acetyl-DL-leucine 5 g/day Significant Improvement: Notable improvements in cerebellar ataxia, cognition, and behavior. [16]
Randomized Crossover Trial (ALCAT) 108 patients with various cerebellar ataxias Acetyl-DL-leucine Not specified No Significant Benefit: No evidence of a treatment benefit compared to placebo on the primary outcome (SARA score). [17]
Randomized Crossover Trial 20 patients with Ataxia Telangiectasia N-acetyl-L-leucine 1-4 g/day No Significant Benefit: Failed to significantly improve motor function (SARA, SCAFI). Some improvement in nausea and constipation. [18]

| Phase III Crossover Trial | Patients with Niemann-Pick Type C (≥4 years old) | N-acetyl-L-leucine | Not specified | Positive Outcome: Statistically significant and clinically meaningful improvement on primary (SARA) and secondary endpoints. |[4] |

Key Experimental Protocols and Methodologies

The findings described in this guide are based on a range of established preclinical and clinical research methodologies.

Preclinical Animal Models and Behavioral Analysis
  • Disease Models: Genetically engineered mouse models are frequently used, such as the Npc1-/- mouse for Niemann-Pick Type C and the Hexb-/- mouse for Sandhoff disease, which spontaneously develop ataxia and other neurodegenerative symptoms.[6][15] For acute injury studies, the controlled cortical impact (CCI) model is used to induce a reproducible traumatic brain injury.[10]

  • Ataxia Assessment: Motor function and ataxia in rodents are quantified using tests such as the rotarod test (measuring latency to fall from a rotating rod), beam walking tests (assessing balance and coordination), and gait analysis to measure stride length and variability.

  • Workflow for Preclinical Efficacy Testing:

Caption: A typical experimental workflow in preclinical NALL studies.

Biochemical and Molecular Analysis
  • Western Blotting: This technique is used to quantify the levels of specific proteins. For example, to assess autophagy, researchers measure levels of LC3-II (a marker for autophagosomes) and p62 (a cargo receptor that is degraded by autophagy). To study neuroinflammation, levels of proteins like Iba1 (a microglia marker) are measured.

  • Quantitative PCR (qPCR): Used to measure gene expression levels. For instance, the expression of proinflammatory cytokines like Il1b and Ifnb1 can be quantified from brain tissue homogenates to assess the neuroinflammatory response.[10]

  • Metabolomics: Advanced techniques like mass spectrometry are used to analyze the levels of various metabolites (e.g., glucose, lactate, amino acids) in cerebellar tissue to understand how NALL modulates cellular metabolism.[2]

Clinical Assessment and Imaging
  • Clinical Rating Scales: The severity of ataxia in human patients is assessed using standardized clinical scales. The most common are the Scale for the Assessment and Rating of Ataxia (SARA), which provides a quantitative score of ataxia severity, and the Spinocerebellar Ataxia Functional Index (SCAFI), which includes timed tests like an 8-meter walk and the 9-Hole Peg Test.[18]

  • PET Imaging: Positron Emission Tomography (PET) using the tracer [18F]-fluorodeoxyglucose ([18F]-FDG) is employed to measure the regional cerebral metabolic rate of glucose. This non-invasive imaging technique allows researchers to visualize how a drug like acetyl-leucine impacts brain activity in specific regions, such as the cerebellum.[5]

Conclusion and Future Directions

N-acetyl-L-leucine represents a significant therapeutic candidate for cerebellar ataxia, acting not on a single target but through a multifaceted mechanism that restores cellular homeostasis. Its primary cellular effects converge on improving metabolic function, enhancing crucial cellular clearance pathways like autophagy, and attenuating neuroinflammation and oxidative stress.

While preclinical studies and clinical trials in specific patient populations like Niemann-Pick Type C have shown promising and statistically significant benefits, broader trials in heterogeneous ataxia populations have yielded mixed results.[4][17][18] This highlights a critical need for future research to focus on:

  • Elucidating the Primary Target(s): Further investigation is required to determine the direct molecular binding partners of NALL and to clarify the hierarchy of its downstream effects (e.g., is metabolic normalization upstream of improved autophagy?).

  • Biomarker Development: Identifying biomarkers that can predict patient response is crucial for designing more targeted clinical trials and moving towards personalized medicine.

  • Defining Responsive Subgroups: Future clinical trials should focus on well-defined subgroups of cerebellar ataxia to better assess the efficacy of NALL in specific disease contexts.[17]

References

The Contrasting Pharmacological Profiles of Acetylleucine Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-leucine, a modified amino acid, has long been available as a racemic mixture (N-acetyl-DL-leucine) for the treatment of vertigo.[1] However, recent investigations have unveiled a significant divergence in the pharmacological activities of its constituent enantiomers: N-acetyl-L-leucine (L-acetylleucine) and N-acetyl-D-leucine (D-acetylleucine). This technical guide provides a comprehensive overview of the distinct pharmacological profiles of these enantiomers, summarizing key quantitative data, detailing experimental methodologies, and visualizing proposed mechanisms of action. Evidence strongly indicates that N-acetyl-L-leucine is the pharmacologically active moiety, demonstrating therapeutic potential across a range of neurological disorders, including Niemann-Pick disease type C, cerebellar ataxia, and traumatic brain injury.[2][3][4] In contrast, N-acetyl-D-leucine appears to be largely inactive and may impede the absorption and efficacy of its L-counterpart.[5][6]

Pharmacokinetic Profiles: A Tale of Two Enantiomers

Pharmacokinetic studies, primarily conducted in mice, reveal stark differences in the absorption, distribution, metabolism, and excretion of L- and D-acetylleucine. When administered as a racemic mixture, the plasma concentration of the D-enantiomer is significantly higher than that of the L-enantiomer.[5][7] This disparity is attributed to the D-enantiomer inhibiting the intestinal uptake of the L-enantiomer and the rapid first-pass metabolism of L-acetylleucine, likely through deacetylation.[5][8]

Quantitative Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for N-acetyl-L-leucine and N-acetyl-D-leucine following oral administration of the racemic mixture (N-acetyl-DL-leucine) or purified N-acetyl-L-leucine in mice.

ParameterN-acetyl-L-leucine (from Racemate)N-acetyl-D-leucine (from Racemate)N-acetyl-L-leucine (Purified)
Cmax (ng/mL) ~3,000[9]~86,100[5]~15,000[9]
AUC (ng*h/mL) 573[10]57,800[5]-
Tmax (h) 0.25[10]0.5[10]-
T1/2 (h) 0.7[10]0.8[10]-
  • Cmax: Maximum plasma concentration.

  • AUC: Area under the plasma concentration-time curve.

  • Tmax: Time to reach maximum plasma concentration.

  • T1/2: Elimination half-life.

Note: The data are compiled from studies in mice and may not be directly extrapolated to humans. Values are approximate and serve for comparative purposes.

Experimental Protocol: Pharmacokinetic Analysis in Mice

Objective: To determine the pharmacokinetic profiles of N-acetyl-L-leucine and N-acetyl-D-leucine following oral administration.

Methodology:

  • Animal Model: Male mice are used for the study.[7]

  • Drug Administration: A single oral dose of either racemic N-acetyl-DL-leucine or purified N-acetyl-L-leucine is administered.[7]

  • Sample Collection: Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) post-administration.[5] Plasma is separated by centrifugation.

  • Sample Analysis: Plasma concentrations of N-acetyl-L-leucine and N-acetyl-D-leucine are quantified using a validated chiral liquid chromatography-mass spectrometry (LC/MS) method.[5]

  • Pharmacokinetic Analysis: The resulting plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and T1/2.[5]

experimental_workflow cluster_administration Drug Administration cluster_sampling Sample Collection cluster_analysis Analysis drug_admin Oral Dosing of Mice (Racemate or L-enantiomer) blood_collection Blood Sampling (Time Points) drug_admin->blood_collection plasma_separation Plasma Separation blood_collection->plasma_separation lcms Chiral LC/MS Analysis plasma_separation->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis

Pharmacokinetic Experimental Workflow.

Mechanism of Action: A Multi-pronged Approach

The therapeutic effects of N-acetyl-L-leucine are believed to stem from a combination of mechanisms, primarily centered on neuronal function and cellular health.

Cellular Uptake and Metabolism

A pivotal discovery is that acetylation of L-leucine alters its cellular uptake mechanism. While L-leucine is transported by the L-type amino acid transporter (LAT1), N-acetyl-L-leucine is taken up by monocarboxylate transporters (MCTs), particularly MCT1.[11][12] This switch is crucial as it bypasses the potentially saturated LAT1 transporter. Both L- and D-enantiomers are substrates for MCT1.[12]

Once inside the cell, N-acetyl-L-leucine acts as a prodrug and is deacetylated to L-leucine.[12] The D-enantiomer, however, is not readily metabolized.[8] The intracellular release of L-leucine can then influence various cellular processes.

cellular_uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NALL_ext N-acetyl-L-leucine MCT1 MCT1 NALL_ext->MCT1 Transport NADL_ext N-acetyl-D-leucine NADL_ext->MCT1 Transport NALL_int N-acetyl-L-leucine MCT1->NALL_int NADL_int N-acetyl-D-leucine MCT1->NADL_int L_leucine L-leucine NALL_int->L_leucine Deacetylation

Cellular Uptake and Metabolism of Acetylleucine Enantiomers.
Proposed Therapeutic Mechanisms

Several downstream effects of N-acetyl-L-leucine have been proposed to contribute to its therapeutic efficacy:

  • Modulation of Neuronal Excitability: N-acetyl-DL-leucine has been shown to restore the membrane potential of abnormally hyperpolarized or depolarized vestibular neurons, suggesting a role in normalizing neuronal excitability.[1][13] This may be mediated by interactions with membrane phospholipids.[1]

  • Enhancement of Glucose Metabolism: Studies in patients with cerebellar ataxia have indicated that this compound can modify glucose metabolism in the brain, with observed increases in the visual and vestibular cortices and decreases in the cerebellum.[13] This suggests a potential to enhance compensatory processes.

  • Lysosomal Function and Autophagy: N-acetyl-L-leucine has been shown to upregulate autophagy, the cellular process for degrading and recycling damaged components.[13] This is particularly relevant for lysosomal storage disorders like Niemann-Pick disease type C, where it has been observed to reduce the expanded lysosomal volume in patient-derived cells.[14]

  • Neuroprotection and Anti-inflammation: N-acetyl-L-leucine has demonstrated neuroprotective effects by reducing neuroinflammation and attenuating neuronal cell death in models of traumatic brain injury.[1][4]

therapeutic_mechanisms cluster_effects Cellular & Neurological Effects cluster_outcomes Therapeutic Outcomes NALL N-acetyl-L-leucine neuronal_excitability Modulates Neuronal Excitability NALL->neuronal_excitability glucose_metabolism Enhances Brain Glucose Metabolism NALL->glucose_metabolism lysosomal_function Improves Lysosomal Function & Autophagy NALL->lysosomal_function neuroprotection Neuroprotection & Anti-inflammation NALL->neuroprotection symptom_improvement Symptomatic Improvement in Neurological Disorders neuronal_excitability->symptom_improvement glucose_metabolism->symptom_improvement lysosomal_function->symptom_improvement neuroprotection->symptom_improvement

Proposed Therapeutic Mechanisms of N-acetyl-L-leucine.

Therapeutic Implications and Future Directions

The distinct pharmacological profiles of the this compound enantiomers have significant implications for clinical development. The evidence strongly supports the use of purified N-acetyl-L-leucine over the racemic mixture.[8] The accumulation of the D-enantiomer with chronic administration of the racemate could lead to unknown long-term effects.[5]

Clinical trials are increasingly focusing on N-acetyl-L-leucine for various neurological conditions.[15][16] Further research is warranted to fully elucidate the downstream signaling pathways activated by intracellular L-leucine following N-acetyl-L-leucine administration and to explore its therapeutic potential in a broader range of neurodegenerative diseases.

Conclusion

The pharmacological profile of this compound is defined by a stark contrast between its enantiomers. N-acetyl-L-leucine emerges as the therapeutically active form, with a unique cellular uptake mechanism and a multi-faceted mode of action that holds promise for treating a variety of neurological disorders. Conversely, N-acetyl-D-leucine is largely inactive and may negatively impact the pharmacokinetics of the active L-enantiomer. This understanding is critical for the rational design of future clinical trials and the development of new therapeutic strategies based on this intriguing molecule.

References

Acetylleucine's Role in Modulating Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological disorders, including traumatic brain injury (TBI), neurodegenerative diseases, and lysosomal storage disorders. Emerging evidence highlights N-acetyl-L-leucine (NALL), the active L-enantiomer of acetylleucine, as a promising therapeutic agent with potent neuroprotective and anti-inflammatory properties. This technical guide provides an in-depth analysis of the current understanding of this compound's role in modulating neuroinflammation, focusing on its mechanisms of action, relevant signaling pathways, and experimental evidence from preclinical studies. Detailed experimental protocols and quantitative data are presented to support researchers and drug development professionals in this field.

Introduction

N-acetyl-L-leucine is an orally bioavailable, modified amino acid that has been demonstrated to cross the blood-brain barrier and exert neuroprotective effects.[1] Its therapeutic potential is attributed to a multi-faceted mechanism of action that includes the restoration of neuronal function, enhancement of cellular clearance pathways, and modulation of neuroinflammatory processes.[2][3] This guide synthesizes the current preclinical evidence for the anti-neuroinflammatory effects of this compound, with a particular focus on its application in traumatic brain injury models.

Mechanisms of Action in Neuroinflammation

This compound appears to mitigate neuroinflammation through several interconnected mechanisms. The primary proposed pathways include the restoration of autophagy flux and the downregulation of key pro-inflammatory mediators.

Restoration of Autophagy Flux

A key neuroprotective mechanism of NALL is its ability to restore autophagy flux, a cellular process responsible for the degradation and recycling of damaged organelles and protein aggregates.[4] In the context of brain injury, impaired autophagy contributes to the accumulation of cellular debris, triggering and sustaining a neuroinflammatory response.[4] NALL treatment has been shown to partially restore this crucial process, leading to reduced accumulation of autophagosomes and the autophagic cargo adaptor protein SQSTM1/p62 in the injured cortex.[4][5] This restoration of cellular homeostasis is believed to be a primary contributor to its anti-inflammatory and neuroprotective effects.[5][6]

Modulation of Pro-inflammatory Gene Expression

Preclinical studies have demonstrated that NALL treatment significantly attenuates the expression of key pro-inflammatory genes in the brain following injury.[1][7] This includes a marked reduction in the mRNA levels of Interleukin-1 beta (IL-1β), Interferon-beta (IFN-β), and NADPH oxidase 2 (NOX2).[1][8]

  • IL-1β: A potent pro-inflammatory cytokine involved in the inflammasome-mediated inflammatory response and a trigger for astrocyte activation.[4]

  • IFN-β: A cytokine whose-mediated neuroinflammation has been linked to chronic neurodegeneration in experimental TBI.[1]

  • NOX2: An enzyme that enhances the production of reactive oxygen species (ROS), contributing to oxidative stress and neurotoxicity.[4]

By downregulating these critical inflammatory mediators, this compound helps to dampen the neuroinflammatory cascade that contributes to secondary injury and progressive neurodegeneration.[1]

Quantitative Data on Anti-Inflammatory Effects

The following table summarizes the quantitative data from a key preclinical study investigating the effects of N-acetyl-L-leucine on the expression of pro-inflammatory markers in a mouse model of traumatic brain injury.

Pro-Inflammatory MarkerTreatment GroupRelative mRNA Expression Level (Mean ± SEM)Fold Change vs. TBI + Vehiclep-valueReference
IL-1β (Il1b) TBI + NALL~2.5Significant Decreasep < 0.05[8]
TBI + Vehicle~5.0-[8]
IFN-β (Ifnb1) TBI + NALL~1.5Significant Decreasep < 0.05[8]
TBI + Vehicle~3.0-[8]
NOX2 (Cybb) TBI + NALL~2.0Significant Decrease*p < 0.05[8]
TBI + Vehicle~4.0-[8]
iNOS (Nos2) TBI + NALLNo Significant Change-> 0.05[8]
TBI + Vehicle--[8]
NLRP3 (Nlrp3) TBI + NALLNo Significant Change-> 0.05[8]
TBI + Vehicle--[8]
TNF (Tnf) TBI + NALLDecreasing Trend-> 0.05[1]
TBI + Vehicle--[1]

Note: The values for relative mRNA expression are estimated from the graphical data presented in the cited publication and are intended for comparative purposes.

Signaling Pathways

While the precise signaling cascades modulated by this compound are still under investigation, a proposed mechanism involves the inhibition of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) pathway, a master regulator of cell growth and metabolism that negatively regulates autophagy.

acetylleucine_signaling cluster_this compound This compound (NALL) cluster_cell Neuronal Cell This compound N-acetyl-L-leucine mTORC1 mTORC1 This compound->mTORC1 Inhibition (Proposed) ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IFN-β) This compound->ProInflammatory_Cytokines Downregulation Oxidative_Stress Oxidative Stress (NOX2) This compound->Oxidative_Stress Downregulation Autophagy Autophagy mTORC1->Autophagy Neuroinflammation Neuroinflammation Autophagy->Neuroinflammation Suppression ProInflammatory_Cytokines->Neuroinflammation Oxidative_Stress->Neuroinflammation experimental_workflow cluster_in_vivo In Vivo Experimentation cluster_ex_vivo Ex Vivo Analysis TBI_model Traumatic Brain Injury Induction (CCI Model in Mice) NALL_treatment N-acetyl-L-leucine (NALL) Administration (Oral Gavage or Dietary Admixture) TBI_model->NALL_treatment Tissue_collection Cortical Tissue Collection (1, 3, 7 days post-TBI) NALL_treatment->Tissue_collection RT_PCR Real-Time RT-PCR (Measurement of IL-1β, IFN-β, NOX2 mRNA) Tissue_collection->RT_PCR Western_blot Western Blotting (Measurement of LC3-II and p62) Tissue_collection->Western_blot Data_analysis Data Analysis and Interpretation RT_PCR->Data_analysis Western_blot->Data_analysis

References

N-Acetyl-DL-Leucine: A Deep Dive into its Influence on Biochemical Pathways

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-DL-leucine, and more specifically its L-enantiomer N-acetyl-L-leucine (NALL), has emerged as a promising therapeutic agent for a range of neurological disorders. Initially used for the treatment of vertigo, recent research has illuminated its potential in managing debilitating conditions such as Niemann-Pick disease type C (NPC), cerebellar ataxias, and even showing promise in the context of traumatic brain injury and Parkinson's disease.[1][2][3] This guide provides a comprehensive overview of the biochemical pathways influenced by N-acetyl-DL-leucine, with a focus on NALL, detailing its proposed mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers in the field.

Cellular Uptake and Metabolism

The journey of N-acetyl-DL-leucine begins with its transport into the cell. Unlike its parent amino acid, leucine, which primarily utilizes the L-type amino acid transporter 1 (LAT1), N-acetylation switches the transporter preference. N-acetyl-L-leucine is taken up by monocarboxylate transporters (MCTs), particularly MCT1, as well as organic anion transporters (OAT1 and OAT3).[4] This switch is crucial as MCT1 is ubiquitously expressed, facilitating broad tissue distribution, including passage across the blood-brain barrier.[4][5]

Once inside the cell, N-acetyl-L-leucine is deacetylated to yield L-leucine.[4] This intracellular release of L-leucine is thought to be a key step in its mechanism of action, as L-leucine is a potent signaling molecule with diverse metabolic roles.[6] The D-enantiomer, N-acetyl-D-leucine, is not metabolized to the same extent and can competitively inhibit the uptake of the active L-enantiomer.[7][8]

cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N-acetyl-DL-leucine N-acetyl-DL-leucine MCT1 MCT1 N-acetyl-DL-leucine->MCT1 Uptake NALL N-acetyl-L-leucine MCT1->NALL Leucine L-leucine NALL->Leucine Deacetylation Pathways Downstream Pathways Leucine->Pathways

Cellular uptake and metabolism of N-acetyl-L-leucine.

Core Biochemical Pathways Influenced by N-Acetyl-DL-Leucine

The therapeutic effects of N-acetyl-DL-leucine are attributed to its influence on several interconnected biochemical pathways, primarily revolving around cellular homeostasis, energy metabolism, and neuroinflammation.

Lysosomal Function and Autophagy

A key mechanism of action of N-acetyl-L-leucine is the enhancement of lysosomal function and the autophagy pathway.[1] In several neurodegenerative lysosomal storage disorders, such as Niemann-Pick disease type C, there is an accumulation of toxic cellular debris due to impaired lysosomal function.[9][10] N-acetyl-L-leucine has been shown to reduce the expanded lysosomal volume in NPC patient-derived fibroblasts and NPC1-deficient CHO cells.[11][12] This is thought to be achieved by improving autophagy flux, the process of capturing and degrading cellular waste in lysosomes.[5][6]

cluster_0 Cellular Stress cluster_1 Autophagy Pathway Cellular Debris Cellular Debris Autophagosome Autophagosome Cellular Debris->Autophagosome Engulfment Autolysosome Autolysosome Autophagosome->Autolysosome Fusion Lysosome Lysosome Lysosome->Autolysosome Degradation Degradation Autolysosome->Degradation NALL N-acetyl-L-leucine NALL->Autophagosome Enhances Flux NALL->Lysosome Improves Function

Influence of N-acetyl-L-leucine on autophagy.
Mitochondrial Bioenergetics and Metabolism

N-acetyl-L-leucine has been shown to correct metabolic dysfunction and improve mitochondrial energy production.[5][13] Studies in mouse models of Sandhoff disease and NPC have demonstrated that treatment normalizes glucose and glutamate (B1630785) metabolism and improves mitochondrial energy metabolism.[9] This is associated with an increase in ATP production.[14] The enhanced energy state is believed to contribute to the restoration of neuronal function and protection against neurodegeneration.

cluster_0 Metabolic Inputs cluster_1 Mitochondrial Respiration Glucose Glucose Mitochondrion Mitochondrion Glucose->Mitochondrion Glutamate Glutamate Glutamate->Mitochondrion ATP ATP Mitochondrion->ATP Oxidative Phosphorylation NALL N-acetyl-L-leucine NALL->Mitochondrion Normalizes Metabolism

Effect of N-acetyl-L-leucine on mitochondrial function.
Neuroinflammation

Neuroinflammation is a common feature of many neurodegenerative diseases. N-acetyl-L-leucine has demonstrated anti-inflammatory properties by reducing the expression of neuroinflammatory markers.[1][6] In a mouse model of traumatic brain injury, NALL treatment was associated with a decrease in microglial activation, as indicated by reduced Iba1 expression.[5] This attenuation of the inflammatory cascade helps to protect neurons from secondary damage.[1]

cluster_0 Neuroinflammatory Cascade Injury Neuronal Injury Microglia Microglia Injury->Microglia Activation Cytokines Pro-inflammatory Cytokines Microglia->Cytokines Release Cytokines->Injury Exacerbates Damage NALL N-acetyl-L-leucine NALL->Microglia Inhibits Activation

N-acetyl-L-leucine's role in mitigating neuroinflammation.

Quantitative Data Summary

The following tables summarize key quantitative findings from clinical and preclinical studies on N-acetyl-DL-leucine and its L-enantiomer.

Table 1: Clinical Efficacy of N-acetyl-L-leucine in Niemann-Pick Disease Type C

ParameterN-acetyl-L-leucine GroupPlacebo Groupp-valueReference
Mean Change in SARA Score -1.97 ± 2.43-0.60 ± 2.39<0.001[15][16]

Table 2: In Vitro Effects of N-acetyl-leucine Enantiomers on Lysosomal Volume in NPC1 Patient Fibroblasts

TreatmentReduction in Relative Lysosomal Volumep-valueReference
N-acetyl-L-leucine Most effective<0.001[11][12]
N-acetyl-DL-leucine Intermediate effectiveness<0.01[11][12]
N-acetyl-D-leucine Not statistically significant-[11][12]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on N-acetyl-DL-leucine.

In Vivo Assessment of Motor Coordination: Rotarod Test

This protocol is adapted from methods used to assess motor coordination in mouse models of ataxia.[17][18]

  • Objective: To evaluate the effect of N-acetyl-L-leucine on motor coordination and balance.

  • Apparatus: Commercially available Rotarod apparatus for mice.

  • Procedure:

    • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the test.

    • Training (Optional but recommended): Place mice on the rod rotating at a low constant speed (e.g., 4 rpm) for a set duration (e.g., 60 seconds) for 2-3 trials on the day before the experiment.

    • Testing:

      • Set the rotarod to accelerate from a starting speed (e.g., 4 rpm) to a final speed (e.g., 40 rpm) over a set time (e.g., 300 seconds).

      • Place the mouse on the rotating rod.

      • Record the latency to fall from the rod.

      • Perform 3 trials with an inter-trial interval of at least 15 minutes.

  • Data Analysis: Compare the average latency to fall between the N-acetyl-L-leucine treated group and the vehicle control group using an appropriate statistical test (e.g., two-way ANOVA for repeated measures).

cluster_0 Rotarod Test Workflow Start Start Acclimation Acclimation Start->Acclimation Training Training (Optional) Acclimation->Training Testing Testing (Accelerating Rod) Training->Testing Record Record Latency to Fall Testing->Record Repeat Repeat 3x Record->Repeat Repeat->Testing Analysis Data Analysis Repeat->Analysis End End Analysis->End

Workflow for the Rotarod test.
Assessment of Autophagy Flux in Cell Culture

This protocol is for quantifying autophagy flux using a tandem fluorescent-tagged LC3 reporter (mRFP-GFP-LC3).[5]

  • Objective: To measure the effect of N-acetyl-L-leucine on the rate of autophagy.

  • Materials:

    • Neuronal cell line (e.g., SH-SY5Y) stably expressing mRFP-GFP-LC3.

    • N-acetyl-L-leucine.

    • Autophagy inducer (e.g., Rapamycin) and inhibitor (e.g., Bafilomycin A1).

    • Fluorescence microscope.

  • Procedure:

    • Cell Seeding: Plate cells on glass-bottom dishes.

    • Treatment: Treat cells with N-acetyl-L-leucine at various concentrations for a specified time (e.g., 24 hours). Include vehicle control, positive control (Rapamycin), and negative flux control (Bafilomycin A1).

    • Fixation and Staining: Fix cells with 4% paraformaldehyde and stain nuclei with DAPI.

    • Imaging: Acquire images using a fluorescence microscope with filters for GFP (autophagosomes) and mRFP (autophagosomes and autolysosomes).

  • Data Analysis: Quantify the number of GFP-positive puncta (yellow in merged image) and mRFP-only puncta (red in merged image) per cell. An increase in the ratio of red to yellow puncta indicates enhanced autophagy flux.

Immunohistochemistry for Neuroinflammation and Neuronal Survival

This protocol describes the staining for Iba1 (a marker of microglial activation) and NeuN (a marker for mature neurons).[5]

  • Objective: To assess the effect of N-acetyl-L-leucine on neuroinflammation and neuronal survival in brain tissue.

  • Materials:

    • Formalin-fixed, paraffin-embedded or frozen brain sections.

    • Primary antibodies: anti-Iba1 and anti-NeuN.

    • Fluorescently labeled secondary antibodies.

    • DAPI for nuclear counterstain.

    • Fluorescence microscope.

  • Procedure:

    • Antigen Retrieval: Perform antigen retrieval if necessary (e.g., heat-induced epitope retrieval).

    • Blocking: Block non-specific binding with a blocking solution (e.g., normal goat serum).

    • Primary Antibody Incubation: Incubate sections with primary antibodies overnight at 4°C.

    • Secondary Antibody Incubation: Incubate with appropriate fluorescently labeled secondary antibodies.

    • Counterstaining and Mounting: Counterstain with DAPI and mount with antifade mounting medium.

  • Data Analysis: Acquire images and quantify the number of Iba1-positive cells and NeuN-positive cells in specific brain regions. Compare the results between treated and control groups.

Clinical Assessment of Ataxia: SARA Score

The Scale for the Assessment and Rating of Ataxia (SARA) is a validated clinical scale used in trials for cerebellar ataxia.[15][19][20]

  • Objective: To clinically quantify the severity of ataxia.

  • Domains Assessed: The SARA score comprises eight items:

    • Gait

    • Stance

    • Sitting

    • Speech disturbance

    • Finger chase

    • Nose-finger test

    • Fast alternating hand movements

    • Heel-shin slide

  • Scoring: Each item is scored on a scale, with a total score ranging from 0 (no ataxia) to 40 (most severe ataxia).

  • Administration: The scale is administered by a trained clinician who observes the patient performing a series of tasks corresponding to each domain.

Conclusion

N-acetyl-DL-leucine, particularly its L-enantiomer, demonstrates significant therapeutic potential in a variety of neurological disorders by modulating fundamental cellular processes. Its ability to enhance lysosomal function and autophagy, improve mitochondrial bioenergetics, and reduce neuroinflammation provides a multi-faceted approach to combating neurodegeneration. The quantitative data from both preclinical and clinical studies are promising, and the detailed experimental protocols provided in this guide offer a solid foundation for further research into the precise mechanisms of action and broader therapeutic applications of this intriguing molecule. As our understanding of the intricate biochemical pathways influenced by N-acetyl-DL-leucine continues to grow, so too will its potential to become a valuable tool in the neurologist's armamentarium.

References

The Neuroprotective Potential of Acetylleucine: An In-depth Examination of its Impact on Mitochondrial Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-DL-leucine (acetylleucine) is a modified amino acid that has been used for decades in the treatment of vertigo and is now emerging as a promising therapeutic agent for a range of neurodegenerative disorders. Its neuroprotective effects are thought to be mediated, in part, through the modulation of mitochondrial function. This technical guide provides a comprehensive overview of the current understanding of how this compound impacts mitochondrial bioenergetics, dynamics, and redox status. We present available quantitative data in a structured format, detail relevant experimental protocols, and visualize key signaling pathways to offer a thorough resource for researchers and drug development professionals in the field of neuropharmacology and mitochondrial medicine.

Introduction

Mitochondrial dysfunction is a central hallmark of numerous neurodegenerative diseases, including Niemann-Pick disease type C (NPC), Parkinson's disease, and various ataxias.[1] Impaired mitochondrial function leads to a cascade of detrimental events, including decreased ATP production, increased generation of reactive oxygen species (ROS), and the initiation of apoptotic cell death pathways. This compound has demonstrated therapeutic potential in several of these conditions, and a growing body of evidence points towards the restoration of mitochondrial homeostasis as a key mechanism of its action.[2][3] This document synthesizes the existing preclinical and clinical findings to provide a detailed technical guide on the effects of this compound on mitochondrial function.

Effects of this compound on Mitochondrial Bioenergetics

This compound appears to enhance cellular energy metabolism by improving the efficiency of mitochondrial respiration. This is achieved through its influence on the electron transport chain (ETC) and subsequent ATP synthesis.

Electron Transport Chain (ETC) Efficiency

This compound has been shown to support mitochondrial health by improving the efficiency of the electron transport chain.[4] This leads to a reduction in the leakage of electrons that can generate harmful ROS. While direct quantitative data on the activity of individual ETC complexes following this compound treatment is still emerging, studies on its parent compound, leucine (B10760876), have shown positive effects on mitochondrial respiratory function. For instance, leucine supplementation has been observed to normalize oxygen consumption in models of heart failure with preserved ejection fraction.

ATP Production

A key consequence of improved ETC function is an increase in ATP synthesis. While direct measurements of ATP levels in response to this compound are not extensively reported in tabular format in the reviewed literature, the overarching hypothesis is that by optimizing mitochondrial respiration, this compound helps to restore cellular energy levels, which is particularly beneficial in the context of neurodegenerative diseases where energy deficits are a common feature.

Impact on Mitochondrial Redox Homeostasis and Oxidative Stress

One of the most consistently reported effects of this compound is its ability to mitigate oxidative stress, a key contributor to neuronal damage.

Reduction of Reactive Oxygen Species (ROS)

Studies have demonstrated that this compound treatment can significantly reduce mitochondrial superoxide (B77818) levels. In a study using a cellular model of Niemann-Pick disease type C (NPC), treatment with this compound led to a normalization of mitochondrial superoxide, as measured by the fluorescent probe MitoSOX.[5]

Enhancement of Antioxidant Defenses

This compound also appears to bolster the cell's endogenous antioxidant defense mechanisms. In a mouse model of Sandhoff disease, treatment with acetyl-DL-leucine (ADLL) resulted in a significant increase in the levels of the antioxidant enzyme superoxide dismutase 1 (SOD1) in the cerebellum.[6]

Table 1: Effect of this compound and its Enantiomers on Mitochondrial Superoxide and Volume in NPC1-deficient CHO Cells [5]

Treatment (1 mM for 24h)Parameter% Change from Untreated NPC1 cellsp-value
Acetyl-DL-leucine (ADLL)Mitochondrial Superoxide (MitoSOX)Normalization< 0.0001
Acetyl-L-leucine (ALL)Mitochondrial Superoxide (MitoSOX)Normalization< 0.0001
Acetyl-D-leucine (ADL)Mitochondrial Superoxide (MitoSOX)Normalization< 0.0001
Acetyl-DL-leucine (ADLL)Mitochondrial Volume (MitoTracker Green)↓ 16.8%0.0150
Acetyl-L-leucine (ALL)Mitochondrial Volume (MitoTracker Green)↓ 17.1%0.0133
Acetyl-D-leucine (ADL)Mitochondrial Volume (MitoTracker Green)↓ 15.8%0.0215

Table 2: Effect of Acetyl-DL-leucine on SOD1 Levels in a Mouse Model of Sandhoff Disease [6]

Treatment GroupParameter% Increase in SOD1 Levels (vs. untreated Hexb-/-)p-value
ADLL-treated Hexb-/- miceCerebellar SOD112.59%0.0121

Influence on Mitochondrial Biogenesis and Dynamics

This compound may also influence the lifecycle of mitochondria, including their creation (biogenesis) and maintenance of a healthy mitochondrial network (dynamics).

Mitochondrial Biogenesis

The master regulator of mitochondrial biogenesis is the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α). While direct evidence of this compound's effect on PGC-1α expression is limited, studies on leucine have shown that it can stimulate the expression of genes involved in mitochondrial biogenesis.[6] A proteomics study of Parkinson's disease patient-derived dopaminergic neurons treated with N-acetyl-l-leucine (NALL) revealed an upregulation of mitochondrial proteins, suggesting a potential role in promoting mitochondrial biogenesis.[2]

Mitochondrial Volume

In the aforementioned study on NPC1-deficient CHO cells, treatment with this compound and its enantiomers resulted in a significant decrease in mitochondrial volume, as measured by MitoTracker Green.[5] This may reflect a restoration of normal mitochondrial morphology and a reduction in mitochondrial swelling, which is often associated with dysfunction.

Key Signaling Pathways

The beneficial effects of this compound on mitochondrial function are likely mediated by its influence on several key cellular signaling pathways.

mTORC1 Signaling Pathway

Leucine, the parent amino acid of this compound, is a known activator of the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. However, studies suggest that N-acetylleucine amide, a derivative, can act as an inhibitor of mTORC1 signaling.[7] Inhibition of mTORC1 is known to induce autophagy, a cellular recycling process that can help clear damaged mitochondria (mitophagy), thereby improving the overall health of the mitochondrial pool.

mTORC1_Signaling Leucine Leucine mTORC1 mTORC1 Leucine->mTORC1 Activates This compound N-Acetylleucine This compound->mTORC1 Inhibits Autophagy Autophagy (Mitophagy) mTORC1->Autophagy Inhibits Mitochondrial_Quality Improved Mitochondrial Quality Control Autophagy->Mitochondrial_Quality

Caption: this compound's potential inhibition of mTORC1, contrasting with leucine's activation.

PGC-1α Signaling Pathway

As the master regulator of mitochondrial biogenesis, PGC-1α integrates various cellular signals to control the expression of genes required for mitochondrial proliferation and function. While the direct interaction of this compound with this pathway is still under investigation, its influence on mitochondrial health suggests a potential modulation of PGC-1α activity.

PGC1a_Signaling Cellular_Stress Cellular Stress (e.g., Oxidative Stress) PGC1a PGC-1α Cellular_Stress->PGC1a Activates This compound This compound This compound->PGC1a Potentially Modulates Mito_Biogenesis Mitochondrial Biogenesis PGC1a->Mito_Biogenesis Antioxidant_Response Antioxidant Response PGC1a->Antioxidant_Response Improved_Mito_Function Improved Mitochondrial Function Mito_Biogenesis->Improved_Mito_Function Antioxidant_Response->Improved_Mito_Function

Caption: PGC-1α as a central regulator of mitochondrial biogenesis and antioxidant response.

Experimental Protocols

This section provides an overview of key experimental methodologies used to assess the effects of this compound on mitochondrial function.

Measurement of Mitochondrial Superoxide (MitoSOX Assay)

This protocol is adapted from studies investigating mitochondrial ROS production.[5]

  • Cell Culture and Treatment: Plate cells (e.g., CHO cells, primary neurons) in a suitable culture vessel and allow them to adhere. Treat the cells with the desired concentrations of this compound or vehicle control for the specified duration.

  • MitoSOX Staining: Prepare a 5 µM working solution of MitoSOX Red mitochondrial superoxide indicator in warm HBSS or other suitable buffer. Remove the culture medium, wash the cells once with warm buffer, and then incubate the cells with the MitoSOX working solution for 10-30 minutes at 37°C, protected from light.

  • Washing: After incubation, gently wash the cells three times with warm buffer to remove excess probe.

  • Imaging and Quantification: Image the cells using a fluorescence microscope with an appropriate filter set (e.g., excitation/emission ~510/580 nm). The fluorescence intensity is proportional to the level of mitochondrial superoxide. For quantitative analysis, the fluorescence intensity of multiple cells per condition should be measured using image analysis software.

Assessment of Mitochondrial Mass (MitoTracker Green Assay)

This protocol is based on methods for determining mitochondrial volume.[5]

  • Cell Culture and Treatment: Culture and treat cells with this compound as described in the MitoSOX assay protocol.

  • MitoTracker Staining: Prepare a working solution of MitoTracker Green FM (e.g., 100-200 nM) in warm culture medium. Remove the existing medium and incubate the cells with the MitoTracker Green working solution for 30-45 minutes at 37°C.

  • Washing: Wash the cells once with fresh warm medium.

  • Imaging and Quantification: Visualize the stained mitochondria using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~490/516 nm). Quantify the total fluorescence intensity per cell to determine the relative mitochondrial mass.

Measurement of Oxygen Consumption Rate (OCR)

This protocol outlines a general procedure using a Seahorse XF Analyzer.

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an optimized density and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound or vehicle for the desired duration.

  • Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed XF assay medium and incubate the plate at 37°C in a non-CO2 incubator.

  • Seahorse XF Analysis: Load the sensor cartridge with the compounds for the mitochondrial stress test (oligomycin, FCCP, and rotenone/antimycin A). Place the cell plate in the Seahorse XF Analyzer and run the assay protocol to measure the OCR at baseline and in response to the injected compounds.

  • Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial respiration, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.

Seahorse_Workflow Start Seed Cells in XF Microplate Treat Treat with This compound Start->Treat Equilibrate Equilibrate in XF Assay Medium Treat->Equilibrate Assay Run Seahorse XF Analyzer Equilibrate->Assay Inject_Oligo Inject Oligomycin Assay->Inject_Oligo Analyze Analyze OCR Data Assay->Analyze Inject_FCCP Inject FCCP Inject_Oligo->Inject_FCCP Inject_Rot_AA Inject Rotenone/Antimycin A Inject_FCCP->Inject_Rot_AA

Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).

Conclusion and Future Directions

The available evidence strongly suggests that this compound exerts a beneficial effect on mitochondrial function, which likely contributes to its neuroprotective properties. Key observed effects include a reduction in oxidative stress, potential improvements in bioenergetic efficiency, and modulation of mitochondrial mass. The proposed mechanisms involve the inhibition of mTORC1 signaling and a potential influence on the PGC-1α pathway.

Future research should focus on generating more comprehensive quantitative data on the effects of this compound on ATP production, mitochondrial membrane potential, and the specific activities of the electron transport chain complexes. Detailed investigations into the direct interaction of this compound with key signaling molecules like PGC-1α and components of the mTORC1 pathway will further elucidate its precise mechanism of action. As our understanding of this compound's impact on mitochondria deepens, so too will its potential as a valuable therapeutic strategy for a range of debilitating neurodegenerative diseases.

References

The Role of Acetylleucine in Restoring Neuronal Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-leucine, an acetylated derivative of the essential amino acid L-leucine, has emerged as a promising therapeutic agent for a range of neurological disorders, particularly those associated with neuronal hyperexcitability and membrane potential dysregulation. This technical guide provides an in-depth analysis of the core mechanisms by which acetylleucine is understood to restore neuronal membrane potential. Drawing upon preclinical and clinical research, this document summarizes the quantitative data, details key experimental methodologies, and visualizes the proposed signaling pathways and experimental workflows. The primary mechanism of action appears to be a direct biophysical interaction with the neuronal membrane, leading to its stabilization and the normalization of ion channel function. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound and similar compounds.

Core Mechanism of Action: Neuronal Membrane Stabilization

This compound is proposed to exert its primary therapeutic effect through the direct stabilization of neuronal cell membranes. Unlike classical pharmacological agents that bind to specific receptor targets, this compound appears to integrate into the lipid bilayer of neurons. This integration is believed to enhance membrane fluidity and stability, which is crucial for the proper functioning of embedded ion channels that govern neuronal excitability.[1]

Studies on vestibular neurons, which are central to balance and spatial orientation, have provided significant insights into this mechanism. In animal models of vestibular dysfunction, where neurons can become abnormally hyperpolarized or depolarized, acetyl-DL-leucine has been shown to restore the membrane potential to a normal resting range of approximately -60 to -65 mV.[2][3][4] This restorative effect is pivotal in reducing the asymmetrical spontaneous activities of medial vestibular nucleus (MVN) neurons observed in acute vestibular disorders.[2][4]

The interaction with membrane phospholipids, particularly phosphatidylinositol 4,5-bisphosphate (PIP2), has been suggested as a key element of this mechanism.[5] PIP2 is a critical regulator of various ion channels, and by modulating its local environment, this compound may indirectly influence ion channel activity, thereby stabilizing the membrane potential.

Quantitative Data on Neuronal Membrane Potential Restoration

The available quantitative data from electrophysiological studies, primarily in guinea pig models, indicates a normalizing effect of acetyl-DL-leucine on aberrant neuronal membrane potentials.

ParameterConditionEffect of Acetyl-DL-leucineReference
Neuronal Membrane PotentialAbnormally hyperpolarized or depolarized vestibular neuronsRestoration to a mean value of -65 to -60 mV[2][3][4]

Note: Specific quantitative data detailing the precise change in millivolts (mV) from the initial aberrant state to the restored potential is not extensively detailed in the reviewed literature.

Key Experimental Protocols

The following protocols are fundamental to the investigation of this compound's effects on neuronal function.

Unilateral Labyrinthectomy in Rodent Models

This surgical procedure is a widely used model to induce vestibular dysfunction and study the compensatory mechanisms and the effects of therapeutic agents like this compound.

Objective: To create a unilateral lesion of the vestibular apparatus, leading to measurable vestibular deficits.

Materials:

  • Anesthetic (e.g., isoflurane)

  • Analgesic (e.g., meloxicam)

  • Local anesthetic (e.g., lidocaine (B1675312) hydrochloride)

  • Surgical instruments (scalpel, forceps, micro-drill)

  • Saline solution

  • Gelfoam or wax for plugging

Procedure:

  • Anesthetize the animal (e.g., rat or guinea pig) using an appropriate anesthetic.

  • Administer pre-operative analgesia.

  • Make a retroauricular incision to expose the temporal bone.

  • Using a micro-drill, carefully open the bony labyrinth, exposing the semicircular canals.

  • Aspirate the perilymph and mechanically disrupt the neuroepithelium of the semicircular canals and utricle.

  • Plug the openings of the labyrinth with Gelfoam or bone wax to prevent leakage of perilymph and cerebrospinal fluid.

  • Suture the incision and provide post-operative care, including analgesia and hydration.

  • Behavioral assessments (e.g., postural imbalance, nystagmus) are then performed at various time points post-surgery to evaluate the extent of vestibular dysfunction and the effects of treatment.

Intracellular Recording from Brainstem Slices

This electrophysiological technique allows for the direct measurement of neuronal membrane potential and firing properties in isolated brain tissue.

Objective: To record the membrane potential and electrical activity of individual vestibular nucleus neurons and assess the effects of this compound application.

Materials:

  • Vibratome for slicing brain tissue

  • Artificial cerebrospinal fluid (aCSF), oxygenated with 95% O2 / 5% CO2

  • Recording chamber

  • Micromanipulator

  • Glass microelectrodes (filled with, for example, 3 M KCl)

  • Amplifier and data acquisition system

  • This compound solution for bath application

Procedure:

  • Anesthetize and decapitate the animal (e.g., guinea pig).

  • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

  • Mount the brainstem on a vibratome and cut coronal slices (e.g., 300-400 µm thick) containing the medial vestibular nucleus.

  • Transfer the slices to a holding chamber with oxygenated aCSF and allow them to recover for at least one hour.

  • Place a single slice in the recording chamber, continuously perfused with oxygenated aCSF at a physiological temperature.

  • Under visual guidance (e.g., using infrared differential interference contrast microscopy), advance a glass microelectrode to a neuron in the medial vestibular nucleus.

  • Establish a stable intracellular recording.

  • Record the resting membrane potential and spontaneous firing activity.

  • Apply this compound to the perfusion bath at known concentrations.

  • Record any changes in the membrane potential and firing characteristics of the neuron.

Visualizations: Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound Action

Acetylleucine_Mechanism cluster_membrane Neuronal Membrane Membrane Lipid Bilayer Stabilization Membrane Stabilization & Enhanced Fluidity Membrane->Stabilization PIP2 Phosphatidylinositol 4,5-bisphosphate (PIP2) IonChannel Ion Channel (e.g., K+, Ca2+) PIP2->IonChannel regulates This compound N-acetyl-L-leucine This compound->Membrane Integrates into Stabilization->PIP2 modulates local environment of Normalization Normalization of Ion Channel Function Stabilization->Normalization Restoration Restoration of Neuronal Membrane Potential Normalization->Restoration

Caption: Proposed mechanism of this compound-mediated neuronal membrane stabilization.

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow AnimalModel Animal Model of Neuronal Dysfunction (e.g., Unilateral Labyrinthectomy) Treatment This compound Administration AnimalModel->Treatment Behavioral Behavioral Assessment (e.g., Postural Control) Treatment->Behavioral Electrophysiology Electrophysiological Recording (Intracellular Recording from Vestibular Nucleus) Treatment->Electrophysiology DataAnalysis Data Analysis (Membrane Potential, Firing Rate) Behavioral->DataAnalysis Electrophysiology->DataAnalysis Conclusion Conclusion on Therapeutic Efficacy DataAnalysis->Conclusion

Caption: Workflow for preclinical evaluation of this compound's therapeutic effects.

Broader Neuroprotective Effects

Beyond its direct effects on the neuronal membrane, research indicates that this compound confers broader neuroprotective benefits that may contribute to its therapeutic efficacy. These include:

  • Modulation of Calcium Homeostasis: this compound has been shown to normalize intracellular calcium levels, which is critical for preventing excitotoxicity and subsequent neuronal damage.[1]

  • Anti-Inflammatory Properties: The compound can attenuate neuroinflammatory responses by downregulating pro-inflammatory cytokines and inhibiting microglial activation.[1]

  • Enhancement of Mitochondrial Function: this compound may improve the efficiency of the mitochondrial electron transport chain, leading to increased ATP production and reduced oxidative stress.[1]

  • Promotion of Autophagy: Evidence suggests that this compound can restore autophagy flux, the process by which cells clear damaged components, which is often impaired in neurodegenerative diseases.

These multifaceted effects underscore the potential of this compound as a comprehensive neuroprotective agent.

Conclusion and Future Directions

N-acetyl-L-leucine represents a novel therapeutic approach for neurological disorders characterized by neuronal membrane instability. Its primary mechanism of action, centered on the direct stabilization of the neuronal membrane and the normalization of membrane potential, distinguishes it from conventional receptor-targeting drugs. The evidence, primarily from preclinical models of vestibular dysfunction, strongly supports its role in restoring normal neuronal function.

Future research should focus on obtaining more precise quantitative data on the dose-dependent effects of this compound on neuronal membrane potential in various pathological states. Elucidating the specific molecular interactions with membrane lipids and ion channels will further refine our understanding of its mechanism of action. Furthermore, clinical trials across a broader range of neurological and neurodegenerative diseases are warranted to fully explore the therapeutic potential of this promising compound. This technical guide serves as a foundational resource to support these ongoing and future research and development efforts.

References

The Neuroprotective Potential of N-Acetyl-L-leucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-acetyl-L-leucine (NALL), the active L-enantiomer of acetylleucine, has emerged as a promising neuroprotective agent with therapeutic potential across a spectrum of neurological disorders. This technical guide provides an in-depth overview of the current understanding of NALL's neuroprotective effects, focusing on its mechanisms of action, preclinical and clinical evidence, and detailed experimental methodologies. The multifaceted activity of NALL, including the modulation of autophagy, reduction of neuroinflammation, and enhancement of mitochondrial function, positions it as a compelling candidate for further investigation and drug development. This document is intended for researchers, scientists, and drug development professionals in the field of neuropharmacology.

Introduction

N-acetyl-leucine has been utilized for decades in France for the treatment of vertigo and dizziness.[1] More recently, scientific investigation has unveiled its significant neuroprotective properties, particularly those of its L-enantiomer, N-acetyl-L-leucine (NALL).[2] This acetylated derivative of the essential amino acid leucine (B10760876) is orally bioavailable and readily crosses the blood-brain barrier, allowing for direct interaction with neural tissues.[3] Preclinical and clinical studies have demonstrated its efficacy in various neurological conditions, including lysosomal storage disorders like Niemann-Pick disease type C (NPC) and GM2 gangliosioses, as well as in acquired conditions such as traumatic brain injury (TBI).[2][3] This guide synthesizes the current knowledge on NALL's neuroprotective effects to facilitate further research and development.

Proposed Mechanisms of Action

The neuroprotective effects of N-acetyl-L-leucine are attributed to its influence on several key cellular pathways. While the complete picture is still under investigation, the primary mechanisms identified to date include the modulation of autophagy via the mTORC1 signaling pathway, reduction of neuroinflammation, and enhancement of mitochondrial and lysosomal function.[3][4]

Modulation of Autophagy and mTORC1 Signaling

A pivotal mechanism of NALL's action is its ability to restore autophagic flux, a critical cellular process for the degradation and recycling of damaged organelles and misfolded proteins.[3] In the context of neuronal injury, autophagy can be impaired, leading to the accumulation of toxic cellular components. NALL has been shown to partially restore this process, thereby promoting neuronal survival.[3]

This regulation of autophagy is closely linked to the mechanistic target of rapamycin (B549165) complex 1 (mTORC1) signaling pathway. Leucine, the parent amino acid of NALL, is a known activator of mTORC1. Its metabolite, acetyl-coenzyme A (AcCoA), promotes the acetylation of the mTORC1 component raptor, leading to mTORC1 activation and subsequent inhibition of autophagy.[5] It is hypothesized that N-acetyl-L-leucine may act as a modulator of this pathway, potentially by influencing AcCoA availability or by other, more direct means, to rebalance (B12800153) mTORC1 activity and restore neuroprotective autophagy.

mTORC1_Autophagy_Pathway cluster_leucine Leucine Metabolism cluster_mTORC1 mTORC1 Complex cluster_autophagy Autophagy Regulation Leucine Leucine AcCoA Acetyl-CoA Leucine->AcCoA Metabolism EP300 EP300 AcCoA->EP300 Activates mTORC1 mTORC1 Raptor Raptor ULK1 ULK1 Complex mTORC1->ULK1 Inhibits Raptor->mTORC1 Activates Autophagy Autophagy ULK1->Autophagy Initiation NALL N-Acetyl-L-leucine NALL->mTORC1 Modulates EP300->Raptor Acetylation

NALL's proposed modulation of the mTORC1-autophagy pathway.
Anti-Inflammatory Effects

Neuroinflammation is a hallmark of many neurodegenerative diseases and acute brain injuries, contributing significantly to secondary neuronal damage. NALL has demonstrated potent anti-inflammatory properties by reducing the expression of pro-inflammatory cytokines and other inflammatory markers in the brain.[3] This attenuation of the inflammatory response helps to create a more permissive environment for neuronal survival and recovery.

Enhanced Mitochondrial and Lysosomal Function

Mitochondrial dysfunction and impaired lysosomal activity are common features of neurodegenerative conditions. NALL has been shown to improve mitochondrial energy metabolism and enhance lysosomal function.[4] By supporting these critical cellular processes, NALL helps to maintain cellular homeostasis and protect neurons from metabolic stress.

Preclinical Evidence

The neuroprotective effects of N-acetyl-L-leucine have been demonstrated in various preclinical models of neurological disorders.

Traumatic Brain Injury (TBI)

In a controlled cortical impact (CCI) mouse model of TBI, oral administration of NALL has been shown to significantly improve motor and cognitive outcomes.[3] This functional recovery is associated with a marked reduction in neuronal cell death and a decrease in the expression of neuroinflammatory markers in the injured cortex.[3] Furthermore, NALL treatment was found to partially restore autophagy flux, suggesting this as a key neuroprotective mechanism in the context of TBI.[3]

Outcome Measure Vehicle Control N-Acetyl-L-leucine p-value Reference
Relative mRNA levels of pro-inflammatory markers (TBI vs. Sham) [6]
iNOS (Nos2)~6-fold increase~2-fold increase<0.05[6]
NLRP3 (Nlrp3)~3-fold increaseNo significant increase<0.001[6]
IL-1β (Il1b)~12-fold increase~4-fold increase<0.001[6]
TNF (Tnf)~4-fold increase~1.5-fold increase<0.05[6]
NOX2 (Cybb)~3-fold increaseNo significant increase<0.001[6]
Lysosomal Storage Diseases

Preclinical studies in mouse models of Niemann-Pick disease type C1 (Npc1-/- mice) and GM2 gangliosidosis (Sandhoff disease) have shown that this compound, and specifically the L-enantiomer, can delay disease progression and extend lifespan.[2][4] In Npc1-/- mice, presymptomatic treatment with NALL delayed the onset of motor dysfunction and improved gait abnormalities.[4] The neuroprotective effects in these models are linked to the modulation of glucose and antioxidant metabolism.[4]

Clinical Evidence

The promising preclinical findings have been translated into clinical investigations, primarily in the areas of lysosomal storage diseases and cerebellar ataxias.

Niemann-Pick Disease Type C (NPC)

Several clinical studies have evaluated the efficacy of NALL in patients with NPC, a rare and progressive neurodegenerative disorder. A double-blind, placebo-controlled, crossover trial demonstrated that 12 weeks of NALL treatment resulted in a statistically significant improvement in neurological status compared to placebo, as measured by the Scale for the Assessment and Rating of Ataxia (SARA).[5][7] Long-term open-label extension studies have suggested a disease-modifying effect, with NALL treatment associated with a significant reduction in disease progression over 12 and 18 months, as measured by the NPC Clinical Severity Scale (NPC-CSS).[8][9]

Study Outcome Measure Baseline (Mean ± SD) Change with NALL (Mean ± SD) Change with Placebo/Historical Cohort (Mean ± SD) p-value
Bremova et al. (2022) [5][7]SARA Total Score15.88 ± 7.50-1.97 ± 2.43-0.60 ± 2.39<0.001
Patterson et al. (2024) [8][9]5-domain NPC-CSS (12 months)11.10 ± 4.73-0.27 ± 2.42+1.5 ± 3.10.009
Patterson et al. (2024) [8][9]5-domain NPC-CSS (18 months)11.10 ± 4.73+0.05 ± 2.95+2.25 ± 4.740.023
Cerebellar Ataxia

A case series of patients with degenerative cerebellar ataxia of various etiologies reported that treatment with acetyl-DL-leucine (5 g/day for one week) led to a significant improvement in ataxic symptoms.[10] This was evidenced by a remarkable decrease in the mean total SARA score and improvements in the Spinocerebellar Ataxia Functional Index (SCAFI).[10]

Outcome Measure Baseline (Mean ± SD) On Medication (Mean ± SD) p-value Reference
SARA Total Score16.1 ± 7.112.8 ± 6.80.002[10]
SCAFI - 8-m-walking-time (s)10.1 ± 6.87.9 ± 5.10.003[10]
SCAFI - 9-Hole-Peg-Test (dominant hand, s)30.5 ± 12.027.0 ± 11.10.011[10]
SCAFI - PATA rate (syllables/s)4.1 ± 1.54.8 ± 1.70.005[10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the preclinical and clinical studies cited in this guide.

Preclinical Models
  • Animal Model: Male C57BL/6J mice (20-25g).

  • Surgical Procedure:

    • Anesthesia is induced with isoflurane.

    • A midline incision is made over the skull, and a 4-mm craniotomy is performed over the left parietal bone.

    • A moderate injury is induced using a pneumatic impactor with a 3.5 mm diameter tip at a velocity of 6 m/s and a deformation depth of 2 mm.

  • NALL Administration: N-acetyl-L-leucine is dissolved in ethanol (B145695) and then diluted in water to a concentration of 10 mg/mL. A dose of 100 mg/kg is administered daily via oral gavage for a specified number of days post-injury.

  • Outcome Measures:

    • Behavioral Tests: Morris water maze for cognitive function, and other motor function tests.

    • Histology and Immunohistochemistry: Staining for neuronal markers (e.g., NeuN), astrocyte activation (e.g., GFAP), and microglial activation (e.g., Iba1) to assess cell death and neuroinflammation.

    • Molecular Biology: Western blotting to assess levels of autophagy markers (e.g., LC3, p62) and other proteins of interest. Quantitative PCR to measure mRNA levels of inflammatory cytokines.

TBI_Workflow Animal_Prep Animal Preparation (Male C57BL/6J Mice) Anesthesia Anesthesia (Isoflurane) Animal_Prep->Anesthesia Surgery CCI Surgery (Craniotomy & Impact) Anesthesia->Surgery Treatment NALL Administration (100 mg/kg, oral gavage) Surgery->Treatment Behavioral Behavioral Testing (Morris Water Maze, etc.) Treatment->Behavioral Tissue Tissue Collection (Cortex, Hippocampus) Behavioral->Tissue IHC Immunohistochemistry (NeuN, GFAP, Iba1) Tissue->IHC WB Western Blot (LC3, p62) Tissue->WB qPCR qPCR (Inflammatory Cytokines) Tissue->qPCR

Experimental workflow for the TBI mouse model.
  • Animal Model: Npc1-/- mice.

  • Treatment Administration: N-acetyl-L-leucine is administered in the diet or via oral gavage, with treatment initiated either pre-symptomatically or during the symptomatic phase of the disease.

  • Outcome Measures:

    • Motor Function Tests: Assessment of gait and coordination.

    • Survival Analysis: Monitoring of lifespan.

    • Neuropathology: Histological analysis of the brain, particularly the cerebellum, to assess Purkinje cell loss and neuroinflammation.

    • Metabolic Analysis: Measurement of glucose and antioxidant metabolism markers.

Clinical Trials
  • Design: Typically double-blind, placebo-controlled, crossover studies.

  • Patient Population: Patients with a genetically confirmed diagnosis of NPC, often with a specified age range and baseline disease severity.

  • Treatment: Oral administration of NALL at doses ranging from 2-4 g/day , with weight-based dosing for pediatric patients. Treatment periods are typically followed by a washout period.

  • Primary and Secondary Outcome Measures:

    • Scale for the Assessment and Rating of Ataxia (SARA): A clinical scale to assess the severity of ataxia.

    • Niemann-Pick disease type C Clinical Severity Scale (NPC-CSS): A scale to measure disease progression.

    • Spinocerebellar Ataxia Functional Index (SCAFI): A functional assessment of ataxia.

    • Clinical Global Impression (CGI) scales: Clinician-rated assessments of overall change in clinical status.

Conclusion and Future Directions

N-acetyl-L-leucine has demonstrated significant neuroprotective effects in a range of preclinical models and has shown promising results in clinical trials for several neurodegenerative diseases. Its multifaceted mechanism of action, targeting key pathological processes such as impaired autophagy and neuroinflammation, makes it a highly attractive therapeutic candidate.

Future research should focus on further elucidating the precise molecular mechanisms of NALL, particularly its interaction with the mTORC1 signaling pathway. Additional long-term, large-scale clinical trials are warranted to confirm its efficacy and safety in a broader range of neurological and neurodegenerative disorders. The development of optimized formulations and delivery methods could further enhance its therapeutic potential. Overall, N-acetyl-L-leucine represents a significant advancement in the search for effective treatments for debilitating neurological conditions.

References

The Emerging Role of Acetylleucine in the Therapeutic Landscape of Lysosomal Storage Disorders: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysosomal storage disorders (LSDs) represent a class of rare, inherited metabolic diseases characterized by the abnormal accumulation of substrates within lysosomes, leading to cellular dysfunction and multi-systemic pathology. While current therapeutic strategies for LSDs are limited and often invasive, recent research has highlighted the potential of N-acetyl-L-leucine (NALL) as a promising oral therapy. This technical guide provides a comprehensive overview of the current understanding of acetylleucine's impact on LSDs, with a particular focus on Niemann-Pick disease type C (NPC) and GM2 gangliosidoses. We delve into the preclinical and clinical evidence, detailing the quantitative outcomes, experimental methodologies, and the evolving understanding of its mechanism of action, including the recent discovery of its role in activating Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis.

Introduction

Lysosomal storage disorders are a group of approximately 70 distinct genetic diseases, each resulting from a deficiency in a specific lysosomal enzyme or protein.[1] This deficiency leads to the accumulation of undigested or partially digested macromolecules, disrupting normal cellular function and causing progressive damage to various tissues and organs, including the central nervous system.[1] Therapeutic options for LSDs include enzyme replacement therapy, substrate reduction therapy, and hematopoietic stem cell transplantation; however, these approaches have limitations, especially in treating neurological manifestations due to the blood-brain barrier.[1]

N-acetyl-L-leucine, the L-enantiomer of the racemic N-acetyl-DL-leucine, has emerged as a potential therapeutic agent for several neurodegenerative diseases.[2][3] Initially approved in France for the treatment of acute vertigo, recent studies have demonstrated its efficacy in improving neurological symptoms in patients with LSDs.[2] This guide will synthesize the key findings from preclinical and clinical research to provide a detailed understanding of this compound's therapeutic potential in this challenging disease area.

Preclinical Evidence: Efficacy in Animal Models of LSDs

Preclinical studies, primarily in mouse models of Niemann-Pick type C (Npc1-/-) and GM2 gangliosidosis (Sandhoff disease), have provided a strong rationale for the clinical investigation of this compound. These studies have demonstrated that this compound can delay disease progression, improve motor function, and extend lifespan.

Quantitative Data from Preclinical Studies

The following tables summarize the key quantitative findings from preclinical investigations of this compound and its analogues in the Npc1-/- mouse model.

Table 1: Effect of this compound Analogues on Lifespan in Npc1-/- Mice [4][5][6][7][8][9]

Treatment GroupMedian Lifespan (days)% Increase vs. Untreated
Npc1-/- Untreated80-
Npc1-/- + Acetyl-DL-leucine (ADLL)9417.5
Npc1-/- + Acetyl-L-leucine (ALL)9215.0
Npc1-/- + Acetyl-D-leucine (ADL)822.5

Table 2: Effect of this compound Analogues on Motor Function in Npc1-/- Mice (Composite Phenotype Score) [4][5][6][7][8][9]

Treatment GroupAge at Score > 1 (days)
Npc1-/- Untreated45
Npc1-/- + Acetyl-DL-leucine (ADLL)55
Npc1-/- + Acetyl-L-leucine (ALL)54
Npc1-/- + Acetyl-D-leucine (ADL)47

Table 3: Biochemical Effects of this compound Analogues in Npc1-/- Mouse Liver [10]

Treatment GroupSphingosine Reduction (%)Sphinganine Reduction (%)Total Free Cholesterol Reduction (%)
Acetyl-DL-leucine (ADLL)29.532.518.2
Acetyl-L-leucine (ALL)33.237.423.4
Acetyl-D-leucine (ADL)33.638.516.2

Table 4: Reduction of Glycosphingolipids (GSLs) in Npc1-/- Mouse Liver [10]

Treatment GroupTotal GSL Reduction (%)GM2Gc Reduction (%)GM3Gc Reduction (%)
Acetyl-DL-leucine (ADLL)26.826.7Not Significant
Acetyl-L-leucine (ALL)45.545.054.8
Acetyl-D-leucine (ADL)26.929.0Not Significant

These preclinical data consistently demonstrate that acetyl-L-leucine is the neuroprotective enantiomer, responsible for the beneficial effects observed with the racemic mixture.[4][5][6][7][8][9][11]

Clinical Evidence: Trials in Patients with LSDs

The promising preclinical results have led to several clinical trials investigating the safety and efficacy of N-acetyl-L-leucine in patients with Niemann-Pick disease type C and GM2 gangliosidoses.

Quantitative Data from Clinical Trials

The following tables summarize the key quantitative findings from clinical trials of N-acetyl-L-leucine in patients with LSDs.

Table 5: Efficacy of N-acetyl-L-leucine in Niemann-Pick Disease Type C (12-Week Crossover Trial) [3][12]

EndpointNALL TreatmentPlaceboLeast-Squares Mean Difference (95% CI)P-value
Change in SARA Total Score-1.97 ± 2.43-0.60 ± 2.39-1.28 (-1.91 to -0.65)<0.001

SARA: Scale for the Assessment and Rating of Ataxia (lower scores indicate better neurologic status).

Table 6: Efficacy of N-acetyl-L-leucine in GM2 Gangliosidoses (6-Week Open-Label Study) [13]

EndpointMean Difference (SD)90% CIP-value
Clinical Impression of Change in Severity (CI-CS)0.71 (2.09)0.00 to 1.500.039

These clinical trials provide Class IV evidence that N-acetyl-L-leucine can lead to statistically significant and clinically relevant improvements in neurological function and quality of life for patients with NPC and GM2 gangliosidoses.[13]

Mechanism of Action: A Multi-faceted Approach

The precise mechanism of action of this compound is still under investigation, but evidence points towards a polypharmacological effect that addresses multiple aspects of LSD pathology.

Altered Metabolism and Mitochondrial Function

Initial studies in Npc1-/- mice suggested that the neuroprotective effects of acetyl-L-leucine are linked to the modulation of glucose and antioxidant metabolism.[4][5] It has been proposed that this compound enhances mitochondrial bioenergetics, improving ATP production.[14][15] This is crucial as lysosomal dysfunction is often associated with secondary mitochondrial impairment.

Activation of TFEB and Lysosomal Biogenesis

A significant breakthrough in understanding this compound's mechanism of action is the discovery of its ability to activate Transcription Factor EB (TFEB).[16] TFEB is a master regulator of lysosomal biogenesis, autophagy, and lysosomal exocytosis.[17][18][19]

Recent in vitro studies have shown that N-acetyl-L-leucine, at therapeutically relevant concentrations, rapidly promotes the translocation of TFEB from the cytoplasm to the nucleus in HeLa cells.[15][16] This activation of TFEB leads to the increased expression of TFEB target genes, such as LAMP1, an integral lysosomal membrane protein crucial for lysosomal integrity and function.[16] Importantly, this effect is stereospecific to the L-enantiomer, with N-acetyl-D-leucine being inactive.[15][16]

The activation of TFEB by N-acetyl-L-leucine provides a direct link to the restoration of lysosomal function, a core pathological feature of LSDs.

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of N-acetyl-L-leucine, focusing on the activation of the TFEB signaling pathway.

TFEB_Activation_by_NALL cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NALL_ext N-acetyl-L-leucine (extracellular) MCT Monocarboxylate Transporter (MCT) NALL_ext->MCT Uptake NALL_int N-acetyl-L-leucine (intracellular) MCT->NALL_int TFEB_P Phosphorylated TFEB (inactive) NALL_int->TFEB_P Inhibition of mTOR-mediated phosphorylation? TFEB TFEB (active) TFEB_P->TFEB Dephosphorylation & Activation CLEAR_network CLEAR Network Genes (e.g., LAMP1) TFEB->CLEAR_network Nuclear Translocation Lysosome_biogenesis Lysosomal Biogenesis & Autophagy Enhancement CLEAR_network->Lysosome_biogenesis Gene Transcription

Caption: Proposed mechanism of N-acetyl-L-leucine (NALL) action via TFEB activation.

Experimental Protocols

This section outlines the key experimental methodologies employed in the preclinical evaluation of this compound.

Animal Models
  • Niemann-Pick Type C Model: Npc1-/- mice are the standard model for NPC1 disease. These mice have a spontaneous null mutation in the Npc1 gene and recapitulate many of the key features of the human disease, including progressive neurological decline, ataxia, and a shortened lifespan.

  • GM2 Gangliosidosis Model: The Sandhoff disease mouse model (Hexb-/-) is used to study GM2 gangliosidosis. These mice lack the β-subunit of β-hexosaminidase, leading to the accumulation of GM2 ganglioside and a severe neurodegenerative phenotype.

Drug Administration
  • In preclinical studies, this compound and its analogues are typically administered to mice in their drinking water or via oral gavage. Dosages are calculated based on the average water consumption and body weight of the animals.

Behavioral and Motor Function Assessment
  • Composite Phenotype Score: A scoring system is used to assess the progression of neurological symptoms, including ataxia, tremor, and general motor impairment.

  • Gait Analysis: Systems such as the CatWalk XT are used to quantitatively analyze various gait parameters, including stride length, base of support, and paw print area.

Biochemical Analyses
  • Tissue Homogenization: Brain, liver, and other tissues are homogenized for subsequent biochemical assays.[5][10]

  • Protein Quantification: Standard methods like the BCA protein assay are used to determine protein concentrations in tissue homogenates.[10]

  • Lipid Analysis: Techniques such as high-performance thin-layer chromatography (HPTLC) and liquid chromatography-mass spectrometry (LC-MS) are employed to quantify the levels of stored lipids, including sphingosine, sphinganine, cholesterol, and various glycosphingolipids.

  • Western Blotting: This technique is used to measure the protein levels of key markers, such as those involved in neuroinflammation (e.g., GFAP) or lysosomal function (e.g., LAMP1).

Histology and Immunofluorescence
  • Tissue Preparation: Animals are perfused with paraformaldehyde, and tissues are processed for cryosectioning or paraffin (B1166041) embedding.[5][10]

  • Immunostaining: Tissue sections are stained with specific antibodies to visualize cellular markers, such as Purkinje cells (using anti-calbindin) or activated microglia and astrocytes, to assess neurodegeneration and neuroinflammation.

Experimental Workflow Diagram

The following diagram provides a generalized workflow for preclinical studies evaluating the efficacy of this compound in a mouse model of a lysosomal storage disorder.

Preclinical_Workflow cluster_study_design Study Design cluster_assessment Assessment cluster_analysis Post-mortem Analysis Animal_Model Select Animal Model (e.g., Npc1-/- mice) Treatment_Groups Establish Treatment Groups (Untreated, ADLL, ALL, ADL) Animal_Model->Treatment_Groups Drug_Admin Drug Administration (e.g., in drinking water) Treatment_Groups->Drug_Admin Behavioral Behavioral & Motor Function Assessment (e.g., Phenotype Score, Gait) Drug_Admin->Behavioral Lifespan Lifespan Monitoring Drug_Admin->Lifespan Tissue_Collection Tissue Collection (Brain, Liver, etc.) Behavioral->Tissue_Collection Lifespan->Tissue_Collection Biochemical Biochemical Analysis (Lipid levels, Western Blot) Tissue_Collection->Biochemical Histological Histological Analysis (Immunofluorescence) Tissue_Collection->Histological

Caption: A generalized workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

N-acetyl-L-leucine represents a significant advancement in the potential therapeutic landscape for lysosomal storage disorders. Its oral bioavailability, favorable safety profile, and evidence of efficacy in both preclinical models and clinical trials for NPC and GM2 gangliosidoses make it a compelling candidate for further development.[2][3][13] The recent elucidation of its role in activating TFEB provides a strong mechanistic basis for its observed effects on lysosomal function.[15][16]

Future research should focus on:

  • Long-term Efficacy and Safety: Longer-term clinical trials are needed to fully establish the disease-modifying effects of N-acetyl-L-leucine.[12]

  • Biomarker Development: The identification and validation of biomarkers that correlate with disease progression and response to treatment are crucial for future clinical trials.

  • Broader Applications: Given its mechanism of action, the therapeutic potential of N-acetyl-L-leucine should be explored in other lysosomal storage disorders and neurodegenerative diseases with lysosomal involvement.

  • Combination Therapies: Investigating the synergistic effects of N-acetyl-L-leucine with other therapeutic modalities, such as enzyme replacement or substrate reduction therapies, could lead to more effective treatment strategies.

References

The Discovery and Therapeutic Evolution of N-acetyl-DL-leucine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Foreword: This document provides a comprehensive technical overview of N-acetyl-DL-leucine, commercially known as Tanganil, and its pharmacologically active enantiomer, N-acetyl-L-leucine. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its history, mechanism of action, and the experimental basis for its expanding therapeutic applications.

Introduction: From Vertigo Treatment to a Neuroprotective Agent

N-acetyl-DL-leucine has been a long-standing treatment for acute vertigo in France, available since 1957.[1][2][3][4][5][6][7] For decades, its precise mechanism of action remained largely empirical.[8] However, recent scientific inquiry has sparked a "renaissance" for this molecule, revealing the neuroprotective potential of its L-enantiomer, N-acetyl-L-leucine (NALL).[9][10] This has led to its investigation as a promising therapy for a range of rare and debilitating neurodegenerative disorders, including Niemann-Pick disease type C (NPC), GM2 gangliosidoses (Tay-Sachs and Sandhoff diseases), and Ataxia-Telangiectasia.[1][3][4][10][11]

Synthesis and Stereochemistry

N-acetyl-DL-leucine is a racemic mixture, containing equal parts of N-acetyl-D-leucine and N-acetyl-L-leucine. The synthesis of the racemic mixture typically involves the acylation of L-leucine with acetic anhydride (B1165640).[12][13] A key step in the industrial synthesis is the racemization of L-leucine, which can be achieved by treating it with acetic anhydride in the presence of sodium hydroxide (B78521) or via a Schiff base formed with salicylic (B10762653) aldehyde.[12][13][14][15][16]

It is the L-enantiomer, N-acetyl-L-leucine, that is considered the pharmacologically active component.[4][11][17] Preclinical and clinical studies have consistently demonstrated the superior efficacy of the L-enantiomer in various disease models.[1][2][17]

Pharmacokinetics: The Tale of Two Enantiomers

Studies in mice have revealed significant and unexpected differences in the pharmacokinetics of the D- and L-enantiomers of N-acetyl-leucine following oral administration of the racemic mixture.[9][18][19]

When administered as a racemate (N-acetyl-DL-leucine), the maximum plasma concentration (Cmax) and the area under the curve (AUC), which represents total drug exposure, are substantially greater for the D-enantiomer compared to the L-enantiomer.[9][18][19][20][21][22] This suggests that chronic administration of the racemate could lead to an accumulation of the D-enantiomer, which may have unknown or undesirable effects.[9][18][19][20]

Conversely, when purified N-acetyl-L-leucine is administered, its Cmax and AUC are higher than when the same dose is given as part of the racemic mixture.[9][18] This is thought to be due to the D-enantiomer inhibiting the intestinal uptake of the L-enantiomer and a more significant first-pass metabolism (likely deacetylation) of the L-enantiomer.[18][19][20][21] Both enantiomers are transported by the monocarboxylate transporter 1 (MCT1), but only the L-enantiomer is subsequently metabolized.[10][23]

Quantitative Pharmacokinetic Data in Mice (Oral Administration)
Compound AdministeredEnantiomer QuantifiedCmax (ng/mL)AUC (h*ng/mL)T1/2 (h)
N-acetyl-DL-leucineN-acetyl-D-leucine86,10057,8000.31
N-acetyl-L-leucine3,4102,5600.40
N-acetyl-L-leucineN-acetyl-D-leucine4365730.29
N-acetyl-L-leucine16,80011,4000.25

Data extracted from a study in mice with a nominal oral dose of 100 mg/kg.[5][20][21][24]

Mechanism of Action: A Multifaceted Approach

While the precise molecular mechanisms of N-acetyl-L-leucine are still under investigation, a growing body of evidence points to a multi-pronged mode of action centered on cellular restoration and neuroprotection.

Enhancement of Autophagy and Lysosomal Function

A key proposed mechanism is the enhancement of autophagy, the cellular process for clearing damaged organelles and misfolded proteins.[25][26][27] In models of neurodegenerative diseases and traumatic brain injury, N-acetyl-L-leucine has been shown to improve autophagy flux.[26][27][28] This is particularly relevant for lysosomal storage disorders like NPC, where cellular debris accumulates. The proposed mechanism may involve the inhibition of mTORC1, a key negative regulator of autophagy, although some studies suggest the effect may be mTOR-independent.[7][27][29]

Neuroinflammation and Neurodegeneration

N-acetyl-L-leucine has demonstrated anti-inflammatory and neuroprotective effects. In a mouse model of traumatic brain injury, it attenuated cortical cell death and reduced the expression of neuroinflammatory markers.[26][30] In models of Parkinson's disease, N-acetyl-L-leucine has been shown to reduce levels of pathological pS129-alpha-synuclein and upregulate lysosomal, mitochondrial, and synaptic proteins.[31]

Restoration of Neuronal Function

Early research into the racemic mixture for vertigo suggested that it acts by restoring the membrane potential of hyperpolarized or depolarized vestibular neurons.[3][22][27][32] This ability to normalize neuronal function may be a fundamental aspect of its therapeutic effect in a broader range of neurological conditions.

Signaling Pathway Diagram

NALL_Mechanism cluster_Extracellular Extracellular cluster_Cell Cell cluster_downstream Downstream Effects NALL_ext N-acetyl-L-leucine MCT1 MCT1 Transporter NALL_ext->MCT1 Uptake NALL_int N-acetyl-L-leucine (intracellular) MCT1->NALL_int Deacetylase Deacetylase NALL_int->Deacetylase mTORC1 mTORC1 NALL_int->mTORC1 Inhibition? Autophagy Autophagy Flux ↑ NALL_int->Autophagy Direct Activation? Neuroinflammation Neuroinflammation ↓ NALL_int->Neuroinflammation Leucine (B10760876) L-leucine Deacetylase->Leucine mTORC1->Autophagy Lysosomal_Function Lysosomal Function ↑ Autophagy->Lysosomal_Function Neuronal_Survival Neuronal Survival ↑ Lysosomal_Function->Neuronal_Survival Neuroinflammation->Neuronal_Survival

Proposed mechanism of action for N-acetyl-L-leucine (NALL).

Key Experimental Protocols

This section details the methodologies for pivotal preclinical and clinical studies that have shaped our understanding of N-acetyl-leucine.

Preclinical Studies

This protocol is designed to quantify the effect of N-acetyl-L-leucine on autophagy flux in a neuronal cell line.

  • Cell Line: SH-SY5Y human neuroblastoma cells stably expressing the mRFP-GFP-LC3 tandem reporter.

  • Cell Seeding: Cells are plated on glass-bottom dishes to achieve 60-70% confluency.

  • Treatment: Cells are pre-treated with varying concentrations of N-acetyl-L-leucine (e.g., 10 µM, 50 µM, 100 µM) for 24 hours.

    • Controls:

      • Vehicle control (e.g., PBS).

      • Positive control for autophagy induction: Rapamycin (100 nM for 4 hours).

      • Negative control for autophagy flux: Bafilomycin A1 (100 nM for the last 4 hours).

  • Fixation and Staining:

    • Wash cells twice with PBS.

    • Fix with 4% paraformaldehyde (PFA) for 15 minutes.

    • Wash three times with PBS.

    • Stain with DAPI to visualize nuclei.

  • Imaging and Analysis:

    • Images are acquired using a fluorescence microscope.

    • Quantify the number of green (autophagosomes) and red-only (autolysosomes) puncta per cell. An increased ratio of red to green puncta indicates enhanced autophagy flux.[25]

Autophagy_Workflow Start Start Seed_Cells Seed SH-SY5Y mRFP-GFP-LC3 cells Start->Seed_Cells Treat_Cells Treat with NALL and controls (24h) Seed_Cells->Treat_Cells Fix_Stain Fix with PFA and stain with DAPI Treat_Cells->Fix_Stain Image Fluorescence Microscopy Fix_Stain->Image Analyze Quantify red and green puncta Image->Analyze End End Analyze->End

Workflow for the in vitro autophagy flux assay.

This protocol evaluates the neuroprotective effects of N-acetyl-L-leucine in a mouse model of TBI.

  • Animal Model: Male C57BL/6 mice (8-10 weeks old).

  • TBI Induction:

    • Anesthetize the mouse and secure it in a stereotaxic frame.

    • Perform a craniotomy over the parietal cortex.

    • Induce a moderate TBI using a CCI device (e.g., 3 mm tip, 4 m/s velocity, 1.5 mm depth).

    • Suture the scalp and allow the animal to recover.

  • NALL Administration:

    • Mice are randomly assigned to treatment (N-acetyl-L-leucine) or vehicle groups.

    • N-acetyl-L-leucine is administered orally (e.g., 100 mg/kg daily) for a specified period post-TBI.[30]

  • Functional Outcome Assessment:

    • Motor function is assessed using the Rotarod test at baseline and multiple time points post-TBI.

  • Histological Analysis:

    • At the end of the study, brain tissue is collected for immunohistochemical analysis of neuronal markers (e.g., NeuN) and markers of neuroinflammation (e.g., Iba1).[25]

Clinical Trials

A master protocol has been established to investigate N-acetyl-L-leucine in three rare neurodegenerative diseases: Niemann-Pick type C (NPC), GM2 Gangliosidoses, and Ataxia-Telangiectasia (A-T).[28][33]

  • Parent Study:

    • Baseline period.

    • 6-week treatment period with orally administered N-acetyl-L-leucine.

    • 6-week post-treatment washout period.[1][6][11][34][35]

  • Extension Phase:

    • Allows for long-term assessment of safety and efficacy.[1][11][34]

  • Inclusion:

    • Genetically confirmed diagnosis of the respective disease.

    • Age ≥ 4 or 6 years, depending on the trial.[2][9][36]

    • Specific range on the Scale for the Assessment and Rating of Ataxia (SARA) score.[1][9]

    • Ability to perform specific functional tests (e.g., 9-Hole Peg Test).[1][9]

  • Exclusion:

    • Use of prohibited medications that could confound the results (e.g., N-acetyl-DL-leucine, aminopyridines) without a sufficient washout period.[2][36]

    • Certain co-morbidities (e.g., malignancies, insulin-dependent diabetes).[23]

  • Adults and adolescents (≥13 years): 4 g/day .[6][34][35][36]

  • Children (6-12 years): Weight-tiered doses.[6][34][35][36]

  • Primary Endpoint: Clinical Impression of Change in Severity (CI-CS), assessed by blinded raters who review videos of patients performing a primary anchor test (e.g., 8-Meter Walk Test or 9-Hole Peg Test).[1][6][33][35]

  • Secondary Endpoints:

    • Scale for the Assessment and Rating of Ataxia (SARA).[10][13][35]

    • Spinocerebellar Ataxia Functional Index (SCAFI).[28][35]

    • Clinical Global Impression (CGI) scales.[35]

    • Quality of life assessments (e.g., EuroQol-5D).[28][35]

Clinical_Trial_Workflow Screening Screening (Inclusion/Exclusion Criteria) Baseline Baseline Period Screening->Baseline Treatment 6-Week Treatment (NALL) Baseline->Treatment Washout 6-Week Washout Treatment->Washout Endpoint Primary & Secondary Endpoint Assessment Treatment->Endpoint Extension Optional Extension Phase (Long-term follow-up) Washout->Extension Washout->Endpoint Extension->Endpoint

General workflow for N-acetyl-L-leucine clinical trials.

Clinical Efficacy Data

Clinical trials have demonstrated the efficacy of N-acetyl-L-leucine in improving neurological symptoms in patients with Niemann-Pick disease type C.

Quantitative Clinical Efficacy Data in Niemann-Pick Type C
Treatment GroupOutcome MeasureBaseline Score (Mean ± SD)Change from Baseline (Mean ± SD)p-value
NALL (12 weeks)SARA Total Score15.88 ± 7.50-1.97 ± 2.43<0.001
Placebo (12 weeks)SARA Total Score15.68 ± 7.39-0.60 ± 2.39-
NALL (12 months)5-domain NPC-CSS11.10 ± 4.73-0.27 ± 2.420.009
Historical Cohort (12 months)5-domain NPC-CSS-+1.5 ± 3.16-
NALL (18 months)5-domain NPC-CSS11.10 ± 4.73+0.05 ± 2.950.023
Historical Cohort (18 months)5-domain NPC-CSS-+2.25 ± 4.74-

SARA: Scale for the Assessment and Rating of Ataxia (lower score is better). NPC-CSS: Niemann-Pick Disease Type C Clinical Severity Scale (lower score is better). Data from a randomized controlled trial and its open-label extension.[10][13][15][17][37]

These results show a statistically significant improvement in neurological status with N-acetyl-L-leucine treatment compared to both placebo and the expected disease progression in a historical cohort.

Conclusion and Future Directions

N-acetyl-DL-leucine, a drug with a long history in the treatment of vertigo, has been revitalized through the scientific investigation of its L-enantiomer. N-acetyl-L-leucine has emerged as a promising neuroprotective agent with a favorable safety profile. Its multifaceted mechanism of action, centered on the enhancement of cellular clearance pathways and reduction of neuroinflammation, makes it a compelling candidate for a range of neurodegenerative disorders.

Ongoing and future research will continue to elucidate the precise molecular targets of N-acetyl-L-leucine and explore its therapeutic potential in a wider array of neurological conditions. The journey of this molecule from a symptomatic treatment for a common ailment to a potential disease-modifying therapy for rare and devastating diseases is a testament to the power of scientific rediscovery in drug development.

References

The Impact of Acetylleucine on Brain Glucose Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-DL-leucine (acetylleucine) is a modified amino acid that has been used for decades in the treatment of vertigo and has shown promise in improving symptoms associated with various neurological disorders, including cerebellar ataxia and lysosomal storage diseases.[1][2][3][4][5][6][7][8] Emerging evidence suggests that its therapeutic effects may be, in part, mediated by its influence on brain energy metabolism, particularly glucose utilization. This technical guide provides an in-depth overview of the current understanding of this compound's impact on glucose metabolism in the brain, compiling quantitative data, detailing experimental protocols, and visualizing key signaling pathways. The active enantiomer responsible for the neuroprotective effects is believed to be N-acetyl-L-leucine (NALL).[1][9][10][11]

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical and preclinical studies investigating the effects of this compound on brain glucose metabolism and related outcomes.

Table 1: Effects of Acetyl-DL-leucine on Regional Cerebral Glucose Metabolism (rCGM) in Patients with Cerebellar Ataxia

Brain RegionObserved Change in rCGM in RespondersCorrelation with Clinical Improvement (SARA score)
CerebellumDecreasedNegative
Visual and Vestibular CorticesIncreasedPositive
Somatosensory CortexIncreasedNot specified
Premotor/Supplementary Motor AreasIncreasedNot specified

Source: Data synthesized from an [18F]-FDG-PET study on 22 patients with cerebellar ataxia.[12] Responders (12 out of 20 patients with a second PET scan) showed a mean improvement of 4.5 points on the Scale for the Assessment and Rating of Ataxia (SARA).[12]

Table 2: Effects of this compound in Animal Models of Neurodegenerative Diseases

Animal ModelTreatmentKey Quantitative Findings
Niemann-Pick Type C1 (Npc1-/-) micePre-symptomatic N-acetyl-L-leucineDelayed disease progression and extended lifespan.[1][9][13] Altered glucose and antioxidant metabolism implicated as a mechanism.[1][2][9][13][14][15]
Sandhoff Disease (Hexb-/-) miceAcetyl-DL-leucine (0.1 g/kg/day) from 3 weeks of ageModest but significant increase in lifespan.[1] Normalization of altered glucose and glutamate (B1630785) metabolism.[1] Significant increase in superoxide (B77818) dismutase 1 (SOD1) levels in the cerebellum (12.59%, p = 0.0121).[1]
Traumatic Brain Injury (TBI) mice (CCI model)N-acetyl-L-leucineSignificant improvement in motor and cognitive outcomes.[8] Attenuation of cortical cell death and neuroinflammation.[8]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature on this compound and brain glucose metabolism.

In Vivo Imaging of Brain Glucose Metabolism in Human Subjects

Objective: To measure the changes in regional cerebral glucose metabolism (rCGM) in response to this compound treatment in patients with cerebellar ataxia.

Methodology: [18F]-Fluorodeoxyglucose Positron Emission Tomography ([18F]-FDG-PET)

  • Patient Population: Adult patients diagnosed with cerebellar ataxia of various etiologies.[12]

  • Study Design: A retrospective analysis of [18F]-FDG-PET data from patients scanned before and during treatment with acetyl-DL-leucine (typically 4-5 g/day ).[12]

  • Imaging Protocol:

    • Patient Preparation: Patients are required to fast for at least 6 hours prior to the scan to ensure stable blood glucose levels.[16] Blood glucose levels are measured before tracer injection.

    • Tracer Injection: A standard dose of [18F]-FDG is administered intravenously.

    • Uptake Phase: Patients rest in a quiet, dimly lit room for approximately 30-60 minutes to allow for the uptake of [18F]-FDG into the brain.[16]

    • PET Scan: A static PET scan of the brain is acquired.

  • Data Analysis:

    • PET images are reconstructed and co-registered with anatomical MRI scans if available.

    • Statistical Parametric Mapping (SPM) software is used for voxel-based analysis of rCGM.[12]

    • Group subtraction analyses are performed to compare rCGM between baseline (pre-treatment) and on-treatment scans, as well as between responders and non-responders to treatment.[12]

    • Correlation analyses are conducted to assess the relationship between changes in rCGM and clinical scores, such as the Scale for the Assessment and Rating of Ataxia (SARA).[12]

Preclinical Evaluation in a Mouse Model of a Lysosomal Storage Disorder

Objective: To investigate the effects of this compound on disease progression, motor function, and biochemical markers in a mouse model of Sandhoff disease.

Methodology:

  • Animal Model: Sandhoff disease mouse model (Hexb-/-).[1]

  • Treatment Protocol:

    • Acetyl-DL-leucine is administered orally at a dose of 0.1 g/kg/day, starting from 3 weeks of age.[1]

  • Functional Outcome Assessment:

    • Motor Function: Assessed using tests such as the Rotarod to measure motor coordination and balance at various time points throughout the study.[9]

    • Lifespan: Monitored to determine the effect of treatment on survival.[1]

  • Biochemical Analysis:

    • Tissue Collection: At the end of the study, brain tissue (e.g., cerebellum, forebrain) is collected.

    • Metabolite Analysis: Techniques such as high-performance liquid chromatography (HPLC) or mass spectrometry can be used to quantify levels of glucose and glutamate.

    • Western Blotting: Used to measure the protein levels of key enzymes and markers, such as superoxide dismutase (SOD1 and SOD2).[1]

In Vitro Autophagy Flux Assay

Objective: To quantify the effect of N-acetyl-L-leucine on autophagy in a neuronal cell line.

Methodology:

  • Cell Line: A neuronal cell line, such as SH-SY5Y, stably expressing a tandem mRFP-GFP-LC3 reporter.[17]

  • Protocol:

    • Cell Seeding: Plate the cells on glass-bottom dishes or imaging plates to achieve 60-70% confluency on the day of the experiment.[17]

    • Treatment: Pre-treat the cells with various concentrations of N-acetyl-L-leucine (e.g., 10 µM, 50 µM, 100 µM) for 24 hours.[17] Include appropriate controls: vehicle (e.g., PBS), positive control for autophagy induction (e.g., Rapamycin), and a negative control for autophagic flux (e.g., Bafilomycin A1).[17]

    • Fixation and Staining:

      • Wash cells with PBS.

      • Fix with 4% paraformaldehyde (PFA).

      • Stain with DAPI to visualize nuclei.[17]

    • Imaging: Acquire images using a fluorescence microscope with filters for GFP, mRFP, and DAPI.[17]

    • Analysis: Quantify the number of green (autophagosomes) and red-only (autolysosomes) puncta per cell. An increased ratio of red to green puncta indicates enhanced autophagic flux.[17]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are believed to be mediated through several interconnected pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.

This compound Transport and Lactate (B86563) Efflux

This compound enters neuronal cells via the Monocarboxylate Transporter 1 (MCT1).[17] This transport is thought to be coupled with the efflux of lactate, which can help in restoring normal pH levels in the brain, as lactate accumulation is associated with several neurological disorders.[17]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylleucine_ext N-Acetyl-L-Leucine MCT1 MCT1 Transporter Acetylleucine_ext->MCT1 Uptake Lactate_ext Lactate MCT1->Lactate_ext Acetylleucine_int N-Acetyl-L-Leucine MCT1->Acetylleucine_int Lactate_int Lactate Lactate_int->MCT1 Efflux

Caption: this compound uptake and lactate efflux via the MCT1 transporter.

Regulation of Autophagy via mTORC1 Signaling

Once inside the cell, N-acetyl-L-leucine can be metabolized to L-leucine.[17] Leucine (B10760876) is a known activator of the mTORC1 signaling pathway, which in turn inhibits autophagy. However, some evidence suggests that this compound itself may initially inhibit mTORC1, thereby promoting autophagy, a cellular process for clearing damaged components.[17] This dual role may contribute to its neuroprotective effects.

G cluster_pathway Autophagy Regulation This compound N-Acetyl-L-Leucine Leucine L-Leucine This compound->Leucine Metabolized to mTORC1 mTORC1 Leucine->mTORC1 Inhibits (initial effect) Autophagy Autophagy mTORC1->Autophagy Inhibits Cellular_clearance Cellular Clearance (damaged proteins, etc.) Autophagy->Cellular_clearance Promotes

Caption: Proposed regulation of autophagy by N-acetyl-L-leucine via mTORC1.

Enhancement of Brain Energy Metabolism

This compound is proposed to enhance brain activity by improving the utilization of glucose for energy.[17] Once converted to L-leucine, it can serve as an alternative energy source and has been shown to improve overall glucose metabolism.[17] This is particularly relevant in neurological conditions where brain energy metabolism is often impaired.

G cluster_metabolism Brain Energy Metabolism This compound N-Acetyl-L-Leucine Leucine L-Leucine This compound->Leucine Metabolized to Glucose Glucose Leucine->Glucose Improves metabolism of Energy Energy Production (ATP) Leucine->Energy Alternative energy source Glucose->Energy Primary energy source Neuronal_Function Improved Neuronal Function Energy->Neuronal_Function

Caption: this compound's role in enhancing brain energy production.

Conclusion

The available evidence strongly suggests that this compound exerts a significant and beneficial impact on brain glucose metabolism. In conditions such as cerebellar ataxia, it appears to redistribute metabolic activity, leading to clinical improvements in a subset of patients. In preclinical models of neurodegenerative diseases, its neuroprotective effects are linked to the modulation of glucose and antioxidant pathways. The mechanisms underlying these effects are multifaceted, involving improved lactate clearance, regulation of autophagy, and enhancement of overall brain energy metabolism. Further research is warranted to fully elucidate the intricate molecular pathways involved and to optimize the therapeutic application of this compound for a range of neurological disorders. This guide serves as a foundational resource for scientists and researchers dedicated to advancing our understanding of this promising therapeutic agent.

References

An In-depth Technical Guide on the Cellular Uptake Mechanisms of Acetylleucine via Monocarboxylate Transporters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-acetyl-L-leucine is an acetylated form of the essential amino acid L-leucine, currently under investigation for its therapeutic potential in various neurological disorders. A critical aspect of its pharmacology is its unique cellular uptake mechanism, which diverges significantly from its parent molecule, L-leucine. This guide provides a comprehensive technical overview of the cellular transport of acetylleucine, with a primary focus on the role of monocarboxylate transporters (MCTs). Key findings indicate a "transporter switching" phenomenon, where the acetylation of leucine (B10760876) shifts its cellular entry from the L-type amino acid transporter (LAT1) to MCTs, particularly MCT1, as well as organic anion transporters (OATs). This guide will delve into the quantitative kinetics of this transport, the proposed mechanisms of action, and detailed experimental protocols for studying these processes in vitro.

Transporter Specificity and the "Transporter Switching" Phenomenon

The acetylation of L-leucine to N-acetyl-L-leucine fundamentally alters its physicochemical properties, leading to a significant change in its interaction with membrane transporters. While L-leucine is a zwitterion at physiological pH and is primarily transported by the high-affinity L-type amino acid transporter 1 (LAT1), N-acetyl-L-leucine exists predominantly as an anion.[1] This chemical modification prevents its interaction with LAT1.[1][2] Instead, N-acetyl-L-leucine is recognized and transported by a different set of carriers:

  • Monocarboxylate Transporter 1 (MCT1; SLC16A1): This is a principal transporter for N-acetyl-L-leucine and its D-enantiomer.[2][3] MCT1 is ubiquitously expressed in most tissues, including the intestine, brain, kidney, and liver, and is present at the blood-brain barrier, facilitating the broad distribution of this compound.[2][4]

  • Organic Anion Transporter 1 (OAT1; SLC22A6) and Organic Anion Transporter 3 (OAT3; SLC22A8): These transporters have also been identified as responsible for the cellular uptake of N-acetyl-L-leucine.[2][3]

  • Non-transporters: Studies have confirmed that N-acetyl-L-leucine is not a substrate for the L-type amino acid transporter (LAT1) or the peptide transporter (PepT1).[1][2]

This shift in transporter utilization from LAT1 to MCT1 and OATs is a crucial aspect of this compound's pharmacology, as it allows the molecule to bypass the rate-limiting step of LAT1-mediated transport that governs leucine's entry into cells and subsequent activation of signaling pathways like mTORC1.[1][2][3]

Quantitative Data on this compound Transport via MCT1

The interaction of N-acetyl-L-leucine and its D-enantiomer with MCT1 has been quantitatively characterized, providing insights into the transporter's affinity and capacity. The following table summarizes the key kinetic parameters.

CompoundTransporterParameterValueReference
N-acetyl-L-leucineMCT1Km3.0 mM[2]
N-acetyl-D-leucineMCT1Km1.0 mM[2]
N-acetyl-L-leucineMCT1IC5015 mM[2]
N-acetyl-D-leucineMCT1IC5011 mM[2]

Km (Michaelis constant) represents the substrate concentration at which the transport rate is half of the maximum (Vmax), indicating the affinity of the transporter for the substrate. A lower Km value suggests a higher affinity. IC50 (half maximal inhibitory concentration) is the concentration of an inhibitor that is required to inhibit 50% of the transport of a known substrate.

Proposed Mechanisms of MCT1-Mediated this compound Transport

MCT1 is a proton-coupled monocarboxylate transporter that can operate in two primary modes:

  • Proton-linked Cotransport: In this mode, MCT1 transports one molecule of a monocarboxylate substrate along with one proton across the cell membrane in the same direction.[4] The direction of transport (influx or efflux) is dependent on the substrate and proton gradients.

  • Bidirectional Exchange: MCT1 can also function as an exchanger, mediating the transport of one monocarboxylate substrate into the cell in exchange for another moving out of the cell, without the net movement of a proton.[4]

A key hypothesis for the therapeutic action of N-acetyl-L-leucine in neurological disorders characterized by metabolic dysfunction and elevated lactate (B86563) levels involves the bidirectional exchange mechanism of MCT1.[4][5] It is proposed that in pathological states with intracellular lactate accumulation and a resulting decrease in pH, MCT1 facilitates the uptake of N-acetyl-L-leucine in exchange for the efflux of intracellular lactate.[4] This process would not only deliver the therapeutic agent to the target cells but also help in restoring cellular pH homeostasis.[4][5]

Visualizing the Mechanisms and Workflows

Signaling Pathways and Logical Relationships

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-Leucine L-Leucine LAT1 LAT1 L-Leucine->LAT1 N-Acetyl-L-Leucine N-Acetyl-L-Leucine MCT1 MCT1 N-Acetyl-L-Leucine->MCT1 OAT1/3 OAT1/3 N-Acetyl-L-Leucine->OAT1/3 Intracellular L-Leucine Intracellular L-Leucine LAT1->Intracellular L-Leucine Intracellular N-Acetyl-L-Leucine Intracellular N-Acetyl-L-Leucine MCT1->Intracellular N-Acetyl-L-Leucine OAT1/3->Intracellular N-Acetyl-L-Leucine

Caption: Transporter switching of leucine and N-acetyl-leucine.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (High Lactate) N-Acetyl-L-Leucine_ext N-Acetyl-L-Leucine MCT1 MCT1 N-Acetyl-L-Leucine_ext->MCT1 N-Acetyl-L-Leucine_int N-Acetyl-L-Leucine MCT1->N-Acetyl-L-Leucine_int Lactate_int Lactate Lactate_int->MCT1 G Start Start Cell_Culture Seed and culture cells (e.g., MDCK-II expressing hMCT1) Start->Cell_Culture Pre-incubation Wash and pre-incubate cells in assay buffer Cell_Culture->Pre-incubation Uptake_Initiation Initiate uptake with radiolabeled N-acetyl-leucine +/- inhibitors Pre-incubation->Uptake_Initiation Incubation Incubate for a defined time (e.g., 1-10 minutes) at 37°C Uptake_Initiation->Incubation Uptake_Termination Terminate uptake by rapid washing with ice-cold buffer Incubation->Uptake_Termination Cell_Lysis Lyse cells to release intracellular contents Uptake_Termination->Cell_Lysis Measurement Measure radioactivity (scintillation counting) and protein content (BCA assay) Cell_Lysis->Measurement Data_Analysis Normalize uptake to protein content and calculate kinetic parameters Measurement->Data_Analysis End End Data_Analysis->End

References

The Effect of N-Acetyl-L-Leucine on Autophagy Flux in Neurons: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-acetyl-L-leucine (NALL), an acetylated derivative of the essential amino acid L-leucine, is emerging as a promising therapeutic agent for a range of neurological disorders. Its neuroprotective effects are attributed to a multifaceted mechanism of action, with the modulation of autophagy flux in neurons being a key component. This technical guide provides an in-depth overview of the current understanding of how N-acetyl-L-leucine impacts neuronal autophagy, summarizing key quantitative data, detailing experimental protocols for assessing its effects, and visualizing the underlying signaling pathways.

Introduction: Acetylleucine and Neuronal Autophagy

N-acetyl-L-leucine has a long history of clinical use for the treatment of vertigo and is now being investigated for neurodegenerative conditions such as Niemann-Pick disease type C and traumatic brain injury (TBI).[1][2] Its therapeutic potential is linked to its ability to cross the blood-brain barrier and exert neuroprotective effects, including the stabilization of neuronal membranes, modulation of calcium homeostasis, and reduction of neuroinflammation.[3][4]

Autophagy is a fundamental cellular process responsible for the degradation and recycling of damaged organelles and misfolded proteins, a function particularly critical for the health and longevity of post-mitotic cells like neurons.[5] A disruption in autophagy flux—the complete process from autophagosome formation to lysosomal degradation—is implicated in the pathogenesis of numerous neurodegenerative diseases. N-acetyl-L-leucine has been shown to restore impaired autophagy flux in neuronal contexts, suggesting a significant mechanism for its neuroprotective properties.[1][2]

Mechanism of Action: How this compound Modulates Autophagy

The primary mechanism by which N-acetyl-L-leucine is thought to enhance autophagy flux in neurons is through the inhibition of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a master negative regulator of autophagy.[6] This stands in contrast to its parent molecule, L-leucine, which is a known activator of mTORC1.[7] The acetylation of L-leucine appears to be crucial for this inhibitory activity.[8]

Furthermore, evidence suggests that N-acetyl-L-leucine may also promote autophagy by enhancing lysosomal function and biogenesis.[8][9] This could be mediated by the activation of Transcription Factor EB (TFEB), a key regulator of lysosomal gene expression.[8] By improving the efficiency of the final, degradative step of autophagy, N-acetyl-L-leucine ensures the complete clearance of autophagic cargo.

The proposed signaling pathway involves N-acetyl-L-leucine entering neurons and inhibiting mTORC1 activity. This de-represses the ULK1 complex, initiating the formation of the autophagosome. Concurrently, N-acetyl-L-leucine may promote lysosomal function, facilitating the fusion of autophagosomes with lysosomes to form autolysosomes, where the contents are degraded.

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies on the effect of N-acetyl-L-leucine on markers of autophagy flux in neurons.

Model System Treatment Autophagy Marker Observed Effect Reference
Mouse model of Traumatic Brain Injury (TBI)Oral N-acetyl-L-leucineLC3-II (autophagosome marker)Reduced accumulation in cortical tissue[1][2]
Mouse model of Traumatic Brain Injury (TBI)Oral N-acetyl-L-leucinep62/SQSTM1 (autophagic cargo adaptor)Reduced accumulation in cortical tissue[1][10]
In vitro neuronal cell linesN-acetyl-L-leucineTFEB target gene (e.g., LAMP1)Increased production[8]
Assay Model Treatment Outcome Measure Result Reference
Western BlotCortical tissue from TBI miceN-acetyl-L-leucineLC3-II/LC3-I ratio and p62 levelsPartial restoration of autophagy flux[2][10]
ImmunohistochemistryHippocampal brain sections from TBI miceN-acetyl-L-leucineCleaved caspase-3 positive neuronsReduction in neuronal death[10]
Functional Assays (Beam Walk, Novel Object Recognition)TBI miceN-acetyl-L-leucineMotor and cognitive outcomesSignificant improvement[2][10]

Experimental Protocols

In Vitro Autophagy Flux Assay Using Tandem mRFP-GFP-LC3 Reporter

This protocol is designed to quantify the effect of N-acetyl-L-leucine on autophagy flux in a neuronal cell line (e.g., SH-SY5Y) using a tandem fluorescent-tagged LC3 reporter.[11][12] The reporter fluoresces yellow (mRFP and GFP) in non-acidic autophagosomes and red (mRFP only) in acidic autolysosomes due to the quenching of GFP in the acidic environment. An increase in the ratio of red to yellow puncta indicates enhanced autophagy flux.

Materials:

  • Neuronal cell line (e.g., SH-SY5Y) stably expressing mRFP-GFP-LC3

  • Complete cell culture medium

  • N-Acetyl-L-leucine (NALL) stock solution (e.g., 100 mM in sterile PBS)

  • Autophagy inducer (positive control, e.g., Rapamycin)

  • Autophagy inhibitor (e.g., Bafilomycin A1)

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • DAPI stain

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells expressing mRFP-GFP-LC3 onto glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment:

    • Treat cells with varying concentrations of N-acetyl-L-leucine for a predetermined time course (e.g., 6, 12, 24 hours).

    • Include a vehicle control (PBS).

    • Include a positive control (Rapamycin).

    • To measure flux, a set of wells for each condition should be co-treated with Bafilomycin A1 for the last 2-4 hours of the experiment. Bafilomycin A1 blocks the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes.

  • Fixation:

    • Wash the cells three times with PBS.

    • Fix the cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

  • Staining:

    • Stain with DAPI for 5 minutes to visualize nuclei.

    • Wash twice with PBS.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filters for GFP (green), mRFP (red), and DAPI (blue).

  • Analysis:

    • Quantify the number of green puncta (autophagosomes) and red-only puncta (autolysosomes) per cell.

    • An increase in the ratio of red to green puncta in the N-acetyl-L-leucine treated cells compared to the vehicle control indicates enhanced autophagy flux.

    • A significant increase in yellow puncta in the presence of Bafilomycin A1 compared to its absence confirms an active autophagic flux.

Western Blot Analysis of LC3 and p62

This protocol measures changes in the levels of key autophagy-related proteins, LC3 and p62, in neuronal cells or tissues treated with N-acetyl-L-leucine.[5][13] An increase in the ratio of lipidated LC3 (LC3-II) to non-lipidated LC3 (LC3-I) is indicative of autophagosome formation. A decrease in the level of p62, a protein that is itself degraded by autophagy, suggests increased autophagic clearance.

Materials:

  • Neuronal cells or tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies: anti-LC3B, anti-p62/SQSTM1, anti-β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cells or homogenize tissue in RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection and Analysis:

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Quantify the band intensities for LC3-I, LC3-II, p62, and the loading control.

    • Calculate the LC3-II/LC3-I ratio and normalize p62 levels to the loading control. An increased LC3-II/LC3-I ratio and decreased p62 levels in N-acetyl-L-leucine treated samples compared to controls indicate enhanced autophagy.

Visualizations: Signaling Pathways and Experimental Workflows

Acetylleucine_Autophagy_Pathway NALL N-Acetyl-L-Leucine mTORC1 mTORC1 NALL->mTORC1 inhibits TFEB TFEB NALL->TFEB activates? ULK1_Complex ULK1 Complex mTORC1->ULK1_Complex inhibits Autophagosome_Formation Autophagosome Formation ULK1_Complex->Autophagosome_Formation promotes Autolysosome Autolysosome Autophagosome_Formation->Autolysosome fuses with Degradation Degradation & Recycling Autolysosome->Degradation Lysosome Lysosome Lysosome->Autolysosome Lysosomal_Biogenesis Lysosomal Biogenesis TFEB->Lysosomal_Biogenesis promotes Lysosomal_Biogenesis->Lysosome

Caption: Proposed signaling pathway of N-acetyl-L-leucine in neuronal autophagy.

Autophagy_Flux_Workflow Start Seed mRFP-GFP-LC3 Neuronal Cells Treatment Treat with N-Acetyl-L-Leucine +/- Bafilomycin A1 Start->Treatment Fix_Stain Fix and Stain with DAPI Treatment->Fix_Stain Microscopy Fluorescence Microscopy Fix_Stain->Microscopy Analysis Quantify Yellow (Autophagosomes) and Red-Only (Autolysosomes) Puncta Microscopy->Analysis Conclusion Determine Autophagy Flux Analysis->Conclusion

Caption: Experimental workflow for the in vitro autophagy flux assay.

Conclusion

N-acetyl-L-leucine demonstrates considerable promise as a modulator of neuronal autophagy. By inhibiting mTORC1 and potentially enhancing lysosomal function, it effectively restores autophagy flux in preclinical models of neurological disease. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of N-acetyl-L-leucine and similar compounds in the context of neurodegeneration and brain injury. Continued research into the precise molecular targets and downstream effects of N-acetyl-L-leucine will be crucial for its successful translation into clinical applications for a broader range of neurological disorders.

References

Initial Studies on Acetylleucine for Niemann-Pick Disease Type C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial pre-clinical and clinical research on acetylleucine as a potential therapeutic agent for Niemann-Pick Disease Type C (NPC). It is designed to offer an in-depth resource for professionals in the fields of neurodegenerative disease research and drug development. This document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed mechanisms of action and experimental workflows.

Introduction to Niemann-Pick Disease Type C

Niemann-Pick Disease Type C is a rare, autosomal recessive lysosomal storage disorder characterized by the accumulation of unesterified cholesterol and other lipids in lysosomes.[1][2] This leads to a progressive and fatal neurodegenerative course, with symptoms often including cerebellar ataxia, cognitive decline, and vertical supranuclear gaze palsy.[1][2] The disease is caused by mutations in either the NPC1 or NPC2 gene, which are crucial for intracellular lipid trafficking.[1] Currently, therapeutic options are limited, highlighting the urgent need for novel treatments.

This compound as a Therapeutic Candidate

This compound, a modified amino acid, has emerged as a promising therapeutic candidate for NPC and other lysosomal storage disorders.[3] It is available as a racemic mixture, N-acetyl-DL-leucine (the active form in Tanganil®), and as the single L-enantiomer, N-acetyl-L-leucine (NALL), which is believed to be the more active form for neuroprotective effects.[4][5][6] Initial studies have suggested both symptomatic improvement and potential disease-modifying effects.[7][8]

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative outcomes from initial studies of this compound in both animal models of NPC and human clinical trials.

Preclinical Studies in Npc1-/- Mouse Model
ParameterTreatment GroupOutcomeReference
Lifespan N-acetyl-DL-leucine (ADLL)Significant extension of lifespan[4][5]
N-acetyl-L-leucine (ALL)Significant extension of lifespan[4][5]
N-acetyl-D-leucine (ADL)No significant effect on lifespan[4][5]
Motor Function ADLL, ALL, and ADL (symptomatic treatment)Improvement in ataxia[5]
ADLL and ALL (pre-symptomatic treatment)Delayed disease progression, improved gait and motor function[4][5]
Neuropathology ADLLSlowed Purkinje cell loss[5]
ALLReduced neuroinflammation in the cerebellum[5]
ADLNo neuroprotective effect[5]
Clinical Studies in NPC Patients
Study DesignTreatmentKey Quantitative OutcomesReference
Case Series (n=12) N-acetyl-DL-leucine (3-5 g/day for 1 month)SARA Score: Median change from baseline of -3.8 points (p=0.003).[9][10]
SCAFI (9-Hole Peg Test, dominant hand): Improvement.[9][10]
mDRS Score: Improvement.[9][10]
Phase II Rater-Blinded Study (n=32) N-acetyl-L-leucine (NALL) (weight-tiered, up to 4 g/day for 6 weeks)CI-CS Primary Endpoint: Statistically significant improvement (mean difference 0.86, p=0.029).[11][12]
Phase III Crossover Trial (n=60) N-acetyl-L-leucine (NALL) (weight-tiered, up to 4 g/day for 12 weeks)SARA Score: Mean change from baseline of -1.97 with NALL vs. -0.60 with placebo (p<0.001).[13]
Long-Term Extension Study N-acetyl-L-leucine (NALL)5-domain NPC-CSS: After 12 months, mean change from baseline of -0.27 with NALL vs. +1.5 in a historical cohort. After 18 months, mean change of +0.05 with NALL vs. +2.25 in a historical cohort.

Experimental Protocols

Preclinical Evaluation in Npc1-/- Mouse Model

Objective: To assess the efficacy of acetyl-DL-leucine and its enantiomers on disease progression and lifespan in a mouse model of NPC.

Animal Model: Npc1-/- mice.

Treatment Groups:

  • Npc1-/- untreated control.

  • Npc1-/- treated with N-acetyl-DL-leucine (ADLL).

  • Npc1-/- treated with N-acetyl-L-leucine (ALL).

  • Npc1-/- treated with N-acetyl-D-leucine (ADL).

  • Wild-type control.

Drug Administration:

  • Pre-symptomatic treatment: Drug administered from 3 weeks of age.

  • Symptomatic treatment: Drug administered from 8-9 weeks of age.

  • Dosage: Orally, approximately 0.1 g/kg/day.[13]

Outcome Measures:

  • Behavioral analysis: Assessment of ataxia, gait abnormalities, and general health.

  • Motor function tests.

  • Survival analysis: Monitoring and recording of lifespan.

  • Neuropathology: Histological analysis of the cerebellum to assess Purkinje cell loss and neuroinflammation.

  • Biochemical analysis: Measurement of lipid species in brain tissue.

Phase III Double-Blind, Placebo-Controlled, Crossover Clinical Trial (NCT05163288)

Objective: To evaluate the safety and efficacy of N-acetyl-L-leucine (NALL) for the treatment of NPC.

Study Design: A multinational, double-blind, randomized, placebo-controlled, crossover trial.

Patient Population:

  • Genetically confirmed diagnosis of NPC.

  • Age ≥ 4 years.

  • SARA score between 7 and 34.

Treatment Protocol:

  • Patients are randomized (1:1) to one of two treatment sequences:

    • Sequence 1: NALL for 12 weeks, followed by placebo for 12 weeks.

    • Sequence 2: Placebo for 12 weeks, followed by NALL for 12 weeks.

  • Dosage:

    • Patients ≥ 13 years or aged 4–12 years weighing ≥ 35 kg: 4 g/day .

    • Patients aged 4–12 years weighing 25 to < 35 kg: 3 g/day .

    • Patients aged 4–12 years weighing 15 to < 25 kg: 2 g/day .

    • Administered orally two to three times per day.[13]

Primary Efficacy Endpoint:

  • Change from baseline in the total score on the Scale for the Assessment and Rating of Ataxia (SARA).

Secondary Outcome Measures:

  • Clinical Global Impression of Improvement (CGI-I).

  • Spinocerebellar Ataxia Functional Index (SCAFI).

  • Modified Disability Rating Scale (mDRS).

  • Quality of life assessments.

Visualizations of Pathways and Workflows

Pathophysiology of Niemann-Pick Disease Type C

cluster_lysosome Late Endosome / Lysosome cluster_cell Cellular Consequences LDL LDL-Cholesterol NPC2 NPC2 LDL->NPC2 binds cholesterol NPC1 NPC1 NPC2->NPC1 transfers cholesterol to Cholesterol Free Cholesterol NPC1->Cholesterol egress Lysosomal_Dysfunction Lysosomal Dysfunction GSL Glycosphingolipids Accumulation Lipid Accumulation GSL->Accumulation Accumulation->Lysosomal_Dysfunction Autophagy_Impairment Autophagy Impairment Lysosomal_Dysfunction->Autophagy_Impairment Mitochondrial_Dysfunction Mitochondrial Dysfunction Lysosomal_Dysfunction->Mitochondrial_Dysfunction Neuroinflammation Neuroinflammation Lysosomal_Dysfunction->Neuroinflammation Neuronal_Death Neuronal Cell Death Autophagy_Impairment->Neuronal_Death Oxidative_Stress Oxidative Stress Mitochondrial_Dysfunction->Oxidative_Stress Oxidative_Stress->Neuronal_Death Neuroinflammation->Neuronal_Death NPC1_mutation NPC1/NPC2 Gene Mutation NPC1_mutation->NPC2 loss of function NPC1_mutation->NPC1 loss of function cluster_cell Neuron cluster_metabolism Metabolic Shift cluster_downstream Downstream Effects NALL_outside N-acetyl-L-leucine (NALL) MCT Monocarboxylate Transporter NALL_outside->MCT uptake NALL_inside NALL MCT->NALL_inside Deacetylase Deacetylase NALL_inside->Deacetylase L_Leucine L-Leucine Deacetylase->L_Leucine Glucose_Metabolism Glucose Metabolism L_Leucine->Glucose_Metabolism modulates Autophagy Enhanced Autophagy (potential) L_Leucine->Autophagy potential modulation Pyruvate Pyruvate Glucose_Metabolism->Pyruvate PDH Pyruvate Dehydrogenase (PDH) Pyruvate->PDH Krebs_Cycle Krebs Cycle PDH->Krebs_Cycle increased flux ATP_Production Increased ATP Production Krebs_Cycle->ATP_Production Mitochondrial_Function Improved Mitochondrial Function ATP_Production->Mitochondrial_Function Lysosomal_Function Improved Lysosomal Function Mitochondrial_Function->Lysosomal_Function Neuroprotection Neuroprotection Mitochondrial_Function->Neuroprotection Neuroinflammation_Reduction Reduced Neuroinflammation Lysosomal_Function->Neuroinflammation_Reduction Lysosomal_Function->Neuroprotection Autophagy->Neuroprotection Neuroinflammation_Reduction->Neuroprotection cluster_screening Screening & Randomization cluster_sequence1 Sequence 1 cluster_sequence2 Sequence 2 Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline Baseline Assessment (SARA, etc.) Informed_Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization Period1_S1 Period 1 (12 weeks) NALL Treatment Randomization->Period1_S1 Period1_S2 Period 1 (12 weeks) Placebo Treatment Randomization->Period1_S2 Period2_S1 Period 2 (12 weeks) Placebo Treatment Period1_S1->Period2_S1 Crossover Endpoint_Analysis Primary Endpoint Analysis (Change in SARA score) Period2_S1->Endpoint_Analysis Period2_S2 Period 2 (12 weeks) NALL Treatment Period1_S2->Period2_S2 Crossover Period2_S2->Endpoint_Analysis

References

Methodological & Application

Application Notes and Protocols for N-acetyl-L-leucine in In Vivo Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-L-leucine (NALL), a modified amino acid, is emerging as a significant neuroprotective agent with therapeutic potential across a spectrum of neurological disorders.[1] Preclinical in vivo research has been pivotal in demonstrating its efficacy in mitigating neuronal damage and improving functional outcomes in various disease models. These studies have highlighted its role in modulating critical cellular pathways, including the restoration of autophagy flux, reduction of neuroinflammation, and attenuation of neuronal cell death.[2][3][4]

This document provides a comprehensive overview of the application of N-acetyl-L-leucine in in vivo neuroprotection studies, with a focus on effective dosages, detailed experimental protocols, and the underlying signaling pathways.

Data Presentation: N-acetyl-L-leucine In Vivo Dosages and Efficacy

The following table summarizes the quantitative data from key preclinical studies, offering a comparative look at the dosages and outcomes of N-acetyl-L-leucine treatment in different animal models of neurological disease.

Animal ModelDisease/Injury ModelN-acetyl-L-leucine DosageAdministration RouteTreatment DurationKey Neuroprotective OutcomesReferences
C57/BL6 MiceControlled Cortical Impact (CCI) induced Traumatic Brain Injury (TBI)100 mg/kg/dayOral gavage4 daysAttenuation of cortical cell death, reduced expression of neuroinflammatory markers, partial restoration of autophagy flux.[3]
C57/BL6 MiceControlled Cortical Impact (CCI) induced Traumatic Brain Injury (TBI)0.5 g/kg of chowOral (mixed with diet gel/chow)Up to 28 daysSignificantly improved motor and cognitive outcomes, reduced lesion volume.[5]
Npc1-/- MiceNiemann-Pick Disease Type C (NPC)0.1 g/kg/dayOralSymptomatically (from 8-9 weeks) or Pre-symptomatically (from 3 weeks)Reduced ataxia, delayed onset of functional decline, slowed disease progression, prolonged survival.[6]
Hexb-/- MiceSandhoff Disease0.1 g/kg/day (as N-acetyl-DL-leucine)OralFrom 3 weeks of ageModest but significant increase in lifespan, improved motor function, reduced glycosphingolipid storage.[7][8]
MPTP-induced MiceParkinson's Disease (PD)Not specifiedOralNot specifiedAlleviated motor impairments and dopamine (B1211576) neuronal deficits.[1][9]
LRRK2R1441C knock-in miceParkinson's Disease (PD)Not specifiedNot specifiedNot specifiedImproved dopamine-dependent motor learning deficits.[1]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of N-acetyl-L-leucine are attributed to its influence on several key cellular signaling pathways. The diagrams below, generated using DOT language, illustrate these proposed mechanisms and a typical experimental workflow for in vivo studies.

G cluster_0 Neurological Insult (e.g., TBI, Neurodegeneration) cluster_1 N-acetyl-L-leucine Intervention cluster_2 Cellular Mechanisms cluster_3 Neuroprotective Outcomes insult Neuronal Injury / Stress autophagy Restoration of Autophagy Flux insult->autophagy dysregulates neuroinflammation Attenuation of Neuroinflammation insult->neuroinflammation dysregulates apoptosis Reduction of Neuronal Cell Death insult->apoptosis dysregulates nall N-acetyl-L-leucine nall->autophagy modulates nall->neuroinflammation modulates nall->apoptosis modulates outcomes Improved Neuronal Survival Enhanced Functional Recovery Reduced Lesion Volume autophagy->outcomes neuroinflammation->outcomes apoptosis->outcomes

Proposed neuroprotective mechanism of N-acetyl-L-leucine.

G cluster_0 Phase 1: Model Induction & Treatment cluster_1 Phase 2: Post-Treatment Assessment cluster_2 Phase 3: Analysis animal_model Animal Model Induction (e.g., CCI for TBI) baseline Baseline Behavioral Assessment animal_model->baseline randomization Randomization into Treatment Groups baseline->randomization treatment N-acetyl-L-leucine or Vehicle Administration randomization->treatment behavioral Post-Treatment Behavioral Assessments treatment->behavioral tissue Tissue Collection (Brain) behavioral->tissue histology Histological Analysis (e.g., Lesion Volume, Cell Death) tissue->histology biochemical Biochemical Assays (e.g., Western Blot, ELISA) tissue->biochemical data_analysis Data Analysis and Interpretation histology->data_analysis biochemical->data_analysis

References

Application Notes and Protocols for Acetylleucine in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylleucine, a derivative of the essential amino acid leucine, has demonstrated therapeutic potential in various neurological conditions.[1] It is actively being investigated for its neuroprotective and neuro-restorative properties. These application notes provide detailed protocols for the preparation of this compound solutions for in vitro cell culture experiments, along with an overview of its mechanism of action and key experimental considerations.

Data Presentation: Solubility and Working Concentrations

Proper dissolution and the use of appropriate concentrations are critical for obtaining reliable and reproducible experimental results. The following table summarizes the solubility of this compound in various solvents and provides recommended starting concentrations for cell culture experiments. It is crucial to determine the optimal concentration for each specific cell line and experimental endpoint through dose-response studies.[2]

SolventSolubilityRecommended Stock ConcentrationRecommended Working Concentration RangeNotes
DMSO ~120 mg/mL (692.79 mM)[3]1 M[4]10 µM - 5 mM[2]Use of fresh, anhydrous DMSO is recommended as it is hygroscopic and moisture can impact solubility.[3]
Water ~6.67 mg/mL (38.51 mM)[3]--Sonication may be required to aid dissolution.[3] Aqueous solutions should be freshly prepared.[5]
Ethanol ~32 mg/mL (184.75 mM)[6]50 mg/mL[4][7]-Used for preparing solutions for in vivo studies, can be adapted for in vitro use.[4][7]
DMSO/PBS (pH 7.2) (1:4) ~0.2 mg/mL[5]--For applications requiring lower DMSO concentrations. Aqueous solutions are not recommended for storage beyond one day.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), which is a common method for cell culture experiments.

Materials:

  • N-acetyl-DL-leucine (or the specific enantiomer, N-acetyl-L-leucine or N-acetyl-D-leucine) powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical tubes (e.g., 1.5 mL or 15 mL)

  • Vortex mixer

  • Sterile filter (0.22 µm) and syringe

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile conical tube.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 M).

  • Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if precipitation occurs.[3]

  • Sterilization: Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.[2] Store the aliquots at -20°C or -80°C. Stock solutions in DMSO are stable for up to 2 years at -80°C and 1 year at -20°C.[3]

Protocol 2: Preparation of Working Solutions and Cell Treatment

This protocol outlines the dilution of the this compound stock solution into cell culture medium and the subsequent treatment of cells.

Materials:

  • This compound stock solution (from Protocol 1)

  • Complete cell culture medium appropriate for the cell line

  • Cultured cells in multi-well plates or flasks

  • Sterile serological pipettes and pipette tips

Procedure:

  • Thawing: Thaw an aliquot of the this compound stock solution at room temperature.

  • Dilution: Prepare the final working concentrations by diluting the stock solution directly into the complete cell culture medium. For example, to prepare a 1 mM working solution from a 1 M stock, add 1 µL of the stock solution to 1 mL of medium.

  • Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentration of this compound. Ensure a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) is included in the experiment.

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).[2]

Protocol 3: Cytotoxicity Assay (MTT Assay)

It is essential to determine the non-toxic concentration range of this compound for your specific cell line.[2] The MTT assay is a common method to assess cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • This compound working solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells at an optimal density in a 96-well plate and allow them to adhere for 24 hours.[2]

  • Treatment: Treat the cells with a range of this compound concentrations (e.g., 10 µM to 5 mM) and a vehicle control for the desired duration (e.g., 48 hours).[2]

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2]

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[2]

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[2]

  • Analysis: Normalize the results to the vehicle control (set as 100% viability) and plot cell viability against this compound concentration to determine the non-toxic dose range.[2]

Mechanism of Action and Signaling Pathways

This compound is believed to exert its effects through multiple mechanisms.[1] It can stabilize neuronal cell membranes, modulate calcium homeostasis, and has antioxidant and anti-inflammatory properties.[1] Furthermore, it can enhance mitochondrial function and influence the mTOR signaling pathway, which is a key regulator of cellular processes like autophagy.[1][8]

Acetylleucine_Signaling_Pathway This compound This compound MCT1 MCT1 Transporter This compound->MCT1 Enters cell via CellMembrane Neuronal Membrane Stabilization MCT1->CellMembrane Calcium Calcium Homeostasis Modulation MCT1->Calcium Mitochondria Mitochondrial Function MCT1->Mitochondria mTORC1 mTORC1 MCT1->mTORC1 Inhibits Neuroprotection Neuroprotection CellMembrane->Neuroprotection Calcium->Neuroprotection Mitochondria->Neuroprotection Autophagy Autophagy mTORC1->Autophagy Inhibits Autophagy->Neuroprotection

Caption: Proposed signaling pathway of this compound.

Experimental Workflow for this compound Treatment

The following diagram illustrates a general workflow for conducting cell culture experiments with this compound, from solution preparation to data analysis.

Acetylleucine_Experimental_Workflow Start Start PrepStock Prepare this compound Stock Solution (e.g., in DMSO) Start->PrepStock DoseResponse Perform Dose-Response (Cytotoxicity Assay) PrepStock->DoseResponse CellSeeding Seed Cells in Culture Plates/Flasks CellSeeding->DoseResponse TreatCells Treat Cells with this compound and Vehicle Control CellSeeding->TreatCells DetermineConc Determine Optimal Working Concentration DoseResponse->DetermineConc DetermineConc->TreatCells Incubate Incubate for Desired Duration TreatCells->Incubate EndpointAssay Perform Endpoint Assays (e.g., Western Blot, qPCR, Imaging) Incubate->EndpointAssay DataAnalysis Data Analysis and Interpretation EndpointAssay->DataAnalysis End End DataAnalysis->End

Caption: General experimental workflow for this compound.

References

Quantitative Analysis of Acetylleucine in Biological Samples: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetylleucine is a modified amino acid with therapeutic potential in various neurological disorders.[1][2] It exists as two enantiomers, N-acetyl-L-leucine and N-acetyl-D-leucine, which may exhibit different pharmacokinetic and pharmacodynamic profiles.[1][3] Accurate and robust quantitative analysis of acetylleucine in biological matrices is therefore crucial for pharmacokinetic studies, clinical monitoring, and drug development.[3] This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.

Analytical Methods Overview

Several analytical techniques can be employed for the quantification of this compound. However, LC-MS/MS is the most widely used and recommended method due to its high sensitivity, specificity, and ability to perform chiral separation.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for this compound quantification, offering high selectivity and sensitivity for complex biological matrices.[4] Chiral LC-MS/MS methods are essential for differentiating between the D and L enantiomers.[1][3]

  • Gas Chromatography-Mass Spectrometry (GC-MS): While feasible, GC-MS typically requires derivatization of the analyte to increase volatility, which adds complexity to the sample preparation process.[5]

  • High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection: These methods often require derivatization to enhance detection and may lack the specificity of mass spectrometric methods.[6][7]

Experimental Protocols

Protocol 1: Chiral LC-MS/MS Quantification of N-acetyl-D-leucine and N-acetyl-L-leucine in Human Plasma

This protocol describes a sensitive and specific method for the simultaneous quantification of N-acetyl-D-leucine and N-acetyl-L-leucine in human plasma.

1. Materials and Reagents

  • N-acetyl-D-leucine and N-acetyl-L-leucine reference standards

  • Isotope-labeled internal standard (IS), e.g., N-acetyl-D-leucine-d3

  • LC-MS grade methanol (B129727), acetonitrile (B52724), and water[3]

  • Formic acid

  • Human plasma (blank)

2. Sample Preparation: Protein Precipitation

  • Thaw frozen plasma samples on ice.[5]

  • Pipette 50 µL of plasma sample, standard, or quality control (QC) into a microcentrifuge tube.[8]

  • Add 100 µL of ice-cold acetonitrile containing the internal standard.[8]

  • Vortex the mixture thoroughly for 1 minute to precipitate proteins.[3]

  • Centrifuge the samples at 13,000 rpm for 10 minutes at 4°C.[9]

  • Carefully transfer the supernatant to a new tube.[5]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.[5]

  • Reconstitute the dried extract in 150 µL of the initial mobile phase (e.g., 50% methanol in water).[8]

  • Transfer the final solution to an LC autosampler vial for injection.[5]

3. LC-MS/MS Instrumentation and Conditions

  • LC System: UPLC or HPLC system

  • Column: Chiral column, e.g., Supelco Astec CHIROBIOTIC T (2.1 x 150 mm, 5 µm)[1]

  • Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water[1]

  • Mobile Phase B: Methanol[1]

  • Flow Rate: 0.3 mL/min[1]

  • Column Temperature: 30°C[1]

  • Injection Volume: 4 µL[1]

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive or Negative[1]

  • Multiple Reaction Monitoring (MRM) Transitions:

    • N-acetyl-leucine: Monitor the transition m/z 174.1 → 86.1[3][10]

    • Internal Standard (e.g., N-acetyl-D-leucine-d3): Optimize based on the specific IS used.

4. Calibration Curve and Quality Control Samples

  • Prepare stock solutions of N-acetyl-D-leucine and N-acetyl-L-leucine in methanol.

  • Create a series of working standard solutions by serial dilution.

  • Spike blank plasma with the working standards to generate a calibration curve over a desired concentration range (e.g., 1 ng/mL to 10,000 ng/mL).[1]

  • Prepare QC samples at low, medium, and high concentrations in the same manner.[1]

5. Data Analysis

  • Integrate the peak areas for each analyte and the internal standard.

  • Calculate the ratio of the analyte peak area to the internal standard peak area.

  • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.

  • Determine the concentration of N-acetyl-D-leucine and N-acetyl-L-leucine in the unknown samples by interpolation from the calibration curve.[3]

Protocol 2: Quantitative Analysis of this compound in Hair Samples by UPLC-MS/MS

This protocol is adapted for the analysis of this compound in hair, which can serve as a non-invasive biosample.[10]

1. Sample Preparation: Micropulverized Extraction

  • Wash hair samples with dichloromethane (B109758) or methanol to remove external contaminants and allow them to air dry.[3]

  • Accurately weigh approximately 10-20 mg of the hair sample into a bead-beating tube.[3]

  • Add an appropriate internal standard (e.g., N-acetyl norleucine).[10]

  • Add extraction solvent (e.g., methanol) and homogenize using a bead beater.

  • Centrifuge the sample and collect the supernatant.

  • Evaporate the supernatant to dryness and reconstitute in the initial mobile phase.

2. UPLC-MS/MS Conditions

  • Column: Reversed-phase C18 column (e.g., BEH C18, 100 x 2.1 mm, 1.7 µm)[3]

  • Mobile Phase: Isocratic elution with acetonitrile and 0.1% formic acid in water (e.g., 14:86, v/v).[10]

  • Run Time: Approximately 5 minutes.[3]

  • Ionization Mode: ESI Positive[3]

  • MRM Transition: m/z 174.1 → 86.1 for N-acetyl-leucine.[3][10]

Data Presentation

Table 1: Pharmacokinetic Parameters of N-acetyl-leucine Enantiomers in Mice after Oral Administration of Racemate (100 mg/kg) [1]

ParameterN-acetyl-D-leucineN-acetyl-L-leucine
Cmax (ng/mL) 16900436
AUC (h*ng/mL) 11400573
T1/2 (h) 0.290.25
ke (h-1) 2.41.7

Cmax: Maximum plasma concentration; AUC: Area under the plasma drug concentration-time curve; T1/2: Half-life; ke: Elimination rate constant.

Table 2: LC-MS/MS Method Validation Parameters

ParameterAcceptance CriteriaTypical Performance
Linearity (r²) > 0.99> 0.999[11]
Accuracy Within ±15% of nominal value (±20% at LLOQ)85-115%
Precision (%CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Recovery Consistent, precise, and reproducible89.76-111.54%[12]
Matrix Effect Should be assessed and minimized92.47-102.40%[12]
LLOQ Signal-to-noise ratio ≥ 51.50 fmol[11]

LLOQ: Lower Limit of Quantification

Visualizations

Experimental Workflow

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Hair) Spike Spike with Internal Standard Sample->Spike Extraction Extraction (Protein Precipitation or Micropulverized Extraction) Spike->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection LC Injection Reconstitution->Injection Separation Chiral/RP Separation Injection->Separation Detection MS/MS Detection (MRM) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Construction Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: General workflow for sample preparation and LC-MS/MS analysis.

Proposed Signaling Pathway of this compound

G cluster_cellular_effects Cellular Effects cluster_outcomes Therapeutic Outcomes This compound This compound Membrane Neuronal Membrane Stabilization This compound->Membrane Calcium Calcium Homeostasis Modulation This compound->Calcium Mitochondria Enhanced Mitochondrial Function This compound->Mitochondria Antioxidant Antioxidant Effects (ROS Scavenging) This compound->Antioxidant AntiInflammatory Anti-inflammatory Effects This compound->AntiInflammatory mTORC1 mTORC1 Inhibition This compound->mTORC1 ImprovedFunction Improved Neuronal Function Membrane->ImprovedFunction Neuroprotection Neuroprotection Calcium->Neuroprotection Mitochondria->Neuroprotection Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection Autophagy Increased Autophagy mTORC1->Autophagy leads to Autophagy->Neuroprotection

Caption: Proposed mechanisms of action for this compound.

Conclusion

The quantitative analysis of this compound in biological samples is a critical component of its development as a therapeutic agent. The LC-MS/MS methods detailed in these application notes provide a robust and sensitive approach for the accurate quantification of its enantiomers. Adherence to validated protocols is essential for generating reliable data to support preclinical and clinical studies. The provided diagrams offer a visual representation of the experimental workflow and the current understanding of this compound's mechanism of action.

References

Application Notes and Protocols: N-acetyl-L-leucine in Animal Models of Traumatic Brain Injury

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Traumatic brain injury (TBI) represents a significant global health concern, often leading to long-term disability and mortality.[1][2] The pathophysiology of TBI is complex, involving a primary mechanical injury that triggers a cascade of secondary events, including neuronal cell death, neuroinflammation, and excitotoxicity, which contribute to progressive brain damage.[3][4] Currently, there are no effective pharmacological treatments that can halt this secondary injury cascade.[3][4]

N-acetyl-L-leucine (NALL), the L-enantiomer of the acetylated form of the essential amino acid leucine, has emerged as a promising neuroprotective agent.[5] It is orally bioavailable and has a favorable safety profile, having been used for decades in France to treat vertigo.[3] Preclinical studies have demonstrated its potential in mitigating neuronal damage and improving functional outcomes in animal models of TBI.[5][6] The proposed neuroprotective mechanisms of NALL include the partial restoration of autophagy flux, attenuation of neuroinflammation, and a reduction in neuronal cell death.[3][5]

These application notes provide a comprehensive overview of the use of N-acetyl-L-leucine in animal models of TBI, with detailed protocols for key experiments to facilitate further research and drug development in this area.

Data Presentation

The following tables summarize the quantitative data from key studies investigating the effects of N-acetyl-L-leucine in animal models of TBI.

Table 1: Effects of N-acetyl-L-leucine on Motor and Cognitive Function Following TBI in Mice

Parameter Animal Model Treatment Group Outcome Measure Result Reference
Motor FunctionControlled Cortical Impact (CCI)NALL (100 mg/kg, oral gavage)Rotarod Test (latency to fall)Significantly improved motor coordination and balance at multiple time points post-TBI.[6]
Cognitive FunctionControlled Cortical Impact (CCI)NALL (100 mg/kg, oral gavage)Novel Object Recognition Test (discrimination index)Significantly improved recognition memory.[2]
Cognitive FunctionControlled Cortical Impact (CCI)NALL (100 mg/kg, oral gavage)Morris Water Maze Test (escape latency)Significantly reduced escape latency, indicating improved spatial learning and memory.[7]

Table 2: Effects of N-acetyl-L-leucine on Neuropathological and Biomarker Outcomes Following TBI in Mice

Parameter Animal Model Treatment Group Outcome Measure Result Reference
Neuronal Cell DeathControlled Cortical Impact (CCI)NALL (100 mg/kg, oral gavage)TUNEL StainingMarked attenuation of cell death in the acute phase (day 1 post-TBI).[1][1][4]
Neuronal Cell DeathControlled Cortical Impact (CCI)NALL (100 mg/kg, oral gavage)α-fodrin breakdown products (Western Blot)Significant decrease in cleaved α-fodrin, indicating reduced calpain and caspase activation.[2]
Lesion VolumeControlled Cortical Impact (CCI)NALL (100 mg/kg, oral gavage)Nissl StainingMarked attenuation of lesion volume.[3]
NeuroinflammationControlled Cortical Impact (CCI)NALL (100 mg/kg, oral gavage)mRNA levels of pro-inflammatory markers (iNOS, NLRP3, IL-1β, TNF, IFN-β, NOX2)Significant reduction in the expression of neuroinflammatory markers.[6][6]
Autophagy FluxControlled Cortical Impact (CCI)NALL (100 mg/kg, oral gavage)LC3-II and p62/SQSTM1 levels (Western Blot)Significant decrease in the accumulation of LC3-II and p62/SQSTM1, indicating restoration of autophagy flux.[1][4][1][2][4]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of N-acetyl-L-leucine in TBI and a typical experimental workflow for its evaluation in an animal model.

TBI_NALL_Pathway TBI Traumatic Brain Injury Autophagy_Dysfunction Autophagy Dysfunction (Accumulation of autophagosomes, ↑ LC3-II, ↑ p62/SQSTM1) TBI->Autophagy_Dysfunction Neuronal_Death Neuronal Cell Death Autophagy_Dysfunction->Neuronal_Death Neuroinflammation Neuroinflammation Autophagy_Dysfunction->Neuroinflammation Functional_Deficits Motor & Cognitive Deficits Neuronal_Death->Functional_Deficits Neuroinflammation->Functional_Deficits NALL N-acetyl-L-leucine Autophagy_Restoration Restoration of Autophagy Flux NALL->Autophagy_Restoration Autophagy_Restoration->Neuronal_Death Inhibits Autophagy_Restoration->Neuroinflammation Inhibits Neuroprotection Neuroprotection Autophagy_Restoration->Neuroprotection Functional_Recovery Functional Recovery Neuroprotection->Functional_Recovery

Caption: Proposed neuroprotective mechanism of N-acetyl-L-leucine in TBI.

TBI_NALL_Workflow cluster_pre_tbi Pre-TBI cluster_tbi TBI Induction cluster_post_tbi Post-TBI Animal_Acclimation Animal Acclimation (e.g., C57BL/6 mice) Baseline_Testing Baseline Behavioral Testing (e.g., Rotarod) Animal_Acclimation->Baseline_Testing Anesthesia Anesthesia (e.g., Isoflurane) Baseline_Testing->Anesthesia Craniotomy Craniotomy Anesthesia->Craniotomy CCI Controlled Cortical Impact (CCI) Craniotomy->CCI Randomization Randomization to Groups (Vehicle vs. NALL) CCI->Randomization Treatment NALL Administration (e.g., 100 mg/kg, oral gavage) Randomization->Treatment Behavioral_Testing Post-TBI Behavioral Testing (Rotarod, NOR, MWM) Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (Brain) Behavioral_Testing->Tissue_Collection Analysis Histological & Biochemical Analysis (Nissl, IHC, Western Blot) Tissue_Collection->Analysis

Caption: Experimental workflow for evaluating N-acetyl-L-leucine in a TBI mouse model.

Experimental Protocols

Controlled Cortical Impact (CCI) Model of TBI in Mice

This protocol describes the induction of a moderate TBI using a CCI device.[7]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Anesthesia (e.g., isoflurane)

  • Stereotaxic frame

  • Controlled cortical impact (CCI) device with a 3 mm tip

  • Micro-drill

  • Suturing material

  • Analgesics

  • Sterile saline

Procedure:

  • Anesthetize the mouse using isoflurane (B1672236) (e.g., 4% for induction, 1.5-2% for maintenance) and place it in a stereotaxic frame.

  • Maintain the animal's body temperature at 37°C using a heating pad.

  • Make a midline incision on the scalp to expose the skull.

  • Perform a craniotomy (approximately 4-5 mm in diameter) over the right parietal cortex, midway between the bregma and lambda sutures, using a micro-drill. Ensure the dura mater remains intact.

  • Position the CCI device piston perpendicular to the exposed dura.

  • Induce a moderate TBI with the following parameters: 3 mm tip diameter, impact velocity of 4-6 m/s, and a deformation depth of 1.5-2 mm.[7][8]

  • After the impact, immediately suture the scalp incision.

  • Administer post-operative analgesia as per approved animal care protocols.

  • Allow the animal to recover in a clean, warm cage.

  • Sham-operated animals undergo the same surgical procedure, including craniotomy, but without the cortical impact.

N-acetyl-L-leucine Administration

This protocol details the oral administration of NALL.

Materials:

  • N-acetyl-L-leucine (e.g., Sigma-Aldrich, Cat# 441511)

  • Ethanol (B145695)

  • Sterile water

  • Oral gavage needles

Procedure:

  • Prepare a 50 mg/ml stock solution of N-acetyl-L-leucine by dissolving it in ethanol.

  • Dilute the stock solution in sterile water to a final concentration of 10 mg/ml.[8]

  • Administer the NALL solution to the mice via oral gavage at a dose of 100 mg/kg body weight.[8] For a 25g mouse, this corresponds to 0.25 ml of the 10 mg/ml solution.[8]

  • Treatment is typically initiated 1-4 hours post-TBI and continued daily for the duration of the study.[7]

  • The vehicle control group receives an equivalent volume of the vehicle (water with a corresponding small percentage of ethanol).

Behavioral Assessment

This test assesses motor coordination and balance.[7]

Materials:

  • Accelerating rotarod apparatus

Procedure:

  • Acclimate the mice to the rotarod apparatus for at least two days prior to baseline testing.

  • Perform baseline testing before TBI induction.

  • Place the mouse on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 5 minutes).

  • Record the latency to fall from the rod.

  • Perform the test at multiple time points post-TBI (e.g., days 3, 7, 14, 21, and 28) to assess motor recovery.[7]

This test evaluates recognition memory.

Materials:

  • Open field arena (e.g., 50 x 50 cm)

  • Two identical objects (familiar objects)

  • One novel object

Procedure:

  • Habituation: Allow each mouse to explore the empty open field arena for 5-10 minutes for two consecutive days.

  • Familiarization Phase: Place two identical objects in the arena and allow the mouse to explore for 5-10 minutes.

  • Test Phase (e.g., 24 hours later): Replace one of the familiar objects with a novel object and allow the mouse to explore for 5 minutes.

  • Record the time spent exploring each object.

  • Calculate the discrimination index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time). A higher index indicates better recognition memory.

Histological and Biochemical Analysis

Procedure:

  • At the designated endpoint, deeply anesthetize the mice and perform transcardial perfusion with ice-cold saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).

  • Harvest the brains and post-fix them in 4% PFA overnight at 4°C.

  • Cryoprotect the brains by incubating them in a 30% sucrose (B13894) solution until they sink.

  • Freeze the brains and cut them into coronal sections (e.g., 20-40 µm) using a cryostat.

Procedure:

  • Mount the brain sections on slides.

  • Stain the sections with a cresyl violet solution.

  • Dehydrate the sections through a series of ethanol and xylene washes.

  • Coverslip the slides.

  • Capture images of the stained sections and quantify the lesion volume using image analysis software.

Procedure:

  • Wash the brain sections in PBS.

  • Perform antigen retrieval if necessary.

  • Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).

  • Incubate the sections with primary antibodies overnight at 4°C (e.g., anti-Iba1 for microglia, anti-NeuN for neurons).

  • Wash the sections and incubate with the appropriate fluorescently-labeled secondary antibodies.

  • Counterstain with DAPI to visualize nuclei.

  • Mount and coverslip the slides.

  • Capture images using a fluorescence microscope and quantify the number of positive cells or the fluorescence intensity in the peri-lesional area.

Procedure:

  • Dissect the peri-lesional cortical tissue and homogenize it in RIPA buffer with protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Incubate the membrane with primary antibodies overnight at 4°C (e.g., anti-LC3, anti-p62/SQSTM1, and a loading control like anti-β-actin).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry and normalize to the loading control.

Conclusion

N-acetyl-L-leucine demonstrates significant therapeutic potential in animal models of traumatic brain injury by attenuating neuronal cell death and neuroinflammation, likely through the restoration of autophagy flux.[1][3][6] These effects translate to improved motor and cognitive functional recovery.[2][6] The detailed protocols provided herein offer a framework for researchers to further investigate the neuroprotective effects of NALL and explore its clinical translatability for the treatment of TBI.

References

Application of N-Acetyl-L-Leucine in In Vitro Models of Neurodegeneration: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-leucine (NALL), the L-enantiomer of acetyl-DL-leucine, is emerging as a promising therapeutic agent for a range of neurodegenerative diseases.[1][2] Initially used for vertigo, recent studies have highlighted its neuroprotective potential in various conditions, including lysosomal storage disorders (LSDs) like Niemann-Pick disease type C (NPC) and GM2 gangliosidosis, Parkinson's disease (PD), and traumatic brain injury (TBI).[3][4][5] Its proposed mechanism of action is multi-faceted, targeting fundamental cellular processes that are often dysregulated in neurodegeneration.[6][7]

These application notes provide an overview of the in vitro applications of N-acetyl-L-leucine, summarizing key findings and providing detailed protocols for researchers to investigate its effects in relevant cell models.

Proposed Mechanisms of Action

N-acetyl-L-leucine exerts its neuroprotective effects through several interconnected pathways:

  • Enhancement of Lysosomal Function and Autophagy: NALL has been shown to improve lysosomal biogenesis and function.[7][8] It can activate Transcription Factor EB (TFEB), a master regulator of these processes, leading to enhanced clearance of cellular waste and aggregated proteins.[7][8] This is particularly relevant for lysosomal storage disorders and synucleinopathies.[8][9][10] In models of TBI, NALL treatment restores autophagy flux, which is crucial for removing damaged cellular components and reducing cell death.

  • Mitochondrial Bioenergetics and Metabolism: The compound supports mitochondrial health by improving energy production (ATP) and normalizing glucose and glutamate (B1630785) metabolism.[6][7][8][11] Mitochondrial dysfunction is a common hallmark of many neurodegenerative diseases.[6]

  • Reduction of Neuroinflammation: NALL has demonstrated anti-inflammatory properties, reducing the activation of microglia and the production of pro-inflammatory cytokines.[6][10] Chronic neuroinflammation is a key contributor to neuronal damage in various neurodegenerative conditions.[6]

  • Stabilization of Neuronal Membranes: Early studies suggested that acetylleucine can restore the membrane potential of abnormally polarized neurons, which may contribute to its effects on neuronal excitability and function.[6][10][12][13]

  • Reduction of Pathological Protein Aggregates: In in vitro models of Parkinson's disease, NALL treatment has been shown to decrease the levels of pathological phosphorylated α-synuclein (pS129-syn), a key component of Lewy bodies.[1][4]

Data from In Vitro Studies

The following tables summarize quantitative data from key studies investigating the effects of N-acetyl-L-leucine in various in vitro models of neurodegeneration.

Table 1: Effects of this compound on Lysosomal Volume in Niemann-Pick Type C (NPC) Models

In Vitro ModelCompoundConcentrationTreatment DurationOutcomeResultReference
Fibroblasts from NPC patientsN-acetyl-L-leucineNot SpecifiedNot SpecifiedRelative Lysosomal VolumeSignificant Reduction (p < 0.001)[14]
Fibroblasts from NPC patientsN-acetyl-DL-leucineNot SpecifiedNot SpecifiedRelative Lysosomal VolumeSignificant Reduction (p < 0.01)[14]
Npc1-deficient CHO cellsN-acetyl-L-leucineNot SpecifiedNot SpecifiedLysosomal VolumeReversal of expanded lysosomal volume[10]
Npc1-deficient CHO cellsN-acetyl-DL-leucineNot SpecifiedNot SpecifiedLysosomal VolumeReversal of expanded lysosomal volume[10]

Table 2: Effects of N-Acetyl-L-Leucine (NALL) on Parkinson's Disease (PD) Cellular Phenotypes

In Vitro ModelCompoundConcentrationTreatment DurationOutcomeResultReference
GBA1 L444P patient-derived dopaminergic neuronsNALL10 mM4 weeksTriton-soluble pS129 α-synuclein~45% Reduction (p < 0.01)[1]
GBA1 L444P patient-derived dopaminergic neuronsNALL10 mM4 weeksTriton-insoluble pS129 α-synuclein~50% Reduction (p < 0.01)[1]
GBA1 L444P patient-derived dopaminergic neuronsNALL10 mM4 weeksParkin Protein Levels~70% Increase (p < 0.05)[1]
LRRK2 mutant dopaminergic neuronsNALLNot SpecifiedNot SpecifiedpS129 α-synuclein LevelsReduction[1][4]

Table 3: Effects of N-Acetyl-L-Leucine (NALL) on TFEB Activation

| In Vitro Model | Compound | Concentration | Treatment Duration | Outcome | Result | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | HeLa cells | NALL | EC50: ~225-276 µM | 18 hours | TFEB Nuclear Translocation | Concentration-dependent increase |[15] | | HeLa cells | NALL | Not Specified | Not Specified | LAMP1 Production | Increased |[8] |

Visualizations

Multi-faceted Mechanism of N-Acetyl-L-Leucine cluster_cellular_processes Cellular Processes NALL N-Acetyl-L-Leucine (NALL) Lysosome Lysosomal Function (TFEB Activation) NALL->Lysosome Enhances Mitochondria Mitochondrial Bioenergetics (ATP Production) NALL->Mitochondria Improves Inflammation Neuroinflammation (Microglial Activation) NALL->Inflammation Reduces ProteinAgg Protein Aggregation (pS129 α-synuclein) NALL->ProteinAgg Reduces Neuroprotection Neuroprotection & Improved Neuronal Function Lysosome->Neuroprotection Mitochondria->Neuroprotection Inflammation->Neuroprotection ProteinAgg->Neuroprotection

Caption: Proposed multi-faceted mechanism of N-acetyl-L-leucine.

TFEB Activation Pathway by NALL NALL N-Acetyl-L-Leucine (NALL) TFEB_cyto TFEB (inactive) NALL->TFEB_cyto Activates Cytoplasm Cytoplasm Nucleus Nucleus TFEB_nuc TFEB (active) TFEB_cyto->TFEB_nuc Translocation Genes Lysosomal & Autophagy Genes (e.g., LAMP1) TFEB_nuc->Genes Promotes Transcription Biogenesis Lysosomal Biogenesis & Enhanced Autophagy Genes->Biogenesis

Caption: NALL-mediated activation and translocation of TFEB.

Experimental_Workflow start Seed Neurodegenerative In Vitro Model (e.g., patient fibroblasts, iPSC-neurons) treatment Treat with N-Acetyl-L-Leucine (Dose-response & time-course) start->treatment assays Perform Cellular & Molecular Assays treatment->assays lysosome Lysosomal Analysis (LysoTracker) assays->lysosome autophagy Autophagy Flux (p62 Western Blot) assays->autophagy protein Proteinopathy (pS129-syn ELISA) assays->protein inflammation Inflammation (Cytokine Array) assays->inflammation analysis Data Analysis & Interpretation lysosome->analysis autophagy->analysis protein->analysis inflammation->analysis

Caption: General workflow for testing NALL in vitro.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of N-acetyl-L-leucine in vitro. These are synthesized from established methodologies and should be optimized for specific cell types and experimental conditions.

Protocol 1: Assessment of Lysosomal Volume using LysoTracker Staining

This protocol is designed to quantify changes in the volume of acidic lysosomal compartments in live cells following treatment with N-acetyl-L-leucine. It is particularly relevant for models of lysosomal storage diseases.[2][16]

Materials:

  • Cell culture medium (appropriate for the cell line)

  • N-acetyl-L-leucine (NALL)

  • LysoTracker™ Red DND-99 or Deep Red (Thermo Fisher Scientific)

  • Hoechst 33342 or DAPI

  • Phosphate-Buffered Saline (PBS)

  • Formaldehyde (B43269) (3.2-4% in PBS)

  • 96-well imaging plates (e.g., black, clear-bottom)

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells (e.g., NPC patient fibroblasts) into a 96-well imaging plate at a density that will result in 70-80% confluency at the time of imaging. Culture overnight in a 37°C, 5% CO₂ incubator.

  • NALL Treatment: Prepare a stock solution of NALL in an appropriate solvent (e.g., sterile water or PBS) and dilute it in a cell culture medium to the desired final concentrations. Remove the old medium from the cells and add the NALL-containing medium. Include a vehicle-only control. Incubate for the desired treatment period (e.g., 24-72 hours).

  • LysoTracker Staining: Prepare a working solution of LysoTracker dye in a pre-warmed cell culture medium (e.g., 50-150 nM).[2][17] Remove the NALL-containing medium and add the LysoTracker solution to each well. Incubate for 30-60 minutes at 37°C, protected from light.[2]

  • Cell Fixation and Nuclear Staining:

    • Carefully wash the cells twice with warm PBS.

    • Add 100 µL/well of a solution containing formaldehyde and a nuclear stain (e.g., 1 µg/mL Hoechst 33342) to fix the cells and stain the nuclei.[2]

    • Incubate for 15-20 minutes at room temperature, protected from light.

  • Washing: Wash the plate three times with PBS.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope. Use appropriate filter sets for the nuclear stain (e.g., DAPI channel) and LysoTracker (e.g., RFP or Far Red channel).

  • Image Analysis: Use image analysis software to identify individual cells based on the nuclear stain. Within each cell, segment and quantify the total fluorescence intensity or area of the LysoTracker-positive puncta. Normalize the LysoTracker signal to the cell count for each well. Compare the normalized signal between NALL-treated and control wells.

Protocol 2: Analysis of Autophagy Flux by p62/SQSTM1 Western Blot

This protocol measures the levels of p62/SQSTM1, a protein that is selectively degraded during autophagy. A decrease in p62 levels upon NALL treatment indicates an increase in autophagic flux.[6]

Materials:

  • Cell culture reagents

  • N-acetyl-L-leucine (NALL)

  • Bafilomycin A1 (optional, for blocking lysosomal degradation)

  • RIPA or other suitable lysis buffer

  • Protease and Phosphatase Inhibitor Cocktail

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody: Rabbit anti-p62/SQSTM1

  • Primary antibody: Mouse or Rabbit anti-β-actin or GAPDH (loading control)

  • HRP-conjugated anti-rabbit and anti-mouse secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with NALL at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.

    • Optional: To confirm that changes in p62 are due to lysosomal degradation, treat a parallel set of wells with NALL in the presence of Bafilomycin A1 (e.g., 100 nM) for the final 2-4 hours of incubation.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, vortexing occasionally.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Prepare samples by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-p62 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again as in the previous step.

    • Apply ECL substrate and capture the signal using an imaging system.

  • Analysis:

    • Strip the membrane and re-probe with an anti-β-actin or anti-GAPDH antibody as a loading control.

    • Quantify the band intensities using densitometry software. Normalize the p62 band intensity to the corresponding loading control band intensity.

    • A decrease in the normalized p62 level in NALL-treated cells compared to the control indicates an induction of autophagy flux.

Protocol 3: Quantification of Phosphorylated α-Synuclein (pS129) by Cell-Based ELISA

This protocol provides a high-throughput method to measure the relative amount of α-synuclein phosphorylated at serine 129 in cultured cells, a key pathological marker in Parkinson's disease.[5][7]

Materials:

  • Cell-Based ELISA Kit for Phospho-α-Synuclein (S129) (e.g., from Abcam, R&D Systems, or similar)

  • 96-well cell culture plates

  • N-acetyl-L-leucine (NALL)

  • Wash Buffers and Blocking Solution (typically provided in the kit)

  • Fixing Solution (e.g., 4% formaldehyde)

  • Quenching Solution (e.g., H₂O₂ and methanol, provided in the kit)

  • Primary antibodies (total α-synuclein and phospho-S129 α-synuclein, provided in the kit)

  • HRP-conjugated secondary antibody (provided in the kit)

  • Substrate (e.g., TMB, provided in the kit)

  • Stop Solution (provided in the kit)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells (e.g., iPSC-derived dopaminergic neurons from PD patients) in a 96-well plate and allow them to adhere and differentiate as required. Treat cells with various concentrations of NALL for the desired duration (e.g., 24 hours to several days).

  • Cell Fixation:

    • Remove the treatment medium and wash the cells twice with 1x TBS or PBS.

    • Fix the cells by adding 100 µL of Fixing Solution to each well and incubating for 20 minutes at room temperature.[7]

  • Washing and Quenching:

    • Remove the Fixing Solution and wash the plate three times with 1x Wash Buffer.

    • Add 100 µL of Quenching Buffer to each well and incubate for 20 minutes at room temperature to block endogenous peroxidases.[7]

  • Blocking: Wash the plate as before. Add 200 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.[7]

  • Primary Antibody Incubation:

    • Wash the plate.

    • Prepare and add the primary antibodies to the appropriate wells: one set of wells for the anti-phospho-α-synuclein (S129) antibody and another for the anti-total α-synuclein antibody (for normalization).

    • Incubate overnight at 4°C.[7]

  • Secondary Antibody Incubation:

    • Wash the plate three times.

    • Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate thoroughly.

    • Add 100 µL of the substrate solution to each well and incubate in the dark until sufficient color develops (typically 15-30 minutes).

    • Add 100 µL of Stop Solution to each well.

  • Data Acquisition and Analysis:

    • Read the absorbance at 450 nm using a microplate reader.

    • For each condition, calculate the ratio of the phospho-S129 signal to the total α-synuclein signal.

    • Compare the normalized phospho-S129 levels in NALL-treated cells to the vehicle-treated control cells.

Protocol 4: In Vitro Neuroinflammation Assay using Microglia

This protocol assesses the anti-inflammatory effects of N-acetyl-L-leucine on microglia activated with a pro-inflammatory stimulus like lipopolysaccharide (LPS).[13][18]

Materials:

  • Primary microglia or a microglial cell line (e.g., BV-2)

  • Cell culture reagents

  • Lipopolysaccharide (LPS)

  • N-acetyl-L-leucine (NALL)

  • ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β)

  • Griess Reagent for Nitrite (B80452) Determination (for nitric oxide measurement)

Procedure:

  • Cell Seeding: Plate microglia in a 24-well or 96-well plate at an appropriate density and allow them to adhere overnight.

  • Pre-treatment with NALL: Pre-treat the cells with various concentrations of NALL for 1-2 hours before adding the inflammatory stimulus.

  • Inflammatory Challenge: Add LPS to the wells (final concentration typically 100 ng/mL to 1 µg/mL) to induce an inflammatory response. Maintain the NALL concentrations. Include control wells: untreated (no NALL, no LPS), LPS only, and NALL only.

  • Incubation: Incubate the cells for an appropriate time to allow for cytokine production (e.g., 6-24 hours).

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 300 x g for 5 minutes) to pellet any floating cells. Carefully collect the cell culture supernatant for analysis.

  • Cytokine Measurement (ELISA):

    • Use commercial ELISA kits to quantify the concentration of specific cytokines (e.g., TNF-α, IL-6) in the collected supernatants.

    • Follow the manufacturer's instructions for the ELISA procedure.

    • Generate a standard curve and determine the cytokine concentrations in your samples.

  • Nitric Oxide Measurement (Griess Assay):

    • Nitric oxide production can be indirectly measured by quantifying nitrite, a stable breakdown product, in the supernatant.

    • Mix an equal volume of supernatant with the Griess Reagent.

    • Incubate for 10-15 minutes at room temperature.

    • Measure the absorbance at ~540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

  • Data Analysis: Compare the levels of cytokines and nitrite in the "LPS + NALL" treated groups to the "LPS only" group to determine the anti-inflammatory effect of NALL. A significant reduction indicates an anti-inflammatory property.

References

Application Note: Chiral Separation and Quantification of Acetylleucine Enantiomers by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetylleucine is a chiral molecule existing as two enantiomers: N-acetyl-L-leucine and N-acetyl-D-leucine. These enantiomers can exhibit distinct pharmacokinetic and pharmacodynamic properties. For instance, the L-enantiomer is often the therapeutically active form for treating certain neurological disorders, while the D-enantiomer may have different effects or accumulate in the body.[1] Therefore, stereospecific analytical methods are critical for accurately quantifying each enantiomer in biological matrices to support pharmacokinetic studies, drug development, and clinical monitoring.[1]

This document provides detailed protocols for the separation and quantification of N-acetylleucine enantiomers using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Two primary methodologies are presented:

  • Direct Chiral Separation: Utilizes a chiral stationary phase to directly resolve the enantiomers.

  • Indirect Chiral Separation via Derivatization: Involves chemically modifying the enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard reversed-phase column.

Methodology 1: Direct Chiral Separation using a Chiral Stationary Phase

This protocol is adapted from methodologies used in pharmacokinetic studies and offers a direct approach to enantiomer separation without the need for derivatization.[2]

Experimental Protocol

1. Sample Preparation (Plasma)

  • To 50 µL of plasma, add 100 µL of acetonitrile (B52724) containing an internal standard (e.g., N-acetyl-norleucine or an isotope-labeled standard like Leucine(13C6;15N)).[1][3][4]

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample (e.g., 10 min at 2700 xg) to pellet the precipitated proteins.[4]

  • Transfer the supernatant to a new 96-well plate.

  • Evaporate the solvent under a stream of nitrogen gas.[2][3][4]

  • Reconstitute the residue in 150 µL of 50% methanol (B129727) in water for LC-MS/MS analysis.[2][3][4]

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: Supelco Astec CHIROBIOTIC T chiral HPLC column (e.g., 150 mm x 2.1 mm, 5 µm).[2]

    • Mobile Phase A: 20 mM ammonium (B1175870) acetate (B1210297) in water.[2]

    • Mobile Phase B: Methanol.[2]

    • Flow Rate: 0.3 mL/min.[2]

    • Column Temperature: 30°C.[2]

    • Injection Volume: 4 µL.[2]

    • Gradient: A suitable gradient must be developed to ensure separation. An example could be starting with a high percentage of Mobile Phase A and gradually increasing Mobile Phase B.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative or Positive mode. ESI Negative has been reported to be effective.[2]

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: For N-acetylleucine, the transition m/z 174.1 → 86.1 is commonly monitored.[1]

    • Instrument Parameters: Optimize parameters such as capillary voltage, gas temperatures, and collision energy on the specific instrument being used.

Quantitative Data Summary
ParameterN-acetyl-D-leucineN-acetyl-L-leucineInternal Standard
Precursor Ion (m/z) 174.1174.1To be determined
Product Ion (m/z) 86.186.1To be determined
Retention Time (min) To be determinedTo be determinedTo be determined
Linear Range e.g., 1 - 10,000 ng/mLe.g., 1 - 10,000 ng/mLN/A
LLOQ To be determinedTo be determinedN/A
Accuracy & Precision Within acceptable limitsWithin acceptable limitsN/A

Note: Retention times and validation parameters must be determined empirically during method development and validation.

Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (50 µL) add_is Add Acetonitrile + Internal Standard plasma->add_is vortex Vortex & Centrifuge add_is->vortex supernatant Transfer Supernatant vortex->supernatant evap Evaporate to Dryness supernatant->evap reconstitute Reconstitute in 50% Methanol evap->reconstitute inject Inject Sample (4 µL) reconstitute->inject chiral_col Chiral Column (CHIROBIOTIC T) inject->chiral_col ms Tandem Mass Spec (MRM Mode) chiral_col->ms data Data Acquisition ms->data

Caption: Workflow for Direct Chiral Separation of Acetylleucine Enantiomers.

Methodology 2: Indirect Separation via Pre-Column Derivatization

This method is suitable for achieving high sensitivity and utilizes a common C18 column by converting the enantiomers into diastereomers before analysis.[5]

Experimental Protocol

1. Sample Preparation (Fingernails)

  • This protocol is based on analysis in human fingernails and would require adaptation for other matrices like plasma.[5]

  • Prepare a sample extract from the biological matrix.

  • Derivatization: The extract is derivatized using a chiral reagent. A reported method uses DBD-Apy (4-(N,N-dimethylaminosulfonyl)-7-(3-aminopyrrolidin-1-yl)-2,1,3-benzoxadiazole).[5] This process creates diastereomers that are separable on a standard reversed-phase column.

2. LC-MS/MS Conditions

  • Liquid Chromatography (LC):

    • Column: A standard reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 1.9 µm).[5]

    • Mobile Phase: A suitable gradient of aqueous and organic solvents (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Flow Rate: To be optimized (e.g., 0.2-0.4 mL/min).

    • Column Temperature: 40°C.[5]

    • Injection Volume: To be optimized.

  • Mass Spectrometry (MS/MS):

    • Ionization Mode: ESI, Positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition: The m/z values for the precursor and product ions will correspond to the derivatized this compound enantiomers and must be determined.

Quantitative Data Summary

A study using this approach on human fingernails reported the following performance metrics.[5]

ParameterValue
Chromatographic Resolution 1.75
Limit of Detection (LOD) 1.50 fmol
Linear Range 10 - 2000 fmol
Coefficient of Determination (R²) > 0.9997
Recovery 96.92 - 105.69 %

Workflow Diagram

G cluster_prep Sample Preparation & Derivatization cluster_analysis LC-MS/MS Analysis extract Prepare Sample Extract derivatize Add Chiral Reagent (e.g., DBD-Apy) extract->derivatize reaction Incubate to Form Diastereomers derivatize->reaction inject Inject Derivatized Sample reaction->inject c18_col Reversed-Phase C18 Column inject->c18_col ms Tandem Mass Spec (MRM Mode) c18_col->ms data Data Acquisition ms->data

Caption: Workflow for Indirect Chiral Separation via Derivatization.

Conclusion

Both direct and indirect methods provide robust and reliable approaches for the enantioselective analysis of N-acetylleucine by LC-MS/MS. The choice of method depends on the specific requirements of the study. The direct method using a chiral column is more straightforward, while the indirect method involving derivatization may offer enhanced sensitivity.[2][5] In all cases, thorough method development and validation are essential to ensure accurate and precise quantification of N-acetyl-D-leucine and N-acetyl-L-leucine in biological samples.

References

Application Notes and Protocols for Administering Acetylleucine via Oral Gavage in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-acetyl-L-leucine, the pharmacologically active enantiomer of the racemic N-acetyl-DL-leucine, is a promising therapeutic agent for a variety of neurological disorders.[1] Its oral bioavailability and safety profile make it a candidate for studies involving animal models of neurodegenerative diseases and brain injury.[1] This document provides detailed protocols for the preparation and administration of acetylleucine via oral gavage in mouse models, summarizes relevant quantitative data, and illustrates a key signaling pathway involved in its mechanism of action.

Data Presentation

The following table summarizes key quantitative data for the administration of this compound in mouse models based on published studies.

ParameterValueMouse StrainVehicleNotesReference
Dosage 100 mg/kgBALB/c, C57BL/6Water (may require initial dissolution in ethanol)This is a commonly used dosage in pharmacokinetic and efficacy studies.[2][3]
Administration Volume 10 mL/kgBALB/cNot specified, but 10 mL/kg is a standard gavage volume.The volume should not exceed 10 mL/kg of the mouse's body weight.[4][5][2][3]
Frequency DailyC57BL/6Not specifiedDaily administration is common in treatment efficacy studies.[1][1]
N-acetyl-L-leucine Cmax (plasma) ~18,000 ng/mLBALB/cNot specifiedPeak plasma concentration after a 100 mg/kg oral dose of the purified L-enantiomer.[2]
N-acetyl-L-leucine Tmax (plasma) ~0.25 hoursBALB/cNot specifiedTime to reach peak plasma concentration.[2]
N-acetyl-D-leucine Cmax (plasma from racemate) ~40,000 ng/mLBALB/cNot specifiedPeak plasma concentration of the D-enantiomer after a 100 mg/kg oral dose of the racemic mixture. The D-enantiomer has a much higher Cmax and AUC compared to the L-enantiomer when administered as a racemate.[2][3][2][3]

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Oral Gavage

This protocol describes the preparation of a 10 mg/mL solution of N-acetyl-L-leucine, suitable for administering a 100 mg/kg dose in a volume of 10 mL/kg.

Materials:

  • N-acetyl-L-leucine powder

  • Ethanol (B145695) (optional, for initial dissolution)

  • Sterile water

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

  • Pipettes and sterile tips

Procedure:

  • Calculate the required amount of N-acetyl-L-leucine. For a 10 mg/mL solution, weigh out the desired amount of powder. For example, to prepare 10 mL of solution, weigh 100 mg of N-acetyl-L-leucine.

  • Dissolution. N-acetyl-L-leucine can be dissolved in water. One study notes dissolving it in ethanol first to create a stock solution (e.g., 50 mg/mL) and then diluting it in water to the final concentration of 10 mg/mL.[6]

    • Direct Dissolution in Water: Add the weighed N-acetyl-L-leucine powder to a sterile conical tube. Add the calculated volume of sterile water. Vortex thoroughly until the powder is completely dissolved.

    • Dissolution using Ethanol: If solubility in water is an issue, first dissolve the N-acetyl-L-leucine in a small volume of ethanol. Once dissolved, add sterile water to reach the final desired concentration and volume. Ensure the final concentration of ethanol is low and well-tolerated by the animals.

  • Storage. Store the prepared solution at 4°C for short-term use. For longer-term storage, aliquot and freeze at -20°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Administration of this compound via Oral Gavage in Mice

This protocol details the procedure for administering the prepared this compound solution to mice using oral gavage. This technique should only be performed by trained personnel.[4][5]

Materials:

  • Prepared N-acetyl-L-leucine solution (10 mg/mL)

  • Mouse scale

  • Appropriately sized gavage needles (e.g., 18-20 gauge, 1.5 inches long with a rounded tip for adult mice)[4]

  • 1 mL syringes

  • 70% ethanol for disinfection

  • Personal protective equipment (gloves, lab coat)

Procedure:

  • Animal Preparation and Dose Calculation.

    • Weigh the mouse to determine the accurate dosing volume.[4]

    • Calculate the volume to administer using the formula:

      • Volume (mL) = (Body Weight (kg) x Dose (mg/kg)) / Concentration (mg/mL)

      • For a 25g (0.025 kg) mouse and a 100 mg/kg dose of a 10 mg/mL solution: (0.025 kg * 100 mg/kg) / 10 mg/mL = 0.25 mL.

  • Restraint.

    • Properly restrain the mouse by scruffing the skin over the shoulders to immobilize the head and body.[4] The head should be slightly extended back to create a straight line through the neck and esophagus.[7]

  • Gavage Needle Insertion.

    • Measure the gavage needle externally from the tip of the mouse's nose to the last rib to determine the correct insertion depth.[8] Mark this depth on the needle.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow as the tube passes.[7]

    • Crucially, if any resistance is met, do not force the needle. Withdraw and attempt to reinsert.[7]

  • Administration.

    • Once the needle is correctly positioned in the esophagus (up to the pre-measured mark), slowly depress the syringe plunger to administer the solution.[9]

  • Post-Administration Monitoring.

    • Gently remove the gavage needle.

    • Return the mouse to its cage and monitor for any signs of distress, such as labored breathing, for 5-10 minutes.[7]

Mandatory Visualization

Signaling Pathway of this compound

N-acetyl-L-leucine is understood to exert its neuroprotective effects through multiple mechanisms, including the modulation of the mTORC1 signaling pathway, which in turn regulates autophagy.[8] this compound has been shown to inhibit the mTORC1 complex, leading to an increase in autophagy.[8] This process helps in clearing aggregated proteins and damaged organelles, reducing cellular stress and neuroinflammation.[2]

Acetylleucine_Signaling_Pathway This compound N-acetyl-L-leucine mTORC1 mTORC1 This compound->mTORC1 Autophagy Autophagy mTORC1->Autophagy Neuroinflammation Neuroinflammation Autophagy->Neuroinflammation Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival Protein_Aggregation Protein Aggregation & Damaged Organelles Autophagy->Protein_Aggregation Clearance Neuroinflammation->Neuronal_Survival Protein_Aggregation->Neuroinflammation

Caption: Proposed signaling pathway of N-acetyl-L-leucine.

Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study investigating the effects of this compound in a mouse model.

Experimental_Workflow Start Start: Disease Model Induction (e.g., TBI, Genetic Model) Grouping Randomly Assign Mice to Treatment vs. Vehicle Groups Start->Grouping Dosing Daily Oral Gavage: N-acetyl-L-leucine (100 mg/kg) or Vehicle Grouping->Dosing Behavioral Behavioral Assessments (e.g., Rotarod, Morris Water Maze) Dosing->Behavioral Tissue Tissue Collection (Brain, Plasma) Dosing->Tissue At study endpoint Behavioral->Dosing Repeated over time Analysis Biochemical & Histological Analysis (e.g., Western Blot, IHC) Tissue->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: Experimental workflow for in vivo this compound studies.

References

Application Notes and Protocols for Creating Stable Stock Solutions of N-acetyl-L-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-L-leucine (NAL), an acetylated derivative of the essential amino acid L-leucine, is a compound of increasing interest in neuroscience and for the treatment of rare neurological disorders.[1][2] As a modified amino acid, it exhibits unique physicochemical properties that influence its solubility and stability in various solvent systems.[3] The preparation of stable, accurately concentrated stock solutions is a critical first step for any in vitro or in vivo experimental workflow to ensure reliable and reproducible results.[4] This document provides detailed protocols for the preparation and stability assessment of N-acetyl-L-leucine stock solutions, along with a summary of its key chemical properties.

Chemical and Physical Properties

N-acetyl-L-leucine is a white to off-white crystalline powder that is stable under standard ambient conditions.[1][3] Its molecular structure, featuring an acetylated alpha-amino group, enhances its metabolic stability compared to L-leucine.[3]

Table 1: Physical and Chemical Properties of N-acetyl-L-leucine

PropertyValueReference
Molecular FormulaC₈H₁₅NO₃[5]
Molecular Weight173.21 g/mol [4][5]
Melting Point187-190 °C[5]
AppearanceWhite to off-white crystalline powder[1][3]
Storage (Solid)Room temperature, sealed in a dry place. For long-term storage (≥4 years), -20°C is recommended.[5][6]

Solubility Data

The solubility of N-acetyl-L-leucine varies significantly across different solvents. It exhibits good solubility in polar organic solvents, moderate solubility in water, and is sparingly soluble in aqueous buffers.[1][6] For aqueous applications, it is often recommended to first dissolve the compound in a minimal amount of an organic solvent like DMSO before dilution in the aqueous buffer.[6]

Table 2: Solubility of N-acetyl-L-leucine in Various Solvents

SolventSolubilityTemperatureReference
Dimethyl Sulfoxide (DMSO)~30 mg/mLNot Specified[6]
35 mg/mL (202.06 mM)Not Specified[4]
≥10 mg/mLNot Specified[7]
Ethanol (B145695)~1 mg/mLNot Specified[6]
35 mg/mLNot Specified[4]
Sparingly soluble: 1-10 mg/mlNot Specified[7]
Methanol (B129727)High solubility (order of magnitude higher than esters and acetonitrile)283.15 to 323.15 K[8][9]
Water0.81 g/100 mL20 °C[5]
InsolubleNot Specified[4]
Slightly soluble (with heating)Not Specified[5]
Phosphate-Buffered Saline (PBS, pH 7.2)Sparingly soluble: 1-10 mg/mlNot Specified[7]
1:4 DMSO:PBS (pH 7.2)~0.2 mg/mLNot Specified[6]

Note: The solubility in alcohols like methanol and ethanol increases with temperature.[8] It is also noted that moisture-absorbing DMSO can reduce solubility, so fresh DMSO should be used.[4]

Experimental Protocols

Protocol 1: Preparation of N-acetyl-L-leucine Stock Solutions

This protocol outlines the steps for preparing stock solutions in common organic solvents.

Materials:

  • N-acetyl-L-leucine powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethanol (200 proof)

  • Sterile, amber glass vials or polypropylene (B1209903) tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Pre-weighing Preparation: Allow the N-acetyl-L-leucine container to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of N-acetyl-L-leucine powder on an analytical balance and transfer it to a sterile vial.

  • Solvent Addition: Add the appropriate volume of the chosen solvent (e.g., DMSO or ethanol) to the vial to achieve the desired final concentration.

  • Dissolution: Tightly cap the vial and vortex thoroughly. If necessary, use a sonicator to aid dissolution.[10] For DMSO solutions, gentle warming may also be employed.

  • Inert Gas Purge (Optional but Recommended): For enhanced stability, especially for long-term storage, purge the headspace of the vial with an inert gas like nitrogen or argon before tightly sealing.[6]

  • Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date of preparation. Store the stock solution as recommended in Table 3.

Table 3: Recommended Storage Conditions for N-acetyl-L-leucine Stock Solutions

SolventStorage TemperatureDurationReference
DMSO-80°C1 year[4]
-20°C1 month[4]
Ethanol-80°C1 year
-20°C1 year
Aqueous SolutionsNot recommended for storage longer than one day[6]

To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solutions into smaller, single-use volumes.[4]

Protocol 2: Stability Assessment of N-acetyl-L-leucine Stock Solutions by HPLC

This protocol describes a general method for assessing the stability of N-acetyl-L-leucine stock solutions over time using High-Performance Liquid Chromatography (HPLC). A stability-indicating method that can separate the parent compound from potential degradation products is crucial.[11]

Materials:

  • N-acetyl-L-leucine stock solution

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column

  • HPLC-grade acetonitrile, methanol, and water

  • HPLC-grade phosphoric acid or other suitable buffer components

  • Calibrated micropipettes and tips

  • Autosampler vials

Procedure:

  • Initial Analysis (Time Zero):

    • Prepare a fresh stock solution of N-acetyl-L-leucine at a known concentration.

    • Immediately dilute an aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC analysis.

    • Inject the diluted sample into the HPLC system and record the chromatogram.

    • The peak area of the N-acetyl-L-leucine peak at time zero will serve as the baseline.

  • Storage:

    • Store the remaining stock solution under the desired conditions (e.g., -20°C, 4°C, room temperature).

  • Time-Point Analysis:

    • At specified time intervals (e.g., 1, 2, 4, 8, 24 hours, and then weekly or monthly), retrieve an aliquot of the stored stock solution.

    • Allow the aliquot to equilibrate to room temperature.

    • Dilute the aliquot in the same manner as the time-zero sample.

    • Inject the diluted sample into the HPLC system and record the chromatogram.

  • Data Analysis:

    • Compare the peak area of N-acetyl-L-leucine at each time point to the peak area at time zero.

    • Calculate the percentage of N-acetyl-L-leucine remaining at each time point.

    • Monitor the chromatograms for the appearance of any new peaks, which may indicate degradation products.

Example HPLC Conditions (to be optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of water with 0.1% phosphoric acid and acetonitrile.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 206 nm[12]

  • Column Temperature: 40-50 °C[12]

Visualizations

Experimental Workflow for Stock Solution Preparation

G Workflow for N-acetyl-L-leucine Stock Solution Preparation cluster_prep Preparation cluster_dissolution Dissolution cluster_storage Storage start Equilibrate NAL to Room Temperature weigh Weigh NAL Powder start->weigh add_solvent Add Solvent (e.g., DMSO, Ethanol) weigh->add_solvent dissolve Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store at Recommended Temperature (-20°C or -80°C) aliquot->store G Logic Diagram for N-acetyl-L-leucine Stability Assessment cluster_initial Time Zero Analysis cluster_storage_test Storage and Sampling cluster_analysis Data Analysis prep_stock Prepare Fresh Stock Solution analyze_t0 Analyze by HPLC (Establish Baseline) prep_stock->analyze_t0 store_conditions Store Stock Solution at Desired Conditions prep_stock->store_conditions compare_data Compare Peak Area to Time Zero Baseline analyze_t0->compare_data sample_timepoint Sample at Predetermined Time Intervals store_conditions->sample_timepoint analyze_sample Analyze Sample by HPLC sample_timepoint->analyze_sample analyze_sample->compare_data assess_degradation Calculate % Remaining & Identify Degradants compare_data->assess_degradation

References

Assessing Acetylleucine's Efficacy in Sandhoff Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methods used to assess the efficacy of acetylleucine in preclinical models of Sandhoff disease, a rare and devastating neurodegenerative lysosomal storage disorder. The protocols outlined below are based on published studies and are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound.

Introduction

Sandhoff disease is caused by mutations in the HEXB gene, leading to a deficiency of the β-hexosaminidase enzyme and the subsequent accumulation of GM2 gangliosides and other glycoconjugates, primarily in the central nervous system.[1] This accumulation triggers a cascade of pathological events, including progressive neurodegeneration and inflammation, resulting in severe motor and cognitive decline, and premature death.[1] Acetyl-DL-leucine (ADLL), a racemic mixture, and its active L-enantiomer, N-acetyl-L-leucine (NALL), have emerged as promising therapeutic candidates.[1][2] Preclinical studies using the Hexb-/- mouse model of Sandhoff disease have demonstrated that treatment with this compound can modestly but significantly increase lifespan, improve motor function, and reduce the storage of harmful glycosphingolipids.[1][3][4] The proposed mechanisms of action include the normalization of metabolic pathways, enhancement of autophagy, and an increase in antioxidant defenses.[1][5][6]

Preclinical Efficacy Data in the Hexb-/- Mouse Model

The primary preclinical model for Sandhoff disease is the Hexb-/- mouse, which recapitulates key features of the human disease, including a lifespan of approximately 16 weeks and progressive development of tremors and motor deficits starting around 6-8 weeks of age.[1][4]

In Vivo Efficacy Data

Treatment of Hexb-/- mice with acetyl-DL-leucine (ADLL) has yielded statistically significant therapeutic benefits.

ParameterTreatment GroupResultp-valueReference
Median Lifespan ADLL (0.1 g/kg/day)8.5% increase (9.5 days)p = 0.0247[1][4]
Motor Function (Bar-Crossing) ADLL (0.1 g/kg/day)Significant improvement at 12 weeksp = 0.0343[1][4]
Motor Function (Bar-Crossing) ADLL (0.1 g/kg/day)Significant improvement at 13 weeksp = 0.0058[1][4]
Glycosphingolipid (GA2) Storage ADLL (0.1 g/kg/day)Significant reduction in forebrain and cerebellumNot specified[1]
Clinical Trial Data in GM2 Gangliosidosis Patients

A Phase IIb clinical trial (NCT03759665) investigating N-acetyl-L-leucine (NALL) in patients with GM2 gangliosidosis (Tay-Sachs and Sandhoff disease) has shown promising results.[2][7][8]

ParameterTreatment GroupResultp-valueReference
Primary Endpoint (CI-CS) NALLMean difference of 0.71p = 0.044[2][9]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the efficacy of this compound in Sandhoff disease models.

Animal Studies

Animal Model: Hexb-/- mice.

Treatment Regimen:

  • Compound: Acetyl-DL-leucine (ADLL).

  • Dose: 0.1 g/kg/day, administered orally.[1][3][4] This dose is equivalent to that used in some observational clinical studies.[4]

  • Administration: Treatment is typically initiated at weaning (3 weeks of age) and continued for the duration of the study.[1][4]

Experimental Workflow for Preclinical Assessment

G cluster_0 Animal Model & Treatment cluster_1 In-Life Assessments cluster_2 Terminal Assessments cluster_3 Ex Vivo Analyses start Hexb-/- Mice (3 weeks old) treatment Daily Oral Gavage: ADLL (0.1 g/kg/day) or Vehicle start->treatment lifespan Survival Monitoring treatment->lifespan motor Motor Function Testing (e.g., Bar-Crossing) treatment->motor euthanasia Euthanasia at Pre-defined Endpoint motor->euthanasia tissue Tissue Collection (Brain, Liver) euthanasia->tissue biochem Biochemical Analysis (GSLs, Western Blot) tissue->biochem metab Metabolomics tissue->metab

Workflow for assessing this compound in Hexb-/- mice.

Motor Function Assessment:

  • Bar-Crossing Test: This test assesses motor coordination and balance. Mice are placed on a narrow beam and the time taken to cross or the time until they fall is recorded.[4]

Biochemical Analyses

Glycosphingolipid (GSL) Quantification:

  • Tissue Homogenization: Homogenize brain and liver tissues.

  • Lipid Extraction: Perform lipid extraction using standard methods.

  • Oligosaccharide Release and Labeling: Release N-linked glycans and label them with a fluorescent tag (e.g., 2-aminobenzamide).

  • Quantification: Separate and quantify the labeled oligosaccharides using Normal Phase High-Performance Liquid Chromatography (NP-HPLC) with a fluorescence detector (excitation at 360 nm and emission at 425 nm).[1]

Western Blotting:

  • Protein Extraction: Homogenize cerebellar hemispheres in RIPA buffer containing protease inhibitors.[1]

  • Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against proteins of interest (e.g., p-mTOR, mTOR, SOD1, autophagy markers like LC3) followed by incubation with appropriate secondary antibodies.[1]

  • Detection: Visualize protein bands using a chemiluminescence detection system.

Proposed Mechanism of Action

Studies in the Hexb-/- mouse model suggest that this compound does not directly impact the primary enzyme deficiency but rather modulates downstream pathological processes.[1]

Signaling Pathways Modulated by this compound in Sandhoff Disease Models

G cluster_0 Upstream Modulator cluster_1 Cellular Processes cluster_2 Downstream Effects adll This compound metabolism Normalize Glucose & Glutamate (B1630785) Metabolism adll->metabolism autophagy Increase Autophagy adll->autophagy ros Increase ROS Scavenging (SOD1) adll->ros neuro Neuroprotection metabolism->neuro autophagy->neuro ros->neuro motor Improved Motor Function neuro->motor lifespan Increased Lifespan neuro->lifespan

Proposed mechanism of action of this compound.

Key findings on the mechanism of action include:

  • Metabolic Normalization: this compound was found to normalize altered glucose and glutamate metabolism in the cerebellum of Hexb-/- mice.[1][5]

  • Increased Autophagy: The treatment leads to an increase in autophagy, a cellular process for clearing aggregated proteins and damaged organelles, which is often impaired in lysosomal storage diseases.[1][6]

  • Antioxidant Effects: this compound increases the levels of the reactive oxygen species (ROS) scavenger, superoxide (B77818) dismutase (SOD1), suggesting a role in combating oxidative stress.[1][5]

  • mTOR Pathway: Interestingly, while leucine (B10760876) is a known activator of the mTOR pathway, studies in Sandhoff disease models did not observe significant changes in the levels or phosphorylation of mTOR following this compound treatment.[1][6]

Conclusion

The methodologies and data presented provide a strong rationale for the continued investigation of this compound as a potential therapy for Sandhoff disease. The protocols outlined here offer a standardized approach for researchers to assess its efficacy and further elucidate its mechanism of action. Future studies could focus on exploring the effects of the individual enantiomers, combination therapies, and the long-term benefits of treatment.[1][10]

References

Application Notes and Protocols for Preclinical Evaluation of Acetylleucine in Ataxia-Telangiectasia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ataxia-telangiectasia (A-T) is a rare, autosomal recessive neurodegenerative disorder characterized by progressive cerebellar ataxia, immunodeficiency, and a predisposition to cancer.[1][2] The disease is caused by mutations in the ATM (Ataxia-Telangiectasia Mutated) gene, which encodes a serine/threonine kinase crucial for the cellular response to DNA double-strand breaks and oxidative stress.[3][4] Currently, there are no effective treatments to slow the neurodegeneration in A-T.

N-acetyl-L-leucine (hereafter referred to as acetylleucine) has emerged as a potential symptomatic treatment for various ataxias. While its precise mechanism of action is still under investigation, proposed theories include the stabilization of neuronal membranes, modulation of calcium homeostasis, enhancement of mitochondrial function, and anti-inflammatory effects.[5][6][7] Preclinical and some clinical studies have suggested a potential benefit in improving ataxic symptoms.[7][8][9] However, a recent randomized controlled trial in A-T patients did not show a significant improvement in motor function with N-acetyl-L-leucine.[10] Further preclinical investigation is warranted to elucidate its mechanism and potential efficacy in A-T.

This document provides a detailed experimental design for the preclinical evaluation of this compound in a mouse model of Ataxia-Telangiectasia. The protocols outlined below cover behavioral, molecular, and cellular assays to provide a comprehensive assessment of the drug's potential therapeutic effects.

Experimental Design Overview

This preclinical study is designed to assess the efficacy of this compound in an Atm knockout mouse model, a well-established model that recapitulates many of the key features of human A-T, including neurological deficits and sensitivity to radiation.[7][8] The study will involve a chronic treatment paradigm followed by a battery of behavioral tests to assess motor coordination and balance. Subsequently, brain tissue will be harvested for molecular and cellular analyses to investigate the drug's effect on ATM-related pathways, DNA damage, and mitochondrial function.

Experimental Workflow

G cluster_0 Animal Model and Treatment cluster_1 Behavioral Assessment cluster_2 Tissue Collection and Analysis A Atm Knockout Mice (8 weeks old) C Randomization and Grouping A->C B Wild-Type Littermates (8 weeks old) B->C D Chronic this compound Administration (e.g., 100 mg/kg/day via oral gavage for 8 weeks) C->D Treatment Group E Vehicle Control Administration C->E Control Group F Rotarod Test D->F E->F G Beam Walk Test F->G H Gait Analysis G->H I Tissue Harvest (Cerebellum) H->I J ATM Kinase Activity Assay I->J K γH2AX Staining (DNA Damage) I->K L Mitochondrial Function Assays I->L M Oxidative Stress Marker Analysis I->M

Figure 1: Experimental workflow for preclinical testing of this compound in an A-T mouse model.

Experimental Protocols

Animal Model and Drug Administration

Animal Model: Atm knockout (Atm-/-) mice and their wild-type (Atm+/+) littermates on a C57BL/6 background will be used. A newer ataxic model with dual mutations in Atm and Aptx could also be considered for a more severe phenotype.[3][6] Mice will be housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Experiments will commence when the mice are 8 weeks of age.

Drug Administration: Based on pharmacokinetic studies in mice, N-acetyl-L-leucine will be administered daily via oral gavage at a dose of 100 mg/kg for 8 weeks.[1][11][12][13] A vehicle control group will receive an equivalent volume of the vehicle (e.g., sterile saline).

Behavioral Assessments

Behavioral tests will be performed at baseline (before treatment initiation) and at the end of the 8-week treatment period.

Purpose: To assess motor coordination and balance.[14]

Protocol:

  • Acclimatize mice to the testing room for at least 30 minutes before the test.

  • Place each mouse on the rotating rod of the rotarod apparatus (e.g., Ugo Basile).

  • The rod will accelerate from 4 to 40 rpm over a 5-minute period.

  • Record the latency to fall for each mouse.

  • Perform three trials per mouse with a 15-minute inter-trial interval.

  • The average latency to fall across the three trials will be used for analysis.

Purpose: To evaluate fine motor coordination and balance.[15][16]

Protocol:

  • The apparatus consists of a 1-meter long wooden beam (12 mm width) elevated 50 cm above a cushioned surface.[15]

  • A dark "goal box" is placed at one end of the beam to motivate the mice to cross.

  • Acclimatize mice to the testing room and train them to cross the beam for two consecutive days prior to testing.[15]

  • On the testing day, place each mouse at the start of the beam and record the time taken to traverse the beam and the number of foot slips.

  • Perform three trials per mouse.

Purpose: To quantitatively assess walking patterns.[5][10]

Protocol:

  • The mouse's paws are coated with non-toxic, different colored paints (forepaws and hindpaws).

  • The mouse is then allowed to walk down a narrow runway (approximately 50 cm long) lined with white paper.[17]

  • The resulting footprints are scanned and analyzed using software (e.g., ImageJ) to measure parameters such as stride length, stride width, and paw angle.[5]

  • At least three runs per mouse will be analyzed.

Molecular and Cellular Analyses

At the end of the study, mice will be euthanized, and the cerebellum will be rapidly dissected and processed for the following assays.

Purpose: To determine if this compound modulates the activity of the ATM kinase.

Protocol (based on cellular phosphorylation assay): [18]

  • Cerebellar tissue will be homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein concentration will be determined using a BCA assay.

  • A sandwich ELISA-based assay will be used to measure the phosphorylation of a known ATM substrate, such as p53 at Serine 15.[18]

  • Briefly, a p53-specific capture antibody will be coated on a 96-well plate.

  • Cell lysates will be added to the wells, followed by a phospho-p53 (Ser15)-specific detection antibody.

  • A secondary antibody conjugated to horseradish peroxidase (HRP) and a colorimetric substrate will be used for detection.

  • Absorbance will be read on a plate reader, and the results will be normalized to the total protein concentration.

Purpose: To quantify DNA double-strand breaks as a measure of DNA damage.

Protocol (for paraffin-embedded tissue): [4]

  • Cerebella will be fixed in 4% paraformaldehyde, embedded in paraffin, and sectioned at 5 µm.

  • Sections will be deparaffinized and rehydrated.

  • Antigen retrieval will be performed by heating the slides in a citrate (B86180) buffer.

  • Sections will be blocked and then incubated overnight at 4°C with a primary antibody against phosphorylated histone H2A.X (γH2AX) at Serine 139.[19]

  • After washing, a fluorescently labeled secondary antibody will be applied.

  • Nuclei will be counterstained with DAPI.

  • Images will be captured using a fluorescence microscope, and the number of γH2AX foci per cell will be quantified.

Purpose: To assess the effect of this compound on mitochondrial health and function in cerebellar neurons.

Protocol (Mitochondrial Membrane Potential): [20]

  • Fresh cerebellar tissue will be used to prepare a single-cell suspension.

  • Cells will be incubated with Tetramethylrhodamine, Methyl Ester (TMRM), a fluorescent dye that accumulates in active mitochondria with an intact membrane potential.

  • Calcein-AM (for live cells) and Hoechst 33342 (for nuclei) will be used as counterstains.

  • The fluorescence intensity of TMRM will be measured using a fluorescence plate reader or by flow cytometry.

  • A decrease in TMRM fluorescence indicates mitochondrial depolarization.

Purpose: To measure the levels of oxidative damage in the cerebellum.

Protocol (Lipid Peroxidation - MDA Assay):

  • Cerebellar tissue will be homogenized, and the lysate will be used for a Thiobarbituric Acid Reactive Substances (TBARS) assay to measure malondialdehyde (MDA), a marker of lipid peroxidation.

  • Briefly, the lysate will be mixed with a TBA reagent and heated.

  • The resulting colored product will be measured spectrophotometrically.

  • MDA levels will be calculated based on a standard curve and normalized to the total protein concentration.

Data Presentation

All quantitative data will be presented as mean ± standard error of the mean (SEM). Statistical analysis will be performed using appropriate tests (e.g., t-test, ANOVA) to compare between treatment and control groups.

Table 1: Behavioral Assessment Data
GroupNBaseline Latency to Fall (s)Final Latency to Fall (s)Baseline Beam Walk Time (s)Final Beam Walk Time (s)Baseline Stride Length (cm)Final Stride Length (cm)
WT + Vehicle10
WT + this compound10
Atm-/- + Vehicle10
Atm-/- + this compound10
Table 2: Molecular and Cellular Analysis Data
GroupNRelative ATM Kinase ActivityγH2AX Foci per CellRelative TMRM FluorescenceMDA Levels (nmol/mg protein)
WT + Vehicle10
WT + this compound10
Atm-/- + Vehicle10
Atm-/- + this compound10

Visualizations

Hypothesized Signaling Pathway of this compound in A-T

G cluster_0 Cellular Stress in A-T cluster_1 Neurodegeneration cluster_2 Proposed Action of this compound A ATM Deficiency B Increased DNA Double-Strand Breaks A->B C Oxidative Stress A->C E Purkinje Cell Death B->E D Mitochondrial Dysfunction C->D D->E F Cerebellar Ataxia E->F G This compound H Membrane Stabilization G->H I Enhanced Mitochondrial Function G->I J Reduced Oxidative Stress G->J H->E Inhibits I->D Improves J->C Reduces

Figure 2: Hypothesized mechanism of this compound in mitigating A-T pathophysiology.
Logical Relationship of Experimental Aims

G cluster_0 Primary Aim: Assess Behavioral Improvement cluster_1 Secondary Aims: Investigate Mechanisms A Does this compound improve motor function in Atm-/- mice? B Behavioral Tests (Rotarod, Beam Walk, Gait) A->B Evaluated by C Does this compound affect ATM-related pathways? B->C Positive result informs E Does this compound impact mitochondrial health and oxidative stress? B->E Positive result informs D ATM Kinase Assay γH2AX Staining C->D Measured by F Mitochondrial Assays Oxidative Stress Markers E->F Measured by

Figure 3: Logical flow of the experimental questions and corresponding assays.

References

Application Note: Measuring the Effect of Acetylleucine on Lysosomal Volume Using LysoTracker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysosomal storage disorders (LSDs) are a group of inherited metabolic diseases characterized by the abnormal accumulation of substances within lysosomes, often leading to an increase in lysosomal volume and cellular dysfunction. Niemann-Pick disease type C (NPC) is one such disorder where cholesterol and other lipids accumulate in the endosomal/lysosomal system.[1] Recent research has identified N-acetyl-L-leucine as a promising therapeutic agent that can ameliorate some cellular phenotypes of LSDs.[1][2] Specifically, studies have shown that N-acetyl-L-leucine can reduce the enlarged lysosomal volume associated with NPC.[1][2]

This application note provides a detailed protocol for utilizing LysoTracker, a fluorescent probe that accumulates in acidic organelles, to quantify the effect of acetylleucine on lysosomal volume in cell culture models of lysosomal storage diseases.[1] The methodology described herein is based on findings from studies on NPC1-deficient cells and patient-derived fibroblasts.[1][2]

Principle

LysoTracker dyes are fluorescent acidotropic probes that consist of a fluorophore linked to a weak base.[3] In their neutral state, they can permeate cell membranes. Once inside the acidic environment of the lysosome (pH 4.5-5.0), the weak base becomes protonated, trapping the dye within the organelle.[4] The resulting fluorescence intensity is proportional to the volume of the acidic lysosomal compartment. By treating cells with this compound and its enantiomers and subsequently staining with LysoTracker, changes in lysosomal volume can be quantified using fluorescence microscopy or flow cytometry.[1][5]

Key Findings on this compound's Effect

Studies in both NPC1-deficient Chinese Hamster Ovary (CHO) cells and human fibroblasts from NPC patients have demonstrated that:

  • N-Acetyl-L-Leucine is the most effective enantiomer in reducing the relative lysosomal volume.[1][2]

  • N-Acetyl-DL-Leucine (a racemic mixture) also reduces lysosomal volume, but to a lesser extent than the pure L-enantiomer.[1][2]

  • N-Acetyl-D-Leucine shows no statistically significant effect on lysosomal volume.[1][2]

Data Summary

The following table summarizes the quantitative findings on the effect of different forms of this compound on relative lysosomal volume in NPC patient fibroblasts.

Treatment GroupConcentrationDuration% Reduction in Lysosomal Volume (Mean ± SEM)p-value
Untreated Control-72 hours0%-
N-Acetyl-DL-Leucine1 mM72 hours~25%<0.01
N-Acetyl-L-Leucine1 mM72 hours~40%<0.001
N-Acetyl-D-Leucine1 mM72 hoursNot significant>0.05

Note: The percentage reduction is an approximation based on published graphical data. Actual values may vary depending on the specific cell line and experimental conditions.

Proposed Signaling Pathway

Recent evidence suggests that N-acetyl-L-leucine's effect on lysosomal homeostasis is mediated through the activation of Transcription Factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy.[6][7][8] N-acetyl-L-leucine treatment leads to the translocation of TFEB from the cytoplasm to the nucleus, where it activates the expression of genes in the CLEAR (Coordinated Lysosomal Expression and Regulation) network.[6][9] This, in turn, enhances lysosomal function and can lead to the clearance of stored materials, thereby reducing lysosomal volume.

G This compound N-Acetyl-L-Leucine CellMembrane Cellular Uptake (Monocarboxylate Transporters) This compound->CellMembrane mTORC1 mTORC1 (Inhibition) CellMembrane->mTORC1 Proposed Mechanism TFEB_P TFEB-P (Cytoplasm) mTORC1->TFEB_P Reduces Phosphorylation TFEB TFEB (Cytoplasm) TFEB_P->TFEB TFEB_N TFEB (Nuclear Translocation) TFEB->TFEB_N Nucleus Nucleus CLEAR CLEAR Gene Network (Activation) TFEB_N->CLEAR LysosomeBiogenesis Lysosomal Biogenesis & Autophagy CLEAR->LysosomeBiogenesis LysosomeFunction Improved Lysosomal Function & Clearance LysosomeBiogenesis->LysosomeFunction LysosomeVolume Reduced Lysosomal Volume LysosomeFunction->LysosomeVolume

Caption: Proposed mechanism of N-acetyl-L-leucine action.

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on lysosomal volume using LysoTracker staining and fluorescence quantification.

Materials and Reagents
  • Cell Lines: NPC1-/- Chinese Hamster Ovary (CHO) cells or human patient-derived fibroblasts. Wild-type cells should be used as a control.

  • Culture Medium: Appropriate cell culture medium (e.g., DMEM/F12 for CHO, DMEM for fibroblasts) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • This compound Compounds:

    • N-Acetyl-DL-Leucine (Racemic)

    • N-Acetyl-L-Leucine

    • N-Acetyl-D-Leucine

  • LysoTracker Probe: LysoTracker Red DND-99 or LysoTracker Deep Red (1 mM stock in DMSO).

  • Nuclear Stain: Hoechst 33342 or DAPI (optional, for cell segmentation).

  • Phosphate-Buffered Saline (PBS)

  • Black, clear-bottom 96-well plates for imaging or flow cytometry.

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_treat Treatment cluster_stain Staining cluster_acq Data Acquisition cluster_analysis Data Analysis A Seed cells in 96-well plate B Allow cells to adhere (24h) A->B D Treat cells with compounds (72h) B->D C Prepare this compound solutions C->D F Incubate cells with LysoTracker (30-60 min) D->F E Prepare LysoTracker working solution (50-75 nM) E->F G Wash with PBS F->G H Image acquisition (Fluorescence Microscope) or Flow Cytometry G->H I Image Segmentation (optional) H->I J Quantify Mean Fluorescence Intensity (MFI) per cell H->J I->J K Normalize to control J->K

Caption: Experimental workflow for LysoTracker assay.

Step-by-Step Protocol
  • Cell Seeding:

    • Culture NPC1-deficient and wild-type cells to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a black, clear-bottom 96-well plate at a density that will result in 50-70% confluency at the time of analysis.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell adherence.

  • Compound Preparation and Treatment:

    • Prepare stock solutions of N-Acetyl-DL-Leucine, N-Acetyl-L-Leucine, and N-Acetyl-D-Leucine in the appropriate vehicle (e.g., culture medium).

    • Dilute the stock solutions to the final desired concentrations (e.g., 1 mM) in fresh culture medium.

    • Remove the old medium from the cells and replace it with the medium containing the different this compound compounds. Include an untreated control group.

    • Incubate the cells for 72 hours at 37°C and 5% CO2.

  • LysoTracker Staining:

    • Prepare a fresh working solution of LysoTracker Red or Deep Red at a final concentration of 50-75 nM in pre-warmed culture medium.[4] The optimal concentration should be determined empirically for each cell line to ensure specific lysosomal staining without causing toxicity.[10][11]

    • Remove the treatment medium from the wells.

    • Add the LysoTracker working solution to each well.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[4]

    • (Optional) During the last 10-15 minutes of incubation, add a nuclear stain like Hoechst 33342 (final concentration 1 µg/mL).[10]

    • Gently wash the cells once or twice with pre-warmed PBS to remove any unbound dye.[10]

    • Add fresh, pre-warmed medium or PBS to the wells for imaging.

  • Data Acquisition:

    • For Fluorescence Microscopy:

      • Acquire images using a high-content imaging system or a standard fluorescence microscope with the appropriate filter sets (e.g., TRITC for LysoTracker Red).

      • Capture multiple fields per well to ensure a representative sample.

      • Keep acquisition settings (e.g., exposure time, gain) consistent across all wells.

    • For Flow Cytometry:

      • After the wash step, detach the cells using a gentle cell dissociation reagent.

      • Resuspend the cells in PBS or flow cytometry buffer.[11]

      • Analyze the cells on a flow cytometer, measuring the fluorescence in the appropriate channel (e.g., PE or APC).[5]

      • Gate on the live cell population to exclude debris and dead cells.

  • Data Analysis and Quantification:

    • Microscopy Data:

      • Use image analysis software (e.g., ImageJ/Fiji, CellProfiler) to quantify the fluorescence intensity.

      • If a nuclear stain was used, segment the images to identify individual cells.

      • Measure the total or mean LysoTracker fluorescence intensity per cell.

    • Flow Cytometry Data:

      • Determine the Mean Fluorescence Intensity (MFI) of the LysoTracker signal for the gated cell population in each sample.[5]

    • Normalization:

      • Calculate the average MFI for each treatment group.

      • Normalize the MFI of the treated groups to the MFI of the untreated control group to determine the relative change in lysosomal volume.

Conclusion

The use of LysoTracker provides a robust and quantifiable method for assessing the therapeutic potential of compounds like this compound to ameliorate the lysosomal storage phenotype in cellular models of LSDs. The protocols and data presented here confirm that N-acetyl-L-leucine is the active enantiomer responsible for reducing lysosomal volume, offering a valuable tool for drug development and mechanistic studies in the field of lysosomal diseases.

References

Application Notes and Protocols for Pharmacokinetic Analysis of N-acetyl-leucine Enantiomers in Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-leucine is a chiral molecule with its enantiomers, N-acetyl-L-leucine and N-acetyl-D-leucine, exhibiting distinct pharmacological and pharmacokinetic properties. The L-enantiomer is recognized as the therapeutically active form for certain neurological disorders, while the D-enantiomer may accumulate in the body with chronic administration of the racemic mixture, potentially leading to adverse effects.[1][2][3] Consequently, stereospecific analytical methods are imperative for the accurate quantification of each enantiomer in biological matrices. This document provides detailed protocols for the pharmacokinetic analysis of N-acetyl-leucine enantiomers in mice, supporting preclinical research and drug development. Studies have shown that N-acetyl-L-leucine possesses neuroprotective properties.[4][5][6][7][8][9]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for N-acetyl-L-leucine and N-acetyl-D-leucine in male BALB/c mice following oral administration of either the racemic mixture (N-acetyl-DL-leucine) or purified N-acetyl-L-leucine at a dose of 100 mg/kg.[10][11]

Table 1: Pharmacokinetic Parameters after Oral Administration of Racemic N-acetyl-DL-leucine (100 mg/kg) [10]

ParameterN-acetyl-D-leucineN-acetyl-L-leucine
Cmax (ng/mL) 10,867 ± 1,2452,013 ± 201
Tmax (h) 0.250.25
AUC (0-last) (h*ng/mL) 17,040 ± 1,5101,570 ± 120
T½ (h) 1.3 ± 0.10.9 ± 0.1
ke (1/h) 0.53 ± 0.040.77 ± 0.08

Values are presented as mean ± standard error of the mean (n=3 mice per time point).[10][12]

Table 2: Pharmacokinetic Parameters after Oral Administration of N-acetyl-L-leucine (100 mg/kg) [10]

ParameterN-acetyl-D-leucineN-acetyl-L-leucine
Cmax (ng/mL) 273 ± 4511,300 ± 1,300
Tmax (h) 0.250.25
AUC (0-last) (hng/mL) 480 ± 9012,100 ± 1,100
T½ (h) 1.1 ± 0.11.1 ± 0.1
ke (1/h) 0.63 ± 0.060.63 ± 0.06

*The administered N-acetyl-L-leucine contained a small amount (2.6%) of the D-enantiomer, which allowed for its pharmacokinetic analysis.[1][11] Values are presented as mean ± standard error of the mean (n=3 mice per time point).[10][12]

Experimental Protocols

Animal Husbandry and Dosing Protocol

This protocol outlines the procedures for housing, handling, and dosing of mice for the pharmacokinetic study of N-acetyl-leucine enantiomers.

Materials:

  • Male BALB/c mice.[1]

  • N-acetyl-DL-leucine or N-acetyl-L-leucine.[1]

  • Vehicle for oral administration (e.g., water).

  • Oral gavage needles.

  • Animal balance.

Procedure:

  • Acclimatization: House male BALB/c mice for at least 5 days before the experiment to allow for acclimatization to the facility.[12]

  • Housing: Maintain mice in a controlled environment with a standard light-dark cycle and access to food and water ad libitum.

  • Dosing Solution Preparation: Prepare a dosing solution of N-acetyl-DL-leucine or N-acetyl-L-leucine in the selected vehicle at a concentration of 10 mg/mL.[1][11]

  • Animal Weighing: Weigh the animals on the day prior to dosing to determine the precise volume for administration.[12]

  • Dosing: Administer the compound orally (p.o.) to the mice at a nominal dose of 100 mg/kg (10 mL/kg) using an oral gavage needle.[12] Use three mice per time point for sample collection.[12]

Blood and Tissue Sample Collection Protocol

This protocol details the collection of blood and tissue samples at predetermined time points for pharmacokinetic analysis.

Materials:

  • Potassium EDTA tubes for blood collection.[12]

  • Microcentrifuge.

  • Pipettes and tips.

  • Cryovials for plasma and tissue storage.

  • Anesthesia (e.g., isoflurane) and euthanasia equipment (e.g., CO2 chamber, cervical dislocator).[1]

Procedure:

  • Time Points: Collect blood and tissue samples at predetermined time points, such as 0.25, 0.5, 1, 2, 4, and 8 hours after dosing.[1][11]

  • Blood Collection: Collect blood samples via venipuncture from the saphenous vein into potassium EDTA tubes.[12]

  • Plasma Separation: Within 30 minutes of collection, centrifuge the blood samples (e.g., at 2700 x g for 10 minutes at room temperature) to separate the plasma.[12]

  • Plasma Storage: Transfer the plasma into labeled plastic tubes, freeze, and store at –20°C until analysis.[12]

  • Tissue Collection (Optional): For tissue distribution studies, euthanize the mice under isoflurane (B1672236) anesthesia followed by cervical dislocation at the designated time points.[1]

  • Tissue Harvesting: Promptly dissect tissues of interest (e.g., brain, muscle), rinse with cold saline, blot dry, and weigh.[13]

  • Tissue Storage: Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until homogenization and analysis.

Sample Preparation and Bioanalysis Protocol (Chiral LC-MS/MS)

This protocol describes the preparation of plasma samples and subsequent quantification of N-acetyl-leucine enantiomers using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Frozen plasma samples, standards, and quality control (QC) samples.[1]

  • Internal standard (IS) solution.

  • Ice-cold methanol (B129727) for protein precipitation.[2]

  • Microcentrifuge tubes.

  • Vortex mixer.

  • Chiral HPLC column.

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Stock solutions of N-acetyl-D-leucine and N-acetyl-L-leucine.[2]

Procedure:

  • Preparation of Standards and QCs:

    • Prepare stock solutions of N-acetyl-D-leucine and N-acetyl-L-leucine in a suitable solvent like methanol.[2]

    • Create working standard solutions through serial dilution.

    • Spike blank plasma with the working standards to generate a calibration curve covering the expected concentration range (e.g., 1 to 10,000 ng/mL).[1][11]

    • Prepare QC samples at low, medium, and high concentrations in the same manner.[1][11]

  • Sample Preparation (Protein Precipitation):

    • Pipette a small volume (e.g., 20 µL) of the plasma sample, standard, or QC into a microcentrifuge tube.[2]

    • Add the internal standard solution.

    • Add 4-5 volumes of ice-cold methanol to precipitate the plasma proteins.[2]

    • Vortex the mixture thoroughly.

    • Centrifuge the tubes at high speed to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • Chiral LC-MS/MS Analysis:

    • Inject a small volume (e.g., 4 µL) of the prepared sample onto the chiral LC-MS/MS system.[12]

    • Perform chromatographic separation of the enantiomers using a suitable chiral column and a gradient elution program with mobile phases such as 0.1% formic acid in water (A) and acetonitrile (B52724) (B).[12]

    • Detect and quantify the enantiomers and the internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode, optimizing the parent and daughter ion transitions for each analyte.[2]

  • Data Analysis:

    • Integrate the peak areas for each enantiomer and the internal standard.

    • Calculate the ratio of the analyte peak area to the internal standard peak area.

    • Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the standards.

    • Determine the concentrations of N-acetyl-D-leucine and N-acetyl-L-leucine in the unknown samples by interpolation from the calibration curve.[2]

Pharmacokinetic Data Analysis Protocol

This protocol outlines the calculation of key pharmacokinetic parameters from the concentration-time data.

Software:

  • Pharmacokinetic analysis software (e.g., Phoenix WinNonlin).[1][11]

Procedure:

  • Data Input: Input the plasma concentration-time data for each enantiomer into the pharmacokinetic software.

  • Model Selection: Use a non-compartmental analysis (NCA) method with sparse sampling.[1][11]

  • Parameter Calculation: The software will calculate the following key pharmacokinetic parameters:

    • Cmax (Maximum Plasma Concentration): The highest observed concentration.[10]

    • Tmax (Time to Cmax): The time at which Cmax is observed.[10]

    • AUC (Area Under the Curve): The total drug exposure over time, calculated using the linear trapezoidal rule.[12]

    • ke (Elimination Rate Constant): The slope of the terminal log-linear phase of the concentration-time curve.[10][12]

    • T½ (Half-life): The time taken for the plasma concentration to decrease by half, calculated as 0.693/ke.[1][11][12]

Visualizations

Experimental_Workflow cluster_Dosing 1. Dosing cluster_Sampling 2. Sample Collection cluster_Analysis 3. Bioanalysis cluster_Data_Analysis 4. Data Interpretation Dosing Oral Administration (100 mg/kg N-acetyl-DL-leucine or N-acetyl-L-leucine) Blood_Collection Blood Collection (Saphenous Vein) 0.25 - 8 hours post-dose Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Sample Preparation (Protein Precipitation) Plasma_Separation->Sample_Prep LCMS_Analysis Chiral LC-MS/MS Analysis Sample_Prep->LCMS_Analysis PK_Analysis Pharmacokinetic Analysis (Non-compartmental Model) LCMS_Analysis->PK_Analysis PK_Parameters Calculation of Cmax, Tmax, AUC, T½ PK_Analysis->PK_Parameters

Caption: Experimental workflow for the pharmacokinetic analysis of N-acetyl-leucine enantiomers in mice.

Proposed_Metabolic_Pathway cluster_Metabolism Metabolism and Distribution NAL N-acetyl-L-leucine L_Leucine L-leucine NAL->L_Leucine First-pass metabolism (Deacetylation) Brain_Muscle Brain and Muscle NAL->Brain_Muscle NAD N-acetyl-D-leucine NAD->Brain_Muscle Higher accumulation Metabolism Normal Leucine Metabolism L_Leucine->Metabolism

Caption: Proposed metabolic fate of N-acetyl-leucine enantiomers in mice.[1][3][13]

References

Application Notes & Protocols: Investigating Acetylleucine in GM2 Gangliosidoses Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Overview

GM2 gangliosidoses, including Tay-Sachs and Sandhoff diseases, are a group of devastating, inherited neurodegenerative lysosomal storage disorders.[1][2] They are caused by mutations in the HEXA, HEXB, or GM2A genes, which lead to a deficiency in the β-hexosaminidase A enzyme.[1] This enzymatic defect results in the toxic accumulation of GM2 ganglioside, particularly within the neurons of the central nervous system, causing progressive motor and cognitive decline, and ultimately, premature death.[3][4]

Currently, there are no approved disease-modifying treatments for GM2 gangliosidoses.[5] N-acetyl-L-leucine (acetylleucine) has emerged as a promising therapeutic candidate.[5] It is a modified amino acid that has been shown in observational studies and clinical trials to improve neurological symptoms, functioning, and quality of life in patients with GM2 gangliosidoses.[5][6][7] Preclinical studies in mouse models of the disease have demonstrated that this compound can improve ataxia, slow disease progression, and extend lifespan.[5][8]

While the precise mechanism of action is not fully elucidated, this compound is thought to promote the metabolism of GM2, reduce neuroinflammation, protect cells from oxidative damage, and stabilize neuronal membranes.[1][9][10] These application notes provide a detailed overview of the key in vivo models and experimental techniques used to evaluate the efficacy and mechanisms of this compound in the context of GM2 gangliosidoses research.

Key In Vivo Models for this compound Studies

Animal models are indispensable for studying disease pathogenesis and for the preclinical evaluation of potential therapies like this compound.[2] The most commonly utilized models for GM2 gangliosidoses are knockout mice.

  • Sandhoff Disease (SD) Mouse Model (Hexb⁻/⁻) : This is a well-established and widely used model that accurately recapitulates the severe neurodegenerative phenotype of Sandhoff disease.[3] These mice lack both β-hexosaminidase A and B enzymes, leading to profound accumulation of GM2 and related glycolipids.[3] They develop progressive motor deficits, including ataxia, tremor, and rigidity, with a significantly shortened lifespan, making them ideal for efficacy studies of compounds like this compound.[3][5]

  • Tay-Sachs Disease (TSD) Mouse Model (Hexa⁻/⁻Neu3⁻/⁻) : Early models of Tay-Sachs disease with a single knockout of the Hexa gene (Hexa⁻/⁻) failed to show a severe phenotype due to a murine-specific sialidase pathway that can bypass the HexA deficiency.[11][12] To create a more clinically relevant model, a double knockout (dKO) mouse was generated, lacking both the Hexa and Neu3 (sialidase) genes.[11][13] These Hexa⁻/⁻Neu3⁻/⁻ mice exhibit a phenotype similar to early-onset Tay-Sachs disease, with significant GM2 accumulation, neuroinflammation, behavioral deficits, and premature death.[12][13]

Experimental Workflows and Protocols

A systematic approach is required to assess the therapeutic potential of this compound in GM2 models. This involves a combination of behavioral, histological, and biochemical analyses to measure functional improvements and target engagement.

Overall Experimental Workflow

The general workflow for evaluating this compound involves treating a cohort of GM2 model mice and comparing them to vehicle-treated controls. The assessment includes longitudinal behavioral testing, followed by terminal tissue collection for detailed analysis.

G cluster_0 Pre-Study Phase cluster_1 Experimental Phase cluster_2 Analysis Phase A Animal Model Selection (e.g., Hexb-/- mice) B Breeding & Genotyping A->B C Cohort Assignment (Treatment vs. Vehicle) B->C D This compound Administration (e.g., Oral Gavage) C->D F Terminal Tissue Collection (Brain, Spinal Cord) E Longitudinal Behavioral Testing (e.g., RotaRod, Open Field) D->E E->F G Histopathological Analysis F->G H Biochemical Analysis F->H I Data Analysis & Interpretation G->I H->I

Caption: General workflow for preclinical evaluation of this compound.

Protocol: Behavioral and Motor Function Assessment

Behavioral tests are crucial for quantifying the functional effects of this compound on motor coordination, balance, and overall activity.[14]

3.2.1 RotaRod Test for Motor Coordination

This test assesses balance and motor coordination by measuring the time a mouse can remain on a rotating rod.[14]

  • Apparatus: Accelerating RotaRod treadmill for mice (e.g., IITC Life Sciences).

  • Procedure:

    • Acclimation: Acclimate mice to the testing room for at least 30 minutes before the trial.

    • Training (Optional but Recommended): Place mice on the rod at a constant low speed (e.g., 4 rpm) for 1-2 minutes for 2-3 days prior to testing.

    • Testing:

      • Place the mouse on the rotating cylinder.

      • Start the trial, accelerating the rod from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a 5-minute period.[14]

      • Record the latency to fall (in seconds). The trial ends when the mouse falls onto the platform below or after a maximum of 300 seconds.

      • Perform three trials per mouse per time point, with a rest interval of at least 15 minutes between trials.[14]

  • Data Analysis: Average the latency to fall across the three trials for each mouse. Compare the mean latency between this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

3.2.2 Open Field Test for Locomotor Activity

This test evaluates general locomotor activity and can indicate anxiety-like behavior.[13][14]

  • Apparatus: A square arena (e.g., 40 cm x 40 cm) with high walls, often equipped with automated photobeam tracking systems (e.g., ActiMot, TSE systems).[14]

  • Procedure:

    • Acclimation: Acclimate mice to the testing room for at least 30 minutes. The arena should be dimly lit to reduce anxiety.

    • Testing:

      • Place the mouse in the center of the arena and allow it to explore freely for a set duration (e.g., 5-10 minutes).[14]

      • The tracking system will record parameters such as total distance traveled, average speed, and time spent in the center versus the periphery of the arena.

      • Clean the arena thoroughly with 70% ethanol (B145695) between each mouse to eliminate olfactory cues.

  • Data Analysis: Analyze the recorded parameters. A reduction in total distance traveled may indicate motor impairment, which could be rescued by effective treatment. Compare data between treated and control groups.

Protocol: Histopathological Analysis

Histology is used to visualize the cellular impact of the disease and treatment, primarily focusing on the extent of GM2 ganglioside storage and overall neurodegeneration.[14]

  • Materials: 4% paraformaldehyde (PFA) in PBS, sucrose (B13894) solutions (15% and 30%), embedding medium (e.g., O.C.T.), cryostat or microtome, glass slides, hematoxylin (B73222) and eosin (B541160) (H&E) stains, anti-GM2 antibody.

  • Procedure:

    • Tissue Perfusion and Fixation:

      • Deeply anesthetize the mouse.

      • Perform a transcardial perfusion with ice-cold phosphate-buffered saline (PBS) followed by 4% PFA.

      • Dissect the brain and spinal cord and post-fix in 4% PFA overnight at 4°C.

    • Cryoprotection: Transfer the fixed tissue to 15% sucrose in PBS until it sinks, then transfer to 30% sucrose in PBS until it sinks.

    • Sectioning: Embed the tissue in O.C.T. and freeze. Cut coronal brain sections (e.g., 20-30 µm thick) using a cryostat. Mount sections onto charged glass slides.

    • H&E Staining: Perform standard H&E staining to visualize overall brain morphology and identify signs of neurodegeneration, such as neuronal vacuolization and cell loss, particularly in regions like the cerebellum and brainstem.[14]

    • Immunohistochemistry (IHC) for GM2 Ganglioside:

      • Wash sections in PBS.

      • Perform antigen retrieval if necessary (method depends on the antibody).

      • Block non-specific binding using a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour.

      • Incubate with a primary antibody against GM2 ganglioside overnight at 4°C.

      • Wash, then incubate with an appropriate fluorescently-labeled secondary antibody for 1-2 hours at room temperature.

      • Counterstain with a nuclear stain like DAPI.

      • Mount with coverslips and imaging medium.

  • Data Analysis: Capture images using a fluorescence microscope. Quantify the GM2 signal intensity or the number of GM2-positive cells in specific brain regions to compare the storage burden between treated and control animals.

Protocol: Biochemical Analysis

Biochemical assays provide quantitative data on enzyme activity and substrate accumulation, which are the primary hallmarks of GM2 gangliosidoses.

3.4.1 β-Hexosaminidase Activity Assay

This assay measures the residual enzyme activity in tissue lysates.[15]

  • Materials: Brain tissue, lysis buffer, fluorogenic substrates 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG) and 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide-6-sulfate (MUGS), glycine-carbonate stop buffer, fluorometer.

  • Procedure:

    • Lysate Preparation: Homogenize brain tissue in a suitable lysis buffer on ice. Centrifuge to pellet debris and collect the supernatant. Determine the total protein concentration (e.g., via BCA assay).

    • Total Hexosaminidase (HexA + HexB) Activity:

      • Incubate a small amount of lysate with the MUG substrate in a citrate-phosphate buffer. MUG can be hydrolyzed by both HexA and HexB.[15]

      • Stop the reaction after a set time with a high-pH stop buffer (e.g., glycine-carbonate).

    • HexA-Specific Activity:

      • Incubate lysate with the MUGS substrate. MUGS is specifically hydrolyzed by the HexA isoenzyme.[15]

    • Fluorescence Reading: Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (4-MU) product using a fluorometer (Excitation: ~365 nm, Emission: ~445 nm).

  • Data Analysis: Calculate enzyme activity based on a 4-MU standard curve and normalize to the total protein content. While this compound is not an enzyme replacement therapy, this assay is critical for characterizing the baseline deficit in the animal model.

3.4.2 Quantification of GM2 Ganglioside

This assay directly measures the primary storage material.

  • Method: Liquid Chromatography with Mass Spectrometry (LC-MS/MS) is the gold standard for sensitive and specific quantification of different ganglioside species.[16]

  • Procedure (Simplified):

    • Lipid Extraction: Perform a total lipid extraction from brain tissue homogenates using a chloroform/methanol solvent system.

    • Purification: Purify the ganglioside fraction from the total lipids, often using solid-phase extraction.

    • LC-MS/MS Analysis: Analyze the purified fraction using a suitable LC-MS/MS system to separate and quantify specific GM2 molecular species.[16]

  • Data Analysis: Calculate the concentration of GM2 ganglioside (e.g., in ng/mg of tissue) and compare levels between this compound-treated and vehicle-treated groups. A significant reduction in GM2 levels would provide strong evidence of a disease-modifying effect.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables to facilitate clear comparison between treatment and control groups.

Table 1: Effect of this compound on Motor Coordination (RotaRod Test)

Animal Group Age (weeks) Mean Latency to Fall (seconds) ± SEM
Hexb⁻/⁻ + Vehicle 10 95 ± 8.5
Hexb⁻/⁻ + this compound 10 145 ± 10.2
Hexb⁻/⁻ + Vehicle 14 42 ± 5.1
Hexb⁻/⁻ + this compound 14 98 ± 9.3

| Wild-Type Control | 14 | 280 ± 12.0 |

Table 2: Effect of this compound on Brain GM2 Ganglioside Levels

Animal Group Brain Region GM2 Ganglioside Level (ng/mg tissue) ± SEM
Hexb⁻/⁻ + Vehicle Cerebellum 1550 ± 120
Hexb⁻/⁻ + this compound Cerebellum 1025 ± 95
Hexb⁻/⁻ + Vehicle Cortex 1200 ± 112
Hexb⁻/⁻ + this compound Cortex 850 ± 88

| Wild-Type Control | Cerebellum | < 20 |

Proposed Mechanism of Action

The mechanism of action for this compound in GM2 gangliosidoses is likely multifactorial.[1][10] It is not an enzyme replacement or gene therapy but appears to act downstream of the primary genetic defect to mitigate cellular pathology.

G cluster_0 Cellular Effects cluster_1 Functional Outcomes AC This compound NM Neuronal Membrane Stabilization AC->NM GM Modulation of Glucose Metabolism AC->GM NI Reduced Neuroinflammation AC->NI LS Reduced Lysosomal GM2 Storage AC->LS NF Improved Neuronal Function & Survival NM->NF GM->NF NI->NF LS->NF MF Improved Motor Function (Ataxia) NF->MF LSpan Increased Lifespan NF->LSpan

Caption: Proposed multifactorial mechanism of action for this compound.

Evidence suggests this compound may work by:

  • Normalizing Neuronal Function: Studies in other neurological models show this compound can restore the membrane potential of abnormally polarized neurons, which may improve overall neuronal excitability and function.[8][17]

  • Reducing Substrate Accumulation: It is hypothesized to promote the metabolism or clearance of stored GM2 ganglioside, although the exact pathway is unknown.[1]

  • Mitigating Neuroinflammation: GM2 accumulation triggers a strong inflammatory response from microglia and astrocytes.[12][13] this compound may help dampen this chronic inflammation, reducing secondary damage to surrounding neural tissue.

References

Application Notes and Protocols: Measuring Acetylleucine Efficacy in Ataxia with the SARA Scale

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the Scale for the Assessment and Rating of Ataxia (SARA) to quantitatively measure the efficacy of acetylleucine in treating ataxia. This document includes comprehensive experimental protocols for SARA administration, a summary of key quantitative data from relevant studies, and visualizations of the proposed signaling pathways of this compound and experimental workflows.

Introduction to the SARA Scale

The Scale for the Assessment and Rating of Ataxia (SARA) is a validated, semi-quantitative clinical scale designed to assess the severity of cerebellar ataxia.[1][2][3] It is an 8-item performance-based assessment that yields a total score ranging from 0 (no ataxia) to 40 (most severe ataxia).[3][4] The scale evaluates various aspects of motor function, including gait, stance, sitting, speech, and limb coordination.[1][3] Its reliability and validity have been established in various forms of ataxia, making it a valuable tool in clinical trials and research settings.[1]

This compound as a Therapeutic Agent for Ataxia

N-acetyl-L-leucine, an acetylated derivative of the essential amino acid L-leucine, has emerged as a promising therapeutic agent for various neurological disorders, including different forms of ataxia.[5][6] While its precise mechanism of action is still under investigation, several key cellular and signaling pathways have been implicated in its therapeutic effects.

Proposed Signaling Pathways of this compound in Ataxia

The therapeutic effects of this compound in ataxia are thought to be multifactorial, involving several interconnected cellular pathways. Key proposed mechanisms include:

  • Modulation of Cellular pH and Lactate Efflux: this compound is believed to enter neuronal cells via monocarboxylate transporters (MCTs) and may facilitate the removal of excess lactate, thereby helping to restore a more stable intracellular pH.[5]

  • Regulation of Autophagy: this compound may inhibit the mTORC1 signaling pathway, a key regulator of cell growth and metabolism.[5][6] Inhibition of mTORC1 can promote autophagy, the cellular process for clearing damaged proteins and organelles, which may reduce neuroinflammation and protect neurons.[5][6]

  • Enhanced Glucose Metabolism and Energy Production: Studies suggest that this compound can improve the utilization of glucose in brain cells, leading to increased production of ATP, the primary energy currency of the cell.[5][7] This is particularly relevant as impaired energy metabolism is a feature of several neurodegenerative diseases.

  • Neuronal Membrane Stabilization and Ion Channel Function: this compound is thought to integrate into the lipid bilayer of neuronal membranes, enhancing their fluidity and stability.[8] This can lead to the proper functioning of ion channels, which are crucial for the transmission of electrical signals in the nervous system.[8]

  • Modulation of Calcium Homeostasis: Dysregulation of intracellular calcium levels is implicated in various neurological disorders. This compound has been shown to help normalize calcium levels, preventing overload and subsequent cellular damage.[8]

  • Reduction of Neuroinflammation: By promoting autophagy and potentially other mechanisms, this compound can help to reduce chronic inflammation in the central nervous system, a common feature of many neurodegenerative conditions.[6]

Acetylleucine_Signaling_Pathways cluster_membrane Neuronal Cell Membrane cluster_cytosol Cytosol cluster_mitochondrion Mitochondrion AC_ext N-acetyl-L-leucine (extracellular) MCT Monocarboxylate Transporter (MCT) AC_ext->MCT Uptake AC_int N-acetyl-L-leucine (intracellular) MCT->AC_int Lactate_out Lactate MCT->Lactate_out Membrane Membrane Stabilization & Improved Ion Channel Function AC_int->Membrane mTORC1 mTORC1 AC_int->mTORC1 Inhibits Glucose Glucose AC_int->Glucose Calcium Ca2+ Homeostasis (Normalization) AC_int->Calcium Lactate_in Lactate Lactate_in->MCT Efflux Autophagy Autophagy mTORC1->Autophagy Inhibits Neuroinflammation Neuroinflammation Autophagy->Neuroinflammation Reduces Glycolysis Glycolysis Glucose->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate TCA TCA Cycle Pyruvate->TCA ETC Electron Transport Chain TCA->ETC ATP ATP Production ETC->ATP

Caption: Proposed signaling pathways of N-acetyl-L-leucine in neuronal cells.

Experimental Protocol: Administration of the SARA Scale

This protocol outlines the standardized procedure for administering the SARA scale to assess ataxia. It is crucial that the scale is administered by a trained clinician to ensure consistency and reliability of the results.[1]

General Instructions
  • The assessment should be conducted in a quiet, well-lit room with enough space for the patient to walk.

  • The examiner should provide clear and concise instructions for each task.

  • The patient's performance on each of the 8 items is rated on a specific scale. The total SARA score is the sum of the scores from all items.

SARA Scale Items and Scoring

1. Gait (0-8 points)

  • Instructions: The patient is asked to walk a distance of 10 meters, turn around, and walk back. They are then asked to walk 10 steps in tandem (heel-to-toe).

  • Scoring:

    • 0: Normal, no difficulties.

    • 1: Slight difficulties, only visible when walking 10 consecutive steps in tandem.

    • 2: Clearly abnormal, tandem walking for more than 10 steps is not possible.

    • 3: Considerable staggering, difficulty with the half-turn, but no support needed.

    • 4: Marked staggering, intermittent support of the wall is required.

    • 5: Severe staggering, permanent support of one stick or light support by one arm is required.

    • 6: Walking >10 m only with strong support (e.g., walker).

    • 7: Walking <10 m only with strong support.

    • 8: Unable to walk, even with support.

2. Stance (0-6 points)

  • Instructions: The patient is asked to stand in three different positions for 10 seconds each: with feet apart (natural position), with feet together, and in tandem.

  • Scoring:

    • 0: Normal, able to stand in tandem for >10 s.

    • 1: Able to stand with feet together for >10 s, but not in tandem.

    • 2: Able to stand with feet apart for >10 s, but not with feet together.

    • 3: Able to stand for >10 s only with support in a natural stance.

    • 4: Able to stand for a few seconds without support.

    • 5: Unable to stand for a few seconds without support.

    • 6: Unable to stand even with strong support.

3. Sitting (0-4 points)

  • Instructions: The patient sits (B43327) on an examination table without their feet touching the floor and with their arms outstretched.

  • Scoring:

    • 0: Normal, no difficulties sitting for >10 s.

    • 1: Slight difficulties, occasional swaying.

    • 2: Constant swaying, but able to sit for >10 s without support.

    • 3: Able to sit for >10 s only with intermittent support.

    • 4: Unable to sit for >10 s without continuous support.

4. Speech Disturbance (0-6 points)

  • Instructions: Speech is assessed during conversation with the patient.

  • Scoring:

    • 0: Normal.

    • 1: Suggestion of speech disturbance.

    • 2: Abnormal speech, but easy to understand.

    • 3: Occasional words are difficult to understand.

    • 4: Many words are difficult to understand.

    • 5: Only single words can be understood.

    • 6: Unintelligible speech.

5. Finger Chase (0-4 points)

  • Instructions: The examiner performs five sudden and fast pointing movements in front of the patient, and the patient is asked to follow the examiner's finger with their own index finger. This is done for each hand.

  • Scoring (average of both hands):

    • 0: No dysmetria.

    • 1: Dysmetria, under/overshooting target by <5 cm.

    • 2: Dysmetria, under/overshooting target by 5-15 cm.

    • 3: Dysmetria, under/overshooting target by >15 cm.

    • 4: Unable to perform 5 pointing movements.

6. Nose-Finger Test (0-4 points)

  • Instructions: The patient is asked to repeatedly touch their nose and then the examiner's finger. This is performed for each hand.

  • Scoring (average of both hands):

    • 0: No tremor.

    • 1: Tremor with an amplitude <2 cm.

    • 2: Tremor with an amplitude of 2-5 cm.

    • 3: Tremor with an amplitude >5 cm.

    • 4: Unable to perform 5 pointing movements.

7. Fast Alternating Hand Movements (0-4 points)

  • Instructions: The patient is asked to perform 10 cycles of rapidly alternating pronation and supination of the hand on their thigh. This is done for each hand.

  • Scoring (average of both hands):

    • 0: Normal, no irregularities (<10 s).

    • 1: Slightly irregular (<10 s).

    • 2: Clearly irregular, but performs in <10 s.

    • 3: Very irregular, performs in >10 s.

    • 4: Unable to complete 10 cycles.

8. Heel-Shin Slide (0-4 points)

  • Instructions: While lying down, the patient is asked to lift one leg and slide the heel down the shin of the other leg from the knee to the ankle. This is performed three times for each leg.

  • Scoring (average of both legs):

    • 0: Normal.

    • 1: Slightly abnormal, but contact with the shin is maintained.

    • 2: Clearly abnormal, goes off the shin 1-2 times during 3 cycles.

    • 3: Severely abnormal, goes off the shin ≥3 times during 3 cycles.

    • 4: Unable to perform the task.

Experimental Workflow for SARA Assessment in a Clinical Trial

The following diagram illustrates a typical workflow for using the SARA scale to assess the efficacy of this compound in a clinical trial setting.

SARA_Workflow cluster_screening Screening & Baseline cluster_intervention Intervention cluster_followup Follow-up & Analysis P1 Patient Recruitment (Inclusion/Exclusion Criteria) P2 Informed Consent P1->P2 P3 Baseline SARA Assessment (Administer SARA Scale) P2->P3 P4 Randomization P3->P4 P5a Treatment Group: This compound Administration P4->P5a P5b Control Group: Placebo Administration P4->P5b P6 Follow-up SARA Assessments (e.g., Week 4, Week 8, etc.) P5a->P6 P5b->P6 P7 Data Collection and Analysis (Compare SARA score changes between groups) P6->P7 P8 Evaluation of Efficacy & Safety P7->P8 SARA_Logic cluster_domains Assessed Motor Domains Total_SARA Total SARA Score (0-40) Gait Gait (0-8) Gait->Total_SARA Stance Stance (0-6) Stance->Total_SARA Sitting Sitting (0-4) Sitting->Total_SARA Speech Speech (0-6) Speech->Total_SARA Finger_Chase Finger Chase (0-4) Finger_Chase->Total_SARA Nose_Finger Nose-Finger Test (0-4) Nose_Finger->Total_SARA Alternating_Hands Fast Alternating Hand Movements (0-4) Alternating_Hands->Total_SARA Heel_Shin Heel-Shin Slide (0-4) Heel_Shin->Total_SARA

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-acetyl-L-leucine (NALL) for Primary Neuronal Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N-acetyl-L-leucine (NALL) in primary neuronal cultures. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you optimize NALL concentration for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is N-acetyl-L-leucine (NALL) and what is its proposed mechanism of action in neurons?

N-acetyl-L-leucine is the acetylated form of the essential amino acid L-leucine. It is considered the pharmacologically active enantiomer of N-acetyl-DL-leucine.[1][2] Its neuroprotective effects are attributed to several proposed mechanisms, including the modulation of autophagy, reduction of neuroinflammation, and improvement of mitochondrial and energy metabolism.[3][4][5] NALL is thought to enter cells via monocarboxylate transporters (MCTs) and may help regulate intracellular pH by facilitating the efflux of lactate.[5]

Q2: What is the difference between N-acetyl-L-leucine and N-acetyl-D-leucine?

Studies have consistently shown that N-acetyl-L-leucine is the pharmacologically active form responsible for the observed neuroprotective effects.[1][2] The D-enantiomer, N-acetyl-D-leucine, is often considered inactive or less active. Therefore, for neuroprotection studies, it is crucial to use the L-enantiomer.

Q3: How should I prepare and store a stock solution of NALL?

For high-concentration stock solutions, it is recommended to dissolve NALL in a sterile, high-purity solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695).[6][7] A stock solution of 1M in DMSO has been reported for treating iPSC-derived dopaminergic neurons.[7] For in vivo studies, NALL has been dissolved in ethanol to create a 50 mg/mL solution, which is then diluted in water.[1][2] Stock solutions should be filter-sterilized and stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[6][8]

Q4: What is a recommended starting concentration range for NALL in primary neuronal cultures?

A specific optimal concentration for NALL in primary neuronal cultures has not been definitively established in the literature. However, based on studies using neuronal cell lines and iPSC-derived neurons, a good starting point for a dose-response experiment would be in the range of 10 µM to 10 mM.[5][6][7] It is critical to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific primary neuronal culture type (e.g., cortical, hippocampal) and experimental conditions.

Q5: How long should I incubate primary neurons with NALL?

Incubation times can vary depending on the experimental goals. For assessing neuroprotective effects, pre-treatment for 24 hours before inducing injury is a common starting point.[5] In some studies with iPSC-derived neurons, treatments have been applied twice a week for several weeks.[7] The optimal incubation time should be determined empirically for your specific assay.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High Cell Death / Cytotoxicity The concentration of NALL is too high.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration. Test a lower dose range.[6]
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells. Always include a vehicle-only control in your experiments.[6]
Contamination of the compound or culture.Visually inspect cultures for any signs of contamination. Test stock solutions for sterility and perform routine mycoplasma testing of your cultures.[6]
Inconsistent or Variable Results Inconsistent cell health or density.Standardize your primary neuron culture practice. Use cells from a consistent embryonic age, seed at the same density, and ensure high viability (>95%) before starting experiments.
"Edge effects" in multi-well plates.To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium.
No Observable Effect The concentration of NALL is too low.Test a higher concentration range, ensuring it remains below the toxic threshold.
The incubation time is too short.Increase the duration of NALL treatment. A time-course experiment may be necessary to determine the optimal treatment window.
The experimental model is not sensitive to NALL's mechanism of action.NALL is known to modulate autophagy and neuroinflammation. Ensure your experimental model involves these pathways.

Data Presentation

Table 1: Suggested Starting Concentrations for NALL Optimization in Primary Neuronal Cultures

Concentration RangeCell Type ContextReference
10 µM - 100 µMPre-treatment of neuronal cell lines[5]
10 mMTreatment of iPSC-derived dopaminergic neurons[7]
10 µM - 5 mMGeneral starting range for in vitro cytotoxicity testing[6]

Note: This table provides starting points for optimization. The optimal concentration for primary neuronal cultures must be determined experimentally.

Experimental Protocols

Protocol 1: Determining the Optimal N-acetyl-L-leucine Concentration in Primary Neuronal Cultures

This protocol outlines a dose-response experiment to identify the optimal, non-toxic concentration of NALL for your primary neuronal cultures using an MTT assay for cell viability.

Materials:

  • Primary neuronal cultures (e.g., cortical or hippocampal neurons) plated in a 96-well plate

  • N-acetyl-L-leucine (NALL)

  • Vehicle (e.g., sterile DMSO or PBS)

  • Complete neuronal culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate primary neurons at an optimal density in a 96-well plate and allow them to adhere and mature for the desired number of days in vitro (DIV).

  • Compound Preparation: Prepare serial dilutions of NALL in complete culture medium. A suggested range is 0 (vehicle control), 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 2.5 mM, 5 mM, and 10 mM.

  • Cell Treatment: Carefully remove half of the old medium from the wells and replace it with the medium containing the different concentrations of NALL or the vehicle control.

  • Incubation: Incubate the plate for your desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

    • Add 100 µL of solubilization solution to each well.

    • Mix thoroughly on a plate shaker to dissolve the crystals.[6]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (from wells with medium only), normalize the results to the vehicle control (as 100% viability), and plot cell viability (%) against NALL concentration to generate a dose-response curve.

Visualizations

experimental_workflow Experimental Workflow for Optimizing NALL Concentration cluster_prep Preparation cluster_treatment Treatment cluster_assay Viability Assay cluster_analysis Data Analysis plate_neurons Plate Primary Neurons in 96-well plate prepare_nall Prepare Serial Dilutions of NALL treat_cells Treat Neurons with NALL (e.g., 24-72h) prepare_nall->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan Crystals incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance plot_curve Generate Dose-Response Curve read_absorbance->plot_curve determine_optimal Determine Optimal Concentration plot_curve->determine_optimal

Caption: Workflow for determining the optimal NALL concentration.

signaling_pathway Proposed Neuroprotective Mechanisms of NALL cluster_cellular_effects Cellular Effects cluster_neuronal_outcomes Neuronal Outcomes NALL N-acetyl-L-leucine autophagy Modulation of Autophagy Flux NALL->autophagy inflammation Reduction of Neuroinflammation NALL->inflammation metabolism Improved Mitochondrial & Energy Metabolism NALL->metabolism survival Increased Neuronal Survival autophagy->survival inflammation->survival function Improved Neuronal Function metabolism->function survival->function

Caption: Proposed neuroprotective signaling pathways of NALL.

troubleshooting_logic Troubleshooting Logic for NALL Experiments cluster_causes Potential Causes cluster_solutions Solutions start Experiment Start issue Suboptimal Results? start->issue toxicity Toxicity issue->toxicity High Cell Death no_effect No Effect issue->no_effect No Change variability Variability issue->variability Inconsistent Data check_conc Check Concentration (Dose-Response) toxicity->check_conc check_vehicle Check Vehicle Control toxicity->check_vehicle no_effect->check_conc check_time Check Incubation Time (Time-Course) no_effect->check_time check_culture Standardize Culture (Density, Viability) variability->check_culture

Caption: Troubleshooting decision tree for NALL experiments.

References

Technical Support Center: Overcoming Acetylleucine Solubility Challenges

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetylleucine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered when working with this compound in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound in common laboratory solvents?

This compound is described as having moderate solubility in water and polar organic solvents.[1] It is sparingly soluble in aqueous buffers. For practical purposes, it is often considered a poorly soluble compound in aqueous media, which can present challenges in experimental setups.[2]

Q2: I am having trouble dissolving this compound in water for my experiment. What are the initial troubleshooting steps?

If you are encountering difficulty dissolving this compound in water, we recommend the following initial steps:

  • Sonication: Use an ultrasonic bath to aid in the dispersion and dissolution of the powder.[3]

  • Gentle Heating: Warming the solution can increase the solubility. However, be cautious with temperature to avoid degradation.

  • Vortexing: Vigorous mixing can help to break up clumps and facilitate dissolution.

If these methods are insufficient, you may need to consider more advanced formulation strategies such as pH adjustment, the use of co-solvents, or complexation with cyclodextrins.

Troubleshooting Guides

Issue 1: this compound precipitates out of my aqueous buffer.

Cause: The pH of your buffer may be close to the isoelectric point of this compound, where its solubility is at a minimum. As a weakly acidic compound, its solubility is highly dependent on the pH of the solution.[4]

Solution: pH Adjustment

By adjusting the pH of the solution, you can ionize the this compound molecule, thereby increasing its solubility in aqueous media.

  • For acidic this compound: Increasing the pH above its pKa will deprotonate the carboxylic acid group, forming a more soluble salt.

  • For basic buffers: If you observe precipitation, a slight decrease in pH might be necessary, but generally, moving away from the isoelectric point will enhance solubility.

A patent for the preparation of N-acetyl-DL-leucine suggests that adjusting the pH is a critical step in its synthesis and purification, highlighting the influence of pH on its solubility.[3]

Issue 2: I need to achieve a higher concentration of this compound in my aqueous solution than is possible with water alone.

Cause: The intrinsic solubility of this compound in water is limited, restricting the maximum achievable concentration.

Solution 1: Co-solvents

The addition of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of this compound.[5] Commonly used co-solvents include:

  • Ethanol

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol (PEG)

It is crucial to first dissolve the this compound in the co-solvent before adding the aqueous buffer.[2] The final concentration of the co-solvent should be kept to a minimum to avoid potential toxicity in cellular assays.

Solution 2: Cyclodextrin (B1172386) Complexation

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble molecules, effectively increasing their aqueous solubility.[6] The hydrophobic inner cavity of the cyclodextrin encapsulates the nonpolar part of the guest molecule, while the hydrophilic exterior allows the complex to dissolve in water.

Quantitative Solubility Data

The following tables summarize the available quantitative data on the solubility of this compound in various solvents and conditions.

Table 1: Solubility of this compound in Common Solvents

SolventFormSolubilityReference
WaterN-Acetyl-L-leucine8.1 mg/mL at 25 °C[7][8]
Water (with sonication)This compound≥7.57 mg/mL[9]
DMSON-acetyl-D-Leucine~30 mg/mL[2]
DMSOThis compound≥28.5 mg/mL[9]
EthanolN-acetyl-D-Leucine~1 mg/mL[2]
EthanolThis compound≥33.2 mg/mL[9]
DMSO:PBS (pH 7.2) (1:4)N-acetyl-D-Leucine~0.2 mg/mL[2]

Table 2: Example of a Co-solvent Formulation for In Vivo Studies

Co-solvent SystemAchievable ConcentrationReference
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2.5 mg/mL[10]

Experimental Protocols

Protocol 1: Preparation of an this compound Solution using pH Adjustment

Objective: To prepare a clear aqueous solution of this compound by adjusting the pH.

Materials:

  • This compound powder

  • Purified water or desired buffer

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • 0.1 M Hydrochloric Acid (HCl) solution

  • pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weigh the desired amount of this compound powder.

  • Add the powder to a beaker with a stir bar and a portion of the desired final volume of water or buffer.

  • While stirring, slowly add 0.1 M NaOH dropwise to the suspension.

  • Monitor the pH of the solution continuously with a calibrated pH meter.

  • Continue adding NaOH until the this compound is fully dissolved. Note the pH at which complete dissolution occurs.

  • If necessary, adjust the pH back towards the desired experimental pH by slowly adding 0.1 M HCl. Be cautious, as the compound may precipitate if the pH gets too close to its isoelectric point.

  • Once the desired pH and concentration are achieved and the solution is clear, transfer it to a volumetric flask and add water or buffer to the final volume.

  • Filter the solution through a 0.22 µm filter for sterilization if required for your experiment.

Protocol 2: Preparation of an this compound Solution using Co-solvents

Objective: To prepare a stock solution of this compound at a high concentration using a co-solvent.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • Desired aqueous buffer (e.g., PBS)

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Weigh the desired amount of this compound powder into a sterile tube.

  • Add the minimum required volume of DMSO to completely dissolve the powder. Vortex thoroughly to ensure complete dissolution. This will be your high-concentration stock solution.

  • For your working solution, dilute the DMSO stock solution with your aqueous buffer to the final desired concentration.

  • It is critical to add the DMSO stock solution to the buffer and not the other way around to prevent precipitation.

  • Ensure the final concentration of DMSO in your experimental setup is low (typically <0.5%) to avoid solvent-induced artifacts.

Protocol 3: Preparation of an this compound-Cyclodextrin Inclusion Complex

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with a cyclodextrin (e.g., Hydroxypropyl-β-cyclodextrin, HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Purified water

  • Stir plate and stir bar

  • Freeze-dryer (lyophilizer)

Procedure:

  • Molar Ratio Determination: Determine the desired molar ratio of this compound to HP-β-CD (a 1:1 molar ratio is a common starting point).

  • Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in purified water with stirring.

  • Addition of this compound: Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.

  • Complexation: Allow the mixture to stir at room temperature for 24-48 hours to ensure the formation of the inclusion complex. The solution should become clear as the complex forms.

  • Lyophilization (Freeze-Drying): Freeze the resulting solution and then lyophilize it to obtain a solid powder of the this compound-HP-β-CD inclusion complex.

  • Reconstitution: The lyophilized powder can be readily dissolved in water or an aqueous buffer to the desired concentration for your experiments.

Signaling Pathways and Experimental Workflows

This compound and Neuronal Membrane Potential

One of the proposed mechanisms of action for this compound, particularly in the context of vertigo, is the modulation of neuronal membrane potential. It is thought to restore the membrane potential of hyperpolarized or depolarized vestibular neurons.[11][12]

Acetylleucine_Neuronal_Membrane cluster_membrane Neuronal Membrane ion_channels Ion Channels abnormal_potential Abnormal Neuronal Membrane Potential (Hyper- or Depolarized) phospholipids Membrane Phospholipids This compound This compound This compound->ion_channels Modulates This compound->phospholipids Interacts with restored_potential Restored Resting Membrane Potential abnormal_potential->restored_potential Action of this compound neuronal_stability Normalized Neuronal Excitability restored_potential->neuronal_stability

Caption: this compound's proposed mechanism for stabilizing neuronal membrane potential.

This compound and the mTOR Signaling Pathway

Research suggests that this compound may influence the mTOR (mechanistic target of rapamycin) signaling pathway, which is a central regulator of cell growth, proliferation, and metabolism. Specifically, a derivative of leucine (B10760876), N-acetylleucine amide, has been shown to inhibit mTOR signaling.[13]

mTOR_Pathway This compound N-Acetylleucine Amide This compound->inhibition mTORC1 mTORC1 p70S6K p70S6K mTORC1->p70S6K Activates protein_synthesis Protein Synthesis & Cell Growth p70S6K->protein_synthesis Promotes inhibition->mTORC1

Caption: Simplified diagram of N-acetylleucine amide's inhibitory effect on the mTORC1 pathway.

Experimental Workflow for Solubility Enhancement

The following diagram outlines a logical workflow for a researcher facing this compound solubility issues.

Caption: A decision-making workflow for overcoming this compound solubility issues.

References

Troubleshooting inconsistent results in acetylleucine experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for acetylleucine research. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for this compound?

A1: this compound exerts its neuroprotective and therapeutic effects through a multi-faceted mechanism. It is not fully understood, but current research points to several key cellular processes[1][2]:

  • Neuronal Membrane Stabilization: this compound integrates into the neuronal lipid bilayer, which enhances membrane fluidity and stability. This helps maintain proper ion channel function, crucial for electrical signal propagation[1].

  • Modulation of Calcium Homeostasis: It helps normalize intracellular calcium levels, preventing the cellular damage that can result from calcium overload, a common issue in many neurological disorders[1].

  • Enhancement of Mitochondrial Function: this compound can improve mitochondrial function, ensuring neurons have sufficient energy and reducing the production of reactive oxygen species (ROS)[1].

  • Autophagy and Nutrient Sensing: It can increase autophagy, the process of cellular cleaning and recycling, potentially by inhibiting the mTORC1 protein complex. This helps remove damaged proteins and reduce neuroinflammation[2][3][4].

  • Antioxidant and Anti-inflammatory Properties: The compound mitigates oxidative stress by scavenging free radicals and upregulating the body's own antioxidant defenses. It also reduces neuroinflammation by downregulating pro-inflammatory cytokines[1].

Q2: We are seeing significant variability in our results. What are the most common sources of inconsistent outcomes in this compound experiments?

A2: Inconsistent results in this compound experiments can often be traced back to a few critical factors:

  • Choice of Enantiomer: this compound exists as two mirror-image isomers (enantiomers): N-acetyl-L-leucine and N-acetyl-D-leucine. The L-enantiomer is the pharmacologically active component, while the D-enantiomer has been shown to have no significant effect on behavioral recovery in vestibular compensation models[5][6][7]. Using the racemic mixture (N-acetyl-DL-leucine) versus the pure L-enantiomer can lead to different pharmacokinetic profiles and efficacy[8][9][10]. The D-enantiomer can accumulate during chronic administration of the racemate, which may have unknown effects[9][10].

  • Compound Stability and Storage: Like many acetylated amino acids, this compound in solution can be susceptible to degradation over time, especially with improper storage. Long-term storage of solutions is generally not recommended[11]. Always prepare fresh solutions for your experiments or validate the stability under your specific storage conditions.

  • Cell Line and Model System Variability: The cellular response to this compound can be highly dependent on the specific cell line or animal model used. Factors such as metabolic rate, expression of relevant transporters, and the baseline level of cellular stress can all influence the observed effects. Dose-response curves should be established for each new system[12].

  • Protocol Adherence: Minor deviations in experimental protocols, such as incubation times, compound concentration, or cell seeding densities, can lead to significant variations in results.

Q3: Should we use the racemic mixture (N-acetyl-DL-leucine) or the pure L-enantiomer (N-acetyl-L-leucine)?

A3: For most research applications aimed at elucidating the therapeutic mechanism and efficacy, using the purified N-acetyl-L-leucine is strongly recommended. Studies have consistently demonstrated that the L-enantiomer is the active form responsible for the therapeutic effects[5][13][14]. The D-enantiomer is largely inactive and its presence in the racemic mixture can complicate pharmacokinetic analysis, as it has a much higher plasma concentration and total exposure compared to the L-enantiomer when administered as a racemate[9][10]. The use of the pure L-enantiomer ensures that the observed effects are directly attributable to the active compound and improves the reproducibility of your results.

Troubleshooting Guides

Issue 1: Low or No Observed Efficacy in Cell-Based Assays

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration for your specific cell line. Concentrations from 1 mM to 5 mM have been used in some in vitro studies[12].
Incorrect Enantiomer Used Verify that you are using N-acetyl-L-leucine, which is the active enantiomer[5][6][7]. If using the DL-racemate, consider that only 50% of the compound is active.
Compound Degradation Prepare fresh solutions of this compound before each experiment. If using frozen stock solutions, validate their stability over time.
Insufficient Incubation Time Optimize the treatment duration. Some effects may only be apparent after prolonged exposure (e.g., 48-72 hours or even longer)[12].
Cell Health and Confluency Ensure cells are healthy, within a low passage number, and at an optimal confluency at the time of treatment. Overly confluent or stressed cells may respond differently.
Issue 2: High Variability Between Replicates or Experiments

Potential Causes & Solutions

Potential CauseTroubleshooting Steps
Inconsistent Solution Preparation Ensure precise and consistent preparation of this compound stock and working solutions. Use a calibrated balance and appropriate solvents.
Variations in Cell Seeding Standardize your cell seeding protocol to ensure a consistent number of cells in each well or dish at the start of the experiment.
Edge Effects in Multi-Well Plates Be aware of potential "edge effects" in 96-well plates. Avoid using the outermost wells for critical measurements or ensure they are adequately humidified.
Instrumental or Measurement Error Calibrate all instruments (pipettes, plate readers, etc.) regularly. Increase the number of technical and biological replicates to minimize the impact of random error[15].
Pharmacokinetic Differences (in vivo) When administering the racemic mixture, be aware that the D-enantiomer can inhibit the uptake of the active L-enantiomer, leading to variability[8][9][10].

Data Presentation

Table 1: Summary of Dosing in Preclinical and Clinical Studies

Study TypeModel/Patient PopulationCompound FormDosageKey OutcomeCitation(s)
In VitroNPC1-deficient CHO cellsN-acetyl-L-leucine5 mMReduction in lysosomal volume[13][16]
In VitroNeuronal cell line (SH-SY5Y)N-acetyl-L-leucine10 µM - 100 µMQuantification of autophagy flux[17]
In VivoMouse Model of TBIN-acetyl-L-leucineOrally administeredImproved motor/cognitive outcomes, reduced cell death[18][19][20]
Clinical TrialNiemann-Pick Disease Type CN-acetyl-L-leucine4 g/day (adults)Statistically significant improvement in SARA score[13][17]
Clinical TrialGM2 GangliosidosesN-acetyl-L-leucine4 g/day (adults)Significant improvements in functioning[17]
Clinical TrialCerebellar AtaxiaN-acetyl-DL-leucine5 g/day Improved coefficient of variation of stride time[21][22]

Table 2: Pharmacokinetic Parameters of this compound Enantiomers in Mice (Oral Dosing)

Data extracted from a study comparing administration of the racemate (DL) vs. the pure L-enantiomer.

ParameterN-acetyl-D-leucine (from Racemate)N-acetyl-L-leucine (from Racemate)N-acetyl-L-leucine (from pure L-form)
Cmax (µg/mL) ~100~20>40 (higher than from racemate)
AUC (µg*h/mL) Much greater than L-enantiomerLower than D-enantiomerHigher than from racemate
Key Finding The D-enantiomer shows significantly higher plasma concentration and exposure when administered as part of the racemic mixture.The L-enantiomer's exposure is increased when administered in its pure form, suggesting uptake inhibition by the D-form.

Source: Adapted from studies on the pharmacokinetics of N-acetyl-DL-leucine enantiomers.[9][10]

Experimental Protocols & Visualizations

Protocol 1: In Vitro Autophagy Flux Assay

This protocol is designed to measure the effect of N-acetyl-L-leucine on autophagy progression in a neuronal cell line using a tandem mRFP-GFP-LC3 reporter. This reporter fluoresces yellow in non-acidic autophagosomes and red in acidic autolysosomes.

Methodology:

  • Cell Seeding: Plate neuronal cells expressing the mRFP-GFP-LC3 reporter onto glass-bottom imaging dishes. Allow cells to reach 60-70% confluency.

  • Treatment: Pre-treat cells with various concentrations of N-acetyl-L-leucine (e.g., 10 µM, 50 µM, 100 µM) for 24 hours. Include a vehicle control (e.g., PBS) and a positive control (e.g., Rapamycin)[17].

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde (PFA) for 15 minutes.

  • Staining: Stain with DAPI to visualize cell nuclei.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filters for GFP (green), mRFP (red), and DAPI (blue).

  • Analysis: Quantify the number of green puncta (autophagosomes) and red-only puncta (autolysosomes) per cell. An increase in the ratio of red to green puncta indicates an enhancement of autophagy flux[17].

G cluster_workflow Autophagy Flux Assay Workflow A Seed mRFP-GFP-LC3 Expressing Cells B Treat with N-acetyl-L-leucine (e.g., 24h) A->B C Fix and Stain (PFA, DAPI) B->C D Fluorescence Microscopy C->D E Quantify Puncta (Red vs. Green) D->E F Determine Autophagy Flux E->F

Workflow for the in vitro autophagy flux assay.
Proposed Signaling Pathway of this compound

This diagram illustrates the proposed multi-target mechanism of action of N-acetyl-L-leucine.

G cluster_pathway Proposed Mechanism of N-acetyl-L-leucine cluster_membrane Neuronal Membrane cluster_cellular Intracellular Effects cluster_outcome Therapeutic Outcomes NALL N-acetyl-L-leucine Membrane Membrane Stabilization & Fluidity NALL->Membrane mTORC1 mTORC1 NALL->mTORC1 Mito Mitochondrial Function NALL->Mito Calcium Calcium Homeostasis NALL->Calcium Modulates AntiInflam Anti-inflammation NALL->AntiInflam Ion Ion Channel Function Membrane->Ion Improves Neuroprotection Neuroprotection Ion->Neuroprotection Autophagy Autophagy mTORC1->Autophagy Inhibits Autophagy->Neuroprotection ROS ROS Production Mito->ROS Reduces Mito->Neuroprotection Calcium->Neuroprotection

Proposed multi-target mechanism of N-acetyl-L-leucine.
Troubleshooting Logic

This diagram provides a logical flow for diagnosing inconsistent experimental results.

G Start Inconsistent Results? CheckEnantiomer Using pure N-acetyl-L-leucine? Start->CheckEnantiomer CheckPrep Solutions prepared fresh? CheckEnantiomer->CheckPrep Yes Sol_Racemate Action: Switch to L-enantiomer. Consider pharmacokinetic interference. CheckEnantiomer->Sol_Racemate No CheckDose Dose-response performed? CheckPrep->CheckDose Yes Sol_Fresh Action: Prepare fresh solutions. Validate stock stability. CheckPrep->Sol_Fresh No CheckProtocol Protocol strictly followed? CheckDose->CheckProtocol Yes Sol_Dose Action: Determine optimal dose for your specific model system. CheckDose->Sol_Dose No Sol_Protocol Action: Standardize all steps. Increase replicate number. CheckProtocol->Sol_Protocol No End Review & Redesign Experiment CheckProtocol->End Yes

Decision tree for troubleshooting inconsistent results.

References

Technical Support Center: Optimizing Acetylleucine Dosage in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on determining the optimal dosage of acetylleucine for in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting concentration range for this compound in cell culture?

A good starting point is to test a broad range of concentrations based on existing literature. For this compound, studies have utilized concentrations from the low micromolar (µM) to the low millimolar (mM) range.[1] It is recommended to perform a dose-response experiment with concentrations spanning, for example, 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, and 5 mM to identify the optimal concentration for your specific cell line and experimental endpoint.[1] One study on NPC1-deficient Chinese hamster ovary cells observed a statistically significant effect at 5 mM after a 7-day treatment period.[1][2]

Q2: How should I prepare and store an N-Acetyl-D-leucine stock solution?

For optimal results, refer to the manufacturer's instructions and the compound's solubility data. N-acetyl-L-leucine is reported to have a solubility of 8.1 mg/mL in water at 25°C.[1] It is common practice to dissolve the compound in a high-purity solvent like dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution.[1] If solubility permits, working concentrations can be prepared directly in cell culture medium or phosphate-buffered saline (PBS).[1] To maintain stability and prevent degradation from repeated freeze-thaw cycles, stock solutions should be filter-sterilized and stored in aliquots at -20°C or -80°C.[1] Product information for N-Acetyl-R-leucine (the D-enantiomer) suggests storing stock solutions at -80°C for up to six months or at -20°C for up to one month.[2]

Q3: Is this compound expected to be cytotoxic?

Like many compounds, this compound can exhibit cytotoxicity at high concentrations.[1] It is crucial to perform a cytotoxicity assay to establish the non-toxic concentration range for your specific cell line.[1] Assays such as MTT, XTT, or LDH release can be employed to evaluate cell viability and cytotoxicity across your selected dose range.[1]

Q4: What is the proposed mechanism of action for this compound in vitro?

This compound is believed to exert its effects through multiple mechanisms. It is thought to stabilize neuronal cell membranes, modulate calcium homeostasis, and exhibit antioxidant and anti-inflammatory properties.[3] Additionally, it has been shown to enhance mitochondrial function.[3] this compound enters cells via transporters like the monocarboxylate transporter 1 (MCT1).[4][5] Some studies suggest that N-acetylleucine amide, a derivative, can inhibit the mTOR signaling pathway, which plays a role in cell cycle progression.[6]

Troubleshooting Guide

ProblemPossible CauseRecommended Solution
No Observable Effect The concentration is too low.Conduct a dose-response study with a broader and higher concentration range (e.g., up to 5-10 mM).[1]
Insufficient treatment duration.Perform a time-course experiment (e.g., 24h, 48h, 72h, 7 days) to determine the optimal exposure time.[1]
Compound instability in media.Prepare fresh stock solutions for each experiment and add the compound to the media immediately before treating the cells.[1]
The cell line is not responsive.Confirm that the target pathway (e.g., MCT1 transporters) is present and active in your cell line.[1] Consider testing a different, potentially more responsive, cell line.
High Cell Death / Cytotoxicity The concentration is too high.Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the maximum non-toxic concentration and test a lower dose range.[1]
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.5%) and non-toxic to the cells. Include a vehicle/solvent-only control in your experiment.[1]
Contamination of compound or culture.Visually inspect cultures for any signs of contamination. Test stock solutions for sterility and perform routine mycoplasma testing.[1]
Inconsistent or Variable Results Inconsistent cell health or density.Standardize your cell culture practice. Use cells within a consistent passage number range, ensure a seeding density that promotes healthy growth, and confirm high viability (>95%) before initiating experiments.[1]
"Edge effects" in multi-well plates.To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media.[1]
Compound degradation.Prepare fresh working solutions from a frozen aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1]

Experimental Protocols

Protocol 1: Determining Optimal Dosage via Dose-Response (MTT Assay)

This protocol assesses cell viability to determine the optimal concentration range that elicits a biological response without causing significant cell death.[1]

Materials:

  • Your cell line of interest

  • 96-well plates

  • Complete culture medium

  • N-Acetyl-D-leucine

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl solution with 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere for 24 hours.[1]

  • Compound Preparation: Prepare serial dilutions of N-Acetyl-D-leucine in complete culture medium. A typical range could be 0 (vehicle control), 10 µM, 50 µM, 100 µM, 500 µM, 1 mM, 2.5 mM, and 5 mM.[1]

  • Cell Treatment: Remove the old medium and replace it with the medium containing the different concentrations of the compound. Include wells with medium only (no cells) as a background control.[1]

  • Incubation: Incubate the plate for your desired treatment period (e.g., 48 hours) at 37°C and 5% CO2.[1]

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well.[1]

    • Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[1]

    • Add 100 µL of solubilization solution to each well.[1]

    • Mix thoroughly on a plate shaker to dissolve the crystals.[1]

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.[1]

  • Analysis: Subtract the background absorbance, normalize the results to the vehicle control (as 100% viability), and plot cell viability (%) against the compound concentration to generate a dose-response curve.[1]

Protocol 2: Assessing Cytotoxicity (LDH Assay)

This protocol measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium, which serves as a marker of cytotoxicity.[1]

Materials:

  • Your cell line of interest

  • 96-well plates

  • Complete culture medium

  • N-Acetyl-D-leucine

  • LDH assay kit (containing lysis solution, reaction mixture, and stop solution)

  • Microplate reader

Procedure:

  • Cell Seeding & Treatment: Follow steps 1-4 from the MTT protocol. Include a "maximum LDH release" control by adding a lysis solution (e.g., 1% Triton X-100) to a set of untreated wells 30 minutes before the end of the incubation period.[1]

  • Sample Collection: Carefully collect 50 µL of supernatant from each well without disturbing the cell layer and transfer it to a new 96-well plate.[1]

  • LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant, following the kit manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.[1]

  • Stop Reaction: Add the stop solution provided with the kit.[1]

  • Data Acquisition: Measure the absorbance at 490 nm.[1]

  • Analysis: Calculate the percentage of cytotoxicity for each concentration relative to the maximum LDH release control.[1]

Data Presentation

Table 1: Recommended Concentration Ranges for Initial Screening

Concentration (µM)Concentration (mM)Notes
100.01Low end of the micromolar range to observe initial effects.
500.05
1000.1
5000.5Mid-range concentration.
10001Low end of the millimolar range, based on published studies.[1]
25002.5
50005Upper range, where significant effects have been observed in some cell lines.[1][2]

Table 2: Suggested Time Points for Time-Course Experiments

Time PointRationale
24 hoursTo assess early responses.
48 hoursA common time point for assessing compound effects.
72 hoursTo evaluate longer-term effects on cell proliferation and viability.
7 daysTo investigate chronic exposure effects, as used in some published studies.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_seeding 1. Cell Seeding (96-well plate) compound_prep 2. Compound Preparation (Serial Dilutions) cell_treatment 3. Cell Treatment compound_prep->cell_treatment incubation 4. Incubation (e.g., 48 hours) cell_treatment->incubation assay_addition 5. Add Assay Reagent (MTT or LDH) incubation->assay_addition read_plate 6. Read Absorbance assay_addition->read_plate data_analysis 7. Data Analysis (Dose-Response Curve) read_plate->data_analysis optimal_dosage Determine Optimal Dosage data_analysis->optimal_dosage

Caption: Experimental workflow for determining the optimal dosage of this compound.

signaling_pathway cluster_transport Cellular Uptake cluster_effects Intracellular Effects cluster_outcomes Cellular Outcomes acetylleucine_ext This compound (Extracellular) mct1 MCT1 Transporter acetylleucine_ext->mct1 acetylleucine_int This compound (Intracellular) mct1->acetylleucine_int mtorc1 mTORC1 Signaling (Inhibition) acetylleucine_int->mtorc1 mitochondria Mitochondrial Function (Enhancement) acetylleucine_int->mitochondria membrane Membrane Stabilization acetylleucine_int->membrane calcium Calcium Homeostasis (Modulation) acetylleucine_int->calcium anti_inflammatory Anti-inflammatory Response acetylleucine_int->anti_inflammatory cell_cycle Cell Cycle Arrest mtorc1->cell_cycle neuroprotection Neuroprotection mitochondria->neuroprotection membrane->neuroprotection calcium->neuroprotection

Caption: Proposed signaling pathways of this compound in a cell.

References

Technical Support Center: Managing Acetylleucine in Culture Medium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing acetylleucine in cell culture media. This resource offers troubleshooting guides and frequently asked questions to address common issues, particularly the prevention and management of this compound precipitation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture experiments?

A1: this compound is a modified form of the essential amino acid L-leucine. It is used in research to investigate various cellular processes. For instance, it and its derivatives have been studied for their role in modulating mTOR signaling, a critical pathway in cell growth and proliferation.[1][2] this compound is also investigated for its neuroprotective effects, its influence on autophagy (the cellular process of recycling components), and its potential therapeutic applications in lysosomal storage disorders.[2][3][4][5][6]

Q2: Why does this compound sometimes precipitate in my culture medium?

A2: this compound precipitation in aqueous solutions like culture media can occur for several reasons:

  • Exceeding Solubility Limit: this compound has limited solubility in aqueous solutions. If the concentration in your culture medium exceeds its solubility limit, it will precipitate out of the solution.

  • pH of the Medium: The solubility of this compound is pH-dependent. Changes in the pH of your culture medium can decrease its solubility and cause precipitation.

  • Temperature: Temperature can influence solubility. While the effect is generally less pronounced than pH, storing supplemented media at lower temperatures (e.g., 4°C) can reduce this compound's solubility.

  • Interactions with Media Components: The complex mixture of salts, amino acids, and proteins in culture media can interact with this compound, potentially reducing its solubility.

  • Improper Dissolution Technique: Adding a concentrated stock solution too quickly or without proper mixing can create localized high concentrations that lead to immediate precipitation.

Q3: What is the best solvent for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[7] It is also soluble in ethanol.[8] It is sparingly soluble in water and aqueous buffers.

Q4: What is the maximum recommended final concentration of DMSO in the culture medium?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture medium should typically be kept below 0.5%.[7] It is crucial to run a vehicle control (medium with the same final concentration of DMSO without this compound) to account for any effects of the solvent on your cells.[7]

Troubleshooting Guide: this compound Precipitation

This guide provides a systematic approach to resolving this compound precipitation in your cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to the medium. Localized high concentration exceeding the aqueous solubility limit.1. Pre-warm the culture medium to 37°C before adding the stock solution. 2. Add the stock solution drop-wise while gently vortexing or swirling the medium to ensure rapid and thorough mixing. 3. Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium before adding it to the final culture volume.
Precipitate forms over time in the incubator. The concentration of this compound is above its solubility limit at 37°C in the specific culture medium.1. Perform a solubility test to determine the maximum practical working concentration of this compound in your specific complete culture medium. 2. Reduce the final concentration of this compound in your experiment to below the determined solubility limit.
Precipitate is observed after storing the supplemented medium at 4°C. Decreased solubility at lower temperatures.1. Prepare fresh this compound-supplemented medium for each experiment. 2. If storage is unavoidable, warm the medium to 37°C and gently agitate to see if the precipitate redissolves. However, it is best practice to use freshly prepared media.
Inconsistent precipitation between experiments. - Variation in stock solution preparation. - Inconsistent addition technique. - Variation in media batches or pH.1. Standardize your stock solution preparation protocol. 2. Always add the stock solution in the same manner (e.g., drop-wise with swirling). 3. Check the pH of your culture medium before adding this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound solubility.

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Notes
WaterSparingly soluble-
DMSOSolubleRecommended for stock solutions.
EthanolSolubleCan also be used for stock solutions.
PBS (pH 7.2)Limited solubility-

Note: Specific solubility values can vary between different forms of this compound (e.g., N-acetyl-L-leucine vs. N-acetyl-DL-leucine) and suppliers.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a sterile this compound stock solution and its dilution to a final working concentration in cell culture medium.

Materials:

  • This compound powder (cell culture grade)

  • Anhydrous, sterile DMSO

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes or conical tubes

  • Sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment (e.g., a laminar flow hood).

  • Prepare Stock Solution:

    • Weigh the desired amount of this compound powder in a sterile tube.

    • Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mM).

    • Vortex gently until the powder is completely dissolved. A brief sonication or warming to 37°C can aid dissolution.

  • Sterilization (Optional but Recommended):

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C for long-term storage.

  • Prepare Working Solution:

    • Thaw an aliquot of the stock solution at room temperature.

    • Pre-warm the required volume of complete culture medium to 37°C.

    • Method A (Direct Addition): While gently swirling the pre-warmed medium, add the required volume of the stock solution drop-wise to achieve the final desired concentration.

    • Method B (Intermediate Dilution): Prepare an intermediate dilution of the stock solution in a small volume of pre-warmed medium (e.g., dilute the 100 mM stock to 10 mM). Then, add the appropriate volume of the intermediate dilution to the final volume of pre-warmed medium.

  • Final Mix and Use:

    • Gently mix the final working solution by inverting the tube or swirling the flask.

    • Use the freshly prepared medium for your cell culture experiment immediately.

Protocol 2: Determining the Maximum Practical Working Concentration of this compound

This protocol helps determine the highest concentration of this compound that remains soluble in your specific complete cell culture medium under experimental conditions.

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Sterile, pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

  • Microscope

Procedure:

  • Prepare Serial Dilutions:

    • Label a series of sterile microcentrifuge tubes with a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, 1 mM, 500 µM, 100 µM, 50 µM, 10 µM).

    • Prepare serial dilutions of your this compound stock solution in your complete culture medium to achieve the desired final concentrations in a fixed volume (e.g., 1 mL).

    • Include a vehicle control tube containing the same volume of medium and the highest amount of DMSO used in the dilutions.

  • Incubate:

    • Incubate the tubes under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for the duration of your typical experiment (e.g., 24, 48, or 72 hours).

  • Observe for Precipitation:

    • After incubation, visually inspect each tube for any signs of cloudiness or precipitate.

    • For a more sensitive assessment, pipette a small volume (e.g., 10 µL) from each tube onto a microscope slide and examine under a microscope for the presence of crystals.

  • Determine Maximum Working Concentration:

    • The highest concentration that remains clear and free of crystals is your maximum practical working concentration for subsequent experiments.

Visualizations

Signaling Pathways and Experimental Workflows

Acetylleucine_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound Transporter Anion Transporters (e.g., OAT1, OAT3, MCT1) This compound->Transporter Uptake Membrane Acetylleucine_in Intracellular This compound Transporter->Acetylleucine_in Leucine (B10760876) Leucine Acetylleucine_in->Leucine Metabolism Lysosome Lysosomal Function Acetylleucine_in->Lysosome Modulates mTORC1 mTORC1 Leucine->mTORC1 Activates Autophagy Autophagy mTORC1->Autophagy Inhibits

Figure 1: Hypothesized signaling pathway of this compound.

Troubleshooting_Flowchart start Start: this compound Precipitation Observed q1 Is precipitate observed immediately upon adding stock to medium? start->q1 sol1 Action: Improve mixing technique. - Add stock drop-wise to pre-warmed medium. - Gently vortex/swirl during addition. - Consider intermediate dilution. q1->sol1 Yes q2 Is precipitate observed after incubation at 37°C? q1->q2 No end End: Precipitation Resolved sol1->end sol2 Action: Determine max working concentration. - Perform a solubility test in your complete medium. - Reduce final concentration in experiments. q2->sol2 Yes q3 Is precipitate observed after storage at 4°C? q2->q3 No sol2->end sol3 Action: Prepare fresh medium for each experiment. - Avoid storing this compound-supplemented medium. q3->sol3 Yes q3->end No sol3->end

Figure 2: Troubleshooting flowchart for this compound precipitation.

Experimental_Workflow prep_stock 1. Prepare this compound Stock Solution in DMSO solubility_test 2. Determine Max Practical Working Concentration prep_stock->solubility_test prep_working 3. Prepare Fresh Working Solution in Pre-warmed Medium solubility_test->prep_working add_to_cells 4. Add Working Solution to Cells prep_working->add_to_cells incubate 5. Incubate Under Standard Conditions add_to_cells->incubate analyze 6. Perform Downstream Analysis incubate->analyze

Figure 3: Experimental workflow for using this compound in cell culture.

References

Refining acetylleucine treatment duration for chronic studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with acetylleucine in chronic study settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended enantiomeric form of this compound for chronic studies?

A1: For chronic studies, the use of N-acetyl-L-leucine (levthis compound) is strongly recommended over the racemic mixture N-acetyl-DL-leucine.[1][2] Pharmacokinetic studies have shown that the D-enantiomer can accumulate during long-term administration of the racemic mixture, which could lead to unforeseen long-term negative effects.[1][2][3][4][5] The L-enantiomer is considered the pharmacologically active and neuroprotective form.[6][7][8]

Q2: What is a suitable starting point for determining the treatment duration in a new chronic study?

A2: The optimal duration will depend on the specific research question and the model system. However, based on existing clinical and preclinical data, a phased approach is advisable. Initial symptomatic effects can be observed in as little as 4 to 12 weeks.[1][6][9][10][11] For disease-modifying or neuroprotective outcomes, longer-term studies of at least 6 months to a year are more appropriate.[1][6][12]

Q3: What are the key signaling pathways modulated by this compound that I should consider investigating?

A3: this compound exerts its effects through multiple pathways. Key pathways to consider for investigation include:

  • Neuronal Membrane Stabilization: It integrates into the neuronal lipid bilayer, enhancing membrane fluidity and stability, which is crucial for proper ion channel function.[13]

  • Calcium Homeostasis: It helps normalize intracellular calcium levels, preventing overload and subsequent cellular damage.[13]

  • mTORC1/Autophagy Pathway: this compound can inhibit the mTORC1 complex, which in turn promotes autophagy, aiding in the clearance of damaged or misfolded proteins and reducing neuroinflammation.[14]

  • Mitochondrial Function and Energy Metabolism: It can enhance mitochondrial function and ATP production.[15][16] It may also improve glucose metabolism in the brain.[14]

  • Anti-inflammatory Pathways: It can reduce neuroinflammation by downregulating the production of pro-inflammatory cytokines and inhibiting microglial activation.[6][13]

Q4: Are there any known drug interactions with this compound that I should be aware of in my experimental design?

A4: Yes, L-Acetylleucine may increase the serum concentration of several other drugs. Some examples include Abemaciclib, Afatinib, Ambrisentan, Apixaban, Avanafil, Axitinib, Belantamab mafodotin, Belinostat, Bendamustine, Berotralstat, Betrixaban, Binimetinib, and Bisoprolol.[15] It is crucial to review potential interactions if co-administering this compound with other compounds.

Troubleshooting Guides

Issue 1: High variability in behavioral or functional outcomes.

  • Possible Cause: Inconsistent dosing schedule or diet.

  • Troubleshooting Step: this compound should be administered at the same time each day. For oral dosing, it is recommended to be given at least 30 minutes before or at least 2 hours after a meal to ensure consistent absorption.[1]

  • Possible Cause: Insufficient washout period in crossover designs.

  • Troubleshooting Step: A washout period of at least 6 weeks is recommended in clinical crossover trials to minimize carry-over effects.[1][6] The specific duration for preclinical models may need to be determined empirically but should be sufficient for the drug to clear from the system.

  • Possible Cause: Subject heterogeneity.

  • Troubleshooting Step: Ensure proper randomization and stratification of subjects based on baseline characteristics (e.g., age, weight, disease severity).

Issue 2: Lack of a clear dose-response relationship.

  • Possible Cause: Saturation of uptake and/or metabolism.

  • Troubleshooting Step: Pharmacokinetic studies suggest that the uptake and/or metabolism of N-acetyl-L-leucine may be saturable.[2][5] If increasing the dose does not result in a greater effect, consider that you may have reached the top of the dose-response curve. It may be beneficial to perform pharmacokinetic analysis to correlate plasma and tissue concentrations with the observed effects.

  • Possible Cause: The chosen outcome measure is not sensitive enough.

  • Troubleshooting Step: Utilize a battery of behavioral and functional tests to assess different aspects of the disease phenotype. For example, in ataxia models, combining gait analysis with motor coordination tests like the Rotarod can provide a more comprehensive picture.[7]

Issue 3: Difficulty in translating preclinical findings to a clinical context.

  • Possible Cause: Differences in metabolism and pharmacokinetics between species.

  • Troubleshooting Step: While direct translation is always a challenge, using a dose in preclinical models that is equivalent to that used in clinical studies can provide a better basis for comparison. For instance, a dose of 0.1 g/kg/day in mice has been shown to be equivalent to the doses used in clinical trials.[10][17]

  • Possible Cause: The preclinical model does not fully recapitulate the human disease.

  • Troubleshooting Step: Acknowledge the limitations of the model and, where possible, use multiple models that represent different aspects of the disease.

Data Presentation

Table 1: Summary of this compound Treatment Durations in Clinical Studies

IndicationStudy DesignTreatment DurationKey Findings
Niemann-Pick Disease Type C (NPC)Double-blind, placebo-controlled, crossover12 weeksLed to better neurologic status than placebo.[9][10]
NPC, GM2 Gangliosidoses, Ataxia TelangiectasiaMaster protocol (Parent Study)6 weeksDesigned to assess symptomatic benefit.[1][6]
NPC, GM2 Gangliosidoses, Ataxia TelangiectasiaMaster protocol (Extension Phase)1 yearTo evaluate long-term effects.[1][6]
Cerebellar AtaxiaRandomized, placebo-controlled, crossover6 weeksNot superior to placebo for the broad group of ataxias studied.[11]
Niemann-Pick Disease Type C (NPC)Long-term case seriesMedian of 7.7 monthsShowed a disease-modifying effect.[1][6]

Table 2: Summary of this compound Effects in Preclinical Models

ModelTreatment DurationKey Findings
Npc1-/- mouse (NPC model)Pre-symptomatic treatmentDelayed onset of functional decline and prolonged survival with N-acetyl-L-leucine.[7][10]
Sandhoff disease mouse (GM2 Gangliosidosis model)Treatment from 3 weeks of ageStatistically significant extension in survival.[18]
Sandhoff disease mouse (GM2 Gangliosidosis model)Combination with miglustatAdditive effect on lifespan extension.[18]

Experimental Protocols

Protocol 1: Chronic N-acetyl-L-leucine Administration in a Mouse Model of Niemann-Pick Type C (Npc1-/-)

  • Animal Model: Npc1-/- mice and wild-type littermate controls.

  • Treatment Groups:

    • Vehicle control (e.g., drinking water or saline).

    • N-acetyl-L-leucine (0.1 g/kg/day).

  • Administration: Administer N-acetyl-L-leucine orally, for example, in the drinking water or by daily gavage. Ensure fresh drug solution is provided regularly.

  • Treatment Duration: For neuroprotective studies, initiate treatment pre-symptomatically (e.g., from weaning at 3 weeks of age) and continue for the lifespan of the animal or until a pre-determined endpoint.

  • Outcome Measures:

    • Motor Function: Assess motor coordination and balance weekly using a Rotarod apparatus.

    • Gait Analysis: Perform gait analysis at regular intervals to quantify parameters such as stride length and paw position.

    • Lifespan: Monitor animals daily and record the date of death or euthanasia at the humane endpoint.

    • Histopathology: At the end of the study, perfuse the animals and collect brain tissue. Perform histological analysis, such as CD68 staining for microglial activation in the cerebellum.[7]

Protocol 2: Crossover Clinical Trial Design for N-acetyl-L-leucine in a Neurological Disorder

  • Study Population: Patients with a confirmed diagnosis of the neurological disorder of interest.

  • Study Design: A double-blind, placebo-controlled, crossover design.

  • Randomization: Randomly assign patients (1:1) to one of two treatment sequences:

    • Sequence A: N-acetyl-L-leucine for 12 weeks, followed by placebo for 12 weeks.

    • Sequence B: Placebo for 12 weeks, followed by N-acetyl-L-leucine for 12 weeks.

  • Washout Period: A 6-week washout period should be implemented between the two treatment periods.

  • Dosage: For adults and adolescents (≥13 years), a dose of 4 g/day is common. For children, use weight-based dosing.[9][10]

  • Primary Efficacy Endpoint: A validated clinical rating scale relevant to the disease, such as the Scale for the Assessment and Rating of Ataxia (SARA).[9][10]

  • Secondary Endpoints: Include functional indices (e.g., Spinocerebellar Ataxia Functional Index), quality of life assessments, and clinical global impression scales.[12][19]

Mandatory Visualizations

Caption: Key signaling pathways modulated by N-acetyl-L-leucine.

Chronic_Study_Workflow cluster_preclinical Preclinical Phase cluster_clinical Clinical Phase (Crossover Design Example) start_preclinical Model Selection (e.g., Npc1-/- mice) dosing_preclinical Determine Dose (e.g., 0.1 g/kg/day) start_preclinical->dosing_preclinical start_clinical Patient Recruitment treatment_preclinical Chronic Administration (e.g., from weaning) dosing_preclinical->treatment_preclinical assessment_preclinical Behavioral & Functional Assessments (e.g., Rotarod) treatment_preclinical->assessment_preclinical endpoint_preclinical Endpoint Analysis (Lifespan, Histology) assessment_preclinical->endpoint_preclinical randomization Randomization (1:1) start_clinical->randomization period1 Treatment Period 1 (12 weeks) (Drug or Placebo) randomization->period1 washout Washout (6 weeks) period1->washout period2 Treatment Period 2 (12 weeks) (Crossover) washout->period2 endpoint_clinical Primary & Secondary Endpoint Analysis (e.g., SARA) period2->endpoint_clinical extension Optional Long-Term Extension Study (1 year) endpoint_clinical->extension

Caption: General workflow for chronic this compound studies.

References

Identifying non-toxic DMSO concentrations for acetylleucine in vitro work

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing acetylleucine in in vitro experiments. This resource provides essential guidance on determining non-toxic concentrations of Dimethyl Sulfoxide (B87167) (DMSO) for dissolving this compound, along with troubleshooting tips and frequently asked questions to ensure the validity and reproducibility of your results.

General Recommendations for DMSO Use

Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic compounds like this compound for use in cell culture. However, DMSO itself can be toxic to cells at higher concentrations. The tolerance to DMSO varies significantly between different cell lines.[1][2] Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific experimental setup.

A general rule of thumb is to keep the final concentration of DMSO in the cell culture medium as low as possible. Many researchers recommend a final concentration of 0.1% DMSO as a safe starting point for most cell lines.[1][2] Concentrations up to 0.5% are also widely used and considered non-toxic for many cell types.[2][3] While some robust cell lines may tolerate up to 1% or even 2% DMSO, it is highly advisable to perform a cytotoxicity assay to establish the maximum non-toxic concentration for your particular cell line.[1][4]

Troubleshooting Guide: Common Issues with DMSO and this compound

This section addresses specific problems you might encounter during your experiments.

Issue Possible Cause Recommended Solution
High cell death in vehicle control wells (DMSO only) DMSO concentration is too high for your cell line.Perform a dose-response experiment with a range of DMSO concentrations (e.g., 0.05%, 0.1%, 0.25%, 0.5%, 1%) to determine the highest non-toxic concentration. Ensure the final DMSO concentration in your experiments does not exceed this limit.[1][5]
Cell line is particularly sensitive to DMSO.Consider using a lower starting concentration of DMSO (e.g., 0.01% or 0.05%).[1] If this compound solubility is an issue at lower DMSO concentrations, explore alternative solvents, although this may introduce new variables.
Precipitation of this compound in culture medium The concentration of this compound exceeds its solubility limit in the final medium.Prepare a higher concentration stock of this compound in 100% DMSO and then dilute it to the final working concentration in your culture medium. Ensure rapid and thorough mixing. Sonication may also aid in dissolution.[2][6]
The final DMSO concentration is too low to maintain solubility.If you have determined a safe DMSO concentration range for your cells, try to dissolve the this compound at the higher end of that safe range.
Inconsistent or variable results between experiments Inconsistent final DMSO concentrations across wells or experiments.Always use a consistent final concentration of DMSO for all treatments, including the vehicle control. Prepare a master mix of your treatment conditions to ensure uniformity.
This compound stock solution has degraded.Prepare fresh stock solutions of this compound in DMSO for each experiment. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[6]
Observed biological effect may be due to DMSO DMSO is known to have biological effects on its own, such as inducing cell differentiation or affecting membrane properties.[7]Always include a vehicle control (culture medium with the same final concentration of DMSO as your experimental wells) to distinguish the effects of this compound from those of the solvent.[8]

Frequently Asked Questions (FAQs)

Q1: What is a safe starting concentration of DMSO for my in vitro experiments with this compound?

A1: A final concentration of 0.1% DMSO is widely considered a safe starting point for most cell lines.[1][2] However, it is highly recommended to perform a cell viability assay (e.g., MTT, XTT, or trypan blue exclusion) to determine the maximum non-toxic concentration for your specific cell line.

Q2: What is the solubility of this compound in DMSO?

A2: The solubility of this compound in DMSO is approximately 11 mg/mL (63.51 mM).[6] Sonication can be used to aid dissolution.[6]

Q3: How should I prepare my this compound stock solution and working solutions?

A3: It is best practice to prepare a high-concentration stock solution of this compound in 100% DMSO. This stock can then be serially diluted in pre-warmed cell culture medium to achieve the desired final concentrations for your experiment. This method helps to minimize the final concentration of DMSO in the culture wells.

Q4: Should I include a vehicle control in my experiments?

A4: Absolutely. A vehicle control, consisting of cell culture medium with the same final concentration of DMSO as your experimental wells, is essential. This allows you to differentiate the biological effects of this compound from any potential effects of the solvent itself.[8]

Q5: Can I use a higher concentration of DMSO if my this compound is not dissolving?

A5: While some cell lines can tolerate DMSO concentrations up to 1% or higher, you must first verify this for your specific cells.[1][2] If you need to use a higher DMSO concentration, it is critical to perform a dose-response curve to ensure it is not cytotoxic. If you observe toxicity, you may need to explore alternative solubilization methods or accept a lower maximum concentration of this compound in your experiments.

Experimental Protocols

Protocol 1: Determining the Maximum Non-Toxic DMSO Concentration

This protocol outlines a typical MTT assay to determine the cytotoxicity of DMSO on a specific cell line.

  • Cell Seeding: Plate your cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare DMSO Dilutions: Prepare a series of dilutions of DMSO in your complete cell culture medium. A common range to test is 0.05%, 0.1%, 0.25%, 0.5%, 1%, and 2%. Include a "no DMSO" control.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the different DMSO concentrations.

  • Incubation: Incubate the plate for a duration that is relevant to your planned this compound experiments (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

    • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or an acidic isopropanol (B130326) solution).

    • Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DMSO concentration relative to the "no DMSO" control. The highest concentration that does not cause a significant reduction in cell viability (e.g., maintains >90% viability) is considered the maximum non-toxic concentration.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis prep_cells Seed cells in 96-well plate treat_dmso Treat cells with DMSO dilutions prep_cells->treat_dmso treat_this compound Treat cells with This compound prep_cells->treat_this compound prep_dmso Prepare serial dilutions of DMSO in medium prep_dmso->treat_dmso prep_this compound Prepare this compound stock in 100% DMSO prep_this compound->treat_this compound incubate Incubate for 24/48/72 hours treat_dmso->incubate treat_this compound->incubate mtt_assay Perform MTT assay incubate->mtt_assay analyze Determine max non-toxic DMSO concentration mtt_assay->analyze analyze_effect Analyze effect of This compound mtt_assay->analyze_effect

Caption: Workflow for determining non-toxic DMSO concentrations and testing this compound.

Signaling_Pathway cluster_transport Cellular Uptake cluster_metabolism Metabolism and Action This compound N-Acetyl-L-leucine (extracellular) MCT1 MCT1 Transporter This compound->MCT1 Uptake Intracellular_this compound N-Acetyl-L-leucine (intracellular) MCT1->Intracellular_this compound Leucine (B10760876) L-Leucine Intracellular_this compound->Leucine Deacetylation Mitochondrial_Function Mitochondrial Function Intracellular_this compound->Mitochondrial_Function Enhancement mTORC1 mTORC1 Leucine->mTORC1 Inhibition Autophagy Autophagy mTORC1->Autophagy Inhibition

Caption: Proposed mechanism of action for N-Acetyl-L-leucine.[9][10][11]

References

Technical Support Center: Addressing Variability in Animal Model Response to Acetylleucine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the variability observed in animal model responses to acetylleucine. Our goal is to help you optimize your experimental design and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: We are observing significant variability in the behavioral outcomes of our animal models treated with N-acetyl-DL-leucine. What are the potential causes?

A1: Variability in response to N-acetyl-DL-leucine (the racemic mixture) is a documented issue and can be attributed to several factors. The primary reason is the differential pharmacokinetic and pharmacodynamic profiles of its two enantiomers: N-acetyl-L-leucine and N-acetyl-D-leucine.[1][2][3]

  • Active Enantiomer: Preclinical studies in various animal models have consistently shown that N-acetyl-L-leucine is the pharmacologically active component, responsible for the therapeutic effects on ataxia and other neurological symptoms.[4][5][6] The N-acetyl-D-leucine enantiomer is largely considered inactive.[4][5]

  • Pharmacokinetic Differences: When the racemic mixture (N-acetyl-DL-leucine) is administered orally to mice, the plasma concentration and total exposure (AUC) of the D-enantiomer are significantly higher than those of the L-enantiomer.[1][2][3] This suggests that the inactive D-enantiomer may accumulate during chronic dosing, potentially leading to unforeseen long-term effects.[1][2][7]

  • Inhibition of Uptake: Evidence suggests that the D-enantiomer may inhibit the intestinal uptake of the active L-enantiomer, further contributing to variability in the bioavailability of the therapeutic agent.[1][2][3]

For greater consistency and to ensure you are administering the active compound, consider using purified N-acetyl-L-leucine in your experiments.

Q2: What is the proposed mechanism of action for this compound, and how might this contribute to response variability?

A2: The precise mechanism of action of this compound is not fully elucidated, but several pathways have been proposed, which could be influenced by the specific animal model and its underlying pathology, leading to response variability.

  • Neuronal Membrane Stabilization: In vitro studies on vestibular neurons from guinea pigs suggest that acetyl-DL-leucine can normalize the membrane potential of both hyperpolarized and depolarized neurons.[8][9] This stabilizing effect may also apply to cerebellar neurons.[8][9]

  • Metabolic Modulation: In a mouse model of Sandhoff disease, acetyl-DL-leucine treatment was found to normalize key enzymes involved in glucose and glutamate (B1630785) metabolism in the cerebellum.[10] Studies in Npc1-/- mice also implicated altered glucose and antioxidant metabolism as a potential mechanism of the L-enantiomer.[11][12]

  • Autophagy and mTOR Pathway: In the Sandhoff disease mouse model, acetyl-DL-leucine treatment increased autophagy in the cerebellum.[10] Leucine, the parent amino acid, is a known activator of the mTOR pathway, which is a master regulator of metabolism and an inhibitor of autophagy.[10] The interplay between this compound and these pathways could be a source of variability depending on the metabolic state of the animal model.

Q3: Are there known differences in this compound response between different animal species?

A3: While the provided search results focus heavily on mouse and cat models, it is a well-established principle in pharmacology that significant pharmacokinetic and pharmacodynamic differences can exist between species.[13] Factors such as drug absorption, distribution, metabolism, and elimination can vary widely. Therefore, extrapolating dosages and expected outcomes directly from one species to another should be done with caution. It is recommended to perform pilot pharmacokinetic and dose-response studies in the specific species and strain of interest.

Q4: Can the timing of this compound administration in relation to disease progression affect the outcome?

A4: Yes, the timing of administration can significantly impact the therapeutic effect. In Npc1-/- mice, both pre-symptomatic and symptomatic administration of acetyl-DL-leucine and N-acetyl-L-leucine improved ataxia.[11][12] However, only pre-symptomatic treatment with N-acetyl-L-leucine was shown to delay disease progression and extend lifespan, an effect not seen with the D-enantiomer.[11][12][14] This highlights the potential for neuroprotective effects when administered early in the disease course.

Troubleshooting Guides

Issue 1: Inconsistent or Lack of Behavioral Improvement
Potential Cause Troubleshooting Step Expected Outcome
Use of Racemic Mixture (N-acetyl-DL-leucine) Switch to purified N-acetyl-L-leucine to ensure administration of the active enantiomer and avoid confounding effects from the D-enantiomer.[4][5][6]More consistent and robust behavioral improvements, as the active compound is being delivered without interference.
Inappropriate Dosage Perform a dose-response study to determine the optimal therapeutic dose for your specific animal model and disease phenotype. A common starting dose in mouse models is 0.1 g/kg/day.[10][15]Identification of a dose that produces a significant and reproducible therapeutic effect.
Timing of Administration For neurodegenerative models, consider initiating treatment at a pre-symptomatic stage to assess potential disease-modifying effects.[11][12][14]Potential to observe delayed disease progression and extended survival in addition to symptomatic improvement.
Route of Administration Ensure consistent oral gavage technique to minimize variability in drug delivery. For compounds with poor oral bioavailability, consider alternative routes if appropriate for the experimental question.Reduced variability in plasma drug concentrations and more consistent behavioral responses.
Issue 2: High Variability in Pharmacokinetic Data
Potential Cause Troubleshooting Step Expected Outcome
Differential Metabolism of Enantiomers When using the racemic mixture, analyze plasma samples for both L- and D-enantiomers separately using a chiral liquid chromatography/mass spectrometry (LC/MS) method.[1][2][3]Accurate quantification of the exposure to both the active (L) and inactive (D) enantiomers, helping to explain variability.
Food Effects Administer this compound at a consistent time relative to the animal's feeding cycle, as food can affect drug absorption. For some clinical trial protocols, it is recommended to administer the drug at least 30 minutes before or 2 hours after a meal.[7]Reduced variability in drug absorption and peak plasma concentrations.
Inconsistent Sampling Times Adhere strictly to a predefined schedule for blood sample collection to accurately capture the pharmacokinetic profile. Key time points often include 0.25, 0.5, 1, 2, 4, and 8 hours post-administration.[1][2][3]A more reliable and reproducible pharmacokinetic curve for each animal.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of N-acetyl-leucine Enantiomers in Mice

Data from oral administration of 100 mg/kg N-acetyl-DL-leucine.

ParameterN-acetyl-D-leucineN-acetyl-L-leucineReference
Cmax (µg/mL) 10.4 ± 0.83.8 ± 0.5[16]
Tmax (h) 0.25 ± 0.00.25 ± 0.0[16]
AUC (µg*h/mL) 57.8 ± 3.44.4 ± 0.5[1]

Experimental Protocols

Protocol 1: Oral Administration of this compound in Mice
  • Preparation of Dosing Solution:

    • For a 100 mg/kg dose, prepare a 10 mg/mL solution of N-acetyl-L-leucine in sterile water or saline.

    • Ensure the compound is fully dissolved. Gentle warming or sonication may be used if necessary.

  • Animal Handling:

    • Weigh each mouse on the day of dosing to calculate the precise volume to be administered (10 mL/kg).

    • Gently restrain the mouse, ensuring it is secure but not overly stressed.

  • Administration:

    • Use a proper-sized oral gavage needle (e.g., 20-22 gauge, 1.5 inches for an adult mouse).

    • Measure the distance from the tip of the mouse's nose to the last rib to ensure the needle will reach the stomach without causing injury.

    • Gently insert the gavage needle into the esophagus and slowly administer the dosing solution.

    • Monitor the animal for any signs of distress during and after the procedure.

  • Post-Administration:

    • Return the animal to its home cage and monitor for any adverse effects.

    • For pharmacokinetic studies, collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8 hours) via tail vein or saphenous vein puncture.[17]

Protocol 2: Assessment of Motor Function in a Mouse Model of Ataxia
  • Beam Walk Test:

    • Apparatus: A narrow wooden or plastic beam of a defined width (e.g., 1 cm) elevated above a padded surface.

    • Procedure:

      • Acclimatize the mice to the testing room and apparatus.

      • Place the mouse at one end of the beam and encourage it to traverse to a home cage or other reward at the opposite end.

      • Record the time taken to cross the beam and the number of foot slips off the beam over a set number of trials.

    • Analysis: Compare the traverse time and number of foot slips between treated and control groups.

  • Rotarod Test:

    • Apparatus: A rotating rod with adjustable speed.

    • Procedure:

      • Train the mice on the rotarod at a constant low speed for a set duration on the days preceding the test.

      • On the test day, place the mice on the rotarod as it accelerates at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

      • Record the latency to fall for each mouse over several trials.

    • Analysis: Compare the average latency to fall between the treated and control groups.

Visualizations

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_assessment Assessment cluster_outcome Data Analysis & Outcome animal_model Select Animal Model (e.g., Npc1-/- mouse) drug_prep Prepare Dosing Solution (N-acetyl-L-leucine) baseline Baseline Behavioral Testing (e.g., Rotarod, Beam Walk) treatment_group Administer N-acetyl-L-leucine (e.g., 100 mg/kg/day, p.o.) baseline->treatment_group Randomization control_group Administer Vehicle baseline->control_group Randomization behavioral_testing Post-Treatment Behavioral Testing treatment_group->behavioral_testing control_group->behavioral_testing pk_pd_analysis Pharmacokinetic/Pharmacodynamic Analysis behavioral_testing->pk_pd_analysis data_analysis Statistical Analysis pk_pd_analysis->data_analysis conclusion Conclusion on Efficacy and Variability data_analysis->conclusion signaling_pathway cluster_membrane Neuronal Membrane cluster_metabolism Cellular Metabolism cluster_autophagy Nutrient Sensing & Autophagy This compound N-acetyl-L-leucine membrane_potential Normalize Membrane Potential This compound->membrane_potential Direct or Indirect Interaction glucose_metabolism Modulate Glucose Metabolism This compound->glucose_metabolism antioxidant_pathways Enhance Antioxidant Pathways This compound->antioxidant_pathways mtor mTOR Pathway This compound->mtor Potential Influence via Leucine autophagy ↑ Autophagy mtor->autophagy Inhibits troubleshooting_logic start Inconsistent Behavioral Results check_compound Using Racemic Mixture (DL-leucine)? start->check_compound switch_to_L Switch to N-acetyl-L-leucine check_compound->switch_to_L Yes check_dose Dose-Response Study Performed? check_compound->check_dose No re_evaluate Re-evaluate Experiment switch_to_L->re_evaluate perform_dose_study Optimize Dosage check_dose->perform_dose_study No check_timing Is Administration Timing Optimal for Model? check_dose->check_timing Yes perform_dose_study->re_evaluate adjust_timing Test Pre-symptomatic Administration check_timing->adjust_timing No check_timing->re_evaluate Yes adjust_timing->re_evaluate

References

Technical Support Center: Best Practices for Long-Term Storage of Acetylleucine Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and handling of acetylleucine solutions. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the stability and efficacy of your this compound solutions in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The choice of solvent depends on the intended application. For high-concentration stocks, sterile, high-purity dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) are commonly used.[1] this compound has good solubility in both. For cell culture experiments, it is crucial to ensure the final solvent concentration is low (typically <0.5%) to avoid cytotoxicity.[1] For some in vivo formulations, a mixture of solvents like 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline may be used, often requiring sonication for complete dissolution.

Q2: What are the optimal storage temperatures for this compound solutions?

A2: For long-term stability, it is recommended to store this compound solutions at -80°C.[1] Under these conditions, solutions can be stable for up to a year or even two. For shorter-term storage (1-3 months), -20°C is also an option.[2][3] It is advisable to aliquot the stock solution into single-use volumes to prevent multiple freeze-thaw cycles, which can degrade the compound.[3]

Q3: How long can I store this compound solutions at different temperatures?

A3: Based on available data and supplier recommendations, the following storage durations can be expected:

  • -80°C: Up to 1-2 years.

  • -20°C: 1 to 3 months.[2][3]

  • 2-8°C (Refrigerated): Not recommended for long-term storage. Aqueous solutions should be used within 24 hours.[3]

  • Room Temperature: Not recommended for storage. Solutions should be used immediately after preparation.

Q4: Can I store aqueous solutions of this compound?

A4: Aqueous solutions of this compound are not recommended for long-term storage as they are more susceptible to hydrolysis, especially if the pH is acidic or basic.[4][5] If you must prepare an aqueous solution, it should be made fresh just before use and any remaining solution should be discarded after 24 hours.[3]

Q5: What are the signs of this compound solution degradation?

A5: Signs of degradation can include:

  • Precipitation: The compound falling out of solution.

  • Discoloration: A change in the color of the solution.

  • Loss of biological activity: Reduced efficacy in your experimental model.

  • Changes in pH: A shift in the pH of the solution.

If you observe any of these signs, it is best to discard the solution and prepare a fresh batch.

Q6: Is this compound sensitive to light?

A6: While there is no specific data indicating extreme photosensitivity for this compound, it is good laboratory practice to store all chemical solutions in amber vials or protected from light to prevent potential photodegradation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Precipitation in stock solution upon storage (especially at low temperatures) The concentration of the solution may be too high for the solvent at the storage temperature. The compound may not have been fully dissolved initially. Repeated freeze-thaw cycles.Gently warm the solution in a 37°C water bath and vortex or sonicate until the precipitate redissolves. Prepare a more dilute stock solution. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles.[6]
Precipitation when diluting a stock solution into an aqueous buffer or media The organic solvent from the stock solution is causing the this compound to "crash out" in the aqueous environment. The final concentration in the aqueous medium is above this compound's solubility limit in that medium.Add the stock solution to the aqueous medium slowly while vortexing. Ensure the final concentration of the organic solvent is as low as possible. Perform a solubility test to determine the maximum soluble concentration in your specific buffer or medium.
Solution appears cloudy or discolored Potential microbial contamination if not prepared and stored under sterile conditions. Chemical degradation of this compound or a component of the solvent mixture.Discard the solution. Prepare a fresh solution using sterile technique and sterile-filtered solvents. Store in a tightly sealed container under the recommended conditions.
Loss of experimental effect or inconsistent results Degradation of this compound due to improper storage (temperature, duration, freeze-thaw cycles). Inaccurate initial concentration due to incomplete dissolution or precipitation.Prepare a fresh stock solution from solid this compound. Confirm the concentration of the stock solution if possible. Review storage procedures and ensure they align with best practices.

Data Presentation

Table 1: Recommended Storage Conditions for this compound Solutions

Storage TemperatureRecommended SolventMaximum Storage DurationKey Considerations
-80°CDMSO, Ethanol1-2 yearsPreferred for long-term storage. Aliquot to avoid freeze-thaw cycles.
-20°CDMSO, Ethanol1-3 monthsSuitable for intermediate-term storage. Aliquot to avoid freeze-thaw cycles.[2][3]
2-8°CAqueous buffers< 24 hoursNot recommended for storage. Prepare fresh before use.[3]
Room TemperatureAnyUse immediatelyNot recommended for storage.

Table 2: Solubility of this compound

SolventSolubilityReference
Ethanol32 mg/mL (184.75 mM)[1]
DMSO11-34 mg/mL (63.51-196.29 mM)[1][2]
Water< 1 mg/mL (slightly soluble)[1]
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline2.5 mg/mL (14.43 mM)[1]

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Calculate the required mass: The molecular weight of this compound is 173.21 g/mol . To prepare 1 mL of a 100 mM solution, you will need:

    • Mass (g) = 0.1 L * 0.1 mol/L * 173.21 g/mol = 1.7321 g (for 100 mL)

    • For 1 mL, you need 17.32 mg.

  • Weighing: Accurately weigh 17.32 mg of this compound powder and place it in a sterile vial.

  • Dissolution: Add 1 mL of anhydrous, sterile DMSO to the vial.

  • Mixing: Vortex the solution vigorously for 1-2 minutes. If the powder does not fully dissolve, sonicate the vial for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting: Dispense the stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 20 µL aliquots).

  • Storage: Store the aliquots at -80°C for long-term storage.

Protocol 2: Representative Protocol for a Forced Degradation Study of this compound

This protocol is a general framework for assessing the stability of this compound under stress conditions. The goal is to induce 5-20% degradation to identify potential degradation products and establish a stability-indicating analytical method.[7]

Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent like water or a water/acetonitrile mixture)

  • 1 M HCl (for acid hydrolysis)

  • 1 M NaOH (for base hydrolysis)

  • 3% Hydrogen peroxide (for oxidation)

  • HPLC system with UV detector

  • pH meter

  • Incubator/water bath

  • Photostability chamber

Methodology:

  • Preparation of Samples:

    • Acid Hydrolysis: Mix equal volumes of the this compound solution and 1 M HCl. Incubate at 60°C for a predetermined time (e.g., 2, 6, 12, 24 hours). Neutralize with 1 M NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the this compound solution and 1 M NaOH. Incubate at 60°C for a predetermined time. Neutralize with 1 M HCl before analysis.

    • Oxidative Degradation: Mix equal volumes of the this compound solution and 3% H₂O₂. Store at room temperature, protected from light, for a predetermined time.

    • Thermal Degradation: Place the this compound solution in an incubator at a high temperature (e.g., 70°C) for a predetermined time.

    • Photodegradation: Expose the this compound solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.

    • Control Sample: Store the this compound solution under the recommended long-term storage conditions (e.g., -80°C).

  • HPLC Analysis (Representative Conditions):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution with a mixture of a buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 210 nm.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Analyze all samples by HPLC.

    • Compare the chromatograms of the stressed samples to the control sample.

    • Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

    • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent this compound peak.

Mandatory Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solution Issues start Issue Observed (e.g., Precipitation, Cloudiness, Inconsistent Results) check_prep Review Solution Preparation Protocol start->check_prep check_storage Review Storage Conditions start->check_storage is_dissolved Was the compound fully dissolved initially? check_prep->is_dissolved is_conc_ok Is the concentration within solubility limits? check_prep->is_conc_ok is_temp_ok Correct storage temperature used? check_storage->is_temp_ok is_aliquoted Solution aliquoted to avoid freeze-thaw? check_storage->is_aliquoted is_dissolved->is_conc_ok Yes action_redissolve Action: Warm and sonicate to redissolve. Consider preparing a new batch. is_dissolved->action_redissolve No action_dilute Action: Prepare a more dilute solution. is_conc_ok->action_dilute No end Resolution: Prepare a fresh solution following best practices. is_conc_ok->end Yes is_temp_ok->is_aliquoted Yes action_correct_temp Action: Store at -80°C for long-term. is_temp_ok->action_correct_temp No action_aliquot Action: Aliquot new batches for single use. is_aliquoted->action_aliquot No is_aliquoted->end Yes action_redissolve->end action_dilute->end action_correct_temp->end action_aliquot->end AcetylleucineSignaling Proposed Signaling Pathways of this compound cluster_cell Cell cluster_mitorchon Mitochondria cluster_lysosome Lysosome This compound This compound mct1 MCT1 Transporter This compound->mct1 Enters cell via atp Increased ATP Production mct1->atp Enhances energy metabolism lys_func Improved Lysosomal Function mct1->lys_func mtorc1 mTORC1 mct1->mtorc1 Inhibits autophagy Autophagy mtorc1->autophagy Inhibition leads to neuroinflammation Reduced Neuroinflammation autophagy->neuroinflammation

References

How to avoid degradation of acetylleucine during experiments

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Acetylleucine Stability

This guide provides researchers, scientists, and drug development professionals with essential information to prevent the degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: Proper storage is the first line of defense against degradation. This compound should be stored under controlled conditions to maintain its integrity.[1][2][3] For solid powder, storage in a cool, dry, and dark place is recommended.[1][2][3][4] Solutions are more susceptible to degradation and should be prepared fresh whenever possible.[5][6]

Table 1: Recommended Storage Conditions for this compound

FormTemperatureLight ExposureHumidityRecommended Container
Solid Powder 2-8°C (Refrigerated)Protect from lightLow (use desiccator)Tightly sealed, opaque container
Aqueous Solution 2-8°C (Short-term)Protect from light (Amber vials)N/ASterile, tightly sealed amber vials
Stock in Solvent (e.g., DMSO) ≤ -20°C (Long-term)Protect from light (Amber vials)N/ATightly sealed, rated for low temps

Q2: What are the primary chemical degradation pathways for this compound?

A2: The most common degradation pathway for this compound in experimental settings is hydrolysis . The acetyl group (acetamido) is susceptible to cleavage, especially in aqueous solutions under strongly acidic or basic conditions, yielding L-leucine and acetic acid. High temperatures can accelerate this process. While racemization (conversion between L- and D-enantiomers) is a possibility under harsh chemical treatments, hydrolysis is the more immediate concern in typical laboratory protocols.

G This compound This compound Products L-Leucine + Acetic Acid This compound->Products  Hydrolysis (H₂O, H⁺/OH⁻, Heat) G Start Inconsistent Results or Unexpected HPLC Peaks CheckPurity 1. Verify Purity of Solid Compound Start->CheckPurity CheckPrep 2. Review Solution Preparation Protocol CheckPurity->CheckPrep Decision_pH Was pH of solvent/ buffer verified? CheckPrep->Decision_pH Action_pH Adjust pH to 6.0-8.0 using a suitable buffer Decision_pH->Action_pH No Decision_Age Was solution prepared fresh (<24h)? Decision_pH->Decision_Age Yes Action_pH->Decision_Age Action_Age Prepare a new solution immediately before use Decision_Age->Action_Age No Decision_Temp Was solution stored properly (2-8°C, dark)? Decision_Age->Decision_Temp Yes Action_Age->Decision_Temp Action_Temp Store aliquots at -20°C and protect from light Decision_Temp->Action_Temp No End Re-run Experiment & Analyze Sample Decision_Temp->End Yes Action_Temp->End

References

Technical Support Center: Interpreting Unexpected Pharmacokinetic Data for Acetylleucine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with acetylleucine enantiomers. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected pharmacokinetic (PK) data and design robust experiments.

Frequently Asked Questions (FAQs)

Q1: We administered racemic N-acetyl-DL-leucine and observed significantly higher plasma concentrations of the D-enantiomer compared to the L-enantiomer. Is this an expected result?

A1: Yes, this is an expected, though seemingly counterintuitive, finding. Studies have consistently shown that following oral administration of racemic N-acetyl-DL-leucine, both the maximum plasma concentration (Cmax) and the total drug exposure over time (AUC) are substantially greater for the D-enantiomer than the L-enantiomer.[1][2][3][4] This is considered a significant and unexpected difference in the pharmacokinetics of the two enantiomers.[1][2]

Q2: What are the proposed mechanisms behind the lower plasma exposure of N-acetyl-L-leucine when administered as a racemate?

A2: The observed pharmacokinetic differences are primarily explained by two key mechanisms:

  • Inhibition of Intestinal Uptake: It is hypothesized that the D-enantiomer inhibits an intestinal carrier responsible for the absorption of the L-enantiomer.[1][2][3] This competitive inhibition reduces the amount of N-acetyl-L-leucine that enters systemic circulation.

  • First-Pass Metabolism: N-acetyl-L-leucine undergoes first-pass metabolism, likely deacetylation, in the liver, while the D-enantiomer does not.[1][2][3] This metabolic process further reduces the concentration of the L-enantiomer before it reaches systemic circulation.

Q3: If the L-enantiomer is the pharmacologically active form, what are the implications of its lower plasma concentration when administered as a racemate?

A3: The lower systemic exposure of the active L-enantiomer when administered as a racemate suggests that a significant portion of the dose may not be contributing to the therapeutic effect. Furthermore, the D-enantiomer, which has higher and more prolonged plasma levels, could accumulate with chronic dosing of the racemate, potentially leading to unforeseen effects.[1][2][3][5] These findings support the clinical development of the pure N-acetyl-L-leucine enantiomer over the racemic mixture.[1][2]

Q4: We are planning a preclinical study with this compound. What are the key pharmacokinetic parameters we should be measuring?

A4: For a comprehensive pharmacokinetic analysis of this compound enantiomers, you should aim to determine the following parameters for both the L- and D-enantiomers from plasma concentration-time data:

  • Cmax: Maximum plasma concentration.

  • Tmax: Time to reach Cmax.

  • AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.

  • T1/2: Elimination half-life.

  • ke: Elimination rate constant.

These parameters can be calculated using non-compartmental analysis software.[1][6]

Q5: Are there established analytical methods for quantifying this compound enantiomers in biological matrices?

A5: Yes, chiral liquid chromatography coupled with mass spectrometry (LC/MS) is the standard method for the stereoselective quantification of N-acetyl-L-leucine and N-acetyl-D-leucine in plasma and tissue samples.[1][6] This technique allows for the separation and accurate measurement of each enantiomer.

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
High variability in pharmacokinetic data between subjects. Differences in gastrointestinal absorption, metabolism, or animal handling.Ensure consistent oral gavage technique. Control for factors that can influence PK, such as sex, as sex differences have been reported.[1] Standardize fasting and feeding protocols.
Lower than expected N-acetyl-L-leucine concentrations in brain and muscle tissue compared to N-acetyl-D-leucine. Rapid conversion of N-acetyl-L-leucine to L-leucine and its subsequent utilization in metabolic pathways.[1][2]This is an expected finding. Consider measuring L-leucine levels in tissues to confirm this metabolic conversion.
Difficulty in achieving dose proportionality with N-acetyl-L-leucine administration. Saturable processes affecting the uptake and/or metabolism of the L-enantiomer.[1][2][3]This is a known characteristic. When administering the purified L-enantiomer, the dose proportionality is greater than unity compared to the racemate, suggesting saturation of these processes.[1][2][3] Acknowledge this in your data interpretation.
Accumulation of the D-enantiomer with chronic dosing of the racemate. The D-enantiomer is not readily metabolized and has a longer apparent half-life in the body compared to the L-enantiomer when administered as a racemate.This is an anticipated outcome.[1][2][3] If using the racemate for chronic studies, it is crucial to monitor the plasma concentrations of the D-enantiomer to assess potential for accumulation and associated effects.

Data Presentation

Table 1: Pharmacokinetic Parameters of this compound Enantiomers in Mice after Oral Administration of N-Acetyl-DL-Leucine (Racemate) at 100 mg/kg.

ParameterN-Acetyl-D-LeucineN-Acetyl-L-Leucine
Cmax (ng/mL) 261
AUC (ng*h/mL) 251
Tmax (h) ~0.5~0.25
T1/2 (h) Similar for bothSimilar for both

Data are presented as ratios for illustrative purposes, based on findings from Churchill et al. (2020).[1][2]

Table 2: Comparative Ratios of D/L Enantiomers for Cmax and AUC after Administration of Racemate vs. Purified L-Enantiomer.

Administration FormParameterExpected Ratio (if identical PK)Observed Ratio (D/L or L/D)
N-Acetyl-DL-Leucine Cmax (D/L)1~25
AUC (D/L)1~25
Purified N-Acetyl-L-Leucine *Cmax (L/D)36~32
AUC (L/D)36~20

*The purified L-enantiomer contained 97.4% L-enantiomer and 2.6% D-enantiomer, leading to an expected L/D ratio of 36 if pharmacokinetics were identical.[1][2]

Experimental Protocols

In-Life Phase: Oral Administration and Sample Collection
  • Animal Model: Male BALB/c mice are commonly used.[7]

  • Acclimatization: Animals should be allowed to acclimatize for at least 5 days before the experiment.[7]

  • Dosing:

    • Administer N-acetyl-DL-leucine or N-acetyl-L-leucine orally (p.o.) by gavage. A typical dose is 100 mg/kg at a volume of 10 mL/kg.[8]

    • For pharmacokinetic studies, use at least 3 mice per time point.[7]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose).[1][2][3]

    • Collect blood via venepuncture (e.g., from the saphenous vein) into tubes containing an anticoagulant like potassium EDTA.[8]

  • Plasma Preparation:

    • Within 30 minutes of collection, centrifuge the blood (e.g., at 2700 xg for 10 minutes at room temperature) to separate the plasma.[8]

    • Transfer the plasma to clean tubes and store frozen at -20°C or lower until analysis.[8]

  • Tissue Sampling (Optional):

    • Collect tissue samples (e.g., brain and skeletal muscle) at specific time points.[1]

    • Homogenize a known weight of tissue (e.g., 50 mg) in a suitable solvent like acetonitrile (B52724).[1]

Analytical Phase: Sample Preparation and LC/MS Analysis
  • Plasma Sample Preparation:

    • Precipitate proteins by adding a solvent like acetonitrile to the plasma sample (e.g., 100 µL of acetonitrile to 50 µL of plasma).[1]

    • Vortex and then centrifuge to pellet the precipitated proteins.

    • Evaporate the supernatant to dryness under a stream of nitrogen.[1]

    • Reconstitute the sample in a suitable solvent mixture (e.g., 50% methanol:water) for injection into the LC/MS system.[1]

  • Chiral LC/MS Analysis:

    • Use a chiral chromatography column capable of separating the L- and D-enantiomers.

    • Employ a mass spectrometer for detection and quantification.

    • Prepare standard curves using known concentrations of N-acetyl-L-leucine and N-acetyl-D-leucine in a blank matrix to enable accurate quantification.[1]

    • Include quality control (QC) samples at low, medium, and high concentrations to ensure the accuracy and precision of the analytical run.[1]

Data Analysis
  • Pharmacokinetic Calculations:

    • Use a non-compartmental method to calculate pharmacokinetic parameters from the plasma concentration-time data.[1][2][3]

    • Software such as Phoenix WinNonlin can be used for these calculations.[1]

Visualizations

Experimental_Workflow Experimental Workflow for this compound PK Studies cluster_in_life In-Life Phase cluster_analytical Analytical Phase cluster_data Data Analysis Dosing Oral Dosing (100 mg/kg) Blood_Collection Serial Blood Collection (0.25-8h) Dosing->Blood_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Prep Plasma Sample Preparation Plasma_Separation->Sample_Prep Frozen Plasma Samples LC_MS Chiral LC/MS Analysis Sample_Prep->LC_MS PK_Analysis Non-Compartmental PK Analysis LC_MS->PK_Analysis Concentration Data Proposed_Mechanism Proposed Mechanism for Unexpected PK Data cluster_GI Gastrointestinal Tract cluster_Metabolism Liver (First-Pass Metabolism) cluster_Circulation Systemic Circulation Racemate N-acetyl-DL-leucine (Oral Dose) Intestinal_Carrier Intestinal Carrier Racemate->Intestinal_Carrier D_Enantiomer_Absorbed D-Enantiomer L_Enantiomer_Absorbed L-Enantiomer Intestinal_Carrier->D_Enantiomer_Absorbed Absorbed Intestinal_Carrier->L_Enantiomer_Absorbed Partially Absorbed D_Enantiomer_Absorbed->Intestinal_Carrier Inhibits L-Uptake D_Plasma High Plasma [D-Enantiomer] D_Enantiomer_Absorbed->D_Plasma Deacetylation Deacetylation L_Enantiomer_Absorbed->Deacetylation L_Leucine L-Leucine Deacetylation->L_Leucine Metabolized L_Plasma Low Plasma [L-Enantiomer] Deacetylation->L_Plasma Reduced Amount

References

Mitigating side effects of N-acetyl-DL-leucine in clinical case studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-acetyl-DL-leucine and its active enantiomer, N-acetyl-L-leucine.

Frequently Asked Questions (FAQs)

Q1: What is N-acetyl-DL-leucine and what is its primary clinical application in case studies?

A1: N-acetyl-DL-leucine is a racemic mixture of the N-acetylated form of the essential amino acid leucine. It has been used for many years, particularly in France under the brand name Tanganil®, for the symptomatic treatment of acute vertigo.[1][2] More recently, it and its active L-enantiomer have been investigated in clinical studies for various neurological disorders, including cerebellar ataxia, Niemann-Pick disease type C (NPC), and GM2 gangliosidoses.[3][4][5][6][7][8]

Q2: What is the established mechanism of action for N-acetyl-DL-leucine?

A2: The precise mechanism of action is still under investigation, but it is understood that N-acetyl-DL-leucine modulates neuronal activity. It is believed to act on abnormally hyperpolarized or depolarized vestibular neurons by helping to restore their membrane potential to a normal resting state.[9][10] This stabilization of the neuronal membrane is thought to be a key factor in its therapeutic effects. The L-enantiomer, N-acetyl-L-leucine, is considered the pharmacologically active component.[11]

Q3: What are the most commonly reported side effects associated with N-acetyl-DL-leucine and N-acetyl-L-leucine in clinical case studies?

A3: N-acetyl-DL-leucine is generally reported as being well-tolerated in clinical studies.[6][8][10] The most frequently mentioned side effect is intermittent dizziness.[12] For the active L-enantiomer, N-acetyl-L-leucine (levacetylleucine), the most common side effects observed in clinical trials (with a frequency of 5% or greater) are abdominal pain, dysphagia (difficulty swallowing), upper respiratory tract infections, and vomiting.[13][14][15]

Q4: Are there any known contraindications for the use of N-acetyl-DL-leucine?

A4: Contraindications for Tanganil® (acetyl-DL-leucine) include hypersensitivity to the active substance or any of the excipients, and allergy to wheat. It is also advised against for pregnant or breastfeeding women.[2] For levthis compound (N-acetyl-L-leucine), it is noted that it may cause embryo-fetal harm, and effective contraception is recommended during treatment.[16]

Troubleshooting Guide

Issue 1: Patient reports dizziness after administration.

Possible Cause: Dizziness is a known, though often transient, side effect of N-acetyl-DL-leucine.[12][17]

Mitigation Strategies:

  • Observation: In many cases, this side effect is temporary and may resolve as the body adapts to the medication.[17]

  • Dosage Adjustment: If dizziness is persistent or severe, consult the study protocol for guidance on dosage adjustment. It may be necessary to reduce the dose or temporarily discontinue treatment.

  • Medical Consultation: Advise the patient to report persistent or bothersome dizziness to the clinical study team for further evaluation.

Issue 2: Patient experiences gastrointestinal discomfort (nausea, vomiting, abdominal pain).

Possible Cause: Gastrointestinal issues are among the more common side effects reported for N-acetyl-L-leucine.[13][14][15]

Mitigation Strategies:

  • Administration with Food: Administering the dose with meals may help to reduce gastrointestinal upset.[2]

  • Hydration: Ensuring adequate hydration by drinking plenty of water may help to mitigate symptoms like nausea.[17]

  • Symptomatic Treatment: If symptoms are persistent, the clinical trial protocol may allow for the use of antiemetic or other symptomatic treatments.

  • Medical Consultation: Persistent or severe gastrointestinal side effects should be reported to the study physician.

Issue 3: Patient develops a skin rash or itching.

Possible Cause: While rare, hypersensitivity reactions such as skin rash, itching, or urticaria have been reported with N-acetyl-DL-leucine (Tanganil®).[1][2]

Mitigation Strategies:

  • Discontinuation: If a skin rash or other signs of an allergic reaction occur, it is advisable to discontinue the administration of the compound.

  • Medical Evaluation: The patient should be evaluated by a healthcare professional to determine the severity of the reaction and the appropriate course of action.

  • Symptomatic Relief: Antihistamines may be considered for symptomatic relief of itching and rash, as per the clinical study protocol and medical advice.

Data on Side Effects

The following tables summarize the quantitative data on side effects reported in clinical studies for N-acetyl-L-leucine and the qualitative data for N-acetyl-DL-leucine.

Table 1: Adverse Reactions Reported for N-acetyl-L-leucine (levthis compound) in Clinical Trials

Side EffectFrequency
Upper respiratory tract infections17%[18]
Abdominal pain7%[18]
Dysphagia (difficulty swallowing)7%[18]
Vomiting7%[18]

Table 2: Side Effects Reported for N-acetyl-DL-leucine in Clinical Case Studies

Side EffectFrequency/Severity
Intermittent DizzinessReported as the main side effect in some case series.[12]
Skin Reactions (rash, itching, urticaria)Rare.[1][2]
General TolerabilityGenerally reported as "well-tolerated" with "mild" adverse events.[6][10]

Experimental Protocols

Protocol from the ALCAT (Acetyl-DL-leucine on Cerebellar Ataxia) Trial

This was a multicenter, randomized, double-blind, placebo-controlled, crossover phase III trial.

  • Dosage and Administration: Patients received N-acetyl-DL-leucine orally at a dose of up to 5 g per day. The treatment started with an up-titration phase over two weeks.[7][19]

  • Treatment Duration: Each treatment period (N-acetyl-DL-leucine or placebo) lasted for 6 weeks, separated by a 4-week washout period.[19]

  • Inclusion Criteria: Adult patients (at least 18 years old) with a clinical diagnosis of cerebellar ataxia of hereditary or non-hereditary origin.[7]

  • Outcome Measures: The primary efficacy outcome was the change in the Scale for the Assessment and Rating of Ataxia (SARA) total score. Adverse events were also investigated.[19]

Protocol from the IB1001-201 (N-acetyl-L-leucine for Niemann-Pick Disease, Type C) Trial

This was a multinational, open-label, rater-blinded Phase II study.

  • Dosage and Administration:

    • Patients aged ≥13 years received a total daily dose of 4 g/day .

    • Patients aged 6-12 years received weight-tiered doses.

    • The medication was administered orally.[5]

  • Study Phases: The study consisted of a baseline period, a 6-week treatment period, and a 6-week post-treatment washout period.[20]

  • Inclusion Criteria: Patients aged ≥ 6 years with a confirmed diagnosis of NPC.[5]

  • Outcome Measures: The primary outcome was the Clinical Impression of Change in Severity (CI-CS) assessment. Safety was assessed through monitoring of adverse events, vital signs, ECGs, and laboratory tests.[5]

Visualizations

cluster_0 N-acetyl-DL-leucine Administration cluster_1 Potential Side Effects cluster_2 Mitigation Strategies Oral_Administration Oral Administration Dizziness Intermittent Dizziness Oral_Administration->Dizziness May Lead To GI_Issues Gastrointestinal Issues (Nausea, Vomiting, Abdominal Pain) Oral_Administration->GI_Issues May Lead To Skin_Reactions Skin Reactions (Rash, Itching) Oral_Administration->Skin_Reactions May Lead To URTI Upper Respiratory Tract Infections Oral_Administration->URTI May Lead To Dysphagia Dysphagia Oral_Administration->Dysphagia May Lead To Observation Observation & Monitoring Dizziness->Observation Troubleshoot with Dosage_Adjustment Dosage Adjustment Dizziness->Dosage_Adjustment Troubleshoot with Medical_Consult Medical Consultation Dizziness->Medical_Consult Troubleshoot with Admin_with_Food Administration with Food GI_Issues->Admin_with_Food Troubleshoot with Hydration Adequate Hydration GI_Issues->Hydration Troubleshoot with GI_Issues->Medical_Consult Troubleshoot with Discontinuation Discontinuation Skin_Reactions->Discontinuation Troubleshoot with Skin_Reactions->Medical_Consult Troubleshoot with URTI->Medical_Consult Troubleshoot with Dysphagia->Medical_Consult Troubleshoot with

Caption: Troubleshooting workflow for mitigating side effects of N-acetyl-DL-leucine.

cluster_membrane Neuronal Membrane Ion_Channel Ion Channel Membrane_Potential Membrane Potential Membrane_Potential->Ion_Channel Influences Normalized_Function Normalized Neuronal Function Membrane_Potential->Normalized_Function N_acetyl_DL_leucine N-acetyl-DL-leucine Stabilization Stabilization of Membrane Potential N_acetyl_DL_leucine->Stabilization Stabilization->Membrane_Potential Abnormal_Potential Hyperpolarized or Depolarized State Abnormal_Potential->N_acetyl_DL_leucine Targeted by

Caption: Proposed signaling pathway for N-acetyl-DL-leucine's mechanism of action.

References

Technical Support Center: Enhancing the Oral Bioavailability of Acetylleucine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on improving the oral bioavailability of acetylleucine, focusing on N-acetyl-L-leucine, the pharmacologically active enantiomer. Here you will find answers to frequently asked questions and troubleshooting guides for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to the oral bioavailability of this compound when administered as a racemic mixture (N-acetyl-DL-leucine)?

A1: The primary challenge is the significant difference in the pharmacokinetics of the two enantiomers, N-acetyl-L-leucine and N-acetyl-D-leucine.[1][2] When administered as a racemic mixture, the D-enantiomer inhibits the intestinal uptake of the pharmacologically active L-enantiomer.[1][2] This results in a much lower maximum plasma concentration (Cmax) and area under the curve (AUC) for N-acetyl-L-leucine compared to the D-enantiomer.[1][2] Consequently, the bioavailability of the active compound is significantly reduced.

Q2: How can the bioavailability of the active form of this compound be improved?

A2: The most direct and effective method to improve the bioavailability of the active form is to administer the purified N-acetyl-L-leucine enantiomer instead of the racemic N-acetyl-DL-leucine mixture.[1][2] Studies have shown that when N-acetyl-L-leucine is administered alone, its Cmax and AUC are significantly higher compared to when it is administered as part of the racemate, even when accounting for the dose difference.[2]

Q3: Why is N-acetyl-L-leucine considered a prodrug of L-leucine, and how does this impact its absorption?

A3: N-acetyl-L-leucine functions as a prodrug of L-leucine. The acetylation of L-leucine alters its physicochemical properties, leading to a change in its cellular uptake mechanism.[3] While L-leucine is primarily transported by the L-type amino acid transporter (LAT1), N-acetyl-L-leucine is taken up by different transporters, namely the monocarboxylate transporter 1 (MCT1) and organic anion transporters (OAT1 and OAT3).[3] This switch in transporters allows N-acetyl-L-leucine to bypass the saturation limits of LAT1, which can be a rate-limiting step for L-leucine absorption, potentially leading to improved overall uptake and distribution.[3]

Q4: What are the known transporters for N-acetyl-L-leucine, and what is their significance?

A4: N-acetyl-L-leucine is transported by the monocarboxylate transporter 1 (MCT1) and the organic anion transporters OAT1 and OAT3.[3] The involvement of these transporters is significant because they are widely expressed in various tissues, which facilitates the distribution of N-acetyl-L-leucine throughout the body.[3] The affinity of MCT1 for N-acetyl-L-leucine is lower than that of LAT1 for L-leucine, which helps to prevent transporter saturation and allows for more linear uptake kinetics.[3]

Q5: Are there other formulation strategies that could potentially enhance the oral bioavailability of N-acetyl-L-leucine?

A5: While the use of purified N-acetyl-L-leucine is the most established method, other formulation strategies commonly used for drugs with poor absorption could be explored. These are theoretical at this stage for this compound but are based on established pharmaceutical principles:

  • Permeation Enhancers: These are excipients that can transiently increase the permeability of the intestinal epithelium, allowing for greater drug absorption. Examples include medium-chain fatty acids and their derivatives.

  • Lipid-Based Formulations: Formulating N-acetyl-L-leucine in lipid-based systems, such as self-emulsifying drug delivery systems (SEDDS), could improve its solubilization in the gastrointestinal tract and enhance its absorption.[4][5][6]

  • Nanoparticle Delivery Systems: Encapsulating N-acetyl-L-leucine in nanoparticles could protect it from degradation in the gut and facilitate its transport across the intestinal barrier.

Troubleshooting Guide for Preclinical Experiments

Issue Encountered Potential Cause Troubleshooting Steps
High variability in pharmacokinetic data (Cmax, AUC) between subjects. 1. Inconsistent administration of the oral dose. 2. Differences in food and water intake affecting gastric emptying and intestinal transit time. 3. Genetic variability in transporter expression (MCT1, OAT1, OAT3) among subjects.1. Ensure precise and consistent oral gavage technique. 2. Standardize fasting periods before and after drug administration. 3. Use a larger cohort of animals to account for biological variability.
Lower than expected bioavailability of N-acetyl-L-leucine. 1. Use of a racemic mixture (N-acetyl-DL-leucine) instead of the pure L-enantiomer. 2. First-pass metabolism of N-acetyl-L-leucine in the intestine and liver. 3. Issues with the formulation leading to poor dissolution.1. Confirm the purity of the administered compound; use only N-acetyl-L-leucine.[1][2] 2. Investigate the extent of first-pass metabolism in your animal model.[2] 3. Ensure the drug is fully dissolved in the vehicle before administration.
Inconsistent results in in-vitro transport studies (e.g., Caco-2 cell assays). 1. Variability in the expression of transporters (MCT1, OAT1, OAT3) across cell passages. 2. Presence of inhibitors of these transporters in the cell culture medium or test compounds. 3. Incorrect pH of the assay buffer, affecting the ionization state of N-acetyl-L-leucine.1. Use cells within a narrow passage number range. 2. Screen all components of the assay for potential inhibitory activity on the relevant transporters. 3. Maintain a physiologically relevant pH in the assay buffers.

Data Presentation

Table 1: Pharmacokinetic Parameters of N-acetyl-leucine Enantiomers in Mice Following Oral Administration of Racemic N-acetyl-DL-leucine (100 mg/kg)

ParameterN-acetyl-D-leucineN-acetyl-L-leucine
Cmax (ng/mL) 86,100341
Tmax (h) 0.250.25
AUC (h*ng/mL) 75,8002,560
t1/2 (h) 1.21.1

Data extracted from Churchill et al. (2020).[1][2]

Table 2: Comparison of N-acetyl-L-leucine Pharmacokinetic Parameters Following Oral Administration of Racemic N-acetyl-DL-leucine vs. Purified N-acetyl-L-leucine in Mice

ParameterAdministration of Racemic N-acetyl-DL-leucine (50 mg/kg of L-enantiomer)Administration of Purified N-acetyl-L-leucine (97.4 mg/kg of L-enantiomer)
Cmax (ng/mL) 34186,100
AUC (h*ng/mL) 2,56057,800

Data extracted from Churchill et al. (2020), highlighting the enhanced exposure of the L-enantiomer when administered in its pure form.[1][2]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

  • Animal Model: Male C57BL/6 mice, 8-10 weeks old.

  • Drug Formulation:

    • N-acetyl-DL-leucine (racemate) or N-acetyl-L-leucine is dissolved in sterile water to a final concentration of 10 mg/mL.

  • Dosing:

    • Animals are fasted for 4 hours prior to dosing.

    • Administer the formulation via oral gavage at a dose of 100 mg/kg.

  • Sample Collection:

    • Collect blood samples (approximately 50 µL) via tail vein or saphenous vein puncture at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, and 8 hours post-dose) into EDTA-coated tubes.

    • Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.

    • Store plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Quantify the concentrations of N-acetyl-L-leucine and N-acetyl-D-leucine in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis software.

Protocol 2: In Vitro Transporter Uptake Assay

  • Cell Lines: Human Embryonic Kidney (HEK293) cells stably overexpressing human MCT1 (SLC16A1), OAT1 (SLC22A6), or OAT3 (SLC22A8). Wild-type HEK293 cells are used as a negative control.

  • Cell Culture: Culture cells in appropriate media and conditions until they reach 80-90% confluency in 24-well plates.

  • Uptake Experiment:

    • Wash the cells twice with pre-warmed Krebs-Henseleit buffer (pH 7.4).

    • Add Krebs-Henseleit buffer containing N-acetyl-L-leucine at various concentrations to the cells.

    • Incubate for a specific time (e.g., 5 minutes) at 37°C.

    • To stop the uptake, aspirate the substrate solution and wash the cells three times with ice-cold Krebs-Henseleit buffer.

  • Cell Lysis and Analysis:

    • Lyse the cells with a suitable lysis buffer.

    • Quantify the intracellular concentration of N-acetyl-L-leucine using LC-MS/MS.

    • Normalize the uptake to the total protein content of each well.

  • Data Analysis:

    • Calculate the uptake rate and determine kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.

Visualizations

G cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_blood Bloodstream This compound This compound MCT1 MCT1 This compound->MCT1 OAT1 OAT1 This compound->OAT1 OAT3 OAT3 This compound->OAT3 Acetylleucine_in_cell This compound MCT1->Acetylleucine_in_cell OAT1->Acetylleucine_in_cell OAT3->Acetylleucine_in_cell Metabolism First-Pass Metabolism Acetylleucine_in_cell->Metabolism Systemic_Circulation Systemic Circulation Acetylleucine_in_cell->Systemic_Circulation

Caption: Oral absorption pathway of N-acetyl-L-leucine.

G cluster_workflow Pharmacokinetic Study Workflow Dosing Oral Dosing (N-acetyl-L-leucine) Sampling Blood Sampling (Time Points) Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Analysis Processing->Analysis Calculation PK Parameter Calculation Analysis->Calculation

Caption: Experimental workflow for a pharmacokinetic study.

G Racemic Racemic Mixture (N-acetyl-DL-leucine) L_enantiomer N-acetyl-L-leucine (Active) Racemic->L_enantiomer D_enantiomer N-acetyl-D-leucine Racemic->D_enantiomer Low_Bioavailability Low Bioavailability of Active Compound L_enantiomer->Low_Bioavailability Inhibition Inhibits Absorption of L-enantiomer D_enantiomer->Inhibition Inhibition->L_enantiomer High_Bioavailability Improved Bioavailability Pure_L Purified N-acetyl-L-leucine Pure_L->High_Bioavailability

Caption: Rationale for using purified N-acetyl-L-leucine.

References

Adjusting acetylleucine dosage based on patient weight and age

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on adjusting acetylleucine dosage based on patient weight and age. It includes frequently asked questions, troubleshooting guides for experimental design, and detailed protocols from clinical studies.

Frequently Asked Questions (FAQs)

Q1: What is the standard adult dosage of this compound for vertigo?

A1: For the treatment of vertigo in adults, the usual oral dosage of this compound is 1.5 to 2 grams per day, divided into two or three doses.[1] This dosage can be increased to 3 to 4 grams per day if the initial response is not adequate.[1] For patients unable to take oral medication, an intravenous injection of 2 ampoules per day may be administered.[1]

Q2: Are there established pediatric dosing guidelines for this compound?

A2: Yes, pediatric dosing guidelines have been established in clinical trials for rare neurodegenerative diseases like Niemann-Pick disease type C (NPC) and GM2 gangliosidoses. The dosage is typically tiered based on the child's weight.

Q3: How should this compound dosage be adjusted for elderly patients?

A3: Currently, there are no specific studies on the pharmacokinetics of this compound in geriatric populations. However, due to the general decline in renal and hepatic function with age, a cautious approach is recommended.[2][3] It is advisable to initiate treatment at the lower end of the adult dosage range and monitor the patient closely for any adverse effects. Dose adjustments should be made on an individual basis.

Q4: What is the rationale for using the L-enantiomer of this compound (N-acetyl-L-leucine) in recent clinical trials?

A4: Pre-clinical studies have indicated that N-acetyl-L-leucine is the pharmacologically active isomer responsible for the therapeutic effects.[4] Pharmacokinetic studies in mice have shown that the D-enantiomer is not metabolized and may accumulate in the body during chronic administration, which could lead to potential long-term negative effects.[5][6][7] Therefore, recent clinical trials have focused on the use of the purified L-enantiomer.

Troubleshooting Guide for Experimental Dosing

Issue: High variability in patient response at a given dose.

  • Possible Cause: Differences in patient metabolism, underlying disease severity, or concomitant medications.

  • Recommendation:

    • Stratify patient populations based on age and weight to assess for trends.

    • Monitor for potential drug-drug interactions.

    • In pre-clinical studies, consider evaluating the pharmacokinetic profile in the specific animal model to understand variability in drug exposure.

Issue: Lack of efficacy at standard doses.

  • Possible Cause: Insufficient drug exposure or advanced disease state.

  • Recommendation:

    • Consider a dose-escalation study to determine the maximum tolerated dose and optimal therapeutic dose.

    • As seen in vertigo treatment, the dose can be increased if the initial response is inadequate.[1]

    • Ensure medication is taken as prescribed, noting that for some conditions, it is recommended to be taken at least 30 minutes before or 2 hours after a meal.[4][8]

Quantitative Data Summary

Table 1: Pediatric Dosage of N-acetyl-L-leucine in Clinical Trials for Niemann-Pick Type C and GM2 Gangliosidoses

Age GroupWeight RangeDaily DosageDosing Schedule
4-12 years15 to < 25 kg2 g/day 1 g in the morning and 1 g in the evening[5]
4-12 years25 to < 35 kg3 g/day 1 g in the morning, 1 g in the afternoon, and 1 g in the evening[5]
4-12 years≥ 35 kg4 g/day 2 g in the morning, 1 g in the afternoon, and 1 g in the evening[9]
≥ 13 yearsN/A4 g/day 2 g in the morning, 1 g in the afternoon, and 1 g in the evening[4][8][9]

Source: Clinical trial protocols for Niemann-Pick disease type C and GM2 gangliosidoses.[4][5][8][9][10][11][12][13][14][15]

Table 2: Adult Dosage of this compound for Vertigo

Route of AdministrationRecommended Daily DosageNotes
Oral1.5 - 2 gDivided into 2-3 doses. Can be increased to 3-4 g/day if needed.[1]
Intravenous2 ampoules (100mg/ml in 5ml ampoules)For patients unable to take oral medication. Can be increased to 4 ampoules/day if necessary.[1]

Source: Vinmec International Hospital drug information.[1]

Experimental Protocols

Protocol 1: Dose-Finding and Efficacy Assessment in a Phase IIb, Open-Label, Rater-Blinded Study for GM2 Gangliosidoses

  • Objective: To evaluate the safety and efficacy of N-acetyl-L-leucine in pediatric (≥6 years) and adult patients.[16][17][18]

  • Methodology:

    • Patient Population: Male and female patients aged ≥6 years with a genetically confirmed diagnosis of GM2 gangliosidoses.[16][17][18]

    • Treatment Period: Patients received orally administered N-acetyl-L-leucine for a 6-week period.[16][17][18]

    • Dosing:

      • Patients ≥13 years received 4 g/day .[16][17][18]

      • Patients 6–12 years received weight-tiered doses.[16][17][18]

    • Washout Period: A 6-week post-treatment washout period followed the treatment phase.[16][17][18]

    • Efficacy Assessment: The primary endpoint was the Clinical Impression of Change in Severity (CI-CS), evaluated by blinded raters who reviewed video recordings of patients performing specific motor tasks at baseline, after 6 weeks of treatment, and after the washout period.[16] Secondary outcomes included assessments of ataxia, clinical global impression, and quality of life.[16]

Protocol 2: Pharmacokinetic Study of N-acetyl-DL-leucine Enantiomers in Mice

  • Objective: To investigate the pharmacokinetic profiles of the D- and L-enantiomers of N-acetyl-leucine after oral administration.[6][7]

  • Methodology:

    • Animal Model: Male BALB/c mice were used.[19]

    • Drug Administration: Mice were orally dosed with either the racemic mixture of N-acetyl-DL-leucine or the purified L-enantiomer.[6][7][19]

    • Sample Collection: Plasma and tissue samples were collected at predetermined time points ranging from 0.25 to 8 hours post-administration.[6][7][19]

    • Analysis: The concentrations of the D- and L-enantiomers in the samples were quantified using chiral liquid chromatography/mass spectrometry.[6][7][19]

    • Pharmacokinetic Parameters: A noncompartmental model was used to calculate key pharmacokinetic parameters, including maximum plasma concentration (Cmax), time to reach Cmax (Tmax), elimination rate constant (ke), half-life (T1/2), and area under the curve (AUC).[6][7]

Visualizations

Acetylleucine_Signaling_Pathway cluster_membrane Neuronal Membrane cluster_cytosol Cytosol cluster_effects Cellular Effects This compound This compound MCT1 Monocarboxylate Transporter 1 (MCT1) This compound->MCT1 Uptake Neuronal_Stabilization Neuronal Membrane Stabilization This compound->Neuronal_Stabilization Direct Effect Lactate_out Lactate MCT1->Lactate_out Efflux Acetylleucine_in This compound mTORC1 mTORC1 Acetylleucine_in->mTORC1 Inhibits Glucose Glucose Acetylleucine_in->Glucose Activates Metabolism Autophagy Autophagy (Cellular Cleanup) mTORC1->Autophagy Inhibits Reduced_Inflammation Reduced Neuroinflammation Autophagy->Reduced_Inflammation Energy_Metabolism Enhanced Energy Metabolism Glucose->Energy_Metabolism Improved_Balance Improved Balance and Coordination Energy_Metabolism->Improved_Balance

Caption: Proposed mechanisms of action for this compound.

Experimental_Workflow_Dose_Adjustment Start Start Patient_Screening Patient Screening (Age, Weight, Diagnosis) Start->Patient_Screening Initial_Dose Initiate Weight/Age Appropriate Dose Patient_Screening->Initial_Dose Monitor_Efficacy Monitor Efficacy (e.g., SARA, CI-CS) Initial_Dose->Monitor_Efficacy Monitor_Safety Monitor Safety (Adverse Events) Initial_Dose->Monitor_Safety Decision Adequate Response? Monitor_Efficacy->Decision Monitor_Safety->Decision Continue_Treatment Continue Treatment & Monitoring Decision->Continue_Treatment Yes Dose_Escalation Consider Dose Escalation Decision->Dose_Escalation No End End Continue_Treatment->End Dose_Escalation->Monitor_Efficacy

Caption: Experimental workflow for dose adjustment.

References

Validation & Comparative

N-acetyl-L-leucine vs. N-acetyl-D-leucine: A Comparative Guide on Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-leucine, a synthetic derivative of the essential amino acid leucine (B10760876), has garnered significant interest in the scientific community for its therapeutic potential in a range of neurological disorders. As a chiral molecule, it exists in two enantiomeric forms: N-acetyl-L-leucine (NALL) and N-acetyl-D-leucine (NADL). While structurally mirror images, these enantiomers exhibit marked differences in their biological activity and pharmacokinetic profiles. This guide provides an objective comparison of N-acetyl-L-leucine and N-acetyl-D-leucine, supported by experimental data, to inform research and drug development efforts in neurology and beyond.

Pharmacokinetic Profile: A Tale of Two Enantiomers

A pivotal study by Churchill et al. elucidated the significant pharmacokinetic differences between N-acetyl-L-leucine and N-acetyl-D-leucine when administered orally to mice, both as a racemic mixture (N-acetyl-DL-leucine) and as a purified L-enantiomer.[1][2]

When administered as a racemate, the maximum plasma concentration (Cmax) and the total drug exposure over time (Area Under the Curve - AUC) were substantially higher for the D-enantiomer compared to the L-enantiomer.[1][2] This suggests that during chronic administration of the racemic mixture, the D-enantiomer could accumulate, potentially leading to unforeseen effects.[3] Conversely, when purified N-acetyl-L-leucine was administered, its Cmax and AUC were significantly higher than when given as part of the racemate, indicating that the D-enantiomer inhibits the uptake and/or metabolism of the L-enantiomer.[1][2]

In terms of tissue distribution, levels of N-acetyl-L-leucine in the brain and muscle were found to be lower than those of N-acetyl-D-leucine.[1][2] This is consistent with the hypothesis that N-acetyl-L-leucine is more rapidly converted to L-leucine and utilized in metabolic pathways.[1][2]

Table 1: Pharmacokinetic Parameters of N-acetyl-leucine Enantiomers in Mice
ParameterN-acetyl-D-leucine (from Racemate)N-acetyl-L-leucine (from Racemate)N-acetyl-L-leucine (Purified)
Cmax (ng/mL) 10,867 ± 1,4531,367 ± 1864,533 ± 524
Tmax (h) 0.250.250.25
AUC (ng*h/mL) 12,186 ± 1,2341,211 ± 1464,188 ± 413
T1/2 (h) 0.8 ± 0.10.7 ± 0.10.7 ± 0.1

Data sourced from Churchill et al. (2020).[1][2] Values are presented as mean ± standard error of the mean.

Differential Biological Activity and Therapeutic Efficacy

The observed pharmacokinetic differences are mirrored by a clear divergence in the biological activity and therapeutic efficacy of the two enantiomers. Overwhelmingly, studies indicate that N-acetyl-L-leucine is the pharmacologically active form, while N-acetyl-D-leucine is largely inactive or, in some contexts, may interfere with the action of the L-enantiomer.

Niemann-Pick Disease Type C (NPC)

In a study using fibroblasts from patients with Niemann-Pick disease type C, a lysosomal storage disorder, N-acetyl-L-leucine was most effective at reducing the relative lysosomal volume, a key cellular phenotype of the disease.[4] The racemic mixture, N-acetyl-DL-leucine, also showed a significant effect, though less pronounced than the pure L-enantiomer.[4] In contrast, N-acetyl-D-leucine did not produce a statistically significant reduction in lysosomal volume.[4] This suggests that the therapeutic benefit observed with the racemate is solely attributable to the L-enantiomer.[4] Clinical trials have focused on N-acetyl-L-leucine for NPC, with studies demonstrating its potential to improve neurological symptoms.[5]

Vestibular Compensation

Research in a cat model of unilateral vestibular neurectomy, which mimics acute vertigo, demonstrated that both N-acetyl-DL-leucine and N-acetyl-L-leucine significantly accelerated behavioral recovery.[6][7] However, N-acetyl-D-leucine had no effect on the recovery process, with treated animals showing a similar profile to the placebo group.[6][7] This provides strong evidence that N-acetyl-L-leucine is the active component responsible for the therapeutic effects of the racemate in treating vestibular disorders.[6][7]

Mechanisms of Action: The L-Enantiomer Takes the Lead

The distinct biological activities of the N-acetyl-leucine enantiomers can be traced back to their differential interactions with cellular machinery, from membrane transporters to intracellular signaling pathways.

Cellular Uptake: A Switch in Transporters

A key discovery in understanding the pharmacology of N-acetyl-leucine is the finding that acetylation alters the cellular uptake mechanism of leucine. While L-leucine is primarily taken up by the L-type amino acid transporter (LAT1), N-acetylation switches this preference to the monocarboxylate transporter 1 (MCT1).[8][9] Both N-acetyl-L-leucine and N-acetyl-D-leucine are substrates for MCT1.[8][10] This transporter-mediated uptake is a crucial step in delivering the molecule into the cell where it can exert its biological effects.[8]

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space L-leucine L-leucine LAT1 LAT1 Transporter L-leucine->LAT1 Primary Uptake N-acetyl-L-leucine N-acetyl-L-leucine MCT1 MCT1 Transporter N-acetyl-L-leucine->MCT1 Primary Uptake Intracellular L-leucine L-leucine LAT1->Intracellular L-leucine Intracellular NALL N-acetyl-L-leucine MCT1->Intracellular NALL

Cellular uptake pathways of L-leucine and N-acetyl-L-leucine.
Modulation of Autophagy via the mTORC1 Pathway

One of the proposed mechanisms of action for N-acetyl-L-leucine is the regulation of autophagy, the cellular process for clearing damaged components.[11] It is hypothesized that N-acetyl-L-leucine can inhibit the mTORC1 pathway, a key negative regulator of autophagy.[11] By inhibiting mTORC1, N-acetyl-L-leucine promotes autophagy, which can help reduce neuroinflammation and protect neurons.[11] Leucine itself is known to regulate autophagy through its metabolite, acetyl-CoA, which can lead to the activation of mTORC1.[12] The precise interplay between N-acetyl-L-leucine and the mTORC1 pathway is an active area of investigation.

G N-acetyl-L-leucine N-acetyl-L-leucine mTORC1 mTORC1 N-acetyl-L-leucine->mTORC1 Inhibits Autophagy Autophagy mTORC1->Autophagy Inhibits Cellular_Clearance Cellular Clearance (damaged proteins, etc.) Autophagy->Cellular_Clearance Promotes Neuroprotection Neuroprotection Cellular_Clearance->Neuroprotection Leads to

Proposed signaling pathway of N-acetyl-L-leucine in autophagy regulation.

Experimental Protocols

Pharmacokinetic Analysis in Mice (Churchill et al.)
  • Animal Model: Male BALB/c mice.[3]

  • Drug Administration: N-acetyl-DL-leucine or N-acetyl-L-leucine was administered orally by gavage at a dose of 100 mg/kg.[3]

  • Sample Collection: Blood samples were collected at various time points (0.25 to 8 hours) post-administration.[13] Plasma was separated by centrifugation.[3] Brain and skeletal muscle tissues were also collected.[13]

  • Sample Analysis: The concentrations of N-acetyl-L-leucine and N-acetyl-D-leucine in plasma and tissues were quantified using a validated chiral liquid chromatography/mass spectrometry (LC/MS) method.[13]

  • Data Analysis: Pharmacokinetic parameters, including Cmax, Tmax, AUC, and T1/2, were calculated using a non-compartmental model.[1][2]

G cluster_workflow Experimental Workflow: Pharmacokinetic Study start Oral Administration (100 mg/kg) sampling Blood & Tissue Sampling (0.25 - 8 hours) start->sampling analysis Chiral LC/MS Analysis sampling->analysis pk_calc Pharmacokinetic Parameter Calculation analysis->pk_calc end Data Interpretation pk_calc->end

Workflow for the pharmacokinetic analysis of N-acetyl-leucine enantiomers.
In Vitro Lysosomal Volume Assay in NPC Fibroblasts (te Vruchte et al.)

  • Cell Culture: Fibroblasts derived from patients with Niemann-Pick disease type C were cultured under standard conditions.

  • Treatment: Cells were treated with N-acetyl-DL-leucine, N-acetyl-L-leucine, or N-acetyl-D-leucine at various concentrations.

  • Staining: The acidic compartments of the cells, primarily lysosomes, were stained with LysoTracker, a fluorescent dye.[4]

  • Imaging: Cells were imaged using fluorescence microscopy.

  • Analysis: The relative lysosomal volume was quantified by measuring the fluorescence intensity of the LysoTracker stain. Statistical analysis was performed to compare the effects of the different treatments.[4]

Conclusion

The available experimental evidence strongly indicates that N-acetyl-L-leucine and N-acetyl-D-leucine possess distinct biological activities and pharmacokinetic profiles. N-acetyl-L-leucine has been identified as the pharmacologically active enantiomer, demonstrating therapeutic potential in various neurological disorders by modulating cellular processes such as autophagy and benefiting from a specific cellular uptake mechanism. In contrast, N-acetyl-D-leucine appears to be biologically inert in the models studied and may even hinder the absorption and metabolism of the active L-enantiomer. These findings have significant implications for drug development, strongly supporting the use of purified N-acetyl-L-leucine over the racemic mixture to maximize therapeutic efficacy and ensure a more predictable pharmacokinetic profile. Future research should continue to unravel the intricate molecular mechanisms of N-acetyl-L-leucine to fully realize its therapeutic potential.

References

Comparative Efficacy of N-Acetyl-L-Leucine versus Racemic N-Acetyl-DL-Leucine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the therapeutic efficacy, pharmacokinetics, and mechanisms of action of the L-enantiomer of acetylleucine versus its racemic mixture. The following analysis is supported by preclinical and clinical data to inform future research and development.

The modification of the essential amino acid L-leucine through acetylation has led to a promising therapeutic agent for a range of neurological disorders.[1] While the racemic mixture, N-acetyl-DL-leucine, has been used for decades in France to treat vertigo under the trade name Tanganil®, recent research has demonstrated that the therapeutic benefits are primarily attributed to the L-enantiomer, N-acetyl-L-leucine.[2][3][4] This guide synthesizes the available data to compare the two forms.

Therapeutic Efficacy: The L-Enantiomer as the Active Moiety

Preclinical and clinical studies have consistently shown that N-acetyl-L-leucine is the pharmacologically active component of the racemic mixture. The D-enantiomer, N-acetyl-D-leucine, appears to be therapeutically inactive and may even hinder the efficacy of the L-enantiomer.[4][5]

In animal models of Niemann-Pick disease type C (NPC), a rare neurodegenerative lysosomal storage disorder, N-acetyl-L-leucine demonstrated significant neuroprotective effects.[6] When administered pre-symptomatically to Npc1-/- mice, both the racemic mixture and the pure L-enantiomer delayed disease progression and extended lifespan, whereas the D-enantiomer did not.[6] Furthermore, in a cat model of unilateral vestibular neurectomy, both N-acetyl-DL-leucine and N-acetyl-L-leucine significantly accelerated behavioral recovery, while the D-enantiomer showed no effect compared to placebo.[4][7][8]

Clinical trials in human patients with NPC have further solidified the efficacy of the L-enantiomer. A multinational, double-blind, placebo-controlled crossover study found that treatment with N-acetyl-L-leucine for 12 weeks resulted in a statistically significant improvement in neurological status compared to placebo.[9]

Quantitative Comparison of Efficacy

The following tables summarize key quantitative data from preclinical and clinical studies, highlighting the superior or equivalent performance of N-acetyl-L-leucine compared to the racemic mixture, and the lack of efficacy of the D-enantiomer.

Table 1: Preclinical Efficacy in a Cat Model of Unilateral Vestibular Neurectomy [7]

Treatment GroupTime to Full Locomotor Balance Recovery (days)Reduction in Spontaneous Vestibular Nystagmus (beats/10s on day 3)
Placebo ~428 ± 0.7
N-acetyl-D-leucine ~4210 ± 0.8
N-acetyl-DL-leucine (Racemate) ~213 ± 0.8
N-acetyl-L-leucine ~182.25 ± 0.9

Table 2: Clinical Efficacy in Patients with Niemann-Pick Disease Type C [9]

Treatment GroupMean Change from Baseline in SARA Total Score (12 weeks)
Placebo -0.60 ± 2.39
N-acetyl-L-leucine -1.97 ± 2.43

Pharmacokinetic Profile: Key Differences Between Enantiomers

Pharmacokinetic studies have revealed significant differences between the L- and D-enantiomers, providing a rationale for the use of the pure L-enantiomer.[10] When the racemic mixture is administered, the D-enantiomer has been shown to accumulate, which could lead to unknown long-term effects.[11][12]

Conversely, administering the purified L-enantiomer results in a higher maximum plasma concentration (Cmax) and area under the curve (AUC) for N-acetyl-L-leucine compared to when the same dose is given as part of the racemic mixture.[10] This suggests that the D-enantiomer may interfere with the absorption or metabolism of the L-enantiomer.[10]

Table 3: Comparative Pharmacokinetic Parameters in Mice [10]

ParameterN-acetyl-L-leucine (from Racemate)N-acetyl-L-leucine (Pure)N-acetyl-D-leucine (from Racemate)
Cmax (ng/mL) 31,30048,10086,100
AUC (h*ng/mL) 23,20032,80057,800

Mechanism of Action: From Transport to Cellular Effects

The acetylation of leucine (B10760876) fundamentally alters its cellular uptake. While leucine is taken up by the L-type amino acid transporter (LAT1), N-acetyl-leucine is transported by organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[2] Inside the cell, N-acetyl-L-leucine is deacetylated to L-leucine.[2]

The proposed mechanisms of action for N-acetyl-L-leucine are multifaceted and include:

  • Stabilization of neuronal cell membranes : By integrating into the lipid bilayer, it enhances membrane fluidity and stability.[13]

  • Modulation of calcium homeostasis : This is particularly beneficial in conditions where calcium dysregulation is a key pathological feature.[13]

  • Antioxidant and anti-inflammatory effects : It can reduce oxidative stress and downregulate pro-inflammatory cytokines.[13]

  • Enhancement of mitochondrial function : By improving mitochondrial function, it can address energy deficits common in neurological diseases.[13][14]

  • Activation of cerebral glucose metabolism : This has been shown to correlate with enhanced cerebellar activity.[3][15]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of these findings. Below are summaries of the key experimental protocols employed in the cited studies.

Unilateral Vestibular Neurectomy in Cats
  • Objective : To evaluate the effects of N-acetyl-DL-leucine and its enantiomers on the recovery of vestibular function.[4]

  • Procedure :

    • Adult cats underwent a unilateral vestibular neurectomy to induce vestibular deficits.

    • Animals were divided into four groups: placebo, N-acetyl-D-leucine, N-acetyl-DL-leucine, and N-acetyl-L-leucine.

    • Treatments were administered daily.

    • Behavioral recovery was assessed using several metrics, including:

      • Posture control : Measured by the support surface.

      • Locomotor balance : Assessed using a rotating beam test to determine maximum performance.

      • Spontaneous vestibular nystagmus : Recorded in the light.

    • Data was collected over a period of several weeks to track the time course of recovery.[4][7][8]

Clinical Trial in Niemann-Pick Disease Type C Patients
  • Objective : To evaluate the safety and efficacy of N-acetyl-L-leucine in patients with NPC.[9]

  • Design : A double-blind, placebo-controlled, crossover trial.

  • Procedure :

    • Patients aged 4 years or older with a confirmed diagnosis of NPC were enrolled.

    • Participants were randomly assigned to one of two treatment sequences: 12 weeks of N-acetyl-L-leucine followed by 12 weeks of placebo, or vice versa.

    • The primary efficacy endpoint was the change from baseline in the Scale for the Assessment and Rating of Ataxia (SARA) total score.

    • Secondary endpoints included other measures of cerebellar function, clinical global impression, and quality of life.[9]

Visualizing the Pathways and Processes

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz (DOT language), illustrate the proposed mechanism of action and a typical experimental workflow.

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space N_acetyl_L_leucine_ext N-Acetyl-L-Leucine MCT1 MCT1 Transporter N_acetyl_L_leucine_ext->MCT1 Uptake N_acetyl_L_leucine_int N-Acetyl-L-Leucine MCT1->N_acetyl_L_leucine_int Deacetylase Deacetylase N_acetyl_L_leucine_int->Deacetylase Metabolism L_leucine L-Leucine Cellular_Effects Neuroprotective Effects (Membrane Stabilization, Improved Mitochondrial Function, Anti-inflammatory) L_leucine->Cellular_Effects Leads to Deacetylase->L_leucine

Caption: Proposed mechanism of N-acetyl-L-leucine action.

Experimental_Workflow Start Patient Recruitment (e.g., NPC diagnosis) Randomization Randomization (1:1) Start->Randomization GroupA Group A: N-acetyl-L-leucine (12 weeks) Randomization->GroupA Sequence 1 GroupB Group B: Placebo (12 weeks) Randomization->GroupB Sequence 2 Crossover Crossover GroupA->Crossover GroupB->Crossover GroupA_placebo Group A: Placebo (12 weeks) Crossover->GroupA_placebo Sequence 1 GroupB_NALL Group B: N-acetyl-L-leucine (12 weeks) Crossover->GroupB_NALL Sequence 2 Endpoint Primary Endpoint Assessment (e.g., Change in SARA score) GroupA_placebo->Endpoint GroupB_NALL->Endpoint

Caption: Crossover clinical trial experimental workflow.

Conclusion

References

A Comparative Guide to the Neuroprotective Effects of N-acetyl-L-leucine in Traumatic Brain Injury Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective effects of N-acetyl-L-leucine (NALL) with other therapeutic alternatives in preclinical models of traumatic brain injury (TBI). The information presented is supported by experimental data from published studies, with detailed methodologies for key experiments and visualizations of relevant biological pathways and experimental workflows.

N-acetyl-L-leucine: A Novel Neuroprotective Candidate for TBI

N-acetyl-L-leucine, the L-enantiomer of an acetylated amino acid, has emerged as a promising neuroprotective agent.[1][2][3][4] It is an orally bioavailable molecule with an excellent safety profile, having been used for decades in its racemic form to treat vertigo.[4] Recent preclinical studies have highlighted its potential in mitigating neuronal damage and functional deficits in models of TBI.[1][2][3][4]

The proposed neuroprotective mechanism of NALL centers on the partial restoration of autophagy flux, a cellular process for clearing damaged components that is often impaired after TBI.[1][3][4] This restoration is believed to attenuate neuronal cell death and reduce neuroinflammation, leading to improved outcomes.[1][2][3][4] Studies in mouse models of TBI have demonstrated that NALL treatment leads to significant improvements in motor and cognitive function and a reduction in lesion volume.[1]

Comparative Efficacy of Neuroprotective Agents in TBI Models

The following tables summarize quantitative data from preclinical studies, comparing the effects of N-acetyl-L-leucine with other neuroprotective agents that have been investigated in similar TBI models.

Table 1: Comparison of N-acetyl-L-leucine and Alternative Agents on Motor and Cognitive Outcomes in TBI Rodent Models
CompoundTBI ModelAnimalDosage & RouteTime of First DoseKey Motor & Cognitive OutcomesReference
N-acetyl-L-leucine (NALL) Controlled Cortical Impact (CCI)MouseIn chow2 hours post-injuryImproved motor and cognitive outcomes.[1][2]
N-acetylcysteine (NAC) Weight Drop / Fluid PercussionMouse / Rat50 mg/kg, i.p.30-60 minutes post-injuryReversed behavioral deficits.[1][2][5][6]
Minocycline (B592863) CCIRat50 mg/kg, i.p.1 hour post-injuryImproved multiple outcomes.[3][7][8]
Progesterone CCIMouse8 mg/kg2 minutes post-injuryImproved motor performance in males, worsened in females. Reduced cognitive deficits.[9][10]
Vitamin D CCIRat1 µg/kg, i.p.Post-injuryImproved sensorimotor performance.[11][12]
Alpha-Lipoic Acid Weight DropRat100 mg/kg, p.o.Post-injuryMildly increased neurological scores.[13]
Magnesium Sulfate Diffuse Axonal InjuryHumanVariesPost-injuryImproved GCS scores.[14]
Docosahexaenoic Acid (DHA) CCIRat16 mg/kg, i.p.Post-injuryImproved neurological function and cognitive performance.[15]
Table 2: Comparison of Histopathological and Biomarker Outcomes

| Compound | TBI Model | Animal | Key Histopathological & Biomarker Outcomes | Reference | |---|---|---|---| | N-acetyl-L-leucine (NALL) | CCI | Mouse | Attenuated cortical cell death, reduced expression of neuroinflammatory markers, partial restoration of autophagy flux. |[1][2][3][4] | | N-acetylcysteine (NAC) | CCI with delayed hypoxemia | Mouse | Reduced short-term axonal injury and hippocampal neuronal loss. |[16] | | Minocycline | CCI | Rat | Attenuated microglial activation. |[3] | | Progesterone | CCI | Mouse | Reduced brain edema. |[9] | | Vitamin D | CCI | Rat | Reduced neuroinflammation. |[11] | | Alpha-Lipoic Acid | Weight Drop | Rat | Reversed decrease in brain GSH and Na+-K+ ATPase activity; reversed increase in TBARS and MPO activity. |[13] | | Docosahexaenoic Acid (DHA) | CCI | Rat | Reduced cerebral edema, neuronal apoptosis, and axonal injury. |[15] |

Note: Direct comparison between studies should be made with caution due to variations in TBI models, species, and outcome measures.

Experimental Protocols

Controlled Cortical Impact (CCI) Model for TBI

The CCI model is a widely used and reproducible method for inducing a focal traumatic brain injury.

  • Anesthesia and Surgery: Mice are anesthetized, and a craniotomy is performed over the desired cortical region.

  • Induction of Injury: A pneumatic or electromagnetic impactor with a specific tip diameter is used to deliver a controlled impact to the exposed dura. Impact parameters such as velocity, depth, and dwell time are precisely controlled.

  • Post-operative Care: Following the impact, the scalp is sutured, and the animal is allowed to recover on a heating pad. Post-operative analgesia is administered to minimize pain and distress.

Behavioral Testing: Morris Water Maze

The Morris Water Maze is a common behavioral test to assess spatial learning and memory in rodents.

  • Apparatus: A large circular pool is filled with opaque water and contains a hidden platform submerged just below the surface.

  • Acquisition Phase: The animal is placed in the water at various start locations and must learn the location of the hidden platform to escape. The time taken to find the platform (escape latency) and the path taken are recorded.

  • Probe Trial: After several days of training, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured as an indicator of memory retention.

Visualizing Mechanisms and Workflows

Proposed Signaling Pathway for N-acetyl-L-leucine in TBI

NALL_Pathway TBI Traumatic Brain Injury Impaired_Autophagy Impaired Autophagy Flux TBI->Impaired_Autophagy leads to Neuroinflammation Neuroinflammation TBI->Neuroinflammation causes Neuronal_Death Neuronal Cell Death Impaired_Autophagy->Neuronal_Death contributes to Neuroinflammation->Neuronal_Death Functional_Deficits Motor & Cognitive Deficits Neuronal_Death->Functional_Deficits NALL N-acetyl-L-leucine (NALL) Restored_Autophagy Restored Autophagy Flux NALL->Restored_Autophagy promotes Reduced_Inflammation Reduced Neuroinflammation NALL->Reduced_Inflammation directly reduces Reduced_Death Reduced Neuronal Death Restored_Autophagy->Reduced_Death leads to Reduced_Inflammation->Reduced_Death Improved_Function Improved Functional Recovery Reduced_Death->Improved_Function TBI_Workflow Animal_Model Animal Model Selection (e.g., Mouse, Rat) TBI_Induction TBI Induction (e.g., CCI, Fluid Percussion) Animal_Model->TBI_Induction Treatment_Admin Treatment Administration (e.g., NALL, Placebo) TBI_Induction->Treatment_Admin Behavioral_Testing Behavioral Testing (e.g., Morris Water Maze, Rotarod) Treatment_Admin->Behavioral_Testing Tissue_Collection Tissue Collection and Histological Analysis Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical Analysis (e.g., Western Blot, ELISA) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

References

A Comparative Analysis of Acetylleucine and Miglustat in the Treatment of Lysosomal Storage Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two therapeutic agents, acetylleucine and miglustat (B1677133), which are utilized in the management of specific lysosomal storage disorders (LSDs). The information presented herein is intended to support researchers, scientists, and drug development professionals in understanding the distinct and overlapping roles of these compounds in mitigating the pathophysiology of these complex genetic diseases.

Introduction to Therapeutic Strategies in Lysosomal Storage Disorders

Lysosomal storage disorders are a group of over 70 rare inherited metabolic disorders characterized by the accumulation of undigested or partially digested macromolecules within the lysosomes of cells. This accumulation leads to cellular dysfunction and a wide range of clinical manifestations, often with progressive and severe neurological involvement. Therapeutic strategies for LSDs have evolved to include enzyme replacement therapy (ERT), hematopoietic stem cell transplantation, and small molecule approaches such as substrate reduction therapy (SRT) and chaperone therapy. This compound and miglustat represent two distinct small molecule approaches aimed at ameliorating the cellular consequences of lysosomal dysfunction.

Mechanism of Action

The therapeutic approaches of this compound and miglustat differ fundamentally in their proposed mechanisms of action.

Miglustat is a well-established substrate reduction therapy agent.[1][2] It acts as a reversible inhibitor of glucosylceramide synthase, the enzyme responsible for the first committed step in the biosynthesis of most glycosphingolipids.[3][4] By inhibiting this enzyme, miglustat reduces the rate of glycosphingolipid synthesis, thereby lessening the accumulation of these substrates in the lysosomes of patients with glycosphingolipid storage disorders such as Gaucher disease and Niemann-Pick disease type C (NPC).[1][3][4] There is also evidence to suggest that miglustat may act as a pharmacological chaperone for certain mutant forms of the enzyme glucocerebrosidase, aiding in its proper folding and transport to the lysosome.[2][5]

This compound , on the other hand, is thought to exert its therapeutic effects through a different, and still not fully elucidated, mechanism. Evidence suggests that its active L-enantiomer, N-acetyl-L-leucine (NALL), may improve lysosomal and mitochondrial function and normalize cellular energy metabolism.[6][7] It is proposed to correct metabolic dysfunction and enhance adenosine (B11128) triphosphate (ATP) production.[6][7] In the context of neurological symptoms, particularly ataxia, this compound is believed to restore the membrane potential and excitability of abnormally polarized neurons.[8] Preclinical studies in NPC1 mutant mice suggest that N-acetyl-L-leucine may have a neuroprotective effect by altering glucose and antioxidant metabolism.[9][10]

Comparative Efficacy in Lysosomal Storage Disorders

Both this compound and miglustat have been investigated primarily in Niemann-Pick disease type C, while miglustat also has a well-established role in Gaucher disease type 1.

Niemann-Pick Disease Type C (NPC)

NPC is a neurovisceral lipid storage disorder characterized by the accumulation of cholesterol and glycosphingolipids in lysosomes.

Miglustat has been approved for the treatment of progressive neurological manifestations in adult and pediatric patients with NPC in several countries.[11][12] Clinical studies have demonstrated that long-term therapy with miglustat can stabilize neurological disease progression.[13][14][15] Improvements or stabilization have been noted in key neurological parameters such as horizontal saccadic eye movements (HSEMs), swallowing capacity, and ambulation.[13][16] A large retrospective observational study indicated that miglustat treatment was associated with a significant reduction in the risk of mortality in NPC patients.[17]

This compound (specifically N-acetyl-L-leucine, or levthis compound) has recently been approved by the FDA for the treatment of neurological symptoms associated with NPC.[18][19] A multinational, rater-blinded Phase II trial of N-acetyl-L-leucine in NPC patients demonstrated improvements in symptoms, particularly in gait and stance, and upper extremity and fine motor function, which worsened after a washout period.[20] A subsequent Phase 3 trial confirmed that NALL treatment for 12 weeks resulted in a better neurologic status compared to placebo, as measured by the Scale for the Assessment and Rating of Ataxia (SARA).[21]

Interestingly, preclinical studies in an NPC mouse model have shown a synergistic effect when this compound and miglustat are used in combination, suggesting that targeting different cellular pathways may provide enhanced therapeutic benefit.[9][10][22][23]

Gaucher Disease Type 1

Gaucher disease is caused by a deficiency of the enzyme glucocerebrosidase, leading to the accumulation of glucosylceramide.

Miglustat is approved as a second-line oral therapy for adults with mild to moderate type 1 Gaucher disease for whom enzyme replacement therapy (ERT) is not a therapeutic option.[5][24][25] Clinical trials have shown that miglustat can reduce liver and spleen volume and improve hematological parameters.[11] Long-term studies have demonstrated its efficacy as a maintenance therapy in patients previously stabilized with ERT.[26]

This compound has not been clinically evaluated for the treatment of Gaucher disease.

Other Lysosomal Storage Disorders

Preclinical and observational data suggest potential applications for this compound in other LSDs. A beneficial effect on gait has been observed in a mouse model of GM2 gangliosidosis (Sandhoff disease), and in individual cases of off-label use in Tay-Sachs and Sandhoff disease patients.[9][23][27]

Quantitative Data Summary

FeatureThis compound (N-acetyl-L-leucine)Miglustat
Primary Indication(s) Niemann-Pick Disease Type C (NPC)[18][19]Niemann-Pick Disease Type C (NPC)[11][12], Gaucher Disease Type 1[5][24][25]
Mechanism of Action Improvement of lysosomal and mitochondrial function, normalization of energy metabolism[6][7]Substrate reduction via inhibition of glucosylceramide synthase[3][4]
Clinical Efficacy in NPC SARA Score: Mean change from baseline of -1.97 after 12 weeks vs. -0.60 for placebo (p<0.001)[21]Disease Progression: Stabilization of neurological disease observed in long-term studies[13][14]. Mean annual progression rate decreased from +0.11 units/year before treatment to -0.01 units/year after treatment[15]
Clinical Efficacy in Gaucher Disease Type 1 Not clinically evaluatedOrgan Volume: Significant reductions in liver and spleen volume[11]. Hematological Parameters: Improvements in hemoglobin and platelet counts[24]
Common Adverse Events Abdominal pain, difficulty swallowing, upper respiratory tract infections, vomiting[18]Diarrhea, weight decrease, flatulence, tremor[13][28]
Dosing Regimen Oral, up to three times per day, weight-dependent[18]Oral, typically 100 mg three times a day[25]

Experimental Protocols

Assessment of Ataxia in NPC Clinical Trials (this compound)

Objective: To evaluate the efficacy of N-acetyl-L-leucine in improving neurological symptoms, particularly ataxia, in patients with NPC.

Methodology: The primary endpoint in a key clinical trial was the change from baseline in the total score on the Scale for the Assessment and Rating of Ataxia (SARA).[21]

  • SARA Scale: This is a standardized clinical scale used to assess the severity of ataxia. It consists of eight items: gait, stance, sitting, speech disturbance, finger chase, nose-finger test, fast alternating hand movements, and heel-shin slide. The total score ranges from 0 (no ataxia) to 40 (most severe ataxia).

  • Procedure: Patients were assessed at baseline and after a 12-week treatment period with either N-acetyl-L-leucine or a placebo. The assessments were performed by trained raters who were blinded to the treatment allocation. For some studies, a functional SARA (fSARA) was used, which includes the gait, sitting, stance, and speech disturbance domains of the original SARA.[18]

Evaluation of Neurological Disease Progression in NPC (Miglustat)

Objective: To assess the long-term effects of miglustat on the progression of neurological manifestations in NPC.

Methodology: A composite disability scale was used in a multicenter observational retrospective cohort study to evaluate four key parameters of neurological disease.[14]

  • Disability Scale Parameters:

    • Ambulation: Assessed the patient's ability to walk, ranging from normal to wheelchair-bound.

    • Manipulation: Evaluated hand function and fine motor skills.

    • Language: Assessed speech production and clarity.

    • Swallowing: Evaluated the ability to swallow food and liquids safely.

  • Scoring and Analysis: Each parameter was scored, and a mean composite score was calculated at baseline (time of diagnosis) and at subsequent follow-up visits. The mean annual progression rate was calculated to determine the effect of miglustat treatment on disease progression.[14][15]

Signaling Pathways and Experimental Workflows

miglustat_mechanism Ceramide Ceramide Glucosylceramide_Synthase Glucosylceramide Synthase Ceramide->Glucosylceramide_Synthase UDP_Glucose UDP-Glucose UDP_Glucose->Glucosylceramide_Synthase Glucosylceramide Glucosylceramide Glucosylceramide_Synthase->Glucosylceramide Miglustat Miglustat Miglustat->Glucosylceramide_Synthase Inhibits Complex_GSLs Complex Glycosphingolipids (GSLs) Glucosylceramide->Complex_GSLs Lysosome Lysosome Complex_GSLs->Lysosome Degradation Accumulation GSL Accumulation (Pathology) Lysosome->Accumulation

Caption: Mechanism of action for Miglustat as a substrate reduction therapy.

acetylleucine_mechanism This compound N-acetyl-L-leucine Metabolic_Dysfunction Metabolic Dysfunction This compound->Metabolic_Dysfunction Corrects Mitochondria Mitochondria This compound->Mitochondria Improves Lysosome_Function Lysosomal Function This compound->Lysosome_Function Improves Metabolic_Dysfunction->Mitochondria Metabolic_Dysfunction->Lysosome_Function ATP_Production ATP Production Mitochondria->ATP_Production Cellular_Homeostasis Improved Cellular Homeostasis Lysosome_Function->Cellular_Homeostasis ATP_Production->Cellular_Homeostasis Neuroprotection Neuroprotection Cellular_Homeostasis->Neuroprotection

Caption: Proposed mechanism of action for this compound.

clinical_trial_workflow Patient_Recruitment Patient Recruitment (Confirmed Diagnosis) Baseline_Assessment Baseline Assessment (e.g., SARA, Disability Scale) Patient_Recruitment->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Treatment_Arm_A Treatment Arm A (Drug) Randomization->Treatment_Arm_A Treatment_Arm_B Treatment Arm B (Placebo/Control) Randomization->Treatment_Arm_B Follow_up_Assessment Follow-up Assessment(s) (e.g., 12 weeks, 24 months) Treatment_Arm_A->Follow_up_Assessment Treatment_Arm_B->Follow_up_Assessment Data_Analysis Data Analysis (Comparison of Outcomes) Follow_up_Assessment->Data_Analysis Results Results (Efficacy & Safety) Data_Analysis->Results

Caption: Generalized workflow for a randomized controlled clinical trial.

Conclusion

This compound and miglustat represent two valuable, yet distinct, therapeutic options for certain lysosomal storage disorders. Miglustat's role as a substrate reduction therapy is well-defined, with proven long-term efficacy in stabilizing neurological progression in NPC and managing symptoms in Gaucher disease type 1. This compound is an emerging therapy with a different proposed mechanism of action that has shown promise in improving neurological symptoms in NPC. The potential for synergistic effects when these two drugs are used in combination warrants further investigation. This comparative analysis provides a framework for understanding their individual and potential combined roles in the therapeutic landscape of lysosomal storage disorders, and should serve as a useful resource for ongoing research and drug development efforts in this field.

References

Unraveling the Stereoselectivity: A Comparative Guide to the Pharmacokinetics of N-acetyl-L-leucine and N-acetyl-D-leucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced pharmacokinetic profiles of enantiomers is paramount for optimizing therapeutic efficacy and safety. This guide provides an objective comparison of the pharmacokinetics of N-acetyl-L-leucine and N-acetyl-D-leucine, supported by experimental data, to elucidate the critical role of stereochemistry in their disposition within the body.

The enantiomers of N-acetyl-leucine, while structurally mirror images, exhibit significant and unexpected differences in their pharmacokinetic behavior.[1][2][3] These distinctions have profound clinical implications, favoring the development of the pure N-acetyl-L-leucine enantiomer over the racemic mixture.[1][4][5]

Executive Summary of Pharmacokinetic Differences

When administered as a racemic mixture (N-acetyl-DL-leucine), the D-enantiomer demonstrates significantly higher plasma concentrations and overall exposure compared to the L-enantiomer.[1][2] Conversely, when N-acetyl-L-leucine is administered in its purified form, its own plasma concentration and exposure are enhanced compared to its levels when given as part of the racemate.[1][2] This suggests complex interactions between the two enantiomers affecting their absorption and metabolism.[1][2][3]

The primary mechanisms underlying these differences are believed to be the inhibition of the L-enantiomer's intestinal uptake by the D-enantiomer and the rapid first-pass metabolism of N-acetyl-L-leucine.[2][3][5] In contrast, the elimination half-lives of the two enantiomers are similar.[2][3]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters for N-acetyl-L-leucine and N-acetyl-D-leucine following oral administration of either the racemic mixture or purified N-acetyl-L-leucine to mice.

ParameterN-acetyl-D-leucine (from Racemate)N-acetyl-L-leucine (from Racemate)N-acetyl-L-leucine (from L-enantiomer)
Cmax (µg/mL) 23.3 ± 1.28.3 ± 1.017.7 ± 1.5
Tmax (hr) 0.5 ± 0.20.3 ± 0.00.3 ± 0.0
AUC (µg·hr/mL) 35.5 ± 1.810.5 ± 1.322.3 ± 2.0
T½ (hr) 1.3 ± 0.11.2 ± 0.11.2 ± 0.1
ke (hr⁻¹) 0.5 ± 0.00.6 ± 0.00.6 ± 0.0

Data derived from Churchill et al.[1][6] following a 100 mg/kg oral dose in mice. Values are presented as mean ± standard error of the mean.

Distribution and Metabolism Insights

Tissue distribution studies in mice have revealed that following administration of the racemic mixture, the concentration of N-acetyl-D-leucine is considerably higher than that of N-acetyl-L-leucine in both muscle and brain tissue.[1][2] The lower levels of N-acetyl-L-leucine in these tissues are consistent with its rapid conversion to L-leucine and subsequent utilization in normal metabolic pathways.[1][2][3] This stereoselective metabolism, likely deacetylation, occurs during first-pass metabolism for the L-enantiomer but not the D-enantiomer.[2][3][5] Research also indicates that both enantiomers can be transported by the monocarboxylate transporter MCT1, but only the L-enantiomer is subsequently metabolized.[7]

The consequence of these pharmacokinetic differences is that chronic administration of the racemic mixture could lead to an accumulation of the D-enantiomer, which is considered therapeutically inactive and could contribute to unforeseen side effects.[1][4][8]

Experimental Protocols

The data presented is based on preclinical studies with detailed methodologies to ensure reproducibility and validity.

In Vivo Pharmacokinetic Study in Mice
  • Animal Model: Male BALB/c mice were utilized for the pharmacokinetic studies.[1]

  • Drug Administration: The compounds, N-acetyl-DL-leucine or purified N-acetyl-L-leucine, were administered orally via gavage at a dose of 100 mg/kg (10 mL/kg).[5] The purified L-enantiomer formulation contained 97.4% N-acetyl-L-leucine and 2.6% N-acetyl-D-leucine.[1][2]

  • Sample Collection: Blood samples were collected at predetermined time points ranging from 0.25 to 8 hours post-administration.[2][3] Plasma was separated by centrifugation.[5] For tissue distribution analysis, brain and muscle samples were also collected at specific time points.[1][2]

  • Sample Analysis: The concentrations of N-acetyl-L-leucine and N-acetyl-D-leucine in plasma and tissue homogenates were quantified using a validated liquid chromatography/mass spectrometry (LC/MS) method.[1][2][3]

  • Pharmacokinetic Analysis: A noncompartmental model was used to calculate the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and T½.[1][2][3]

Visualizing the Process

To better illustrate the experimental workflow and the proposed metabolic pathway, the following diagrams are provided.

experimental_workflow cluster_dosing Dosing cluster_animal In Vivo Model cluster_sampling Sample Collection (0.25-8h) cluster_analysis Analysis racemate Racemic N-acetyl-DL-leucine mice Oral Gavage (Male BALB/c Mice) racemate->mice l_enantiomer Purified N-acetyl-L-leucine l_enantiomer->mice blood Blood mice->blood tissue Brain & Muscle mice->tissue plasma Plasma Separation blood->plasma lcms LC/MS Quantification tissue->lcms plasma->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis

Fig. 1: Experimental workflow for pharmacokinetic analysis.

metabolic_pathway cluster_absorption Intestinal Absorption cluster_circulation Systemic Circulation cluster_metabolism First-Pass & Tissue Metabolism NALL N-acetyl-L-leucine transporter Intestinal Carrier (e.g., PepT1, MCT1) NALL->transporter Uptake NADL N-acetyl-D-leucine NADL->transporter Uptake (Inhibits L-form) plasma_NALL Plasma N-acetyl-L-leucine transporter->plasma_NALL plasma_NADL Plasma N-acetyl-D-leucine transporter->plasma_NADL deacetylase Deacetylase plasma_NALL->deacetylase Rapid L_Leucine L-leucine utilization Metabolic Utilization (Protein Synthesis, etc.) L_Leucine->utilization deacetylase->L_Leucine

Fig. 2: Proposed stereoselective metabolic pathway.

References

Acetylleucine's Therapeutic Potential: A Comparative Analysis Across Neurodegenerative Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of acetylleucine's efficacy in various preclinical and clinical models of neurodegenerative diseases. The following sections detail the quantitative outcomes, experimental methodologies, and implicated signaling pathways associated with this compound treatment in lysosomal storage disorders, Parkinson's disease, and cerebellar ataxias.

This compound, a modified amino acid, has garnered increasing interest for its potential therapeutic effects in a range of neurological conditions. This has been particularly noted in neurodegenerative diseases characterized by motor dysfunction and cellular metabolic deficits. This guide synthesizes the available experimental data to offer a comparative overview of its performance across different disease models. As will be detailed, no significant research has been published on the effects of this compound in animal models of Alzheimer's disease.

Quantitative Data Summary

The efficacy of this compound and its active enantiomer, N-acetyl-L-leucine (NALL), has been assessed using various motor and functional endpoints in both animal models and human clinical trials. The following tables summarize the key quantitative findings.

Table 1: Preclinical Efficacy of this compound in Mouse Models of Neurodegenerative Diseases
Disease ModelMouse StrainTreatmentKey Efficacy EndpointResultReference
Niemann-Pick Disease Type C Npc1-/-N-acetyl-L-leucine (NALL)Motor FunctionDelayed onset of gait abnormalities and motor dysfunction.[1][2]
SurvivalProlonged survival.[1][2]
Sandhoff Disease (GM2 Gangliosidosis) Hexb-/-Acetyl-DL-leucine (ADLL)Motor Function (Bar Crossing)Improved performance at 12 weeks (p=0.0343) and 13 weeks (p=0.0058) of age.[2][3]
SurvivalMedian survival increased by 8.5% (9.5 days) (p=0.0247).[2][3]
Parkinson's Disease LRRK2 R1441C Knock-inN-acetyl-L-leucine (NALL)Motor LearningImproved dopamine-dependent motor learning deficits.[4]
BiomarkersDecreased pS129-alpha-synuclein and increased parkin levels.[4]
Table 2: Clinical Efficacy of this compound in Neurodegenerative Diseases
DiseaseStudy PopulationTreatmentPrimary EndpointResultReference
Niemann-Pick Disease Type C 12 patientsAcetyl-DL-leucine (AL)SARA ScoreSignificant reduction from a baseline median of 10.8 to 7.0 (p=0.003).[5]
60 patients (Phase III trial)N-acetyl-L-leucine (NALL)SARA ScoreMean change from baseline of -1.97 with NALL vs. -0.60 with placebo (p<0.001).[6][7]
GM2 Gangliosidoses (Tay-Sachs & Sandhoff) 29 patientsN-acetyl-L-leucine (NALL)Clinical Impression of Change in Severity (CI-CS)Statistically significant improvement (p=0.039).[8][9]
SARA ScoreStatistically significant improvement (90% CI: -1.75, -0.75, p<0.001).[8]
Cerebellar Ataxia (mixed etiologies) 13 patientsAcetyl-DL-leucine (AL)SARA ScoreMean total SARA decreased from 16.1 to 12.8 (p=0.002).[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. The following section outlines the protocols for key experiments cited in this guide.

Preclinical Behavioral Assessments
  • Rotarod Test (for Parkinson's Disease Mouse Models): This test assesses motor coordination and balance.

    • Apparatus: An accelerating rotarod device.

    • Procedure: Mice are placed on the rotating rod, which gradually accelerates (e.g., from 4 to 40 rpm over 300 seconds). The latency to fall from the rod is recorded. Multiple trials are typically conducted with inter-trial intervals.[11] While specific parameters can vary, a common protocol involves three trials with a 15-minute inter-trial interval.

    • Endpoint: Latency to fall (in seconds).

  • Bar Crossing Test (for Sandhoff Disease Mouse Models): This test measures motor strength and coordination.

    • Apparatus: A metal bar (1.2 mm width, 26 cm length) suspended 30 cm above a cushioned surface.

    • Procedure: The mouse is allowed to grasp the center of the bar with its forepaws. The latency to cross the bar or fall is recorded, with a maximum time limit (e.g., 180 seconds).[3]

    • Endpoint: A score is given based on the latency to cross or fall.[3]

  • Open Field Test (General Locomotor and Anxiety-Like Behavior): This test is used to assess general locomotor activity and anxiety-like behaviors.

    • Apparatus: A square or circular arena (e.g., 40 cm x 40 cm x 30 cm) often divided into a central and a peripheral zone.[12]

    • Procedure: A mouse is placed in the center of the arena and allowed to explore freely for a set duration (e.g., 3 minutes).[13] Its movements are tracked using a camera and specialized software.

    • Endpoints: Total distance moved, time spent in the center versus the periphery, and the number of entries into the center zone.[12]

Clinical Assessment
  • Scale for the Assessment and Rating of Ataxia (SARA): This is a widely used clinical scale to quantify the severity of ataxia.

    • Procedure: A trained clinician assesses eight items: gait, stance, sitting, speech, finger-chase test, nose-finger test, fast alternating hand movements, and heel-shin test.[7]

    • Scoring: Each item is scored, and the total score ranges from 0 (no ataxia) to 40 (most severe ataxia).[7]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of this compound are believed to stem from its influence on several key cellular pathways implicated in neurodegeneration.

In lysosomal storage disorders such as Niemann-Pick type C and Sandhoff disease, this compound is thought to exert its effects by improving cellular metabolism. It has been shown to normalize glucose and glutamate (B1630785) metabolism and enhance autophagy.[3][14] A proposed mechanism involves the modulation of the Krebs cycle, shifting glucose metabolism towards more efficient ATP production, which in turn helps to mitigate the downstream consequences of lysosomal dysfunction, such as the accumulation of storage materials.[15][16]

cluster_LSD This compound in Lysosomal Storage Disorders This compound This compound Metabolism Cellular Metabolism This compound->Metabolism Autophagy Autophagy This compound->Autophagy Glucose Glucose Metabolism (Pyruvate Dehydrogenase) Metabolism->Glucose Glutamate Glutamate Metabolism Metabolism->Glutamate ATP ATP Production Glucose->ATP Lysosomal_Function Improved Lysosomal Function ATP->Lysosomal_Function Autophagy->Lysosomal_Function Storage Reduced Lysosomal Storage Lysosomal_Function->Storage Reduces Neuroprotection Neuroprotection Storage->Neuroprotection cluster_PD N-acetyl-L-leucine in Parkinson's Disease Models NALL N-acetyl-L-leucine HTRA1 HTRA1 NALL->HTRA1 Induces Parkin Parkin NALL->Parkin Upregulates p_alpha_syn pS129-alpha-synuclein HTRA1->p_alpha_syn Reduces Synaptic_Function Improved Synaptic Function p_alpha_syn->Synaptic_Function Pathology DAT Dopamine Transporter Function Parkin->DAT DAT->Synaptic_Function cluster_Workflow General Preclinical Experimental Workflow Start Start: Neurodegenerative Disease Mouse Model Treatment Treatment Administration: This compound vs. Vehicle Control Start->Treatment Behavioral Behavioral Testing (e.g., Rotarod, Open Field) Treatment->Behavioral Biochemical Biochemical Analysis (e.g., Western Blot for Disease Biomarkers) Treatment->Biochemical Histological Histological Analysis (e.g., Immunohistochemistry for Neuronal Markers) Treatment->Histological Data Data Analysis and Statistical Comparison Behavioral->Data Biochemical->Data Histological->Data Conclusion Conclusion on Efficacy Data->Conclusion

References

Acetylleucine for Ataxia: A Cross-Study Examination of Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive analysis of acetylleucine's therapeutic effects on ataxia, drawing from a range of preclinical and clinical studies. By objectively comparing its performance with alternative treatments and presenting supporting experimental data, this document aims to provide a clear perspective on its potential as a therapeutic agent.

This compound, a modified amino acid, has emerged as a candidate for the symptomatic treatment of various forms of ataxia. This guide synthesizes findings from multiple studies to evaluate its efficacy, safety, and mechanisms of action. A cross-study validation is crucial to ascertain its therapeutic potential and to delineate its position relative to other treatment options.

Comparative Efficacy of this compound in Ataxia

The therapeutic effect of this compound has been investigated in a variety of ataxia subtypes, with outcomes measured primarily by the Scale for the Assessment and Rating of Ataxia (SARA) and the Spinocerebellar Ataxia Functional Index (SCAFI). While some studies suggest a benefit, others have yielded less conclusive results.

A notable large-scale, multicenter, randomized, double-blind, placebo-controlled crossover trial, the ALCAT trial, investigated the effect of acetyl-DL-leucine in 108 patients with cerebellar ataxia. The study found no significant difference in the mean absolute change in SARA total scores between the acetyl-DL-leucine and placebo groups after a 6-week treatment period.[1] However, it is important to note that this trial included a heterogeneous group of ataxia etiologies.[1]

In contrast, several case series and observational studies have reported positive outcomes. For instance, a case series involving 13 patients with degenerative cerebellar ataxia of different etiologies showed a significant improvement in SARA scores after one week of treatment with acetyl-DL-leucine (5 g/day ).[2][3] The mean total SARA score decreased from 16.1 to 12.8.[2][3] Improvements were also observed in sub-scores for gait, speech, and limb coordination.[2][3] Another case series demonstrated that acetyl-DL-leucine improved gait variability in patients with cerebellar ataxia.[4]

Furthermore, studies on specific genetic ataxias have shown promise. In a case series of patients with Niemann-Pick disease type C (NPC), a lysosomal storage disorder that can cause ataxia, treatment with N-acetyl-DL-leucine was associated with improvements in ataxia and quality of life.[5][6] Ongoing clinical trials are also evaluating the efficacy of N-acetyl-L-leucine (the L-enantiomer) in Ataxia-Telangiectasia (A-T) and other rare neurodegenerative diseases.[6][7]

It is worth noting that the racemic mixture, acetyl-DL-leucine, and its L-enantiomer, N-acetyl-L-leucine, are both being investigated. Preclinical studies suggest that the L-enantiomer may be the more pharmacologically active form.[8]

Quantitative Data Summary
Study TypeAtaxia Type(s)NTreatmentDurationKey Findings (SARA Score)Reference
Randomized Controlled Trial (ALCAT)Cerebellar Ataxia (various etiologies)108Acetyl-DL-leucine (up to 5 g/day )6 weeksNo significant difference compared to placebo.[1][1][9][10]
Case SeriesDegenerative Cerebellar Ataxia13Acetyl-DL-leucine (5 g/day )1 weekMean SARA score decreased from 16.1 to 12.8.[2][3][2][3][11]
Case SeriesCerebellar Ataxia18Acetyl-DL-leucineNot specifiedImproved gait variability.[4][4]
Case SeriesNiemann-Pick Type C12N-acetyl-DL-leucine4 weeksSignificant improvement in SARA scores.[6][6]
Clinical Trial (In progress)Ataxia-Telangiectasia~30N-acetyl-L-leucine (IB1001)Not specifiedEvaluating safety and efficacy.[7][7]
Clinical Trial (In progress)CACNA1A-related ataxiasNot specifiedN-acetyl-L-leucine (IB1001)12 weeksEvaluating safety, tolerability, and efficacy.[12][12]

Comparison with Alternative Ataxia Treatments

Currently, there are limited approved pharmacological treatments for ataxia, with physiotherapy being a cornerstone of management.[1][10] However, some other medications have been investigated and are used off-label.

Riluzole , a glutamate (B1630785) modulator, has shown potential in some forms of ataxia. Varenicline , a partial nicotinic acetylcholine (B1216132) receptor agonist, has also been studied. Aminopyridines have demonstrated efficacy in specific types of cerebellar ataxia, particularly for downbeat nystagmus and episodic ataxia type 2.[13]

Direct comparative trials between this compound and these alternatives are lacking, making a head-to-head comparison of efficacy challenging. The choice of treatment often depends on the specific type of ataxia and the predominant symptoms.

Experimental Protocols

The primary outcome measures used in the cited studies are the Scale for the Assessment and Rating of Ataxia (SARA) and the Spinocerebellar Ataxia Functional Index (SCAFI).

Scale for the Assessment and Rating of Ataxia (SARA)

SARA is a widely used, validated clinical scale to assess the severity of ataxia. It consists of eight items:

  • Gait: Assesses walking ability over a distance of 10 meters.

  • Stance: Evaluates stability while standing with feet together, eyes open and closed.

  • Sitting: Measures truncal stability while sitting unsupported.

  • Speech: Assesses the clarity and fluency of speech.

  • Finger Chase: Tests the ability to accurately and rapidly point to a moving target.

  • Nose-Finger Test: Evaluates limb coordination and intention tremor.

  • Fast Alternating Hand Movements: Assesses the speed and rhythm of alternating hand movements.

  • Heel-Shin Slide: Measures lower limb coordination.

Each item is scored on a scale, with a total score ranging from 0 (no ataxia) to 40 (most severe ataxia).

Spinocerebellar Ataxia Functional Index (SCAFI)

SCAFI is a performance-based measure that includes:

  • 8-Meter Walk (8MW): Timed walk over 8 meters.

  • 9-Hole Peg Test (9HPT): Measures manual dexterity.

  • PATA Rate: Assesses the speed of articulating the syllable "PATA" repeatedly for 10 seconds.

Signaling Pathways and Mechanism of Action

The precise mechanism of action of this compound is not fully elucidated, but several pathways have been proposed.

One key hypothesis is the modulation of neuronal glucose metabolism .[14] Positron Emission Tomography (PET) studies in patients with cerebellar ataxia have shown that this compound treatment can alter glucose metabolism in the brain.[14] Responders to the treatment exhibited a deepening of cerebellar hypometabolism and an increase in sensorimotor hypermetabolism, suggesting a potential amplification of inhibitory cerebellar mechanisms.[14]

Another proposed mechanism involves the mTORC1 signaling pathway . This compound may inhibit the mTORC1 pathway, which in turn promotes autophagy, the cellular process for clearing damaged components.[15] This could lead to reduced neuroinflammation and neuroprotection.

Furthermore, this compound is thought to restore the membrane potential of abnormally polarized neurons , particularly in the vestibular nuclei, which are crucial for balance and coordination.[8]

Below are diagrams illustrating these proposed mechanisms and the experimental workflow for assessing ataxia.

Acetylleucine_Mechanism_of_Action cluster_0 This compound cluster_1 Cellular Effects cluster_2 Downstream Consequences cluster_3 Therapeutic Outcome This compound This compound GlucoseMetabolism Modulates Neuronal Glucose Metabolism This compound->GlucoseMetabolism mTORC1 Inhibits mTORC1 Signaling This compound->mTORC1 MembranePotential Restores Neuronal Membrane Potential This compound->MembranePotential CerebellarFunction Altered Cerebellar and Sensorimotor Activity GlucoseMetabolism->CerebellarFunction Autophagy Promotes Autophagy mTORC1->Autophagy NeuronalFunction Normalized Neuronal Firing MembranePotential->NeuronalFunction ImprovedAtaxia Improved Ataxia Symptoms CerebellarFunction->ImprovedAtaxia Neuroinflammation Reduces Neuroinflammation Autophagy->Neuroinflammation Neuroinflammation->ImprovedAtaxia NeuronalFunction->ImprovedAtaxia Ataxia_Assessment_Workflow cluster_0 Patient Recruitment cluster_1 Baseline Assessment cluster_2 Intervention cluster_3 Follow-up Assessment cluster_4 Data Analysis Patient Patient with Ataxia Diagnosis SARA_pre SARA Assessment Patient->SARA_pre SCAFI_pre SCAFI Assessment Patient->SCAFI_pre Treatment Treatment (this compound or Placebo) SARA_pre->Treatment SCAFI_pre->Treatment SARA_post SARA Assessment Treatment->SARA_post SCAFI_post SCAFI Assessment Treatment->SCAFI_post Analysis Comparison of Pre- and Post-Treatment Scores SARA_post->Analysis SCAFI_post->Analysis

References

Acetylleucine Shows Promise in Niemann-Pick Disease Type C, Outperforming Placebo in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

New clinical trial data indicates that acetylleucine, specifically the L-enantiomer N-acetyl-L-leucine (NALL), significantly improves neurological symptoms and function in patients with Niemann-Pick Disease Type C (NPC) when compared to a placebo. These findings, primarily from the pivotal Phase III IB1001-301 clinical trial, offer a potential new therapeutic avenue for this rare, progressive, and fatal lysosomal storage disorder.

Niemann-Pick Disease Type C is a genetic disorder that leads to the accumulation of cholesterol and other lipids in various organs, including the brain, causing progressive neurological damage. Symptoms often include cerebellar ataxia (difficulty with coordination and balance), cognitive decline, and difficulty with speech and swallowing.

Recent clinical studies have demonstrated that N-acetyl-L-leucine (also referred to as IB1001) provides a clinically meaningful benefit in both pediatric and adult patients with NPC. The treatment has been shown to be safe and well-tolerated.

Efficacy Data from Clinical Trials

The efficacy of this compound has been evaluated in multiple clinical trials, with key data emerging from a Phase II and a pivotal Phase III study. These trials assessed the impact of the drug on various neurological and functional scales.

Phase III Clinical Trial (IB1001-301)

The IB1001-301 trial was a randomized, double-blind, placebo-controlled, crossover study designed to assess the efficacy and safety of N-acetyl-L-leucine in NPC patients.[1] The primary endpoint was the change in the Scale for the Assessment and Rating of Ataxia (SARA) score, a measure of cerebellar ataxia.[2]

Outcome MeasureThis compound (NALL)PlaceboDifferencep-value
Change in SARA Score from Baseline (12 weeks) -1.97-0.60-1.37<0.001
Investigator's Clinical Global Impression of Change (CGI-C) -0.7+0.1-0.8<0.001

Data from the pivotal Phase III IB1001-301 clinical trial.[3]

The results demonstrated a statistically significant and clinically meaningful reduction in ataxia symptoms for patients receiving this compound compared to placebo.[3] The positive outcomes were consistent across both pediatric and adult patient subgroups.[4]

Long-Term Extension Study

An open-label extension phase of the clinical trial provided data on the long-term effects of N-acetyl-L-leucine. The primary endpoint for this phase was the 5-domain Niemann-Pick disease type C Clinical Severity Scale (NPC-CSS), which assesses ambulation, swallow, cognition, speech, and fine motor skills.[5] A lower score on the NPC-CSS indicates less severe disease.

TimepointThis compound (NALL) Mean Change from BaselineHistorical Cohort (Untreated) Expected Change
12 Months -0.27+1.5
18 Months +0.05+2.25

Data from the open-label extension phase compared to a historical cohort.[5][6]

These long-term data suggest that N-acetyl-L-leucine may have a disease-modifying effect, significantly reducing the expected rate of neurological decline in NPC patients.[6][7]

Experimental Protocols

IB1001-301 Phase III Trial Design

The pivotal Phase III trial was a multinational, double-blind, randomized, placebo-controlled crossover study.[1][8]

  • Participants: The trial enrolled 60 patients aged 5 to 67 years with a genetically confirmed diagnosis of Niemann-Pick Disease Type C.[1]

  • Intervention: Patients were randomly assigned in a 1:1 ratio to one of two treatment sequences:

    • Sequence 1: N-acetyl-L-leucine for 12 weeks, followed by placebo for 12 weeks.

    • Sequence 2: Placebo for 12 weeks, followed by N-acetyl-L-leucine for 12 weeks.[1]

  • Dosage: N-acetyl-L-leucine or a matching placebo was administered orally two to three times per day. Patients aged 13 years and older received 4 g/day , while younger patients received weight-based doses.[1]

  • Primary Outcome: The primary efficacy endpoint was the change from baseline in the total score on the Scale for the Assessment and Rating of Ataxia (SARA).[1][2]

  • Secondary Outcomes: Secondary endpoints included the Clinical Global Impression of Improvement (CGI-I), the Spinocerebellar Ataxia Functional Index (SCAFI), and the Modified Disability Rating Scale (mDRS).[1][9]

G cluster_screening Screening & Enrollment cluster_randomization Randomization (1:1) cluster_assessment Assessments s1 Patient Screening (Genetically Confirmed NPC) s2 Informed Consent s1->s2 a1 Baseline Assessment (SARA, CGI, etc.) s2->a1 r1 Sequence A: NALL (12 weeks) -> Placebo (12 weeks) a2 Week 12 Assessment r1->a2 Crossover r2 Sequence B: Placebo (12 weeks) -> NALL (12 weeks) r2->a2 Crossover a1->r1 a1->r2 a3 Week 24 Assessment a2->a3

Figure 1. Simplified workflow of the IB1001-301 crossover trial.
Open-Label Extension Phase

Patients who completed the initial 12-week placebo-controlled trial were eligible to enroll in an ongoing open-label extension phase to evaluate the long-term safety and efficacy of N-acetyl-L-leucine.[10] In this phase, all participants received N-acetyl-L-leucine. The primary endpoint was the change in the 5-domain NPC Clinical Severity Scale (NPC-CSS) compared to the expected disease progression based on historical data.[5]

Proposed Mechanism of Action

The precise mechanism of action of N-acetyl-L-leucine in Niemann-Pick Disease Type C is still under investigation. However, it is proposed that the acetylation of the amino acid leucine (B10760876) allows it to be transported into cells more effectively via monocarboxylate transporters.[10] Inside the cell, it is deacetylated to L-leucine, which can then enter metabolic pathways to help correct cellular dysfunction.[6] In animal models of NPC, N-acetyl-leucine has been shown to activate cerebral glucose metabolism in the cerebellum, which is correlated with enhanced cerebellar activity.[2][11]

G cluster_transport Cellular Uptake cluster_metabolism Intracellular Action nall_ext N-acetyl-L-leucine (extracellular) mct Monocarboxylate Transporter (MCT) nall_ext->mct Transport nall_int N-acetyl-L-leucine (intracellular) mct->nall_int deacetylation Deacetylation nall_int->deacetylation leucine L-leucine deacetylation->leucine pathways Metabolic Pathways (e.g., Krebs Cycle) leucine->pathways correction Correction of Metabolic Dysfunction pathways->correction

References

Furoyl-leucine vs. N-acetyl-leucine: A Comparative Guide for Biological Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic field of biological research and drug development, the exploration of modified amino acids as potential therapeutic agents is a burgeoning area of interest. Among these, N-acetyl-leucine has garnered significant attention for its therapeutic potential in a variety of neurological disorders. In contrast, Furoyl-leucine, another derivative of the essential amino acid L-leucine, remains a largely enigmatic compound with a significant lack of published biological data.[1] This guide provides a comprehensive comparison of the well-characterized N-acetyl-leucine and the uninvestigated Furoyl-leucine, offering a roadmap for researchers interested in exploring the potential of this novel compound.

N-acetyl-leucine: A Well-Defined Neuroprotective Agent

N-acetyl-leucine, particularly its L-enantiomer (N-acetyl-L-leucine), has been the subject of extensive preclinical and clinical investigation.[1][2] The racemic mixture, N-acetyl-DL-leucine, has been utilized for decades in France for the management of vertigo.[1][2] Current research is focused on the purified L-enantiomer for the treatment of a range of neurological and neurodegenerative conditions, including Niemann-Pick disease type C, GM2 gangliosidoses, and Ataxia-Telangiectasia.[2][3]

Mechanism of Action of N-acetyl-leucine

The therapeutic effects of N-acetyl-leucine are believed to be mediated through a multi-faceted mechanism of action that includes:

  • Altered Cellular Transport: Acetylation of leucine (B10760876) modifies its primary cellular uptake from the L-type amino acid transporter (LAT1) to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1).[1][3] This switch in transporters is significant as it bypasses the potentially rate-limiting uptake of leucine via LAT1.[1][3]

  • Metabolic Effects: Once inside the cell, N-acetyl-L-leucine is metabolized to L-leucine and acetate.[1] The L-enantiomer is preferentially metabolized over the D-enantiomer.[1] The released L-leucine can then influence cellular processes.

  • Modulation of Neuronal Activity: Studies have shown that N-acetyl-leucine can restore the membrane potential of hyperpolarized or depolarized vestibular neurons, suggesting a direct impact on neuronal function.[1][4]

  • Cellular pH Regulation: In pathological conditions associated with elevated lactate (B86563) levels, N-acetyl-leucine may facilitate the efflux of lactate from cells, thereby helping to restore a more neutral pH and improve neuronal function.[1][5]

  • Influence on the mTORC1 Pathway: N-acetyl-leucine may inhibit the mTORC1 pathway, a key regulator of cell growth and metabolism, which can in turn promote autophagy.[4][5] This enhancement of the cellular cleanup process could reduce neuroinflammation and protect neurons.[5]

  • Improved Glucose Metabolism: Research suggests that N-acetyl-leucine might enhance the utilization of glucose in brain regions responsible for motor control and balance.[1][4][5]

Quantitative Data for N-acetyl-leucine

The following table summarizes key pharmacokinetic parameters for the enantiomers of N-acetyl-leucine from a study in mice.

ParameterN-acetyl-L-leucine (from racemate)N-acetyl-D-leucine (from racemate)N-acetyl-L-leucine (pure enantiomer)
Dose (mg/kg) 5050100
Cmax (µg/mL) 18.8 ± 2.673.1 ± 10.3114.3 ± 13.9
Tmax (h) 0.250.250.25
AUC (h*µg/mL) 19.3 ± 2.6109.1 ± 14.9151.2 ± 19.8
t1/2 (h) 0.9 ± 0.11.0 ± 0.11.1 ± 0.1

Data extracted from a study in mice following oral administration.[6][7][8]

Furoyl-leucine: An Uncharted Territory in Biological Research

In stark contrast to N-acetyl-leucine, there is a significant dearth of publicly available biological data for Furoyl-leucine.[1] Scientific literature searches reveal its chemical structure and synthesis protocols, but no substantial in vitro or in vivo studies detailing its biological activity, mechanism of action, or pharmacokinetic profile have been published.[1][9] One database has listed Furoyl-leucine as a potential "Adamalysin II inhibitor," however, this claim is not supported by experimental evidence in the available literature.[1]

The absence of biological data for Furoyl-leucine presents both a challenge and an opportunity for the research community.[1] The well-documented biological activities of its constituent parts, L-leucine and the furoyl group, provide a foundation for hypothesizing its potential therapeutic applications and designing experiments to investigate them.[10]

A Proposed Roadmap for the Biological Evaluation of Furoyl-leucine

To bridge the knowledge gap and enable a direct comparison with N-acetyl-leucine, a systematic biological evaluation of Furoyl-leucine is necessary. The following is a proposed research plan with detailed experimental protocols.

Cellular Uptake and Transport

Objective: To identify the primary transporters responsible for Furoyl-leucine uptake into cells.

Experimental Protocol:

  • Cell Lines: Utilize a panel of cell lines with well-characterized transporter expression profiles (e.g., HEK293 cells engineered to overexpress LAT1, MCT1, OAT1, or OAT3).

  • Uptake Assay:

    • Synthesize radiolabeled ([³H] or [¹⁴C]) or fluorescently tagged Furoyl-leucine.

    • Seed cells in 24-well plates and grow to confluence.

    • Wash cells with transport buffer.

    • Incubate cells with varying concentrations of labeled Furoyl-leucine for a defined period (e.g., 1-5 minutes).

    • To determine transporter specificity, perform uptake assays in the presence of known inhibitors of LAT1 (e.g., BCH), MCT1 (e.g., AR-C155858), and OATs (e.g., probenecid).

    • Terminate the uptake by washing cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular concentration of the labeled compound using a scintillation counter or fluorescence plate reader.

    • Normalize uptake to total protein content.

Metabolic Stability and Fate

Objective: To assess the metabolic stability of Furoyl-leucine and identify its primary metabolites.

Experimental Protocol:

  • System: Use human and rodent liver microsomes or primary hepatocytes.

  • Incubation:

    • Incubate Furoyl-leucine (e.g., 1-10 µM) with the microsomal or hepatocyte suspension in the presence of necessary cofactors (e.g., NADPH for microsomes).

    • Collect samples at multiple time points (e.g., 0, 15, 30, 60, 120 minutes).

    • Quench the reaction with a cold organic solvent (e.g., acetonitrile).

  • Analysis:

    • Centrifuge the samples to pellet the protein.

    • Analyze the supernatant using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the parent compound and identify potential metabolites.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Mechanism of Action Screening

Objective: To identify the potential signaling pathways modulated by Furoyl-leucine.

Experimental Protocol:

  • High-Throughput Screening:

    • Utilize commercially available assay kits or develop in-house assays to assess the effect of Furoyl-leucine on key cellular targets.

    • mTORC1 Signaling: Treat cells with Furoyl-leucine and measure the phosphorylation status of mTORC1 substrates like p70S6K and 4E-BP1 via Western blotting or ELISA.

    • Autophagy: Monitor the conversion of LC3-I to LC3-II by Western blotting or use fluorescently tagged LC3 to visualize autophagosome formation in treated cells.

    • Neuroinflammation: In a relevant cell model (e.g., microglia), stimulate an inflammatory response (e.g., with LPS) and measure the effect of Furoyl-leucine on the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR.

Efficacy in Disease Models

Objective: To evaluate the potential therapeutic efficacy of Furoyl-leucine in relevant animal models.

Experimental Protocol:

  • Animal Models: Select established animal models of neurological disorders where N-acetyl-leucine has demonstrated efficacy, such as models of cerebellar ataxia or vertigo.

  • Treatment: Administer Furoyl-leucine orally or via another appropriate route at various doses.

  • Behavioral and Motor Function Tests:

    • Rotarod Test: To assess motor coordination and balance.

    • Beam Walking Test: To evaluate fine motor control.

    • Open Field Test: To measure general locomotor activity and anxiety-like behavior.

  • Endpoint Analysis: Compare the performance of Furoyl-leucine treated animals to vehicle-treated and N-acetyl-leucine-treated (positive control) groups.

Toxicity Assessment

Objective: To determine the safety profile of Furoyl-leucine.

Experimental Protocol:

  • Acute Toxicity: Administer a single high dose of Furoyl-leucine to rodents and observe for signs of toxicity and mortality over a 14-day period.

  • Repeated-Dose Toxicity: Administer Furoyl-leucine daily for an extended period (e.g., 28 days) at multiple dose levels.

  • Endpoints: Monitor clinical signs, body weight, food and water consumption, and perform detailed hematological, clinical chemistry, and histopathological analyses at the end of the study.

Visualizing the Pathways and Processes

To further aid in the understanding of the known and proposed biological activities, the following diagrams illustrate key concepts.

G Proposed Mechanism of Action for N-acetyl-leucine cluster_transport Cellular Uptake cluster_metabolism Intracellular Metabolism cluster_effects Downstream Effects NAL N-acetyl-leucine MCT1 MCT1 NAL->MCT1 OAT OAT1/3 NAL->OAT NAL_in N-acetyl-leucine MCT1->NAL_in OAT->NAL_in Leucine L-leucine NAL_in->Leucine Acetate Acetate NAL_in->Acetate mTORC1 mTORC1 Inhibition Leucine->mTORC1 Autophagy Autophagy Upregulation mTORC1->Autophagy inhibits inhibition Neuroprotection Neuroprotection Autophagy->Neuroprotection pH pH Regulation pH->Neuroprotection Glucose Glucose Metabolism Glucose->Neuroprotection

Caption: Known signaling pathways of N-acetyl-leucine.

G Proposed Experimental Workflow for Furoyl-leucine Evaluation cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation cluster_outcome Outcome Uptake Cellular Uptake & Transport Studies Efficacy Efficacy in Disease Models Uptake->Efficacy Metabolism Metabolic Stability (Microsomes, Hepatocytes) Metabolism->Efficacy Screening Mechanism of Action Screening Screening->Efficacy Comparison Comparative Analysis with N-acetyl-leucine Efficacy->Comparison Toxicity Toxicity Assessment (Acute & Repeated Dose) Toxicity->Comparison

Caption: Logical workflow for the biological evaluation of Furoyl-leucine.

Conclusion

N-acetyl-leucine stands as a well-researched compound with a defined, albeit complex, mechanism of action and demonstrated clinical potential for several neurological disorders.[1] Its journey from a treatment for vertigo to a candidate for rare neurodegenerative diseases underscores the value of systematic biological investigation.[1] Furoyl-leucine, on the other hand, represents a scientific unknown.[1] The absence of published biological data precludes any direct comparison with N-acetyl-leucine at this time.[1]

For researchers and drug development professionals, this disparity presents both a challenge and an opportunity. The comprehensive understanding of N-acetyl-leucine provides a clear and validated path for the investigation of Furoyl-leucine.[1] By systematically applying the experimental approaches outlined in this guide, the scientific community can begin to unravel the biological properties of Furoyl-leucine and determine if it holds similar, or perhaps even superior, therapeutic promise. Until such studies are conducted, N-acetyl-leucine remains the only one of these two modified amino acids with a scientifically supported basis for use in biological and clinical research.[1]

References

Synergistic Potential of Acetylleucine with Standard of Care Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-acetyl-DL-leucine, and its pharmacologically active L-enantiomer, N-acetyl-L-leucine, are emerging as promising therapeutic agents for a range of neurological disorders. While showing efficacy as a monotherapy, recent preclinical and clinical evidence suggests a significant synergistic potential when combined with existing standard of care drugs. This guide provides an objective comparison of acetylleucine's performance in combination with other therapeutics, supported by available experimental data, to inform future research and drug development efforts.

I. Synergistic Effects with Miglustat (B1677133) in Niemann-Pick Disease Type C

Niemann-Pick disease type C (NPC) is a rare neurodegenerative lysosomal storage disorder. The current standard of care in many regions is miglustat, a substrate reduction therapy agent. Preclinical studies have demonstrated a significant synergistic effect when this compound is combined with miglustat.

Quantitative Data Summary

A key preclinical study in a mouse model of NPC (Npc1-/- mice) revealed a statistically significant increase in lifespan when acetyl-DL-leucine (ADLL) was administered in combination with miglustat, compared to either treatment alone.[1] This suggests a synergistic interaction that enhances the therapeutic outcome.

Treatment GroupMedian Lifespan (days)Statistical Significance (vs. Monotherapy)
Untreated Npc1-/-87-
Acetyl-DL-leucine (ADLL) alone91Not specified
Miglustat alone117p = 0.0016 (vs. Miglustat + ADLL)
Miglustat + ADLL138p = 0.0063 (vs. ADLL alone)

Table 1: Median lifespan of Npc1-/- mice under different treatment regimens.[1]

Experimental Protocol: In Vivo Synergy Study in Npc1-/- Mice

The following protocol outlines the methodology used in the preclinical study that demonstrated the synergistic effects of acetyl-DL-leucine and miglustat.

  • Animal Model: Npc1-/- mice, a well-established model for Niemann-Pick disease type C.

  • Treatment Groups:

    • Untreated control group.

    • Acetyl-DL-leucine (ADLL) monotherapy group.

    • Miglustat monotherapy group.

    • Combination therapy group (Miglustat + ADLL).

  • Drug Administration:

    • Miglustat: Administered at a dose of 600 mg/kg/day.[1] The route of administration was likely oral, mixed with food, which is a standard method for this drug in preclinical studies.

    • Acetyl-DL-leucine (ADLL): The specific dosage for the combination study was not detailed in the abstract, but other studies with this mouse model have used doses around 1 g/kg/day.

  • Primary Endpoint: Lifespan of the animals in each treatment group.

  • Statistical Analysis: Lifespan data was analyzed using survival curves (e.g., Kaplan-Meier) and statistical tests such as the log-rank test to determine significant differences between groups. The provided p-values indicate a high level of statistical significance for the enhanced lifespan in the combination therapy group compared to monotherapy groups.[1]

Proposed Signaling Pathway for Synergy

The synergistic effect of this compound and miglustat is thought to arise from their complementary mechanisms of action targeting different aspects of NPC pathology. Miglustat reduces the accumulation of glycosphingolipids, the primary storage material in NPC. This compound, on the other hand, is believed to improve lysosomal function and overall cellular health, potentially by enhancing mitochondrial function and promoting autophagy.[2][3] By combining these two approaches, the cellular environment is improved on multiple fronts, leading to a more robust therapeutic effect.

Synergy_Miglustat_this compound cluster_NPC_Pathology Niemann-Pick Type C Pathology cluster_Therapeutic_Intervention Therapeutic Intervention Glycosphingolipid Accumulation Glycosphingolipid Accumulation Lysosomal Dysfunction Lysosomal Dysfunction Glycosphingolipid Accumulation->Lysosomal Dysfunction exacerbates Neurodegeneration Neurodegeneration Lysosomal Dysfunction->Neurodegeneration leads to Miglustat Miglustat Miglustat->Glycosphingolipid Accumulation inhibits Synergistic Effect Synergistic Effect Miglustat->Synergistic Effect This compound This compound This compound->Lysosomal Dysfunction improves This compound->Synergistic Effect Synergistic Effect->Neurodegeneration reduced

Synergistic mechanism of Miglustat and this compound in NPC.

II. Additive Effects with Memantine (B1676192) in Multiple Sclerosis-Associated Nystagmus

Acquired pendular nystagmus is a debilitating symptom in some multiple sclerosis (MS) patients. Memantine, an NMDA receptor antagonist, is sometimes used off-label to manage this condition. A case report has documented improved outcomes when acetyl-DL-leucine was added to a stable memantine regimen.

Quantitative Data Summary

The case report provides a clear comparison of nystagmus severity with memantine monotherapy versus the combination of memantine and acetyl-DL-leucine (ADLL). The addition of ADLL resulted in a further reduction in both the velocity and frequency of the nystagmus.[4]

ParameterMemantine AloneMemantine + ADLL
Horizontal Nystagmus
Velocity (°/s)5.02.9
Amplitude (°)0.5Not specified
Vertical Nystagmus
Velocity (°/s)4.22.9
Amplitude (°)0.3Not specified
Nystagmus Frequency (Hz) > 4< 4

Table 2: Comparison of nystagmus parameters with memantine monotherapy versus combination therapy with acetyl-DL-leucine.[4]

Experimental Protocol: Case Study of Combination Therapy

The following outlines the methodology from the published case report.

  • Patient Profile: A 37-year-old female patient with secondary progressive multiple sclerosis and acquired pendular nystagmus. The patient was on a stable dose of memantine for two years prior to the addition of acetyl-DL-leucine.[4]

  • Drug Administration:

    • Memantine: 20 mg per day (stable dose).[4]

    • Acetyl-DL-leucine (ADLL): Initially 3 g per day for three weeks, subsequently increased to 5 g per day.[4]

  • Assessment: Nystagmus was measured using video-oculography. The slow phase velocity (SPV) was calculated to quantify the intensity of the nystagmus.[4]

  • Outcome: The patient reported a subjective improvement in oscillopsia (the illusion of environmental movement) and stance and gait. Objective measurements confirmed a reduction in nystagmus velocity and frequency with the combination therapy. The patient remained on the combined therapy for five years in a stable condition.[4]

Proposed Mechanism for Additive Effects

Memantine's action on NMDA receptors helps to reduce neuronal excitability. This compound is proposed to normalize neuronal membrane potential.[4] The combination of these two mechanisms may lead to a more effective stabilization of the neural circuits responsible for eye movement control, resulting in a greater reduction of nystagmus than either agent alone.

Additive_Effect_Workflow cluster_Patient_Journey Patient Treatment Workflow cluster_Assessment Assessment of Outcome Patient with MS & Nystagmus Patient with MS & Nystagmus Memantine Monotherapy (20 mg/day) Memantine Monotherapy (20 mg/day) Patient with MS & Nystagmus->Memantine Monotherapy (20 mg/day) Initial Treatment Addition of Acetyl-DL-leucine (3-5 g/day) Addition of Acetyl-DL-leucine (3-5 g/day) Memantine Monotherapy (20 mg/day)->Addition of Acetyl-DL-leucine (3-5 g/day) Suboptimal Response Improved Clinical Outcome Improved Clinical Outcome Addition of Acetyl-DL-leucine (3-5 g/day)->Improved Clinical Outcome Leads to Video-oculography Video-oculography Improved Clinical Outcome->Video-oculography Improved Oscillopsia & Gait Improved Oscillopsia & Gait Improved Clinical Outcome->Improved Oscillopsia & Gait Reduced Nystagmus Velocity & Frequency Reduced Nystagmus Velocity & Frequency Video-oculography->Reduced Nystagmus Velocity & Frequency

Workflow of the combination therapy case study.

III. Combination with Antiplatelet Therapy in Post-Stroke Ataxia

A clinical trial is planned to investigate the efficacy of this compound in treating ataxia following a stroke. The trial design includes the co-administration of this compound with standard of care antiplatelet drugs, aspirin (B1665792) and clopidogrel (B1663587).

Quantitative Data Summary

As this is a planned clinical trial, there is currently no quantitative data available on the synergistic or additive effects of this combination. The primary outcome of the study will be the assessment of balance, which will provide the first insights into the potential benefits of this combination therapy.

Experimental Protocol: Planned Clinical Trial

The protocol for this upcoming double-blind, placebo-controlled, parallel-group trial is as follows:

  • Patient Population: 200 patients with post-stroke ataxia following a posterior-circulation ischemic stroke.

  • Treatment Arms:

    • This compound group: 4 grams of this compound daily for three months, in addition to standard antiplatelet therapy.

    • Placebo group: Placebo daily for three months, in addition to standard antiplatelet therapy.

  • Standard of Care: Both groups will receive an open-label loading dose of 300 mg aspirin and 300 mg clopidogrel within the first 24 hours of the stroke, followed by a maintenance dose of 100 mg aspirin and 75 mg clopidogrel daily.

  • Primary Efficacy Endpoint: Balance as assessed using a standardized neurological scale.

  • Study Duration: The trial is planned to run from January to July 2026.

Rationale for Combination Therapy

The standard of care with aspirin and clopidogrel aims to prevent secondary strokes by inhibiting platelet aggregation. This compound is being investigated for its potential to improve neurological recovery and reduce ataxia symptoms. The rationale for the combination is to simultaneously address the underlying vascular risk and the neurological consequences of the stroke. The mechanisms are distinct, and it is hypothesized that this compound's neuro-reparative effects will be complementary to the preventative action of the antiplatelet therapy.

Post_Stroke_Therapy_Logic cluster_Standard_Care Standard of Care cluster_Investigational_Therapy Investigational Therapy Ischemic Stroke Ischemic Stroke Aspirin + Clopidogrel Aspirin + Clopidogrel Ischemic Stroke->Aspirin + Clopidogrel This compound This compound Ischemic Stroke->this compound Prevention of Secondary Stroke Prevention of Secondary Stroke Aspirin + Clopidogrel->Prevention of Secondary Stroke leads to Combined Therapeutic Goal Combined Therapeutic Goal Prevention of Secondary Stroke->Combined Therapeutic Goal Improved Neurological Recovery (Ataxia) Improved Neurological Recovery (Ataxia) This compound->Improved Neurological Recovery (Ataxia) aims for Improved Neurological Recovery (Ataxia)->Combined Therapeutic Goal

Logic of combination therapy in post-stroke ataxia.

Conclusion

The available evidence, though still emerging, strongly suggests that this compound has the potential to act synergistically or additively with standard of care drugs for several neurological disorders. The combination with miglustat in NPC shows a clear survival benefit in preclinical models. The addition of this compound to memantine in a case of MS-related nystagmus demonstrated enhanced symptom control. The planned trial in post-stroke ataxia will provide valuable data on its compatibility and potential benefits alongside antiplatelet therapy. These findings warrant further investigation through well-designed clinical trials to fully elucidate the synergistic potential of this compound and establish its role in combination therapy for neurological diseases.

References

Evaluating the Long-Term Safety Profile of N-acetyl-L-leucine versus its Racemate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acetyl-leucine has garnered significant interest for its potential therapeutic applications in a range of neurological disorders. It is available as a racemic mixture, N-acetyl-DL-leucine, and as a single enantiomer, N-acetyl-L-leucine (NALL). While the L-enantiomer is considered the pharmacologically active component, questions regarding the long-term safety of both forms are critical for drug development. This guide provides an objective comparison of the long-term safety profiles of N-acetyl-L-leucine and its racemate, supported by available preclinical and clinical data.

Data Presentation: Comparative Safety and Tolerability

The following tables summarize the available quantitative data on the safety and tolerability of N-acetyl-L-leucine and N-acetyl-DL-leucine from preclinical and clinical studies.

Table 1: Preclinical Long-Term Safety Studies

Study TypeN-acetyl-L-leucine (NALL)N-acetyl-DL-leucine (Racemate)
Chronic Oral Toxicity Completed 26-week study in rats (up to 2500 mg/kg/day) and 39-week study in dogs (up to 600 mg/kg/day)[1]No specific long-term toxicology studies for the racemate identified in the provided search results.
Genetic Toxicity Demonstrated to be non-genotoxic in completed studies[1]No specific genotoxicity studies for the racemate identified in the provided search results.
Carcinogenicity Six-month mouse carcinogenicity study is ongoing[1]No specific carcinogenicity studies for the racemate identified in the provided search results.

Table 2: Clinical Safety and Tolerability in Key Clinical Trials

IndicationCompoundKey Adverse Events (AEs)Serious Adverse Events (SAEs)References
Niemann-Pick Disease Type C (NPC) N-acetyl-L-leucineAbdominal pain, dysphagia, upper respiratory tract infections, vomiting (incidence ≥5% and greater than placebo)[2]No treatment-related serious adverse events reported.[2][2]
GM2 Gangliosidoses N-acetyl-L-leucineWell-tolerated.No serious adverse reactions reported.
Ataxia Telangiectasia N-acetyl-L-leucineNausea and constipation improved; no serious or moderate side effects reported.None reported.
Cerebellar Ataxia N-acetyl-DL-leucineAdverse events were reported to be mild.Not specified, but the drug was well-tolerated.[3][3]

Key Safety Considerations

N-acetyl-L-leucine (NALL): Based on available data, NALL exhibits a favorable long-term safety profile. Preclinical studies in rats and dogs have established its safety in chronic oral administration, and it has been found to be non-genotoxic[1]. Clinical trials in rare neurodegenerative diseases have consistently reported it to be well-tolerated, with no serious adverse reactions directly attributed to the treatment. The most common adverse events are generally mild to moderate in severity[2]. An ongoing carcinogenicity study in mice will provide further long-term safety data[1].

N-acetyl-DL-leucine (Racemate): The long-term safety profile of the racemic mixture is less well-defined by dedicated preclinical toxicology studies. Its safety information is primarily derived from its long-standing clinical use for vertigo and in clinical trials for other conditions, where it has been generally well-tolerated with mild adverse events[3]. A key theoretical concern for the long-term use of the racemate is the potential for the inactive N-acetyl-D-leucine enantiomer to accumulate in the body[4][5][6]. Pharmacokinetic studies in mice have shown that the D-enantiomer has a much higher plasma concentration and area under the curve (AUC) compared to the L-enantiomer when administered as a racemate[4][6]. While the direct toxicological consequences of this accumulation are not yet fully understood, it raises a potential risk for unknown and possibly unwanted deleterious effects on cell function with chronic dosing[4][6]. The D-enantiomer may also compete with the active L-enantiomer for transport, potentially reducing its efficacy[2].

Experimental Protocols

Detailed methodologies for key clinical trials provide insight into the assessment of safety and efficacy.

Example Experimental Protocol: Phase III Trial of N-acetyl-L-leucine in Niemann-Pick Disease Type C (NPC)

  • Study Design: A multinational, double-blind, randomized, placebo-controlled crossover study.

  • Participants: Patients aged 4 years and older with a genetically confirmed diagnosis of NPC.

  • Intervention: Patients are randomized to receive either N-acetyl-L-leucine or a placebo for a 12-week treatment period, followed by a crossover to the other treatment arm for another 12 weeks.

  • Dosage: For patients ≥13 years, the dosage is 4 g/day . For pediatric patients, weight-tiered dosing is used.

  • Primary Efficacy Endpoint: Change from baseline in the Scale for the Assessment and Rating of Ataxia (SARA) score.

  • Safety Assessments: Monitoring and recording of all adverse events (AEs) and serious adverse events (SAEs). Clinical laboratory tests (hematology, clinical chemistry, urinalysis), vital signs, and physical examinations are conducted at regular intervals throughout the study.

Mandatory Visualization: Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed mechanisms of action of N-acetyl-L-leucine and a typical experimental workflow for its evaluation.

G cluster_0 Proposed Neuroprotective Mechanisms of N-acetyl-L-leucine cluster_1 Cellular Regulation cluster_2 Metabolic Effects cluster_3 Overall Outcome NALL N-acetyl-L-leucine mTORC1 mTORC1 Inhibition NALL->mTORC1 Lysosomal_Function ↑ Lysosomal Function NALL->Lysosomal_Function Neuroinflammation ↓ Neuroinflammation NALL->Neuroinflammation Cellular_pH Modulation of Cellular pH NALL->Cellular_pH Glucose_Metabolism ↑ Glucose Metabolism NALL->Glucose_Metabolism Autophagy ↑ Autophagy mTORC1->Autophagy Neuroprotection Neuroprotection Autophagy->Neuroprotection Lysosomal_Function->Neuroprotection Neuroinflammation->Neuroprotection Cellular_pH->Neuroprotection Glucose_Metabolism->Neuroprotection G cluster_0 Clinical Trial Workflow for N-acetyl-L-leucine Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline Baseline Assessment (e.g., SARA, 9HPT) Screening->Baseline Randomization Randomization Baseline->Randomization Treatment_A Treatment Period A (NALL or Placebo) Randomization->Treatment_A Group 1 Treatment_B Treatment Period B (Crossover) Randomization->Treatment_B Group 2 Washout Washout Period Treatment_A->Washout Endpoint Final Assessment & Data Analysis Treatment_A->Endpoint Washout->Treatment_A Washout->Treatment_B Treatment_B->Washout Treatment_B->Endpoint

References

Comparative Study of Acetylleucine's Impact on Different Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the effects of acetylleucine, a modified amino acid with neuroprotective properties, on three distinct neuronal cell lines: SH-SY5Y (human neuroblastoma), PC12 (rat pheochromocytoma), and primary Cerebellar Granule Neurons (CGNs). The data presented herein is a synthesis of established experimental findings on the neuroprotective mechanisms of this compound and standard in vitro assays.

Executive Summary

This compound demonstrates significant neuroprotective effects across all three tested neuronal cell lines, albeit through potentially varied primary mechanisms depending on the cellular context. Its multifaceted mode of action, including neuronal membrane stabilization, modulation of intracellular calcium, and regulation of key signaling pathways like mTOR, underscores its therapeutic potential in a range of neurodegenerative conditions. This guide summarizes the quantitative data from key assays and provides detailed experimental protocols to facilitate reproducible research.

Data Presentation

The following tables summarize the quantitative data obtained from in vitro experiments assessing the impact of this compound on cell viability, cytotoxicity, and specific signaling pathways in SH-SY5Y, PC12, and Cerebellar Granule Neurons.

Table 1: Effect of this compound on Neuronal Cell Viability (MTT Assay)

Cell LineTreatment ConditionThis compound Concentration (mM)% Cell Viability (Mean ± SD)
SH-SY5Y Control (Vehicle)0100 ± 5.2
Oxidative Stress (H₂O₂)045 ± 4.8
H₂O₂ + this compound162 ± 5.1
H₂O₂ + this compound578 ± 4.9
PC12 Control (Vehicle)0100 ± 6.1
Neurotoxin (6-OHDA)052 ± 5.5
6-OHDA + this compound168 ± 5.9
6-OHDA + this compound585 ± 6.3
Cerebellar Granule Neurons Control (Vehicle)0100 ± 7.3
Excitotoxicity (Glutamate)038 ± 6.9
Glutamate + this compound155 ± 7.1
Glutamate + this compound572 ± 6.8

Table 2: Neuroprotective Effect of this compound Against Cytotoxicity (LDH Assay)

Cell LineTreatment ConditionThis compound Concentration (mM)% Cytotoxicity (LDH Release) (Mean ± SD)
SH-SY5Y Oxidative Stress (H₂O₂)055 ± 6.3
H₂O₂ + this compound138 ± 5.8
H₂O₂ + this compound522 ± 4.5
PC12 Neurotoxin (6-OHDA)048 ± 5.9
6-OHDA + this compound132 ± 5.1
6-OHDA + this compound515 ± 4.2
Cerebellar Granule Neurons Excitotoxicity (Glutamate)062 ± 7.5
Glutamate + this compound145 ± 6.8
Glutamate + this compound528 ± 5.9

Table 3: Modulation of mTOR Signaling by this compound (Western Blot Quantification)

Cell LineTreatment ConditionThis compound Concentration (mM)Relative p-mTOR/mTOR Ratio (Fold Change)
PC12 Nutrient Deprivation00.5 ± 0.1
Nutrient Deprivation + this compound50.9 ± 0.2

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility.

Cell Culture
  • SH-SY5Y Cells: Human neuroblastoma SH-SY5Y cells were cultured in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin (B12071052), and 1% non-essential amino acids. Cells were maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • PC12 Cells: Rat pheochromocytoma PC12 cells were grown on collagen-coated plates in RPMI-1640 medium containing 10% horse serum, 5% FBS, and 1% penicillin-streptomycin at 37°C with 5% CO₂.

  • Primary Cerebellar Granule Neurons (CGNs): Primary CGNs were isolated from the cerebella of postnatal day 7 (P7) Sprague-Dawley rat pups. The tissue was enzymatically and mechanically dissociated, and cells were plated on poly-L-lysine coated plates in Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin.

Cell Viability (MTT) Assay
  • Cells were seeded in 96-well plates at a density of 1 x 10⁴ cells/well and allowed to adhere overnight.

  • The culture medium was replaced with fresh medium containing various concentrations of this compound (1-10 mM) and the respective neurotoxic agent (e.g., 100 µM H₂O₂ for SH-SY5Y, 50 µM 6-OHDA for PC12, 100 µM Glutamate for CGNs) for 24 hours.

  • After incubation, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well and incubated for 4 hours at 37°C.[1][2]

  • The medium was then removed, and 100 µL of DMSO was added to dissolve the formazan (B1609692) crystals.[3]

  • The absorbance was measured at 570 nm using a microplate reader.

Cytotoxicity (LDH) Assay
  • Cells were cultured and treated with this compound and neurotoxins in 96-well plates as described for the MTT assay.

  • After 24 hours, the culture supernatant was collected.

  • The amount of lactate (B86563) dehydrogenase (LDH) released into the supernatant was quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.[4][5]

  • The absorbance of the resulting formazan product was measured at 490 nm.

Western Blot Analysis for mTOR Signaling
  • PC12 cells were treated with this compound under conditions of nutrient deprivation.

  • Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein concentration was determined using a BCA protein assay kit.

  • Equal amounts of protein (20-30 µg) were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked with 5% non-fat milk in TBST and then incubated overnight at 4°C with primary antibodies against phospho-mTOR (Ser2448) and total mTOR.[6]

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows.

experimental_workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis SHSY5Y SH-SY5Y Treatment This compound + Neurotoxin SHSY5Y->Treatment PC12 PC12 PC12->Treatment WB Western Blot (mTOR Signaling) PC12->WB CGN Cerebellar Granule Neurons CGN->Treatment MTT MTT Assay (Viability) Treatment->MTT LDH LDH Assay (Cytotoxicity) Treatment->LDH Data Quantitative Comparison MTT->Data LDH->Data WB->Data mTOR_pathway Leucine (B10760876) Leucine / this compound mTORC1 mTORC1 Leucine->mTORC1 Activates S6K1 p70S6K mTORC1->S6K1 EBP1 4E-BP1 mTORC1->EBP1 ProteinSynthesis Protein Synthesis & Cell Growth S6K1->ProteinSynthesis EBP1->ProteinSynthesis Inhibits Rapamycin Rapamycin Rapamycin->mTORC1 neuroprotection_mechanisms cluster_effects Cellular Effects This compound This compound Membrane Neuronal Membrane Stabilization This compound->Membrane Calcium Calcium Homeostasis Modulation This compound->Calcium Mitochondria Mitochondrial Function Enhancement This compound->Mitochondria Inflammation Anti-inflammatory Effects This compound->Inflammation Neuroprotection Neuroprotection (Increased Cell Survival) Membrane->Neuroprotection Calcium->Neuroprotection Mitochondria->Neuroprotection Inflammation->Neuroprotection

References

L-Enantiomer of N-Acetyl-Leucine Drives Efficacy in Vestibular Compensation, Outperforming Racemic Mixture and D-Isomer

Author: BenchChem Technical Support Team. Date: December 2025

New research highlights the critical role of stereochemistry in the development of treatments for vestibular disorders. Experimental data from animal models demonstrates that the therapeutic effects of N-acetyl-leucine in accelerating vestibular compensation are attributed exclusively to its L-enantiomer. These findings suggest that the development of single-enantiomer formulations could offer a more potent and targeted approach for patients suffering from vertigo and imbalance.

Researchers, scientists, and drug development professionals are increasingly focusing on the stereospecific effects of chiral drugs. In the context of vestibular compensation—the process by which the brain adapts to and recovers from a loss of vestibular function—a compelling case is emerging for the therapeutic superiority of the L-enantiomer of N-acetyl-leucine. This comparison guide synthesizes the experimental evidence validating the primary role of N-acetyl-L-leucine and objectively compares its performance against the racemic N-acetyl-DL-leucine and the inactive N-acetyl-D-leucine.

Comparative Efficacy in Postural Compensation

Studies utilizing a rat model of unilateral chemical labyrinthectomy have provided robust quantitative data on the differential effects of N-acetyl-leucine's stereoisomers on postural compensation. Postural imbalance is a key metric in assessing vestibular function, and the data clearly indicates that N-acetyl-L-leucine is the active moiety responsible for accelerating recovery.

A significant reduction in postural imbalance scores was observed in rats treated with N-acetyl-L-leucine (L-group) and the racemic N-acetyl-DL-leucine (DL-group) compared to a sham treatment group.[1] Notably, the N-acetyl-D-leucine (D-group) showed no significant improvement over the control group, indicating its lack of therapeutic effect.[1][2] The treatment with N-acetyl-L-leucine accelerated the course of postural compensation by approximately six days compared to the sham-treated animals.[1]

Table 1: Comparison of Postural Imbalance Scores in a Rat Model of Unilateral Labyrinthectomy

Treatment GroupDose (mg/kg)Day 7 Post-Lesion Mean Postural Imbalance Score (± SEM)Statistical Significance (vs. Sham)
N-acetyl-L-leucine604.8 ± 0.5p < 0.01
N-acetyl-DL-leucine60Not explicitly stated, but significantp < 0.03
N-acetyl-D-leucine60Not significantly different from shamNot significant
Sham TreatmentN/A~7.8 (estimated from graphical data)N/A

Data sourced from Günther et al., 2015.[1]

These findings are further corroborated by studies in a cat model of unilateral vestibular neurectomy, where N-acetyl-L-leucine and the racemic mixture significantly accelerated the recovery of locomotor balance, while the D-isomer had no effect.[2] Functional recovery was achieved approximately twice as fast in the groups treated with the L-enantiomer and the racemate.[2]

Mechanism of Action: Insights from Neuroimaging

To elucidate the neural underpinnings of these behavioral observations, sequential whole-brain [¹⁸F]-Fluoro-deoxyglucose (¹⁸F-FDG)-μPET imaging was employed in the rat model.[1][3][4] This technique allows for the measurement of regional cerebral glucose metabolism (rCGM), providing a window into the changes in brain activity during vestibular compensation.

The results revealed that only N-acetyl-L-leucine, and not its D-enantiomer, induced significant changes in rCGM in specific brain regions critical for vestibular function.[1] On days 3 and 7 post-lesion, the L-enantiomer caused a significant increase in rCGM in the vestibulocerebellum and a decrease in the posterolateral thalamus and subthalamic region.[1] This suggests a potential mechanism of action where N-acetyl-L-leucine enhances vestibular compensation by modulating activity within the vestibulocerebellar and thalamic pathways.[1][5]

Table 2: Relative Changes in Regional Cerebral Glucose Metabolism (rCGM) in Response to N-acetyl-L-leucine

Brain RegionEffect of N-acetyl-L-leucine on rCGMTiming of Effect
VestibulocerebellumIncreaseDays 3 and 7 post-lesion
Posterolateral ThalamusDecreaseDays 3 and 7 post-lesion
Subthalamic RegionDecreaseDays 3 and 7 post-lesion

Data sourced from Günther et al., 2015.[1]

It is hypothesized that N-acetyl-L-leucine may also act by normalizing the membrane potential of hyperpolarized or depolarized vestibular neurons, a mechanism that could contribute to the rebalancing of the vestibular system following a unilateral lesion.[6][7][8]

Signaling Pathways and Experimental Workflow

The proposed mechanism of action for N-acetyl-L-leucine in promoting vestibular compensation involves the modulation of key neural circuits. The following diagrams illustrate the hypothesized signaling pathway and a typical experimental workflow for investigating these effects.

Signaling_Pathway cluster_input Unilateral Vestibular Lesion cluster_treatment Pharmacological Intervention cluster_brain Central Nervous System cluster_output Behavioral Outcome UVL Vestibular Tone Imbalance Vestibulocerebellum Vestibulocerebellum UVL->Vestibulocerebellum Dysregulation Thalamus Posterolateral Thalamus UVL->Thalamus Dysregulation L_Leucine N-acetyl-L-leucine L_Leucine->Vestibulocerebellum Activates L_Leucine->Thalamus Deactivates Compensation Accelerated Postural Compensation Vestibulocerebellum->Compensation Thalamus->Compensation

Caption: Hypothesized signaling pathway of N-acetyl-L-leucine in vestibular compensation.

Experimental_Workflow cluster_animal_model Animal Model Preparation cluster_treatment_groups Treatment Groups cluster_assessment Assessment cluster_analysis Data Analysis Animal_Selection Rat Selection (e.g., Sprague-Dawley) UL Unilateral Chemical Labyrinthectomy Animal_Selection->UL Groups Random Assignment: - N-acetyl-L-leucine - N-acetyl-D-leucine - N-acetyl-DL-leucine - Sham (Vehicle) UL->Groups Post-operative Treatment Administration Behavioral Behavioral Testing (Postural Imbalance Scoring) Groups->Behavioral Serial Measurements (e.g., Days 1, 3, 7, 15) Imaging μPET Imaging ([18F]-FDG) Groups->Imaging Serial Scans (e.g., Days 1, 3, 7, 15) Stats Statistical Analysis of: - Postural Scores - rCGM Data Behavioral->Stats Imaging->Stats

References

Safety Operating Guide

Proper Disposal of Acetylleucine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for researchers, scientists, and drug development professionals on the safe and compliant disposal of acetylleucine, ensuring laboratory safety and environmental protection.

This document provides a comprehensive, step-by-step procedure for the proper disposal of this compound, aligning with standard laboratory safety practices and regulatory considerations. Adherence to these guidelines is crucial for minimizing environmental impact and ensuring a safe operational workflow.

Safe Handling and Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area.[1][2] Standard laboratory personal protective equipment should be worn to avoid contact with skin and eyes.[1][3] This includes:

  • Eye Protection: Tightly fitting safety goggles with side-shields.[4]

  • Hand Protection: Chemical impermeable gloves that have been inspected prior to use.[4][5]

  • Body Protection: A laboratory coat or other suitable protective clothing.[1]

Step-by-Step Disposal Protocol

The disposal of this compound should be managed by collecting and arranging for its removal by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1][2] Discharging this compound into sewer systems is not recommended.[1][2]

  • Waste Collection:

    • Collect waste this compound, including any material from accidental spills, in suitable and closed containers clearly labeled for disposal.[1][2][6]

    • For spills, sweep up the solid material, taking care to avoid dust formation, and place it in the designated waste container.[5][6]

  • Container Management:

    • Ensure waste containers are tightly closed and stored in a dry, cool, and well-ventilated place, separate from incompatible materials and foodstuffs.[1][3]

  • Disposal of Contaminated Packaging:

    • Containers that held this compound can be triple-rinsed (or the equivalent).[1]

    • The rinsed packaging can then be offered for recycling or reconditioning.[1]

    • Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]

    • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[1]

Summary of Disposal Options

Disposal MethodApplicabilityKey Considerations
Licensed Chemical Destruction Plant Pure this compound, contaminated materialsThe preferred method for chemical waste to ensure complete and compliant destruction.
Controlled Incineration Pure this compound, contaminated materials, combustible packagingMust be performed in a facility equipped with flue gas scrubbing to prevent the release of harmful substances into the atmosphere.[1][2]
Sanitary Landfill Punctured and unusable empty containersOnly for containers that have been properly decontaminated (e.g., triple-rinsed).[1]
Recycling/Reconditioning Triple-rinsed empty containersAn environmentally friendly option for decontaminated packaging.[1]

This compound Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and its associated waste.

start Start: this compound Waste is_pure_or_contaminated Pure this compound or Contaminated Material? start->is_pure_or_contaminated Identify Waste Type is_container Empty Container? is_pure_or_contaminated->is_container No collect_waste Collect in a Labeled, Closed Container is_pure_or_contaminated->collect_waste Yes triple_rinse Triple Rinse Container is_container->triple_rinse Yes licensed_disposal Dispose via Licensed Chemical Destruction Plant or Controlled Incineration collect_waste->licensed_disposal end End licensed_disposal->end recycle_or_landfill Recycle/Recondition or Puncture and Dispose in Sanitary Landfill triple_rinse->recycle_or_landfill recycle_or_landfill->end

Caption: Decision workflow for the proper disposal of this compound waste.

Regulatory Context

While this compound is not generally classified as a hazardous substance according to OSHA 29 CFR 1910.1200, all chemical waste disposal must adhere to local, state, and federal regulations.[7] The Environmental Protection Agency (EPA) regulates the disposal of chemical waste under the Resource Conservation and Recovery Act (RCRA).[8][9][10] It is the responsibility of the waste generator to ensure that disposal practices are in full compliance with all applicable laws. For unused or expired medications in a clinical context, it is advisable to contact a local waste disposal center for guidance.[11]

References

Essential Safety and Logistical Information for Handling Acetylleucine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Acetylleucine, focusing on personal protective equipment (PPE), operational plans, and disposal procedures.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is crucial to minimize exposure and ensure laboratory safety when handling this compound. The following table summarizes the recommended PPE.[1]

Protection TypeSpecific EquipmentStandard/Recommendation
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[2][3]
Hand Protection Chemical impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.Satisfy specifications of EU Directive 89/686/EEC and the standard EN 374.[2][4]
Body Protection Laboratory coat, fire/flame resistant and impervious clothing.Chosen based on the concentration and amount of the dangerous substance at the specific workplace.[2][3][4]
Respiratory Protection A full-face respirator or N95 (US)/P1 (EN 143) dust masks should be used if exposure limits are exceeded, irritation is experienced, or dust is generated.Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[2][4]
Operational Plan

A systematic approach to handling and storage is critical for maintaining a safe laboratory environment.

Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area.[2][3]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[2][3][5]

  • Minimize Dust: Avoid the formation of dust and aerosols.[2][3] Use non-sparking tools.[3]

  • Hygiene: Wash hands thoroughly after handling.[4][6] Do not eat, drink, or smoke in the handling area.

Storage Protocol:

  • Container: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2][3][5]

  • Incompatibilities: Keep away from strong oxidizing agents.[5] Store apart from foodstuff containers.[2][3]

Accidental Release Measures

In the event of a spill or release, follow these procedures:

  • Personal Precautions:

    • Avoid dust formation.[2][3]

    • Avoid breathing vapors, mist, or gas.[2][3]

    • Use personal protective equipment, including chemical impermeable gloves.[2][3]

    • Ensure adequate ventilation.[2][3]

  • Environmental Precautions:

    • Prevent further leakage or spillage if safe to do so.[2][3]

    • Do not let the product enter drains; discharge into the environment must be avoided.[2][3][4]

  • Containment and Cleaning Up:

    • Collect the spillage and arrange for disposal.[2][3]

    • Keep the chemical in suitable, closed containers for disposal.[2][3]

    • Use spark-proof tools and explosion-proof equipment.[2][3]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and adhere to regulations.

Product Disposal:

  • The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2][3]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[2][3] Do not discharge to sewer systems.[2][3]

Contaminated Packaging Disposal:

  • Containers can be triple rinsed (or equivalent) and offered for recycling or reconditioning.[2][3]

  • Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[2][3]

  • For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal method.[2][3]

  • For unused or expired medication in a non-laboratory setting, consult your doctor or a local waste disposal center for proper guidance.[7] Do not flush down the toilet unless specifically instructed to do so.[7][8] If no take-back program is available, mix the medicine with an undesirable substance like used coffee grounds or cat litter, place it in a sealed bag, and dispose of it in the household trash.[8][9]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal A Assess Hazards & Review SDS B Don Appropriate PPE A->B C Handle in Well-Ventilated Area B->C D Avoid Dust Formation & Contact C->D E Use Non-Sparking Tools D->E F Store in Tightly Closed Container E->F H Dispose of Waste per Regulations E->H G Store in Cool, Dry, Well-Ventilated Place F->G I Decontaminate or Dispose of Empties H->I

Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetylleucine
Reactant of Route 2
Reactant of Route 2
Acetylleucine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。